3-Phenylpyrazolo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-10(6-3-1)11-9-14-15-8-4-7-13-12(11)15/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOHSRIBNZCJNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3N=CC=CN3N=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432181 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
394208-27-6 | |
| Record name | Pyrazolo[1,5-a]pyrimidine, 3-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Art of Building Bridges: A Technical Guide to the Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines
Introduction: The Privileged Scaffold of Pyrazolo[1,5-a]pyrimidine
In the landscape of medicinal chemistry, the pyrazolo[1,5-a]pyrimidine core stands as a "privileged scaffold"—a molecular framework that demonstrates a remarkable propensity for binding to a diverse range of biological targets. This versatile heterocyclic system is a cornerstone in the development of therapeutics targeting a spectrum of diseases, from cancer to central nervous system disorders.[1][2] The fusion of a pyrazole and a pyrimidine ring creates a unique electronic and steric environment, amenable to extensive functionalization and fine-tuning of its pharmacological profile.[3] This guide provides an in-depth exploration of the key synthetic strategies for constructing 3-phenylpyrazolo[1,5-a]pyrimidines, offering a blend of established protocols and contemporary methodologies for researchers, scientists, and professionals in drug development.
Core Synthetic Strategies: A Logical Convergence
The construction of the pyrazolo[1,5-a]pyrimidine skeleton predominantly relies on the elegant and efficient cyclocondensation of a 3-aminopyrazole with a suitable 1,3-bielectrophilic partner.[3][4] This fundamental approach has been refined and expanded into a variety of robust synthetic protocols, each with its own set of advantages and nuances. This guide will dissect the most prominent of these strategies, providing not only the "how" but also the critical "why" that underpins each experimental choice.
Strategy 1: The Classical Cyclocondensation with β-Dicarbonyl Compounds
The reaction of 3-aminopyrazoles with β-dicarbonyl compounds is a foundational and widely employed method for the synthesis of pyrazolo[1,5-a]pyrimidines.[4] The choice of a β-dicarbonyl compound allows for the direct installation of substituents at the 5- and 7-positions of the resulting heterocyclic core.
Reaction Mechanism: A Stepwise Annulation
The reaction proceeds through a well-established mechanism involving initial nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.[4] The regioselectivity of the reaction with unsymmetrical β-dicarbonyls is a critical consideration, often influenced by the relative reactivity of the two carbonyl groups and the reaction conditions.[4]
Experimental Protocol: A Representative Synthesis
The following protocol outlines a typical procedure for the synthesis of a this compound derivative using a β-dicarbonyl compound.
Synthesis of 7-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine [5]
-
Step 1: Preparation of the Sodium Salt of the β-Diketone. A solution of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one (25 mmol) in ether is added to a mixture of sodium methoxide (25 mmol) and ethyl formate (25 mmol) in dry ether at 0-5 °C with stirring for 2 hours. The resulting solid sodium salt is collected and used without further purification.
-
Step 2: Cyclocondensation. A mixture of the sodium salt from Step 1 (10 mmol) and 3-amino-5-phenylpyrazole (10 mmol) in a solution of piperidinium acetate is heated under reflux for 15 minutes. Acetic acid is then added to the boiling reaction mixture.
-
Step 3: Isolation and Purification. The reaction mixture is cooled, and the resulting solid product is collected by filtration and crystallized from a suitable solvent (e.g., ethanol) to yield the pure this compound.
| Starting Materials | Reagents and Conditions | Product | Yield |
| 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one, 3-amino-5-phenylpyrazole | 1. NaOMe, Ethyl formate, Ether, 0-5°C, 2h; 2. Piperidinium acetate, reflux, 15 min; 3. Acetic acid | 7-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)-3-phenylpyrazolo[1,5-a]pyrimidine | 75% |
Strategy 2: The Versatility of Enaminones as 1,3-Bielectrophiles
Enaminones are highly versatile and reactive 1,3-bielectrophilic synthons for the construction of pyrazolo[1,5-a]pyrimidines. Their enhanced reactivity compared to traditional β-dicarbonyls often leads to milder reaction conditions and improved yields.[2]
Reaction Mechanism: A Regioselective Pathway
The reaction of a 3-aminopyrazole with an enaminone typically proceeds in a regioselective manner. The exocyclic amino group of the pyrazole attacks the β-carbon of the enaminone, followed by the elimination of the amine moiety and subsequent intramolecular cyclization of the endocyclic pyrazole nitrogen onto the carbonyl carbon.[2]
Experimental Protocol: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The following protocol details a microwave-assisted, one-pot synthesis of 3-halopyrazolo[1,5-a]pyrimidines.[6]
One-Pot Synthesis of 3-Halopyrazolo[1,5-a]pyrimidines [6]
-
Step 1: Cyclocondensation. A mixture of a β-enaminone (0.50 mmol) and an NH-5-aminopyrazole (0.50 mmol) is subjected to microwave irradiation at 180 °C for 2 minutes.
-
Step 2: Halogenation. After cooling the reaction mixture, an N-halosuccinimide (0.50 mmol) and 1,2-dichloroethane (2.0 mL) are added, and the mixture is stirred at 25 °C for 20 minutes.
-
Step 3: Work-up and Purification. The reaction mixture is then processed and purified by standard chromatographic techniques to afford the desired 3-halopyrazolo[1,5-a]pyrimidine.
| Starting Materials | Reagents and Conditions | Product | Yield Range |
| β-Enaminone, NH-5-Aminopyrazole | 1. Microwave, 180°C, 2 min; 2. N-halosuccinimide, 1,2-dichloroethane, 25°C, 20 min | 3-Halo-pyrazolo[1,5-a]pyrimidine | Good to Excellent |
| 3-(Dimethylamino)-1-phenylprop-2-en-1-one, 3-amino-5-(thiophen-2-yl)pyrazole | 1. Microwave, 180°C, 2 min; 2. N-bromosuccinimide, 1,2-dichloroethane, 25°C, 20 min | 3-Bromo-7-phenyl-5-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine | 85% |
Strategy 3: The Efficiency of Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[7]
Reaction Mechanism: A Cascade of Events
A common multicomponent approach for the synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of a 3-aminopyrazole, an aldehyde, and an active methylene compound.[4] The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 3-aminopyrazole and subsequent intramolecular cyclization and aromatization.
Experimental Protocol: A One-Pot, Three-Component Synthesis
The following is a representative one-pot, three-component protocol for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines.[7]
Synthesis of 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides [7]
-
Step 1: Reaction Setup. A mixture of 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide, 1-(2-bromophenyl)-2-nitroethanone, an appropriate aryl aldehyde, and a catalytic amount of boric acid is prepared in water.
-
Step 2: Reaction. The reaction mixture is heated at reflux.
-
Step 3: Isolation. Upon completion of the reaction (monitored by TLC), the mixture is cooled, and the precipitated product is collected by filtration and purified as needed.
| Starting Materials | Reagents and Conditions | Product | Yield Range |
| 5-Amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide, 1-(2-bromophenyl)-2-nitroethanone, Aryl aldehyde | Boric acid, Water, Reflux | 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-aryl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides | Good |
Conclusion: A Versatile Toolkit for Drug Discovery
The synthesis of 3-phenylpyrazolo[1,5-a]pyrimidines is a mature yet continuously evolving field, offering a diverse array of synthetic tools to the medicinal chemist. From the time-tested reliability of classical cyclocondensations to the efficiency and elegance of multicomponent reactions, the strategies outlined in this guide provide a robust foundation for the construction of this privileged heterocyclic scaffold. The choice of a particular synthetic route will invariably depend on factors such as the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. A thorough understanding of the underlying mechanisms and the nuances of each protocol is paramount for the successful and efficient synthesis of novel this compound derivatives with the potential to become the next generation of therapeutics.
References
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The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. Available from: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH. Available from: [Link]
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Synthesis of 3-nitropyrazolo[1,5-a]pyrimidines. ResearchGate. Available from: [Link]
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Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. Available from: [Link]
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Proposed mechanism for the cyclocondensation reaction between... ResearchGate. Available from: [Link]
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Simple and Efficient Three Component One-Pot Synthesis of Pyrazolo[1,5,a]Pyrimidines. ResearchGate. Available from: [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer. Available from: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. Available from: [Link]
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Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. PubMed Central. Available from: [Link]
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Preprints.org. Available from: [Link]
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Examples of multicomponent synthesis of pyrazolo[1,5-a]pyrimidines (a)... ResearchGate. Available from: [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available from: [Link]
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Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate. Available from: [Link]
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Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. PubMed. Available from: [Link]
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An In-depth Technical Guide to the Formation Mechanism of 3-Phenylpyrazolo[1,5-a]pyrimidine
Abstract
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including potent protein kinase inhibitors for cancer therapy.[1][2] Its derivatives are explored for a wide range of biological activities, from anticancer and antiviral to anti-inflammatory applications.[2] This guide provides an in-depth exploration of the predominant formation mechanism of a key derivative, 3-Phenylpyrazolo[1,5-a]pyrimidine. We will dissect the core cyclocondensation reaction, explore the causality behind experimental choices, detail a representative synthetic protocol, and provide visual diagrams to elucidate the mechanistic pathway, offering researchers and drug development professionals a comprehensive understanding of this critical synthetic transformation.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring creates the pyrazolo[1,5-a]pyrimidine system, a planar, aromatic, and electronically versatile scaffold.[3][4] This structure is particularly valuable in drug discovery because its synthetic accessibility allows for systematic structural modifications at multiple positions (C2, C3, C5, C6, and C7), enabling the fine-tuning of pharmacological properties.[3][5] The introduction of a phenyl group at the C3 position, in particular, is a common feature in many biologically active analogues, influencing molecular interactions with therapeutic targets.
The Core Mechanism: Cyclocondensation of Aminopyrazoles with 1,3-Biselectrophiles
The most fundamental and widely employed strategy for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-biselectrophilic compound.[3] This approach offers high efficiency and versatility.
The Key Reactants
-
The Nucleophilic Pyrazole Precursor: The journey begins with a substituted 5-aminopyrazole, such as 3-amino-4-phenyl-1H-pyrazol-5(4H)-one . This molecule serves as the 1,3-bisnucleophilic system. The key reactive sites are the exocyclic amino group (-NH₂) at the C5 position and the endocyclic nitrogen atom (N1) of the pyrazole ring.
-
The Electrophilic Pyrimidine Precursor: The second component is a 1,3-biselectrophile, which provides the three carbon atoms needed to form the pyrimidine ring. Common examples include:
The Stepwise Mechanistic Pathway
The formation of the this compound core proceeds through a well-established sequence of nucleophilic attack, condensation, and intramolecular cyclization.
Step 1: Initial Nucleophilic Attack and Condensation The reaction is initiated by the nucleophilic attack of the exocyclic C5-amino group of the aminopyrazole onto one of the electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a condensation reaction, eliminating a molecule of water to form a key enamine intermediate. The choice of catalyst is crucial here; an acidic medium (e.g., glacial acetic acid) protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the initial attack.
Step 2: Intramolecular Cyclization (Ring Closure) The newly formed enamine intermediate exists in equilibrium with its imine tautomer. The crucial ring-closing step involves the intramolecular nucleophilic attack of the pyrazole ring's N1 nitrogen onto the second carbonyl carbon. This attack is sterically and electronically favored, leading regioselectively to the formation of the six-membered pyrimidine ring fused at the [1,5-a] position.[2]
Step 3: Dehydration and Aromatization The final step is a second dehydration event, which eliminates another molecule of water from the cyclic intermediate. This process results in the formation of a stable, conjugated, and aromatic this compound system.
Diagram of the Core Reaction Mechanism
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A Guide to the Spectral Characterization of 3-Phenylpyrazolo[1,5-a]pyrimidine
This technical guide provides an in-depth exploration of the spectral characterization of 3-Phenylpyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous biologically active molecules, and a thorough understanding of its structural and electronic properties is paramount for the rational design of novel therapeutics and functional materials.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the comprehensive spectral analysis of this important molecule.
The Importance of a Multi-faceted Spectroscopic Approach
No single analytical technique can fully elucidate the complex structure and properties of a molecule like this compound. A robust characterization relies on the synergistic application of multiple spectroscopic methods. This guide will detail the roles of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and UV-Visible/Fluorescence spectroscopy in building a complete and unambiguous profile of the target compound.
Synthesis and Sample Preparation: The Foundation of Quality Data
The quality of any spectral data is fundamentally dependent on the purity of the sample. This compound is typically synthesized via the condensation of a 3-amino-5-phenylpyrazole with a suitable 1,3-dicarbonyl compound or its equivalent.[3] A general synthetic route is outlined below.
Caption: General synthetic pathway for this compound.
Prior to any spectral analysis, it is imperative to ensure the sample is of high purity, typically >95%. This is best achieved through recrystallization or column chromatography, with purity confirmed by Thin Layer Chromatography (TLC) and, ideally, a melting point determination.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For this compound, both ¹H and ¹³C NMR are essential, and 2D NMR techniques like COSY and HSQC can be invaluable for unambiguous assignments.
Expertise & Experience: The Rationale Behind NMR Experimental Choices
The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent solubilizing properties and relatively clean spectral window. However, for pyrazolo[1,5-a]pyrimidines, which possess basic nitrogen atoms, solvent-solute interactions can influence chemical shifts. Therefore, it is often advisable to also acquire spectra in a more polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) to assess for any significant solvent-induced shifts and to aid in the identification of exchangeable protons, should any be present in derivatives.[4][5]
The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans, typically 5-10 mg in 0.5-0.7 mL of solvent.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: The spectra should be acquired on a spectrometer with a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.[3]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).[6]
-
-
2D NMR (Recommended):
-
If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to identify proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbons.
-
Data Presentation: Predicted NMR Data
The following table summarizes the predicted chemical shifts for this compound based on data from related structures.[7][8][9] Actual values may vary slightly depending on the solvent and experimental conditions.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Proton | δ (ppm) |
| H-2 | ~8.2-8.4 |
| H-5 | ~7.0-7.2 (d) |
| H-6 | ~8.7-8.9 (d) |
| H-7 | ~8.5-8.7 (s) |
| Phenyl-H (ortho) | ~7.8-8.0 (m) |
| Phenyl-H (meta, para) | ~7.3-7.6 (m) |
II. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization Technique
The choice between "hard" and "soft" ionization techniques is a critical decision based on the analytical goal.
-
Electron Impact (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons. It typically leads to extensive fragmentation and may not show a prominent molecular ion peak for some molecules.[10] However, the resulting fragmentation pattern can serve as a "fingerprint" for the compound.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces a strong signal for the protonated molecule [M+H]⁺ with minimal fragmentation.[10][11] This makes it ideal for accurately determining the molecular weight.
For a comprehensive analysis of this compound, ESI-MS is recommended to confirm the molecular weight, while EI-MS can provide supplementary structural information.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected m/z for the protonated molecule [C₁₃H₁₀N₃]⁺ is 208.09.
Data Presentation: Predicted Mass Spectrometry Data
| Technique | Expected Ion | m/z (Calculated) | Purpose |
| ESI-MS | [M+H]⁺ | 208.09 | Accurate molecular weight determination. |
| EI-MS | M⁺ | 207.08 | Molecular ion confirmation and fragmentation pattern analysis. |
Predicted Fragmentation: Under EI conditions, the pyrazolo[1,5-a]pyrimidine core may undergo fragmentation. Common fragmentation pathways for N-heterocycles can involve the loss of small neutral molecules like HCN or cleavage of the phenyl group.[12][13]
III. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Significance |
| 3100-3000 | C-H stretch (aromatic) | Confirms the presence of aromatic rings. |
| 1640-1580 | C=N stretch | Characteristic of the pyrimidine and pyrazole rings.[3] |
| 1580-1450 | C=C stretch (aromatic) | Confirms the presence of the fused ring system and the phenyl group.[3] |
| 770-730 and 710-690 | C-H bend (out-of-plane) | Indicative of monosubstitution on the phenyl ring. |
IV. UV-Visible and Fluorescence Spectroscopy: Probing the Electronic Properties
UV-Visible spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy measures the light emitted from an excited electronic state. These techniques are particularly valuable for compounds like this compound, which are often fluorescent.[14]
Expertise & Experience: The Importance of Solvent and Concentration
The choice of solvent can significantly impact the absorption and emission spectra due to solvatochromic effects. It is often informative to record spectra in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol) to assess these effects.
To avoid inner filter effects in fluorescence measurements, it is crucial to work with dilute solutions, ensuring the absorbance at the excitation wavelength is below 0.1.[15]
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Caption: Workflow for UV-Vis and Fluorescence Spectroscopy.
-
Sample Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute solution for UV-Vis analysis and an even more dilute solution (Absorbance < 0.1 at λ_max) for fluorescence measurements.
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum over a range of approximately 200-500 nm.
-
Identify the wavelength of maximum absorption (λ_max).
-
-
Fluorescence Spectroscopy:
-
Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Record the emission spectrum.
-
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance of the sample and a well-characterized fluorescent standard with a known quantum yield (Φ_std) (e.g., quinine sulfate in 0.5 M H₂SO₄).[16]
-
Calculate the quantum yield (Φ_s) using the following equation: Φ_s = Φ_std * (I_s / I_std) * (A_std / A_s) * (η_s² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Presentation: Expected Photophysical Properties
Based on related pyrazolo[1,5-a]pyrimidine fluorophores, this compound is expected to exhibit strong absorption in the UV-A or near-visible region and display fluorescence. The exact wavelengths and quantum yield will be influenced by the solvent environment.
Conclusion: A Comprehensive and Self-Validating Approach
The spectral characterization of this compound is a process of building a coherent and self-validating picture of the molecule. The molecular formula determined by high-resolution mass spectrometry should be consistent with the number and types of signals observed in the ¹H and ¹³C NMR spectra. The functional groups identified by FT-IR should correspond to the structural fragments deduced from NMR and MS data. Finally, the electronic properties revealed by UV-Vis and fluorescence spectroscopy provide a deeper understanding of the molecule's behavior and potential applications. By following the detailed protocols and interpretive guidance provided in this guide, researchers can confidently and accurately characterize this important heterocyclic compound, paving the way for its successful application in drug discovery and materials science.
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The Synthesis and Characterization of 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives: A Technical Guide for Medicinal Chemists
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2][3] Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, leading to applications as anticancer, anti-inflammatory, antiviral, and kinase inhibitory agents.[3] This guide provides an in-depth exploration of the synthesis and characterization of a key subset, the 3-phenylpyrazolo[1,5-a]pyrimidine derivatives, tailored for researchers and professionals in drug discovery and development.
The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The fusion of a pyrazole and a pyrimidine ring creates a unique electronic and steric environment. The pyrazolo[1,5-a]pyrimidine scaffold is found in several approved drugs, including the sedative-hypnotics zaleplon and indiplon, and the anxiolytic ocinaplon.[1] The versatility of this core allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity. The introduction of a phenyl group at the 3-position is a common strategy to explore structure-activity relationships (SAR) and enhance target engagement.
Synthetic Methodologies: A Mechanistic Approach
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic partner.[2][4] The choice of reagents and reaction conditions is critical for achieving high yields and regioselectivity.
The Primary Synthetic Route: Condensation of 3-Amino-5-phenylpyrazole
The most prevalent and versatile method for the synthesis of this compound derivatives involves the reaction of 3-amino-5-phenylpyrazole with various 1,3-dicarbonyl compounds or their synthetic equivalents.[1][2][5]
The reaction proceeds via a sequence of nucleophilic attack, dehydration, and cyclization. The initial step involves the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to the formation of a dihydropyrazolopyrimidine intermediate, which then aromatizes to the final product. The reaction is typically catalyzed by an acid, such as acetic acid, which activates the carbonyl groups towards nucleophilic attack.[1]
Caption: General synthetic scheme for 3-phenylpyrazolo[1,5-a]pyrimidines.
Other 1,3-bielectrophiles that can be employed include β-enaminones, β-haloenones, and β-ketonitriles, offering access to a wider range of substituted derivatives.[2][4] Microwave-assisted synthesis has also been shown to be an efficient method, often leading to shorter reaction times and higher yields.[6]
Comprehensive Characterization: Confirming Structure and Purity
The unambiguous identification and characterization of the synthesized this compound derivatives are paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum will typically show characteristic signals for the aromatic protons of the phenyl and pyrazolopyrimidine rings, as well as any substituents. The carbon NMR will confirm the number and type of carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish connectivity and definitively assign all signals.[6][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups in the molecule, such as C=N, C=C, and C-H bonds.[9]
Chromatographic and Physical Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compounds.[10]
-
Melting Point (m.p.): The melting point is a physical property that can be used as an indicator of purity. A sharp melting point range suggests a pure compound.[9]
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.[11]
Representative Data for a this compound Derivative
| Parameter | Data |
| Compound Name | 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₁₄H₁₃N₃ |
| Molecular Weight | 223.28 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.25 (s, 1H, H-2), 7.60-7.40 (m, 5H, Ar-H), 6.70 (s, 1H, H-6), 2.65 (s, 3H, CH₃), 2.55 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 161.8, 147.0, 146.6, 146.4, 133.4, 128.8, 128.4, 127.4, 110.6, 100.8, 24.5, 16.5 |
| Mass Spectrum (ESI-MS) m/z | 224.1 [M+H]⁺ |
| Melting Point | 135-137 °C |
Experimental Protocol: Synthesis of 5,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
This protocol provides a step-by-step method for the synthesis of a representative this compound derivative.
Materials:
-
3-Amino-5-phenylpyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
Procedure:
-
To a solution of 3-amino-5-phenylpyrazole (1.0 mmol) in glacial acetic acid (10 mL), add acetylacetone (1.1 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine.
-
Dry the purified product under vacuum.
Caption: Workflow for the characterization of synthesized compounds.
Conclusion
The this compound scaffold is a highly valuable platform for the development of novel therapeutic agents. The synthetic routes are well-established and versatile, allowing for the creation of diverse libraries of compounds for biological screening. A thorough characterization using a combination of modern analytical techniques is essential to ensure the identity, purity, and structural integrity of these molecules, which is a prerequisite for their advancement in the drug discovery pipeline.
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Thompson, A. M., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Molecules, 27(18), 5855. [Link]
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A Guide to Novel Synthetic Routes for the 3-Phenylpyrazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 3-Phenylpyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities.[1] The introduction of a phenyl group at the 3-position significantly influences the molecule's pharmacological profile, often enhancing its potential as a therapeutic agent. Notably, this compound derivatives have emerged as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[2][3][4] These compounds have shown promise in inhibiting kinases such as Pim-1, KDR, and cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[2][3][4] The versatility of this scaffold allows for further structural modifications, enabling the fine-tuning of its biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of novel and efficient synthetic routes to access the this compound core, offering insights into the underlying reaction mechanisms and practical experimental protocols.
Key Synthetic Strategies for the this compound Scaffold
The synthesis of the this compound core can be achieved through several strategic approaches, each with its own set of advantages and considerations. This section will delve into the most prominent and innovative methods, including traditional cyclocondensation, multicomponent reactions, and modern catalytic techniques.
Classical Cyclocondensation: A Foundational Approach
The most traditional and widely employed method for constructing the pyrazolo[1,5-a]pyrimidine ring system is the cyclocondensation reaction between a 5-aminopyrazole derivative and a suitable 1,3-dielectrophilic species.[5] In the context of synthesizing 3-phenyl derivatives, the key starting material is a 3- or 4-phenyl-substituted 5-aminopyrazole.
Reaction Mechanism:
The reaction is believed to proceed through an initial Michael-type addition of the amino group of the 5-aminopyrazole to an activated double bond in the 1,3-dielectrophile. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazolo[1,5-a]pyrimidine core.[6]
Visualizing the Cyclocondensation Pathway:
Caption: Generalized mechanism of cyclocondensation for pyrazolo[1,5-a]pyrimidine synthesis.
Experimental Protocol: A Representative Cyclocondensation
A common approach involves the reaction of 4-phenyl-1H-pyrazol-5-amine with an N,N-dimethylformamide dimethyl acetal (DMF-DMA) derivative of an aryl-substituted acetonitrile.[2]
-
Step 1: Synthesis of 3-(dimethylamino)-2-phenylacrylonitrile: Aryl-substituted acetonitrile is treated with N,N-dimethylformamide dimethyl acetal and refluxed for several hours.
-
Step 2: Synthesis of 4-phenyl-1H-pyrazol-5-amine: This can be prepared by treating the corresponding acrylonitrile with hydrazine in the presence of glacial acetic acid in ethanol.[2]
-
Step 3: Cyclization: The 4-phenyl-1H-pyrazol-5-amine and the 3-(dimethylamino)-2-phenylacrylonitrile are then reacted to form the pyrazolo[1,5-a]pyrimidine core.[2]
Multicomponent Reactions: Efficiency in a Single Pot
Multicomponent reactions (MCRs) offer a significant advantage in terms of efficiency and atom economy by combining three or more starting materials in a single reaction vessel to generate complex products.[7] Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidines.
One notable three-component reaction involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate.[7]
Visualizing a Three-Component Reaction Workflow:
Caption: A streamlined three-component approach to pyrazolo[1,5-a]pyrimidines.
Experimental Protocol: Microwave-Assisted Three-Component Synthesis
Microwave irradiation has been shown to significantly accelerate these reactions, often leading to higher yields in shorter reaction times.[8][9][10][11][12]
-
Procedure: A mixture of a 3-substituted 5-aminopyrazole-4-carboxylate, trimethyl orthoformate, and a primary amine (like benzylamine) is irradiated in a microwave reactor at a specific temperature and time.[8][12] The product often precipitates upon cooling and can be isolated by simple filtration.[8][12]
Palladium-Catalyzed Cross-Coupling and C-H Activation: Modern and Versatile Routes
Palladium catalysis has revolutionized the synthesis of complex organic molecules, and the pyrazolo[1,5-a]pyrimidine scaffold is no exception. These methods allow for the direct introduction of the 3-phenyl group onto a pre-formed pyrazolo[1,5-a]pyrimidine core or the construction of the fused ring system through intramolecular C-H activation.
Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling:
A novel approach involves the palladium-catalyzed reaction of a 1H-pyrazol-5-amine with a 2-phenylacetaldehyde derivative.[13][14] This method proceeds via a cross-dehydrogenative coupling (CDC) mechanism to form the fused pyrimidine ring.
Visualizing the Palladium-Catalyzed Pathway:
Caption: Palladium-catalyzed synthesis of the pyrazolo[1,5-a]pyrimidine core.
Experimental Protocol: Palladium-Catalyzed Synthesis
-
Reaction Setup: A mixture of 1H-pyrazol-5-amine, 2-phenylacetaldehyde, a palladium catalyst (e.g., PdCl2), a base (e.g., K2CO3), and an oxidant are heated in a suitable solvent.[13][14]
-
Workup: After the reaction is complete, the mixture is typically filtered, and the product is purified by column chromatography.
Comparative Analysis of Synthetic Routes
The choice of synthetic route will depend on several factors, including the desired substitution pattern, scalability, and available resources. The following table provides a comparative overview of the discussed methods.
| Synthetic Route | Key Features | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Classical Cyclocondensation | Reaction of 5-aminopyrazole with a 1,3-dielectrophile. | Good to excellent | Often requires heating for extended periods. | Well-established, readily available starting materials. | Can require harsh conditions, sometimes leading to side products. |
| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. | Moderate to high | Can be performed under conventional heating or microwave irradiation.[8][12] | High atom economy, operational simplicity, rapid access to diverse structures. | Optimization of reaction conditions for multiple components can be challenging. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reactions. | Often higher than conventional heating | Short reaction times (minutes to hours).[8][10][11][12] | Reduced reaction times, improved yields, enhanced reaction control. | Requires specialized microwave equipment. |
| Palladium-Catalyzed Reactions | Employs palladium catalysts for C-C bond formation. | Good to excellent | Typically requires an inert atmosphere and specific ligands. | High functional group tolerance, allows for late-stage functionalization. | Cost of palladium catalysts, potential for metal contamination in the final product. |
Conclusion and Future Perspectives
The synthesis of the this compound scaffold has evolved significantly, with modern methods offering greater efficiency, versatility, and access to novel derivatives. While classical cyclocondensation remains a reliable approach, multicomponent and microwave-assisted reactions provide rapid and atom-economical alternatives. Palladium-catalyzed methodologies open up new avenues for late-stage functionalization and the construction of highly complex molecular architectures.
Future research in this area will likely focus on the development of even more sustainable and environmentally friendly synthetic protocols, such as the use of greener solvents and catalysts. Furthermore, the exploration of novel multicomponent reactions and the application of flow chemistry are expected to play a significant role in the efficient and scalable production of these valuable compounds for drug discovery and development.
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health.[Link]
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Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. PubMed.[Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health.[Link]
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Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. National Institutes of Health.[Link]
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Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.[Link]
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The mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines using the... ResearchGate.[Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate.[Link]
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Recent synthetic methodologies for pyrazolo[1,5- a ]pyrimidine. ResearchGate.[Link]
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I2-Catalyzed three-component synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. Royal Society of Chemistry.[Link]
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Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. Sunway Institutional Repository.[Link]
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biological activity of novel 3-Phenylpyrazolo[1,5-a]pyrimidine analogs
An In-Depth Technical Guide to the Biological Activity of Novel 3-Phenylpyrazolo[1,5-a]pyrimidine Analogs
Executive Summary
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on 3-phenyl substituted analogs, a class of compounds showing significant promise in the development of novel therapeutics. As structural mimics of endogenous purines, these molecules are adept at interacting with a variety of biological targets, most notably protein kinases, which are central to cellular signaling and are often dysregulated in diseases like cancer. This document provides a comprehensive overview of the synthesis, multifaceted biological activities—including anticancer, anti-inflammatory, and antimicrobial effects—and the underlying mechanisms of action for these compounds. We will delve into detailed experimental protocols, structure-activity relationships (SAR), and the future outlook for this promising class of molecules, offering researchers and drug development professionals a thorough resource to guide future discovery efforts.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of drug discovery, heterocyclic compounds form the bedrock of countless therapeutic agents. Among these, the pyrazolo[1,5-a]pyrimidine core is of particular interest. This fused heterocyclic system is considered a purine isostere, meaning it mimics the shape and electronic properties of natural purines (adenine and guanine). This mimicry allows it to effectively compete for the binding sites of enzymes that normally interact with purine-based molecules, such as ATP-dependent protein kinases.[1]
The significance of this scaffold is underscored by its presence in clinically approved drugs. Notably, two of the three FDA-approved Tropomyosin Receptor Kinase (TRK) inhibitors, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine nucleus, highlighting its proven value in developing targeted cancer therapies.[2][3] The addition of a phenyl group at the 3-position further enhances the structural diversity and allows for fine-tuning of the molecule's interaction with specific biological targets, leading to a wide array of potent biological activities.
Synthetic Strategies for this compound Analogs
The exploration of structure-activity relationships (SAR) is fundamentally dependent on the ability to synthesize a diverse library of analogs. A robust and flexible synthetic strategy is therefore paramount. The most common approaches for building the this compound core involve the cyclization of a 5-aminopyrazole precursor with a suitable three-carbon synthon. This methodology allows for modifications at various positions of the scaffold, enabling a systematic investigation of how different functional groups impact biological activity.
Core Synthesis Workflow
The causality behind this common synthetic approach lies in its efficiency and modularity. Starting with a substituted acetonitrile allows for the introduction of the key phenyl group at the future 3-position. The subsequent reaction with an amine and cyclization builds the core heterocyclic structure, and a final chlorination step installs a reactive leaving group at the 5-position, which is ideal for creating a diverse library of final compounds through nucleophilic substitution. This step-wise assembly ensures high yields and predictable regiochemistry.
Caption: General synthetic workflow for this compound analogs.
Experimental Protocol: Representative Synthesis of 5-Amino Substituted Analogs
This protocol is a self-validating system; successful synthesis of the chlorinated intermediate (Compound E) is confirmed by mass spectrometry and NMR, ensuring the starting material for the final diversification step is correct. The final products are then purified and characterized to confirm their identity and purity before biological evaluation. This protocol is adapted from methodologies used in the synthesis of Pim-1 inhibitors.[4]
-
Synthesis of 3-phenylpyrazolo[1,5-a]pyrimidinone (Compound D):
-
To a solution of 4-phenyl-1H-pyrazol-5-amine (1 equiv.) in ethanol, add sodium ethoxide (1.2 equiv.).
-
Add a masked Michael acceptor like N-methyl uracil (1.1 equiv.).
-
Reflux the mixture for 12-18 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the pyrimidinone intermediate.
-
-
Synthesis of 5-chloro-3-phenylpyrazolo[1,5-a]pyrimidine (Compound E):
-
Add the pyrimidinone intermediate (1 equiv.) to phosphorus oxychloride (POCl₃) (5-10 equiv.).
-
Reflux the mixture for 4-6 hours.
-
Carefully quench the reaction by pouring it onto crushed ice with vigorous stirring.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.
-
-
Synthesis of Final 5-Amino Analogs (Compound F):
-
Dissolve the chlorinated intermediate (1 equiv.) in a suitable solvent such as isopropanol or DMF.
-
Add the desired amine (1.5-2 equiv.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equiv.).
-
Heat the reaction at 80-120 °C for 8-16 hours, or until completion as monitored by TLC.
-
After cooling, dilute the mixture with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final analog.
-
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The structural similarity of the pyrazolo[1,5-a]pyrimidine scaffold to purines makes it an exceptional candidate for targeting protein kinases, enzymes that utilize the purine-based ATP for their catalytic activity. Overactivity of kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.
Mechanism of Action 1: Potent Kinase Inhibition
Analogs of this compound have demonstrated potent inhibitory activity against a range of kinases critical to cancer cell survival and proliferation.
-
Pim-1 and Flt-3 Kinases: Pim-1 is a serine/threonine kinase that regulates numerous oncogenic processes, and its inhibition can suppress cell survival.[4] Flt-3 is a receptor tyrosine kinase often mutated in acute myeloid leukemia. Certain pyrazolo[1,5-a]pyrimidine compounds have been shown to strongly inhibit both Pim-1 and Flt-3 kinases at nanomolar concentrations.[4]
-
Tropomyosin Receptor Kinases (TRKs): The TRK family (TrkA, TrkB, TrkC) are receptor tyrosine kinases that, when fused with other genes, can act as oncogenic drivers in various solid tumors. The pyrazolo[1,5-a]pyrimidine core is a validated framework for potent TRK inhibitors.[2][3]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is crucial for cell cycle progression, and its dysregulation is common in cancer. Novel pyrazolo[1,5-a]pyrimidine derivatives have been developed as dual inhibitors of CDK2 and TRKA, offering a multi-pronged attack on cancer cells.[5]
Caption: Inhibition of key oncogenic kinases disrupts pro-survival signaling pathways.
Table 1: Representative Kinase Inhibitory Activity
| Compound Class | Target Kinase(s) | IC₅₀ Values | Reference |
| 5-amino-pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 nM | [4] |
| 7-aryl-pyrazolo[1,5-a]pyrimidine | TrkA | 87 nM | [2] |
| Pyrazolo[1,5-a]pyrimidine 6t | CDK2 | 90 nM | [5] |
| Pyrazolo[1,5-a]pyrimidine 6s | TRKA | 450 nM | [5] |
| Phenylpyrazolo[3,4-d]pyrimidine 5i* | EGFR / VEGFR2 | 0.3 µM / 7.6 µM | [6][7] |
*Data from the closely related pyrazolo[3,4-d]pyrimidine scaffold, demonstrating broader potential.
Mechanism of Action 2: Induction of Apoptosis and Cell Cycle Arrest
The ultimate outcome of effective kinase inhibition is the halt of uncontrolled cell division and the induction of programmed cell death (apoptosis).
-
Cell Cycle Arrest: Treatment of cancer cells with these analogs has been shown to cause a significant accumulation of cells in specific phases of the cell cycle. For instance, dual CDK2/TRKA inhibitors caused a notable arrest in the G0/G1 phase in renal carcinoma cells.[5] Other related compounds have induced arrest at the G2/M checkpoint.[6]
-
Apoptosis Induction: By blocking pro-survival signals, these compounds can trigger the apoptotic cascade, leading to DNA fragmentation and cell death. This has been observed in cell lines such as the lung cancer cell line A549 and breast cancer line MCF-7.[7][8]
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is chosen to provide a quantitative measure of the compound's effect on cell division. The use of propidium iodide (PI) staining allows for the differentiation of cell populations based on DNA content, providing a clear readout of the cell cycle phases.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., RFX 393 renal carcinoma) in 6-well plates at a density of 0.5 x 10⁶ cells/well and allow them to adhere overnight.
-
Treat the cells with the this compound analog at its predetermined GI₅₀ (concentration for 50% growth inhibition) for 48 hours. Include a vehicle-treated control (e.g., 0.1% DMSO).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 500 x g for 5 minutes.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20 °C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL propidium iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The data is used to generate histograms that quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases, from arthritis to certain cancers. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated significant anti-inflammatory potential, often with the added benefit of being non-acidic agents, which may reduce the risk of gastrointestinal side effects associated with traditional NSAIDs.[9]
Mechanism of Action
These compounds can intervene in the inflammatory process through multiple mechanisms:
-
Inhibition of Prostaglandin and Leukotriene Biosynthesis: They can act as weak inhibitors of prostaglandin biosynthesis and may also modulate the leukotriene pathway, both of which are critical lipid mediator pathways in inflammation.[9]
-
COX and iNOS Enzyme Inhibition: Certain analogs of the related pyrazolopyrimidine scaffold have shown the ability to dually inhibit cyclooxygenase (COX) enzymes, which are the targets of NSAIDs, and inducible nitric oxide synthase (iNOS), another key pro-inflammatory enzyme.[10][11]
-
Inhibition of Leukocyte Function: Some derivatives can inhibit superoxide production and myeloperoxidase release from leukocytes, key events in the inflammatory response.[9]
Caption: Inhibition of COX enzymes blocks the production of pro-inflammatory prostaglandins.
In Vivo Efficacy
The anti-inflammatory effects of these compounds have been validated in preclinical models. In the carrageenan-induced rat paw edema assay, a standard model for acute inflammation, pyrazolo[1,5-a]pyrimidine derivatives have shown potent, dose-dependent anti-inflammatory activity, comparable to reference drugs.[9][12]
Antimicrobial and Anti-tubercular Potential
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for treating infectious diseases. The pyrazolo[1,5-a]pyrimidine core has also shown promise in this area.
-
Antibacterial Activity: Analogs have demonstrated activity against both Gram-positive and Gram-negative bacteria.[13] One proposed mechanism of action is the inhibition of the MurA enzyme, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[14]
-
Anti-tubercular Activity: Specific this compound-dione derivatives have been designed and synthesized as potential agents against Mycobacterium tuberculosis. These compounds were developed to target Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall.[15][16]
Table 2: Representative Antimicrobial Activity
| Compound Class | Organism(s) | Activity Measure | Value | Reference |
| Pyrazolo[1,5-a]pyrimidine 4c | E. coli | IC₅₀ (MurA) | 3.27 µg/mL | [14] |
| Pyrazolo[1,5-a]pyrimidine 6 | Gram-positive bacteria | MIC | 0.187-0.5 µg/mL | [13] |
| Pyrazolo[1,5-a]pyrimidine-dione | M. bovis | Potent Activity | - | [15][16] |
Future Directions and Conclusion
The this compound scaffold is a versatile and highly druggable framework with a diverse range of demonstrated biological activities. Its success as a kinase inhibitor is clinically validated, and its potential in anti-inflammatory and antimicrobial applications continues to grow.
Future research should focus on several key areas:
-
Improving Selectivity: While potent, many kinase inhibitors suffer from off-target effects. Future design strategies should focus on enhancing selectivity for the desired kinase to improve safety profiles.
-
Overcoming Resistance: As seen with first-generation TRK inhibitors, drug resistance is a significant challenge. The development of next-generation analogs capable of inhibiting mutated forms of target proteins is crucial.
-
Optimizing Pharmacokinetics: Early-stage ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can help guide the synthesis of compounds with better drug-like properties, improving their chances of clinical success.[15]
-
Exploring New Targets: The broad activity of this scaffold suggests it may interact with other, yet-unidentified biological targets. Phenotypic screening and chemoproteomics could uncover novel mechanisms and therapeutic applications.
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Exploring the Chemical Space of 3-Phenylpyrazolo[1,5-a]pyrimidines: A Technical Guide for Drug Discovery Professionals
<
Introduction: The Privileged Scaffold in Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine structural motif represents a class of fused N-heterocyclic compounds that has garnered significant attention in medicinal chemistry.[1][2] This rigid, planar bicyclic system, formed by the fusion of pyrazole and pyrimidine rings, serves as a "privileged scaffold".[1][3] Its synthetic tractability allows for structural modifications at multiple positions, making it an ideal framework for the design of combinatorial libraries aimed at drug discovery.[1][4] The biocompatibility and generally low toxicity of pyrazolo[1,5-a]pyrimidine derivatives have contributed to their success, with several compounds containing this core reaching the market, including Zaleplon, Indiplon, and the kinase inhibitor Dorsomorphin.[1][4]
This guide focuses specifically on the 3-phenylpyrazolo[1,5-a]pyrimidine subclass. The introduction of a phenyl group at the 3-position provides a key anchor point and a vector for exploring chemical space, often leading to potent interactions with biological targets. We will delve into the core synthesis, strategies for chemical diversification, the resulting structure-activity relationships (SAR), and provide validated experimental protocols for researchers in the field.
Part 1: Synthesis of the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of a 3-aminopyrazole precursor with a 1,3-bielectrophilic compound.[1] For the synthesis of the 3-phenyl derivatives, the crucial starting material is a 3-amino-4-phenyl-1H-pyrazole or a related isomer.
The general synthetic approach involves the reaction of 3-amino-4-phenyl-1H-pyrazol-5(4H)-one with a β-dicarbonyl compound, such as a β-ketoester, in an acidic medium like acetic acid.[5] The acid catalyzes the reaction, activating the pyrazole's endocyclic imino group for the initial nucleophilic attack on one of the carbonyl carbons of the 1,3-dicarbonyl partner.[3] This is followed by an intramolecular condensation to form the fused pyrimidine ring.
-
Causality of Reagent Choice : The use of β-ketoesters like ethyl acetoacetate or ethyl 4-chloroacetoacetate is strategic.[5] The two carbonyl groups, separated by a methylene, provide the necessary electrophilic centers to form the C5 and C7 positions of the pyrimidine ring. The choice of substituents on the β-ketoester directly translates to the initial decoration of the pyrimidine ring, for instance, providing a methyl or chloromethyl group at the C5 position.[5]
Part 2: Exploring the Chemical Space: A Guide to Functionalization
The true power of the this compound scaffold lies in its potential for diversification. The key is to understand the reactivity of the different positions on the heterocyclic core and the attached phenyl ring.
Key Diversification Points
The primary sites for modification are the C2, C5, and C7 positions of the pyrazolo[1,5-a]pyrimidine core and the 3-phenyl ring itself.
dot
Caption: A typical workflow from core synthesis to biological lead identification.
Protocol 1: Synthesis of 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione (Core Intermediate)
This protocol is adapted from the synthesis described by Rathod et al. (2023). [5]
-
Reagents & Setup : To a solution of 3-amino-4-phenyl-1H-pyrazol-5(4H)-one (0.5 g, 2.8 mmol) in glacial acetic acid, add ethyl 4-chloroacetoacetate (0.918 g, 5.6 mmol).
-
Reaction : Heat the reaction mixture to reflux at 90 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction mixture to room temperature and add crushed ice to precipitate the product.
-
Isolation : Filter the resulting solid under vacuum, wash with cold water, and dry to yield the white solid product.
-
Validation : The product identity should be confirmed by spectroscopic methods (e.g., IR, Mass Spectrometry). Expected MS: ES+ (m/z): 276 [M+1]+. [5]
-
Scientific Rationale : Using glacial acetic acid as the solvent and catalyst facilitates the condensation reaction. The 1-hour reflux at 90°C provides sufficient energy to overcome the activation barrier for cyclization without promoting significant side product formation. Precipitation with ice water is an effective method for isolating the relatively non-polar product from the polar acetic acid solvent.
Protocol 2: Diversification via Nucleophilic Substitution at C5
This protocol is a general procedure based on the synthesis of N-substituted derivatives by Rathod et al. (2023). [5]
-
Reagents & Setup : In a suitable flask, dissolve the 5-(chloromethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione intermediate (1.0 eq) in an appropriate solvent such as ethanol or DMF.
-
Addition : Add the desired amine nucleophile (e.g., 4-methylbenzylamine, 1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Reaction : Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for several hours until the starting material is consumed (monitor by TLC).
-
Work-up : Remove the solvent under reduced pressure. Redissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Isolation & Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final compound.
-
Validation : Confirm the structure and purity of the final product using NMR, Mass Spectrometry, and HPLC.
-
Scientific Rationale : The base (TEA or DIPEA) is crucial to neutralize the HCl that is formed during the substitution reaction, driving the equilibrium towards the product. The choice of solvent depends on the solubility of the reactants. Heating may be required to increase the reaction rate, particularly for less reactive amines. Standard aqueous work-up and chromatographic purification are essential to remove unreacted starting materials, the base, and its salt, ensuring the high purity required for biological testing.
Conclusion and Future Directions
The this compound scaffold is a validated and highly fruitful starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Its synthetic accessibility and the clear vectors for chemical exploration allow for the systematic investigation of structure-activity relationships. Future efforts will likely focus on developing more complex, three-dimensional structures by leveraging modern cross-coupling methodologies and exploring novel biological targets for this versatile chemical class. The continued integration of computational chemistry for library design with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new drug candidates from this privileged scaffold.
References
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Portilla, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(9), 2708. Available at: [Link]
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Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. Available at: [Link]
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Li, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry, 48, 116422. Available at: [Link]
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Singh, V., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. National Institutes of Health. Available at: [Link]
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Abdel-Aziz, M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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Hearn, M. J., et al. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals. Available at: [Link]
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Portilla, J., et al. (2021). Functional Pyrazolo[1,5- a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed. Available at: [Link]
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Li, Y., et al. (2021). Discovery and structure−activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. ResearchGate. Available at: [Link]
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Fernández-de-Gortari, E., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
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Singh, H., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed. Available at: [Link]
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Terungwa, S. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Semantic Scholar. Available at: [Link]
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Rathod, D. M., et al. (2023). Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. Taylor & Francis Online. Available at: [Link]
-
Rathod, D. M., et al. (2023). Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. PubMed. Available at: [Link]
-
Rathod, D. M., et al. (2023). Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. ResearchGate. Available at: [Link]
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A. M. Hussein, et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. Available at: [Link]
-
Singh, H., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenylpyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The strategic importance of the pyrazolo[1,5-a]pyrimidine scaffold in medicinal chemistry cannot be overstated. As a privileged structure, its derivatives have demonstrated a wide array of biological activities, acting as potent inhibitors for various kinases and other therapeutic targets.[1][2] At the heart of this promising class of molecules lies the 3-Phenylpyrazolo[1,5-a]pyrimidine core, a foundational structure from which countless analogs are derived. Understanding the intrinsic physicochemical properties of this parent compound is paramount for any rational drug design and development program. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and therapeutic efficacy.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource for researchers, offering not only a summary of available data but also detailed, field-proven experimental protocols for the determination of these critical parameters. The causality behind experimental choices is explained, ensuring that the described methods are not just a series of steps, but a self-validating system for generating reliable and reproducible data.
Molecular Structure and Key Physicochemical Parameters
The this compound molecule is a fused heterocyclic system, comprising a pyrazole ring fused to a pyrimidine ring, with a phenyl substituent at the 3-position. This arrangement confers a rigid, planar structure with a unique distribution of electron density, which is fundamental to its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉N₃ | Commercial Supplier Data |
| Molecular Weight | 195.22 g/mol | Commercial Supplier Data |
| Melting Point | 230 °C (for a derivative) | [3] |
| Boiling Point | 253.8°C at 760 mmHg (Predicted) | Commercial Supplier Data |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Note: Experimental data for the parent this compound is limited in the public domain. The provided melting point is for a complex derivative, and the boiling point is likely a predicted value. The following sections provide detailed protocols for the experimental determination of these crucial parameters.
Melting Point: A Primary Indicator of Purity and Identity
The melting point of a crystalline solid is a fundamental physical property that provides a rapid and effective assessment of its purity. A sharp melting range is indicative of a pure compound, while a broad and depressed melting range typically suggests the presence of impurities.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard method for determining the melting point of a solid organic compound using a capillary melting point apparatus.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
-
Capillary Tube Packing:
-
Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.
-
Repeat until a packed column of 2-3 mm in height is achieved.
-
-
Melting Point Determination:
-
Insert the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to obtain an approximate melting range.
-
Allow the apparatus to cool below the approximate melting point.
-
Prepare a new capillary and set the heating rate to a slow increase (1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality and Trustworthiness: A slow heating rate is crucial for accurate melting point determination as it allows for thermal equilibrium to be established between the sample, the heating block, and the thermometer. A rapid heating rate can lead to an artificially high and broad melting range. Repeating the measurement ensures the reliability of the data.
Caption: Workflow for Capillary Melting Point Determination.
Aqueous Solubility: A Critical Determinant of Bioavailability
Aqueous solubility is a critical physicochemical property that significantly influences the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and erratic absorption.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a specific solvent system and then measuring the concentration of the dissolved solute.
Materials:
-
This compound sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
Small glass vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial (e.g., 2-5 mg in 1 mL of PBS). The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the suspension for at least 24 hours to ensure that thermodynamic equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC method with a standard calibration curve.
-
-
Data Analysis:
-
Calculate the solubility of the compound in mg/mL or µM based on the measured concentration and the dilution factor.
-
Causality and Trustworthiness: The 24-hour equilibration period is essential to ensure that the system reaches a true thermodynamic equilibrium, providing a reliable measure of solubility. Centrifugation and filtration are critical steps to remove all undissolved particles, which would otherwise lead to an overestimation of the solubility. A validated HPLC method with a proper calibration curve ensures the accuracy and precision of the concentration measurement.
Caption: Workflow for Shake-Flask Solubility Determination.
Ionization Constant (pKa): Understanding Charge State at Physiological pH
The pKa of a molecule is the pH at which it is 50% ionized. For drug molecules, the pKa is a critical parameter as it determines the charge state of the compound at physiological pH (typically around 7.4). The charge state, in turn, influences a molecule's solubility, permeability across biological membranes, and its binding to target proteins.
Experimental Protocol: Potentiometric Titration for pKa Determination
Potentiometric titration is a highly accurate method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) for maintaining ionic strength
-
Calibrated pH meter and electrode
-
Automated titrator or burette
-
Stir plate and stir bar
Procedure:
-
Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, due to low aqueous solubility.
-
Add water and a background electrolyte (e.g., KCl) to maintain a constant ionic strength.
-
The final concentration of the compound should be in the range of 1-10 mM.
-
-
Titration:
-
Place the solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette.
-
Stir the solution continuously.
-
Titrate the solution with the standardized acid or base in small, precise increments.
-
Record the pH value after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve. The equivalence point is the point of steepest inflection in the curve.
-
Alternatively, specialized software can be used to analyze the titration data and calculate the pKa value(s).
-
Causality and Trustworthiness: The use of a calibrated pH meter and standardized titrants is fundamental to the accuracy of this method. Maintaining a constant ionic strength minimizes the effect of changing salt concentrations on the activity of the ions and thus on the measured pH. The slow, incremental addition of the titrant ensures that the system is close to equilibrium at each measurement point.
Caption: Workflow for Potentiometric pKa Determination.
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key determinant of a drug's ability to cross biological membranes. An optimal LogP value is crucial for achieving good oral absorption and brain penetration.
Experimental Protocol: HPLC-Based LogP Determination
The HPLC-based method for LogP determination is a rapid and reliable alternative to the traditional shake-flask method. It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its known LogP value.
Materials:
-
This compound sample
-
A set of standard compounds with known LogP values
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase (e.g., a mixture of acetonitrile and water)
-
Data acquisition and analysis software
Procedure:
-
Calibration:
-
Prepare solutions of a series of standard compounds with a range of known LogP values.
-
Inject each standard onto the HPLC system under isocratic conditions.
-
Record the retention time (t_R) for each standard.
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the log(k') of the standards against their known LogP values.
-
-
Sample Analysis:
-
Prepare a solution of this compound.
-
Inject the sample onto the HPLC system using the same conditions as for the standards.
-
Determine the retention time and calculate the log(k') for the compound.
-
-
LogP Determination:
-
Use the calibration curve to determine the LogP value of this compound from its measured log(k').
-
Causality and Trustworthiness: The principle behind this method is that the retention of a compound on a nonpolar stationary phase (like C18) is directly related to its lipophilicity. By using a set of well-characterized standards, a reliable correlation can be established. The use of isocratic conditions is important to ensure a consistent and predictable relationship between retention and lipophilicity.
Caption: Workflow for HPLC-Based LogP Determination.
Crystal Structure: Unveiling the Solid-State Architecture
The three-dimensional arrangement of molecules in the solid state, as determined by X-ray crystallography, provides invaluable insights into intermolecular interactions, polymorphism, and solid-state stability. While no experimental crystal structure for the parent this compound is currently available in the public domain, the determination of this structure would be a significant contribution to the field. It would allow for a deeper understanding of the solid-state properties and could aid in the design of co-crystals and other solid forms with improved pharmaceutical properties. X-ray diffraction studies on derivatives of pyrazolo[1,5-a]pyrimidine have revealed the planar nature of the fused ring system and have provided details on their crystal packing.
Conclusion
The physicochemical properties of this compound are the cornerstone for the development of its derivatives as therapeutic agents. While a complete experimental dataset for the parent compound is not yet publicly available, this guide provides the necessary framework and detailed protocols for its comprehensive characterization. By applying these robust and validated methods, researchers can generate the high-quality data needed to drive their drug discovery programs forward, enabling the rational design of novel pyrazolo[1,5-a]pyrimidine-based drugs with optimized ADME profiles and enhanced therapeutic potential. The pursuit of this fundamental data is a critical step in unlocking the full therapeutic promise of this important heterocyclic scaffold.
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]
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Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH. [Link]
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This compound. MySkinRecipes. [Link]
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Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. PMC. [Link]
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Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]
-
(PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. [Link]
-
(PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]-pyrimidine-containing 99m Tc Nitrido Radiopharmaceuticals as Imaging Agents for Tumors. MDPI. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH. [Link]
-
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-
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-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. NIH. [Link]
-
Synthesis of two novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity and biophysical insights into their interactions with plasma protein. PubMed. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
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A Senior Application Scientist's Guide to the Regioselective Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique bicyclic structure, combining the electronic properties of both pyrazole and pyrimidine rings, serves as a versatile framework for interacting with a multitude of biological targets.[1][2] These compounds have demonstrated significant potential as potent and selective inhibitors of various protein kinases, including Pim-1, PI3Kδ, and tropomyosin receptor kinases (Trk), making them critical leads in the development of targeted therapies for cancer and inflammatory diseases.[2][3][4][5]
The substitution pattern on this core is paramount to modulating biological activity, selectivity, and pharmacokinetic properties.[1] Specifically, the introduction of a phenyl group at the 3-position has been a recurrent motif in potent kinase inhibitors.[3][6] However, achieving precise regiocontrol during the synthesis of these substituted systems is a non-trivial challenge. This guide provides an in-depth exploration of the primary synthetic strategies, focusing on the chemical principles that govern regioselectivity and offering field-proven insights to enable the rational design and synthesis of targeted 3-phenylpyrazolo[1,5-a]pyrimidine derivatives.
The Foundational Strategy: Cyclocondensation of 5-Aminopyrazoles
The most robust and widely adopted method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner.[7][8] The regiochemical outcome of this reaction is dictated by the nature of the biselectrophile and the substituents on both reacting partners.
The Classic Approach: Reaction with Unsubstituted and Substituted β-Diketones
The condensation of a 3-substituted-5-aminopyrazole with a β-diketone is a cornerstone of pyrazolo[1,5-a]pyrimidine synthesis.[1][9] The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration.
When an unsymmetrical β-diketone is used, two regioisomeric products are possible. The selectivity is governed by the relative electrophilicity of the two carbonyl carbons and steric hindrance.
Mechanism and Regioselectivity:
The key to controlling the regiochemical outcome lies in directing the initial nucleophilic attack of the 5-aminopyrazole.
-
Pathway A (Kinetic Control): Attack occurs at the less sterically hindered and more electrophilic carbonyl group (e.g., a methyl ketone vs. a bulkier ketone).
-
Pathway B (Thermodynamic Control): Attack occurs at the other carbonyl, which may be sterically more encumbered but electronically activated by certain substituents.
Acidic or basic conditions are typically employed to catalyze the condensation and dehydration steps.[1]
Caption: Regiochemical pathways in the synthesis of pyrazolo[1,5-a]pyrimidines.
Field-Proven Experimental Protocol (General)
-
Reactant Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve the 3-phenyl-5-aminopyrazole (1.0 eq.) in a suitable solvent such as glacial acetic acid or ethanol.
-
Addition of Diketone: Add the β-dicarbonyl compound (1.0-1.2 eq.) to the solution. If using an acid catalyst like H₂SO₄, it is added at this stage.[9]
-
Thermal Conditions: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up and Isolation: Upon completion, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the desired regioisomer(s).
Table 1: Influence of β-Diketone Structure on Regioselectivity
| 3-Phenyl-5-aminopyrazole Derivative | β-Diketone | Conditions | Major Product Isomer | Yield (%) | Reference |
| 3-Phenyl-1H-pyrazol-5-amine | Benzoylacetone | Acetic Acid, reflux | 7-Methyl-3,5-diphenyl | High | [10] |
| 3-Phenyl-1H-pyrazol-5-amine | Acetylacetone | H₂SO₄, AcOH | 5,7-Dimethyl-3-phenyl | 90-95 | [9] |
| 3-(p-tolyl)-1H-pyrazol-5-amine | Ethyl Acetoacetate | H₂SO₄, AcOH | 5-Methyl-7-oxo-2-(p-tolyl) | 91 | [9] |
| 3-Amino-5-hydrazinopyrazole | 1-Phenyl-1,3-butanedione | Water, reflux | 7-Methyl-5-phenyl-2-(pyrazol-1-yl) | Good | [11] |
Enhanced Regiocontrol: Reactions with β-Enaminones and α,β-Unsaturated Ketones
To overcome the potential for mixed regioisomers, researchers often turn to 1,3-bielectrophiles with differentiated reactivity. β-Enaminones and α,β-unsaturated ketones are excellent substrates that typically yield a single regioisomer with high predictability.
-
With β-Enaminones: The reaction proceeds via a nucleophilic attack of the 5-aminopyrazole on the carbonyl carbon, followed by cyclization with the elimination of the amine from the enaminone. This strategy is highly efficient.[8]
-
With α,β-Unsaturated Ketones (e.g., Chalcones): The synthesis involves a Michael addition of the endocyclic pyrazole nitrogen (N1) or the exocyclic amino group onto the β-carbon of the unsaturated system, followed by intramolecular cyclization and oxidation or dehydration.[1][12] Ultrasound irradiation has been shown to enhance the rate of these reactions.[12]
Workflow for Regioselective Synthesis using a β-Enaminone
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Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
An In-Depth Technical Guide to the Computational Modeling of 3-Phenylpyrazolo[1,5-a]pyrimidine Interactions
This guide provides a comprehensive technical framework for researchers, medicinal chemists, and drug development professionals on the application of computational modeling to understand and predict the molecular interactions of this compound derivatives. This privileged scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted protein kinase inhibitors.[1][2] We will move beyond a simple recitation of methods to explore the causal reasoning behind protocol design, ensuring a robust and validated computational approach.
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention for its versatile synthetic accessibility and, most importantly, its role as a bioisostere for the purine ring of adenosine triphosphate (ATP).[1][2] This inherent ability to interact with the ATP-binding pocket of protein kinases has positioned it as a foundational scaffold for a multitude of inhibitors targeting critical signaling pathways in oncology and other diseases.[1]
Prominent targets for this class of compounds include Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinases (PI3Ks), all of which are pivotal regulators of cellular growth and proliferation.[1][3][4][5] Two of the three FDA-approved drugs for NTRK fusion cancers, for instance, are built upon the pyrazolo[1,5-a]pyrimidine nucleus.[3][6] Computational modeling provides an indispensable toolkit to dissect the structure-activity relationships (SAR) of these inhibitors, guiding the rational design of next-generation therapeutics with enhanced potency and selectivity.
Part 1: Foundational Concepts for Modeling
A successful modeling study is predicated on a deep understanding of both the ligand and the target protein. The unique features of the pyrazolo[1,5-a]pyrimidine scaffold and the conserved architecture of the kinase active site are the keys to designing a meaningful computational experiment.
The Kinase ATP-Binding Site: A Conserved Target
Protein kinases share a structurally conserved ATP-binding cleft located between the N- and C-terminal lobes of the catalytic domain. The pyrazolo[1,5-a]pyrimidine scaffold primarily anchors itself within this site through hydrogen bond interactions with the "hinge region," a short segment of the protein backbone that connects the two lobes. For Trk kinases, a crucial interaction is the hydrogen bond formed between the N1 atom of the pyrazolo[1,5-a]pyrimidine ring and the backbone amide of a methionine residue (Met592 in TrkA).[6] Understanding these conserved interactions is the first step in interpreting docking results.
Signaling Pathway Context: Inhibition of Trk Kinases
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are transmembrane receptors that, upon binding to neurotrophins, dimerize and autophosphorylate, initiating downstream signaling cascades like the MAPK and PI3K/Akt pathways that drive cell survival and proliferation.[3][6] this compound inhibitors act by competitively blocking the ATP-binding site, thereby preventing this initial phosphorylation event and shutting down the entire signaling cascade.
Caption: Trk signaling pathway and point of competitive inhibition.
Part 2: The Computational Modeling Workflow
A rigorous and self-validating computational workflow is essential for generating trustworthy results. This process can be conceptualized as a cascade, where the output of each step serves as a validated input for the next.
Caption: The computational modeling cascade for inhibitor analysis.
Step 1: System Preparation (Pre-processing)
The adage "garbage in, garbage out" is paramount in computational chemistry. The initial structures of the protein and ligand must be meticulously prepared to reflect a physiologically relevant state.
Experimental Protocol: Protein Preparation
-
Obtain Structure: Download the crystal structure of the target kinase from the Protein Data Bank (PDB). For example, a structure of TrkA kinase domain.
-
Clean PDB File: Remove all non-essential components, including water molecules, co-solvents, and any co-crystallized ligands (except for validation purposes).
-
Protonation & Optimization: Use a dedicated tool (e.g., Protein Preparation Wizard in Schrödinger Suite, or PDB2PQR server) to add hydrogen atoms, assign correct protonation states for titratable residues (His, Asp, Glu), and perform a restrained energy minimization to relieve steric clashes.
-
Causality: Incorrect protonation states can lead to the miscalculation of electrostatic interactions and prevent the formation of critical hydrogen bonds.
-
Experimental Protocol: Ligand Preparation
-
Generate 2D Structure: Draw the this compound derivative of interest using a chemical sketcher.
-
Convert to 3D: Use a program like LigPrep (Schrödinger) or Open Babel to generate a low-energy 3D conformation.
-
Assign Ionization and Tautomeric States: Generate all likely ionization states at a physiological pH (e.g., 7.4 ± 0.5).
-
Energy Minimization: Assign a suitable molecular mechanics force field (e.g., OPLS4) and perform an energy minimization.
-
Causality: A ligand's charge and 3D conformation directly influence how it fits and interacts within the binding site. Preparing a realistic starting structure is crucial for successful docking.
-
Step 2: Molecular Docking
Molecular docking predicts the preferred orientation and conformation (the "pose") of a ligand within a protein's binding site and estimates its binding affinity via a scoring function.
Experimental Protocol: Molecular Docking
-
Grid Generation: Define the binding site by creating a bounding box (the "grid") centered on the known location of the ATP-binding site.
-
Ligand Docking: Execute the docking algorithm (e.g., Glide, AutoDock Vina) to flexibly sample different ligand conformations within the defined grid.
-
Pose Analysis & Scoring: The program will output a series of poses ranked by a scoring function (e.g., GlideScore, Vina Score). This score is a computationally inexpensive estimate of binding affinity.
-
Visual Inspection: Critically analyze the top-scoring poses. A plausible pose should satisfy key interactions known to be important for the inhibitor class, such as the hinge-binding hydrogen bond.[6]
Trustworthiness: Protocol Validation Before docking novel compounds, the protocol's ability to reproduce known binding modes must be verified. This is achieved by taking a crystal structure that contains a bound ligand, removing the ligand, and then docking it back into the receptor. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is calculated. An RMSD value < 2.0 Å is generally considered a successful validation.
Caption: A detailed workflow for molecular docking and validation.
Table 1: Hypothetical Docking Results for TrkA Inhibitors
| Compound ID | 3-Phenyl Substitution | Docking Score (kcal/mol) | Key H-Bond Interaction |
| 1 | 4-methoxyphenyl | -10.5 | Met592 (Hinge) |
| 2 | 3-thienyl | -9.8 | Met592 (Hinge) |
| 3 | Unsubstituted Phenyl | -8.7 | Met592 (Hinge) |
| 4 | 4-chlorophenyl | -10.1 | Met592 (Hinge) |
This table illustrates how docking scores can be used to rank-order compounds and correlate with SAR data, where specific substitutions are known to improve potency.[7]
Step 3: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulations offer a dynamic view of the system, allowing for the assessment of the stability of the ligand-protein complex over time.
Experimental Protocol: MD Simulation
-
System Building: The best-docked pose of the ligand-protein complex is placed in a periodic box filled with explicit water molecules (e.g., TIP3P). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.
-
Minimization: The energy of the entire system is minimized to remove any steric clashes introduced during the setup.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and then equilibrated at constant pressure (e.g., 1 atm). This allows the solvent to relax around the complex. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once equilibrated, the simulation is run for a set period (e.g., 100 nanoseconds), during which atomic coordinates are saved at regular intervals.
-
Causality: Equilibration ensures the simulation starts from a stable, low-energy state. The production run then simulates the natural thermal fluctuations of the complex, testing the stability of the interactions observed in the static dock.
-
Trustworthiness: Trajectory Analysis The stability of the simulation is assessed by plotting the RMSD of the protein backbone and the ligand over time. A stable simulation will show the RMSD values reaching a plateau. Root Mean Square Fluctuation (RMSF) plots can also identify flexible regions of the protein.
Part 4: Data Analysis & Interpretation
The final step is to extract meaningful biological insights from the simulation data. This involves analyzing specific interactions and calculating a more rigorous estimate of binding affinity.
-
Interaction Analysis: Tools within simulation packages (e.g., GROMACS, Desmond) can monitor the persistence of hydrogen bonds, hydrophobic contacts, and water bridges throughout the simulation. A key interaction that is stable for >80% of the simulation time is considered highly significant.
-
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to post-process the MD trajectory and calculate the binding free energy, offering a more accurate ranking of compounds than docking scores alone.
Conclusion
The computational modeling workflow detailed in this guide provides a powerful, multi-step approach to investigating the interactions of this compound inhibitors. By combining static docking with dynamic simulations and grounding the entire process in rigorous validation and causal reasoning, researchers can generate high-confidence models that explain observed SAR, predict the activity of novel compounds, and ultimately accelerate the drug discovery process. The synergy between these in silico techniques and experimental validation remains the gold standard for modern medicinal chemistry.
References
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Shaikh, F., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. [Link]
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Sharma, P., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(5), 1185-1210. [Link]
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Shaikh, F., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. PubMed, 39124968. [Link]
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Orozco-Castañeda, C., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 27(3), 1046. [Link]
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Marsilje, T. H., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]
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Attia, M. H., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules, 29(23), 5240. [Link]
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Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Journal of the Iranian Chemical Society, 19, 521-545. [Link]
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El-Sayed, N. F., et al. (2020). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules, 25(6), 1431. [Link]
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Stypik, M., et al. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences, 22(19), 10793. [Link]
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Aly, A. A., et al. (2023). In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation. Journal of Molecular Structure, 1272, 134177. [Link]
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Abdel-Gawad, H., et al. (2018). Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. Bioorganic Chemistry, 79, 134-146. [Link]
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Al-Sawah, M. A., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(19), 6932. [Link]
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discovery of new 3-Phenylpyrazolo[1,5-a]pyrimidine-based compounds
An In-Depth Technical Guide to the Discovery of Novel 3-Phenylpyrazolo[1,5-a]pyrimidine-Based Compounds
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine ring system stands as a cornerstone in medicinal chemistry, recognized for its structural resemblance to endogenous purines. This unique bicyclic heterocyclic framework, which fuses a five-membered pyrazole ring with a six-membered pyrimidine ring, serves as a "privileged scaffold."[1][2] Its rigid and planar nature provides a versatile foundation for developing potent and selective modulators of various biological targets.[3] Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties, making them highly attractive candidates for novel therapeutic agents.[1][4][5] This guide focuses specifically on the 3-phenyl substituted series, exploring the strategic rationale, synthetic methodologies, and biological evaluations that drive their discovery and development.
Part 1: Rational Design and Target-Centric Approaches
The journey to discover new therapeutic agents rarely begins by chance. For the this compound class, development is often rooted in a deep understanding of disease pathology, particularly in oncology. The structural similarity of this scaffold to ATP allows these compounds to function as competitive inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1]
Key Kinase Targets
-
Pim Kinases (Pim-1, -2, -3): These serine/threonine kinases are frequently overexpressed in various hematological malignancies and solid tumors.[6] They play a critical role in cell survival, proliferation, and resistance to apoptosis.[7] The discovery of pyrazolo[1,5-a]pyrimidines as pan-Pim inhibitors, with picomolar potency against isoforms like Pim-2, highlights the scaffold's potential in treating cancers such as multiple myeloma.[6]
-
FMS-like Tyrosine Kinase 3 (FLT3): Internal tandem duplications of the FLT3 gene (FLT3-ITD) are found in approximately 25% of acute myeloid leukemia (AML) cases and are associated with a poor prognosis.[8] Specific this compound derivatives have been developed as highly potent and selective FLT3-ITD inhibitors, demonstrating efficacy even against mutations that confer resistance to existing therapies.[8]
-
Other Oncogenic Kinases: The versatility of this scaffold has led to the development of inhibitors for a range of other cancer-related targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[1][9] This multi-targeting capability opens avenues for creating agents that can overcome complex resistance mechanisms in tumors.[5][9]
The following diagram illustrates the fundamental principle of kinase inhibition, where the pyrazolo[1,5-a]pyrimidine compound competes with ATP for the binding site on the kinase, thereby blocking the downstream signaling cascade that promotes tumor growth.
Caption: Kinase inhibition by pyrazolo[1,5-a]pyrimidine compounds.
Part 2: The Art of Synthesis – Constructing the Core Scaffold
The creation of a diverse library of this compound analogs for biological screening relies on efficient and versatile synthetic strategies. The most prevalent and robust method involves the cyclocondensation reaction between a 5-aminopyrazole precursor and a suitable 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1]
General Synthetic Workflow
A common synthetic route begins with the preparation of a key intermediate, 4-phenyl-1H-pyrazol-5-amine.[10] This intermediate is then cyclized to form the core pyrazolo[1,5-a]pyrimidinone structure. Subsequent chemical modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of diverse functional groups at various positions to explore the structure-activity relationship (SAR).[10]
The diagram below outlines this convergent synthetic strategy.
Caption: General synthetic workflow for compound library generation.
Exemplary Synthetic Protocol
The following protocol provides a generalized, step-by-step methodology for the synthesis of 3-phenyl-5-aminopyrazolo[1,5-a]pyrimidine derivatives, adapted from established literature procedures.[10]
-
Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidinone (5):
-
To a solution of 4-phenyl-1H-pyrazol-5-amine in ethanol, add sodium ethoxide.
-
Introduce a masked Michael acceptor (e.g., N-methyl uracil).
-
Reflux the mixture until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture, neutralize, and collect the precipitated product by filtration to yield the pyrimidinone intermediate.
-
-
Chlorination to 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine (6):
-
Treat the pyrimidinone intermediate (5) with phosphorus oxychloride (POCl₃) without solvent.
-
Heat the mixture carefully under reflux conditions.
-
After completion, quench the reaction by pouring it onto crushed ice.
-
Neutralize with a suitable base and extract the product with an organic solvent.
-
Purify the crude product via column chromatography to obtain the 5-chloro intermediate.
-
-
Amination to Final Compounds:
-
Dissolve the 5-chloro intermediate (6) in a suitable solvent like isopropanol or DMF.
-
Add the desired amine (e.g., trans-4-aminocyclohexanol) and a base (e.g., DIEA or K₂CO₃).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, and isolate the final product through filtration or extraction.
-
Purify the final compound using recrystallization or column chromatography.
-
Part 3: Biological Evaluation and Structure-Activity Relationship (SAR)
Once synthesized, the novel compounds undergo rigorous biological testing to determine their potency, selectivity, and mechanism of action. This phase is critical for identifying promising lead candidates and understanding the relationship between chemical structure and biological activity (SAR).
In Vitro Screening Cascade
-
Antiproliferative Assays: The initial screening typically involves evaluating the compounds' ability to inhibit the growth of various human cancer cell lines. The MTT assay is a standard colorimetric method used for this purpose, testing against a panel of cell lines such as MCF-7 (breast), HCT-116 (colon), and HepG2 (liver).[3][9][11]
-
Kinase Inhibition Assays: Compounds showing significant antiproliferative activity are then tested for their ability to inhibit specific kinase targets. These assays measure the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase's activity by 50%.[8][10]
-
Cell-Based Mechanistic Assays: To confirm that the cellular activity is mediated by the intended target, further assays are conducted. For example, Western blot analysis can be used to measure the inhibition of phosphorylation of downstream proteins in a signaling pathway, confirming on-target engagement within the cell.[8]
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity.
-
The 5-Position: This position is critical for activity, particularly for Pim-1 inhibition. The introduction of various amino groups at this position has been shown to be more impactful than modifications at the 3-position.[10] For instance, fragments with a substituted 5-position exhibit significantly higher potency against Pim-1 than fragments substituted only at the 3-position.[10]
-
The 3-Position: While secondary to the 5-position for some targets, the 3-phenyl group is a key feature. Modifications to this phenyl ring, such as the introduction of a 4-fluoro group, have been shown to be effective in analogues developed as anti-mycobacterial agents.[4]
-
The 7-Position: Substitution at this position, often with groups like a pyridin-2-ylmethylamine, can also confer potent activity, particularly in the context of anti-mycobacterial agents.[4]
Caption: Key Structure-Activity Relationship (SAR) points. (Note: Image is a placeholder for the core scaffold)
Quantitative Data Summary
The potency of these compounds is typically reported as IC₅₀ values (the concentration required for 50% inhibition). Lower values indicate higher potency.
| Compound Class/Target | Target | IC₅₀ Range | Cell Lines / Assay Type | Reference |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Pim-1 Kinase | Nanomolar (e.g., 27 nM) | Biochemical Kinase Assay | [10] |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines | Flt-3 Kinase | Nanomolar (2-15 fold less potent than Pim-1) | Biochemical Kinase Assay | [10] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (17, 19) | FLT3-ITD | 0.4 nM | Biochemical Kinase Assay | [8] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (17, 19) | FLT3D835Y (Resistance Mutant) | 0.3 nM | Biochemical Kinase Assay | [8] |
| Phenylpyrazolo[3,4-d]pyrimidine (Isomer) | EGFR/VEGFR2 | 0.3 - 24 µM | Biochemical Kinase Assay | [5][9] |
Part 4: Lead Optimization and Mitigating Liabilities
A potent compound is not necessarily a good drug. A critical phase of development involves lead optimization, where the chemical structure is fine-tuned to improve drug-like properties and reduce potential liabilities. A major hurdle often encountered is off-target activity.
For instance, early kinase inhibitors were frequently plagued by inhibition of the hERG potassium channel, which can lead to serious cardiac toxicity. Researchers discovered that terminal basic moieties were often responsible for this hERG liability.[10] By strategically removing these basic groups from the pyrazolo[1,5-a]pyrimidine scaffold, scientists were able to completely eliminate hERG inhibition in a series of potent Pim-1 inhibitors, demonstrating a successful and rational approach to improving the safety profile of the compounds.[10] Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are now routinely used to forecast the drug-like properties of new designs before they are even synthesized, saving significant time and resources.[12][13]
Conclusion and Future Outlook
The this compound scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents, particularly in the realm of oncology. The combination of rational, target-based design, versatile synthetic chemistry, and detailed SAR exploration has led to the identification of compounds with nanomolar and even picomolar potency against critical cancer targets like Pim and FLT3 kinases.[6][8][10]
Future efforts will likely focus on several key areas: enhancing selectivity to minimize off-target effects, developing inhibitors against novel and challenging targets, and overcoming mechanisms of acquired drug resistance. As our understanding of disease biology deepens, the strategic application and modification of this privileged scaffold will undoubtedly yield the next generation of targeted therapies.
References
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- Title: Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)
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- Title: Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)
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The Strategic Evolution of 3-Phenylpyrazolo[1,5-a]pyrimidines: A Deep Dive into Structure-Activity Relationships for Targeted Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile sites for substitution have made it a cornerstone for the development of a multitude of biologically active compounds.[1][2] Among the various derivatives, the 3-phenylpyrazolo[1,5-a]pyrimidine subclass has garnered significant attention, demonstrating a remarkable breadth of therapeutic potential, particularly as potent and selective kinase inhibitors in oncology and as novel anti-infective agents.[3][4][5] This guide will provide a comprehensive analysis of the structure-activity relationships (SAR) of 3-phenylpyrazolo[1,5-a]pyrimidines, offering insights into the rational design of next-generation therapeutics.
The this compound Core: A Foundation for Potency and Selectivity
The presence of a phenyl group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold is a recurring motif in many highly potent and selective inhibitors of various protein kinases. This substitution pattern has proven to be crucial for achieving desired pharmacological profiles, influencing factors such as binding affinity, selectivity, and pharmacokinetic properties. The exploration of this chemical space has led to the discovery of compounds targeting a range of kinases, including Tropomyosin receptor kinases (Trks), Pim kinases, FMS-like tyrosine kinase 3 (FLT3), and Cyclin-Dependent Kinases (CDKs), as well as non-kinase targets like mycobacterial ATP synthase.[3][5][6][7][8][9]
Dissecting the Structure-Activity Relationships: A Positional Analysis
The therapeutic efficacy of this compound derivatives is intricately linked to the nature and position of substituents on both the pyrazolo[1,5-a]pyrimidine core and the 3-phenyl ring. A systematic exploration of these positions has been instrumental in optimizing potency and selectivity.
The Crucial Role of the 3-Phenyl Ring Substituents
The substitution pattern on the 3-phenyl ring is a key determinant of biological activity. Even subtle modifications can lead to significant changes in potency and target engagement.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as fluorine atoms, at the 4-position of the phenyl ring has been shown to be highly beneficial for anti-mycobacterial activity.[5][10] This substitution is a common strategy to enhance binding affinity and modulate electronic properties of the molecule.
-
Positional Isomerism: The position of substituents on the phenyl ring can dramatically impact activity. For instance, in the context of anti-mycobacterial agents, halogen or electron-withdrawing substituents at the 3'-position of the phenyl ring led to a loss of activity, whereas electron-donating groups were more favorable.[10]
Modifications at the 5-Position: Tuning Selectivity and Potency
The 5-position of the pyrazolo[1,5-a]pyrimidine core offers a valuable handle for introducing diverse functionalities to fine-tune the pharmacological profile.
-
Aryl and Heteroaryl Substituents: A wide array of aryl and heteroaryl groups at the 5-position have been explored in the context of anti-mycobacterial agents, leading to potent compounds.[5][10]
-
Impact on Kinase Inhibition: In the development of Trk inhibitors, substitution with a 2,5-difluorophenyl-substituted pyrrolidine at the fifth position was found to significantly increase inhibitory activity.[6]
The Influence of the 7-Position: Driving Target Engagement
The 7-position has been extensively investigated, with various amine and amide functionalities being introduced to modulate activity and solubility.
-
Aminopyridyl Moieties: For anti-mycobacterial 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, a range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active.[10]
-
Phenyl Amides as Anti-proliferative Agents: A series of pyrazolo[1,5-a]pyrimidines with an optimized phenyl amide moiety at the C-7 position were found to preferentially kill p21-deficient cancer cells.[11]
Key Biological Targets and Therapeutic Frontiers
The versatility of the this compound scaffold has enabled its application across multiple therapeutic areas, with oncology and infectious diseases being the most prominent.
Targeting Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2][3] The this compound core has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.
-
Tropomyosin Receptor Kinase (Trk) Inhibitors: The pyrazolo[1,5-a]pyrimidine nucleus is a key feature of several approved and clinical-stage Trk inhibitors for the treatment of solid tumors.[6][12] The N1 atom of the pyrazolo[1,5-a]pyrimidine core typically forms a crucial hydrogen bond with the hinge region of the kinase.[6]
-
Pim-1 Kinase Inhibitors: 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidines have been developed as potent and selective inhibitors of Pim-1 kinase, an attractive target in oncology.[7][8] These compounds have demonstrated cellular activity by suppressing the phosphorylation of the pro-apoptotic protein BAD.[7][8]
-
FLT3-ITD Inhibitors for Acute Myeloid Leukemia (AML): Optimization of a screening hit led to the discovery of pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of FLT3 with internal tandem duplications (ITD), a common mutation in AML that confers a poor prognosis.[9]
A Novel Class of Anti-Tubercular Agents
Tuberculosis remains a major global health threat, and new drugs with novel mechanisms of action are urgently needed.[5] 3-Phenylpyrazolo[1,5-a]pyrimidines have emerged as a promising class of anti-tubercular agents.
-
Inhibitors of Mycobacterial ATP Synthase: Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, a critical enzyme for energy metabolism in Mycobacterium tuberculosis.[5][10]
-
DprE1 Inhibitors: The this compound-2,7(1H,4H)-dione scaffold has been explored for the development of inhibitors of DprE1, a key enzyme in the synthesis of the mycobacterial cell wall.[13][14][15]
Data Presentation: A Quantitative Look at Biological Activity
To facilitate a comparative analysis of the potency of various this compound derivatives, the following tables summarize their in vitro biological activities.
Table 1: In Vitro Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound | Reference |
| Compound 4d | HepG2 | Liver Cancer | 0.14 | Doxorubicin (3.67 µM) | [16] |
| MCF-7 | Breast Cancer | 0.72 | Doxorubicin (2.28 µM) | [16] | |
| A549 | Lung Cancer | 2.33 | Doxorubicin (2.62 µM) | [16] | |
| Compound 5b | HCT-116 | Colon Cancer | 8.64 | Doxorubicin | [16] |
Table 2: Kinase Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Compounds
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | TrkA | 1.7 | [6] |
| Compound 9 | TrkA | 1.7 | [6] |
| Compound 17 | FLT3-ITD | 0.4 | [9] |
| Compound 19 | FLT3-ITD | 0.4 | [9] |
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis and biological evaluation of this compound derivatives, based on methodologies reported in the literature.
General Synthetic Protocol for 3-Phenylpyrazolo[1,5-a]pyrimidines
The synthesis of the this compound scaffold is typically achieved through a cyclocondensation reaction between a 3-amino-5-phenylpyrazole and a suitable β-dicarbonyl compound or its equivalent.
Step 1: Synthesis of 3-Amino-5-phenylpyrazole A mixture of benzoylacetonitrile and hydrazine hydrate in a suitable solvent such as ethanol is refluxed for several hours. Upon cooling, the product, 3-amino-5-phenylpyrazole, precipitates and can be collected by filtration.
Step 2: Cyclocondensation to form the Pyrazolo[1,5-a]pyrimidine Core The 3-amino-5-phenylpyrazole is then reacted with a β-ketoester, such as ethyl acetoacetate, in a high-boiling solvent like acetic acid or toluene, under reflux conditions. This reaction leads to the formation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core.[17]
Step 3: Functionalization of the Core Further modifications, such as chlorination of the 7-oxo group using phosphoryl chloride (POCl₃), followed by nucleophilic substitution with various amines, can be performed to generate a library of derivatives.[7]
Representative Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against a specific protein kinase is typically evaluated using an in vitro kinase assay.
1. Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compounds dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
2. Assay Procedure:
-
The kinase, substrate, and test compound are pre-incubated in the assay buffer in a 96- or 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product formed (e.g., ADP) is quantified using a suitable detection method.
-
The IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Visualizing the Concepts: Diagrams for Clarity
To better illustrate the key concepts discussed in this guide, the following diagrams have been generated using Graphviz.
Caption: A generalized workflow for the structure-activity relationship (SAR) studies of 3-Phenylpyrazolo[1,5-a]pyrimidines.
Caption: A simplified representation of the Trk signaling pathway and the point of intervention by this compound inhibitors.
Caption: A summary of the key structure-activity relationships for the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold has firmly established itself as a versatile and fruitful starting point for the discovery of novel therapeutics. The extensive SAR studies have provided a clear roadmap for the rational design of potent and selective inhibitors for a range of biological targets. Future research in this area will likely focus on several key aspects:
-
Exploration of Novel Chemical Space: The synthesis of new derivatives with diverse substitution patterns will continue to be a priority to identify compounds with improved properties.
-
Multi-Targeted Agents: The development of compounds that can simultaneously inhibit multiple key targets in a disease pathway is an attractive strategy, particularly in oncology.
-
Overcoming Drug Resistance: A major challenge in both cancer and infectious disease treatment is the emergence of drug resistance. The design of next-generation 3-phenylpyrazolo[1,5-a]pyrimidines that can overcome known resistance mechanisms is a critical area of research.
-
Optimization of Pharmacokinetic Properties: Continued efforts to improve the drug-like properties of these compounds, such as solubility, metabolic stability, and oral bioavailability, will be essential for their successful clinical development.
By leveraging the wealth of existing SAR data and embracing innovative medicinal chemistry strategies, the this compound scaffold is poised to deliver the next generation of targeted therapies for a range of challenging diseases.
References
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (URL: [Link])
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (URL: [Link])
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (URL: [Link])
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
-
Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. (URL: [Link])
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Synthesis, SAR study and biological evaluation of novel pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides as anti-proliferative agents. (URL: [Link])
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
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Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. (URL: [Link])
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Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. (URL: [Link])
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Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. (URL: [Link])
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Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. (URL: [Link])
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (URL: [Link])
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Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (URL: [Link])
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (URL: [Link])
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Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. (URL: [Link])
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Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (URL: [Link])
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (URL: [Link])
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (URL: [Link])
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - Semantic Scholar. (URL: [Link])
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Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (URL: [Link])
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A Senior Application Scientist's Guide to the Palladium-Catalyzed Synthesis of 3-Aryl-Pyrazolo[1,5-a]pyrimidines
Introduction: The Privileged Scaffold in Modern Drug Discovery
The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant agents.[1] Its structural resemblance to purines allows it to interact with a wide range of biological targets, leading to compounds with diverse therapeutic applications, including sedative-hypnotics like Zaleplon and Indiplon, anxiolytics such as Ocinaplon, and potent kinase inhibitors for oncology.[1][2] The functionalization of this core, particularly the introduction of an aryl group at the C3 position, is a critical strategy for modulating potency, selectivity, and pharmacokinetic properties.
Palladium-catalyzed cross-coupling reactions have become the definitive tools for forging the crucial C-C bond between the pyrazolo[1,5-a]pyrimidine core and various aryl partners.[3] These methods offer unparalleled efficiency, functional group tolerance, and reliability under mild conditions. This guide provides an in-depth technical overview of the primary palladium-catalyzed methodologies—Suzuki-Miyaura, Heck, and Stille couplings—for the synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidines, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a comparative analysis to guide your synthetic strategy.
Part 1: The Gateway Intermediate - Synthesis of 3-Halo-Pyrazolo[1,5-a]pyrimidines
The successful implementation of any cross-coupling strategy hinges on the availability of a suitable halo-substituted precursor. The C3 position of the pyrazolo[1,5-a]pyrimidine ring is sufficiently electron-rich to undergo facile electrophilic halogenation.[4]
A highly efficient, one-pot microwave-assisted protocol allows for the rapid synthesis of the pyrazolo[1,5-a]pyrimidine core followed by immediate halogenation.[5] This method avoids the isolation of the intermediate heterocycle, offering significant advantages in terms of time and resource efficiency.
Experimental Protocol: One-Pot Microwave-Assisted Synthesis and Halogenation[5]
This procedure first involves the solvent-free, microwave-assisted cyclocondensation of a β-enaminone with an appropriate 5-aminopyrazole to form the pyrazolo[1,5-a]pyrimidine core. Without isolation, a solution of an N-halosuccinimide is added to regioselectively install the halogen at the C3 position.
-
Step 1: Cyclocondensation: In a 10 mL microwave-sealed tube, combine the β-enaminone (0.50 mmol) and the 5-aminopyrazole (0.50 mmol).
-
Step 2: Microwave Irradiation: Irradiate the solvent-free mixture at 180 °C for 2 minutes.
-
Step 3: Halogenation: After cooling the vessel with an airflow, add 1,2-dichloroethane (EDC, 2.0 mL) and the corresponding N-halosuccinimide (NBS, NCS, or NIS) (0.50 mmol).
-
Step 4: Reaction Completion: Stir the mixture at 25 °C for 20 minutes.
-
Step 5: Work-up: Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the desired 3-halo-pyrazolo[1,5-a]pyrimidine. Yields for this one-pot sequence are typically in the 89–96% range.[4]
The choice of halogen (Br or I) is a critical experimental parameter. While 3-bromo derivatives are common, 3-iodo-pyrazolo[1,5-a]pyrimidines often exhibit higher reactivity in subsequent cross-coupling steps due to the lower C-I bond dissociation energy, facilitating the initial oxidative addition to the Pd(0) catalyst.[2]
Part 2: Palladium-Catalyzed C-C Bond Formation Methodologies
With the 3-halo-pyrazolo[1,5-a]pyrimidine in hand, we can now explore the primary palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: The Workhorse Reaction
The Suzuki-Miyaura reaction is arguably the most utilized method for this transformation due to its mild conditions, the commercial availability of a vast array of boronic acids and their esters, and the generally non-toxic nature of the boron-containing byproducts.[6]
The catalytic cycle of the Suzuki reaction is a well-understood sequence of oxidative addition, transmetalation, and reductive elimination.[6]
For electron-deficient heterocyclic halides like 3-bromo-pyrazolo[1,5-a]pyrimidines, the oxidative addition of the C-Br bond to the Pd(0) center is generally facile. However, a significant challenge is the potential for competitive side reactions, most notably debromination. The choice of phosphine ligand is paramount to mitigating these issues. Bulky, electron-rich monophosphine ligands, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are often superior to traditional ligands like triphenylphosphine (PPh₃).[7]
-
Expertise Insight: The steric bulk of ligands like XPhos promotes the formation of a monoligated, 14-electron Pd(0)L species, which is highly reactive in oxidative addition.[7] Furthermore, their strong σ-donating character increases the electron density on the palladium center, which not only facilitates oxidative addition but also accelerates the final, crucial reductive elimination step. This rapid reductive elimination outcompetes the pathways leading to debromination, resulting in higher product yields.
Microwave-assisted protocols offer significant advantages, including drastically reduced reaction times and often improved yields. A robust method for the C3-arylation of 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one has been developed and is broadly applicable.
| Arylboronic Acid Substituent | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-MeO-C₆H₄ | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 40 min (MW) | 89 | [4] |
| 4-F-C₆H₄ | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 40 min (MW) | 82 | [4] |
| 3-MeO-C₆H₄ | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 40 min (MW) | 85 | [4] |
| Thiophen-2-yl | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 40 min (MW) | 80 | [4] |
| Pyridin-3-yl | XPhosPdG2/XPhos | K₂CO₃ | Dioxane/H₂O | 110 | 40 min (MW) | 80 | [4] |
-
Reagent Preparation: In a microwave-rated vessel, add 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), K₂CO₃ (2.0 equiv.), XPhos (5 mol%), and XPhos Pd G2 (2.5 mol%).
-
Solvent Addition: Add a 10:1 mixture of 1,4-dioxane and water.
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Heat the mixture to 110 °C for 40 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the 3-aryl-pyrazolo[1,5-a]pyrimidine.
The Heck Reaction: Arylation with Alkenes
The Heck reaction provides a powerful alternative for installing vinyl or substituted vinyl groups at the C3 position, which can be valuable intermediates for further transformations. This reaction couples the 3-halo-pyrazolo[1,5-a]pyrimidine with an alkene in the presence of a palladium catalyst and a base.[8]
The Heck reaction proceeds via a different pathway than the Suzuki coupling, involving migratory insertion of the alkene into the Aryl-Pd(II) bond, followed by β-hydride elimination.
-
Expertise Insight: For the Heck reaction, 3-iodopyrazolo[1,5-a]pyrimidines are the preferred starting materials as the C-I bond is more reactive towards oxidative addition than the C-Br bond under typical Heck conditions.[4] The choice of base is crucial; a hindered amine base like triethylamine (Et₃N) is often used to trap the HX generated during the catalytic cycle without competing as a nucleophile.
-
Reaction Setup: To an oven-dried reaction tube, add the 3-iodopyrazolo[1,5-a]pyrimidine (1.0 equiv.), palladium(II) acetate [Pd(OAc)₂] (10 mol%), and tri(o-tolyl)phosphine [P(o-tol)₃] (20 mol%).
-
Inert Atmosphere: Seal the tube and purge with argon or nitrogen.
-
Reagent Addition: Add anhydrous DMF, followed by the alkene (1.2 equiv.) and triethylamine (2.0 equiv.) via syringe.
-
Heating: Stir the reaction mixture at 100 °C for 4 hours.
-
Work-up: Upon completion (monitored by TLC), cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash chromatography to yield the 3-alkenyl product.
The Stille Coupling: A Potent but Hazardous Alternative
The Stille reaction couples the 3-halopyrazolo[1,5-a]pyrimidine with an organostannane (organotin) reagent. Its primary advantage is the inertness of organostannanes to many reaction conditions, allowing for a wide range of functional groups to be tolerated.[8] However, the high toxicity of tin reagents and byproducts is a significant drawback, limiting its application, especially in drug development settings.
The catalytic cycle is analogous to the Suzuki coupling, with the transmetalation step involving the transfer of the aryl group from tin to palladium.
-
Expertise Insight: A key advantage of the Stille coupling is that the transmetalation step does not require activation by a base, making the reaction tolerant of base-sensitive functional groups.[8] The main challenge, aside from toxicity, is the removal of tin byproducts during purification, which often requires specific workup procedures like treatment with potassium fluoride (KF) or DBU.
While a specific protocol for 3-aryl-pyrazolo[1,5-a]pyrimidines is not widely reported, the following general procedure for N-heterocycles is representative.
-
Reaction Setup: In a flask purged with argon, dissolve the 3-bromo- or 3-iodo-pyrazolo[1,5-a]pyrimidine (1.0 equiv.) and the arylstannane (1.1-1.5 equiv.) in an anhydrous solvent such as 1,4-dioxane or toluene.
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ and a phosphine ligand.
-
Heating: Heat the reaction mixture at reflux (typically 80-110 °C) until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with a suitable solvent, and quench with an aqueous solution of KF to precipitate the tin fluoride salts. Filter the mixture through celite, and then perform a standard aqueous workup on the filtrate.
-
Purification: Dry and concentrate the organic layer. Purify the crude product by flash column chromatography.
Part 3: Comparative Analysis for Strategic Synthesis
Choosing the optimal synthetic route requires a careful evaluation of the strengths and weaknesses of each method.
| Feature | Suzuki-Miyaura Coupling | Heck Reaction | Stille Coupling |
| Coupling Partner | Aryl/Heteroaryl Boronic Acids & Esters | Alkenes | Aryl/Heteroaryl Stannanes |
| Key Advantages | Low toxicity of reagents/byproducts; vast commercial availability of boronic acids; mild conditions. | Forms C(sp²)-C(sp²) vinyl bonds, useful for further functionalization. | Tolerates a very wide range of functional groups; transmetalation is base-free. |
| Key Disadvantages | Boronic acids can be unstable; base-sensitive functional groups may be problematic. | Limited to the synthesis of alkenyl derivatives, not direct arylation. | High toxicity of organotin reagents and byproducts; difficult purification to remove tin residues. |
| Typical Catalyst | Pd(0) or Pd(II) precatalysts with bulky phosphine ligands (e.g., XPhos, SPhos). | Pd(OAc)₂, Pd(PPh₃)₄. | Pd(PPh₃)₄, Pd₂(dba)₃/ligand. |
| Ideal Substrate | 3-Bromo or 3-Iodo derivatives. | 3-Iodo derivatives are generally more reactive. | 3-Bromo or 3-Iodo derivatives. |
| Recommendation | Method of choice for general 3-arylation due to safety, scope, and efficiency. | Specialized method for accessing 3-alkenyl intermediates. | Niche application when extreme functional group tolerance is required and toxicity concerns can be managed. |
Conclusion
The palladium-catalyzed synthesis of 3-aryl-pyrazolo[1,5-a]pyrimidines is a mature and highly versatile field. The Suzuki-Miyaura coupling stands out as the preeminent strategy, offering a superb balance of scope, efficiency, and operational safety, making it the go-to method for drug discovery and development programs. The use of modern, bulky phosphine ligands in combination with microwave heating has further refined this methodology, enabling rapid access to diverse compound libraries. The Heck reaction serves as an essential tool for creating 3-alkenyl derivatives, providing a gateway to further molecular complexity. While the Stille coupling offers exceptional functional group tolerance, its utility is significantly hampered by the toxicity of organotin compounds. A thorough understanding of the mechanistic nuances and practical considerations outlined in this guide will empower researchers to make strategic, informed decisions in the synthesis of these vital heterocyclic scaffolds, accelerating the discovery of next-generation therapeutics.
References
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Castillo, J. C., Rosero, H. A., & Portilla, J. (2017). Simple access toward 3-halo- and 3-nitro-pyrazolo[1,5-a]pyrimidines through a one-pot sequence. RSC Advances, 7(50), 31633-31642. [Link]
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Sikdar, P., Choudhuri, T., Paul, S., Das, S., & Bagdi, A. K. (2023). K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 8(26), 23723–23733. [Link]
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Kant, R., Kumar, A., & Agarwal, A. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(15), 4213-4246. [Link]
- Gulevich, A. V., Dudnik, A. S., Chernyak, N., & Gevorgyan, V. (2013). Transition Metal-Catalyzed C–H Arylation of Heterocyclic Compounds. Chemical Reviews, 113(7), 5265-5331.
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Pundir, S. (2020). Difference Between Heck Stile and Suzuki Reaction. Pediaa.com. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction.
- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
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Stypik, M., Zagozda, M., Michałek, S., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 15(8), 949. [Link]
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Stypik, M., Michałek, S., Orłowska, N., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules, 27(15), 4811. [Link]
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Castillo, J. C., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 26(14), 4287. [Link]
- Mohareb, R. M., & Mohamed, H. E. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Iranian Chemical Society, 14, 2469-2481.
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Ismail, M. F., El-Naggar, M., & El-Sayed, W. A. (2014). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. Future Medicinal Chemistry, 6(13), 1529-1553. [Link]
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Thomas, S., & Collins, I. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 12(40), 7906-7924. [Link]
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Wikipedia contributors. (2023). Stille reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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Chen, L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(11), 1239-1244. [Link]
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An In-Depth Technical Guide to Multicomponent Reactions for the Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines
Foreword: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows for its interaction with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1][2] The dysregulation of these kinases is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention.[1][2] Specifically, derivatives of 3-Phenylpyrazolo[1,5-a]pyrimidine have demonstrated significant potential as kinase inhibitors and anti-tubercular agents, driving the need for efficient and versatile synthetic methodologies.[3][4][5]
This guide provides an in-depth exploration of multicomponent reactions (MCRs) for the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines. We will delve into the core principles of prominent MCR strategies, provide detailed experimental protocols, and elucidate the underlying reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic tools.
The Strategic Advantage of Multicomponent Reactions
Traditional linear synthetic routes to complex molecules often involve multiple steps, each requiring purification of intermediates, leading to lower overall yields and increased waste generation. Multicomponent reactions, in contrast, offer a more elegant and efficient approach by combining three or more starting materials in a single pot to form a complex product in a domino fashion. This inherent efficiency leads to:
-
Atom Economy: A higher percentage of the atoms from the starting materials are incorporated into the final product.
-
Step Economy: The number of synthetic and purification steps is significantly reduced.
-
Time and Resource Savings: MCRs are often faster and require fewer resources than linear syntheses.
-
Diversity-Oriented Synthesis: The modular nature of MCRs allows for the rapid generation of libraries of structurally diverse compounds by simply varying the starting materials.
Key Multicomponent Strategies for this compound Synthesis
Several multicomponent strategies have been developed for the construction of the pyrazolo[1,5-a]pyrimidine core. For the specific synthesis of 3-phenyl derivatives, the judicious choice of starting materials is paramount. A common and effective approach involves the use of 5-amino-3-phenylpyrazole as a key building block.
Three-Component Reaction of an Aminopyrazole, an Aldehyde, and a Methylene-Active Compound
A versatile and widely employed MCR for the synthesis of pyrazolo[1,5-a]pyrimidines involves the condensation of a 5-aminopyrazole, an aldehyde, and a compound containing an active methylene group. To synthesize a 3-phenyl derivative, 5-amino-3-phenylpyrazole would be the aminopyrazole of choice.
The general workflow for this reaction is depicted below:
Caption: General workflow of a three-component reaction.
Causality Behind Experimental Choices:
The reaction is typically catalyzed by an acid or a base. The choice of catalyst and solvent can significantly influence the reaction rate and yield. For instance, the use of a Brønsted acid like trichloroacetic acid can promote the initial condensation steps.[6] The active methylene compound provides two carbon atoms to form the pyrimidine ring. Common examples include β-ketonitriles, β-diketones, and malononitrile derivatives. The aldehyde component introduces substitution at the 5- or 7-position of the final product, depending on the reaction conditions and the nature of the active methylene compound.
Mechanistic Insights:
The reaction mechanism generally proceeds through a series of condensation and cyclization steps. A plausible mechanism is outlined below:
Caption: Plausible mechanism for the three-component reaction.
-
Knoevenagel Condensation: The reaction often initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound, catalyzed by a base, to form an electron-deficient alkene (Intermediate A).
-
Michael Addition: The exocyclic amino group of 5-amino-3-phenylpyrazole then acts as a nucleophile and undergoes a Michael addition to the activated alkene (Intermediate B).
-
Intramolecular Cyclization: Subsequent intramolecular cyclization occurs between the endocyclic nitrogen of the pyrazole ring and a carbonyl or cyano group of the active methylene compound moiety (Intermediate C).
-
Dehydration/Aromatization: The final step involves dehydration and/or elimination of a small molecule to yield the aromatic this compound ring system.
Rhodium(III)-Catalyzed Three-Component Synthesis
A more recent and highly efficient method involves the Rhodium(III)-catalyzed three-component reaction of aminopyrazoles, aldehydes, and sulfoxonium ylides.[7] This approach offers a broad substrate scope and proceeds under relatively mild conditions, often with microwave assistance to shorten reaction times.[7]
Experimental Protocol: General Procedure for Rh(III)-Catalyzed Synthesis
The following is a representative protocol based on the work of Ellman and co-workers, adapted for the synthesis of a 3-phenyl derivative.[7]
Materials:
-
5-amino-3-phenylpyrazole
-
Aldehyde (e.g., benzaldehyde for a 5-phenyl or 7-phenyl substituent)
-
Sulfoxonium ylide
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
DCE (1,2-dichloroethane) (solvent)
Procedure:
-
To a microwave vial, add 5-amino-3-phenylpyrazole (1.0 equiv.), the aldehyde (1.2 equiv.), and the sulfoxonium ylide (1.5 equiv.).
-
Add [RhCp*Cl₂]₂ (2.5 mol %) and AgSbF₆ (10 mol %).
-
Add DCE as the solvent.
-
Seal the vial and heat in a microwave reactor at a specified temperature (e.g., 100-120 °C) for a designated time (e.g., 20-60 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Representative Yields for Rh(III)-Catalyzed Synthesis
| Entry | Aldehyde | Sulfoxonium Ylide | Product | Yield (%) |
| 1 | Benzaldehyde | Trimethylsulfoxonium iodide | 5,7-Diphenyl-3-phenylpyrazolo[1,5-a]pyrimidine | Good to Excellent |
| 2 | 4-Methoxybenzaldehyde | Trimethylsulfoxonium iodide | 7-(4-Methoxyphenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | Good to Excellent |
| 3 | 4-Chlorobenzaldehyde | Trimethylsulfoxonium iodide | 7-(4-Chlorophenyl)-3,5-diphenylpyrazolo[1,5-a]pyrimidine | Good to Excellent |
Note: The yields are generalized based on reported efficiencies for similar reactions and would require specific experimental validation.
Self-Validating Systems: Ensuring Trustworthiness in Protocols
A robust experimental protocol is a self-validating system. This means that the expected outcome is consistently achieved, and any deviations can be logically traced back to specific experimental parameters. For the multicomponent synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines, key validation points include:
-
Starting Material Purity: The purity of the 5-amino-3-phenylpyrazole and other reactants is critical. Impurities can lead to side reactions and lower yields.
-
Stoichiometry: The molar ratios of the reactants and catalysts must be precisely controlled.
-
Reaction Monitoring: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) should be used to monitor the progress of the reaction and confirm the formation of the desired product.
-
Product Characterization: The final product must be thoroughly characterized using techniques such as NMR (¹H and ¹³C), mass spectrometry, and, if possible, X-ray crystallography to confirm its structure and purity.
Future Perspectives and Conclusion
Multicomponent reactions represent a powerful and efficient strategy for the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines. The continued development of novel MCRs, particularly those employing green chemistry principles such as the use of water as a solvent or biocatalysis, will further enhance the accessibility of this important class of compounds.[8][9] The modularity of these reactions will undoubtedly facilitate the rapid discovery of new pyrazolo[1,5-a]pyrimidine derivatives with improved pharmacological properties, contributing to the advancement of drug development programs targeting a range of diseases.
References
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- I2-Catalyzed three-component synthesis of 3-selenyl
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Synthesis of 7‐aminopyrazolo[1,5‐a]pyrimidin‐5(4H)‐one 3.[10] - ResearchGate. (URL: [Link])
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Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - NIH. (URL: [Link])
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An Efficient Microwave Assisted Multicomponent Synthesis Of Some 7-Amino-3-(Substituted Phenyl)-5-(Substituted Phenyl)-[1][3]Triazolo[4,3a]Pyrimidine-6-Carbonitrile Derivatives - ResearchGate. (URL: [Link])
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Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. (URL: [Link])
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Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation - PMC. (URL: [Link])
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A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water - Preprints.org. (URL: [Link])
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A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. (URL: [Link])
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Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: [Link])
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - NIH. (URL: [Link])
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(PDF) Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions - ResearchGate. (URL: [Link])
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One‐pot synthesis of bis(7‐aminopyrazolo[1,5‐a]pyrimidine) derivatives... - ResearchGate. (URL: [Link])
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Multicomponent, Efficient Approach for the Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives Using Glycerol as Green Solvent - IOSR Journal. (URL: [Link])
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Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies - MDPI. (URL: [Link])
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Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents - PubMed. (URL: [Link])
-
Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation. (URL: [Link])
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A three-component cyclocondensation reaction for the synthesis of new triazolo[1,5-a]pyrimidine scaffolds using 3-aminotriazole, aldehydes and ketene N,S-acetal - PubMed. (URL: [Link])
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Recent developments in aminopyrazole chemistry - ResearchGate. (URL: [Link])
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The Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines from β-Enaminones: A Strategic Approach for Medicinal Chemistry
An In-Depth Technical Guide
Introduction: The Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that holds a position of significant importance in the field of medicinal chemistry.[1][2] Its rigid, planar structure and versatile periphery for substitution make it a "privileged scaffold" in drug discovery, capable of interacting with a wide range of biological targets.[1][2] Compounds bearing this core exhibit a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory properties.[3][4][5] Several approved drugs and clinical candidates, such as the sedative Zaleplon and the anxiolytic Ocinaplon, feature this heterocyclic system, underscoring its therapeutic relevance.[4]
The most prevalent and versatile method for constructing the pyrazolo[1,5-a]pyrimidine ring system involves the cyclocondensation of 3-amino-1H-pyrazoles with various 1,3-bielectrophilic compounds.[1][3] Among the array of suitable electrophiles, β-enaminones have emerged as exceptionally efficient and strategic precursors. Their use not only enhances reactivity compared to traditional 1,3-dicarbonyl compounds but also provides a superior level of control over the regioselectivity of the final product, a critical factor in structure-activity relationship (SAR) studies.[1] This guide provides a detailed examination of the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines, focusing on the mechanistic rationale, practical execution, and strategic advantages of employing β-enaminones.
The Core Reaction: Mechanistic Insights and Regiochemical Control
The cornerstone of this synthesis is the reaction between a 3-amino-1H-pyrazole and a β-enaminone. The inherent electronic properties of the β-enaminone dictate the reaction pathway, leading to a highly regioselective outcome.[1]
Causality of the Mechanism
The reaction proceeds through a well-defined, multi-step mechanism involving nucleophilic addition, intramolecular cyclization, and dehydration. The key to the regioselectivity lies in the initial step.
-
Aza-Michael Addition: The 3-amino-1H-pyrazole possesses two nucleophilic nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic secondary amine (-NH-). The exocyclic amino group is more nucleophilic and initiates the reaction by attacking the electron-deficient β-carbon of the enaminone in an aza-Michael (or conjugate) addition-elimination reaction. The dimethylamino group on the enaminone is an excellent leaving group, which facilitates this initial condensation.[1]
-
Intramolecular Cyclization: Following the initial addition, the resulting intermediate undergoes an intramolecular nucleophilic attack. The endocyclic nitrogen of the pyrazole ring attacks the electrophilic carbonyl carbon.
-
Dehydration: The final step is the elimination of a water molecule (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic pyrazolo[1,5-a]pyrimidine ring system.
This specific sequence ensures that the pyrimidine ring is formed in a predictable orientation, yielding predominantly one regioisomer. This control is a significant advantage over syntheses using symmetrical β-diketones, which can often lead to mixtures of isomers.[3]
Experimental Protocol: A Self-Validating Workflow
The following protocols describe a reliable, two-stage process for the synthesis, beginning with the preparation of the β-enaminone precursor followed by its cyclocondensation. Microwave-assisted conditions are highlighted as a highly efficient method that significantly reduces reaction times and often improves yields.[1][6]
Part A: Synthesis of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one
This step creates the key β-enaminone intermediate from a commercially available ketone.
Materials:
-
Acetophenone
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Toluene (optional, for conventional heating)
Procedure (Microwave-Assisted):
-
In a sealed microwave reaction vessel equipped with a magnetic stir bar, combine acetophenone (1.0 equiv) and DMF-DMA (1.2 equiv).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 150 °C for 30 minutes.[7]
-
After cooling, the reaction mixture is typically pure enough for the next step. If necessary, remove any excess DMF-DMA under reduced pressure. The product is a yellow oil or low-melting solid.
Procedure (Conventional Heating):
-
Combine acetophenone (1.0 equiv) and DMF-DMA (1.2 equiv) in a round-bottom flask with toluene.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and evaporate the solvent under reduced pressure to yield the crude product.
Part B: Synthesis of this compound
This is the key cyclocondensation step.
Materials:
-
(E)-3-(dimethylamino)-1-phenylprop-2-en-1-one (from Part A)
-
3-Amino-4-phenyl-1H-pyrazole (or other substituted 3-aminopyrazole)
-
Acetic Acid (for conventional heating) or solvent-free (for microwave)
Procedure (Microwave-Assisted, Solvent-Free):
-
In a microwave reaction vessel, combine the β-enaminone (1.0 equiv, 0.50 mmol) and the desired 3-amino-1H-pyrazole (1.0 equiv, 0.50 mmol).[6]
-
Seal the vessel and irradiate at 180 °C for 2-5 minutes.[6]
-
Cool the reaction vessel. The resulting solid is the crude product.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure this compound.
Procedure (Conventional Heating):
-
In a round-bottom flask, dissolve the β-enaminone (1.0 equiv) and the 3-amino-1H-pyrazole (1.0 equiv) in glacial acetic acid or ethanol.[4][8]
-
Reflux the mixture for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, pour the mixture into ice-water and neutralize with a base (e.g., NaHCO₃ solution). Collect the resulting solid by filtration.
-
Wash the crude product with water and dry. Purify by recrystallization or column chromatography as needed.
Data Summary: A Comparative Overview
The versatility of this synthetic route is demonstrated by its application across a range of substrates and conditions. Microwave-assisted synthesis consistently offers superior efficiency.
| β-Enaminone Substrate | 3-Aminopyrazole Substrate | Reaction Conditions | Yield (%) | Reference |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-Amino-1H-pyrazole | Acetic Acid, Reflux | Moderate-Good | [4][8] |
| (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 3-Amino-1H-pyrazole | MW, 180 °C, 2 min, solvent-free | High | [6] |
| Various aryl-substituted β-enaminones | Various substituted 3-aminopyrazoles | MW irradiation, solvent-free | Good to Excellent | [1][6] |
| Cyclic β-enaminones | 3-Amino-1H-pyrazoles | MW irradiation | Good | [1] |
| (E)-3-(dimethylamino)-1-(thiophen-2-yl)prop-2-en-1-one | 3-Amino-4-cyano-1H-pyrazole | Acetic Acid, Reflux | 75% | [4] |
Conclusion and Future Outlook
The synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines via the cyclocondensation of β-enaminones and 3-aminopyrazoles represents a robust, efficient, and highly regioselective strategy. The enhanced reactivity of the enaminone precursor, coupled with the predictability of the reaction mechanism, makes this a superior method for accessing this privileged scaffold. The advent of microwave-assisted organic synthesis further refines this approach, offering rapid reaction times and high yields, which are critical for applications in high-throughput screening and library synthesis for drug discovery.[3] As researchers continue to target complex biological systems, particularly protein kinases, the ability to rapidly and reliably synthesize diverse arrays of substituted pyrazolo[1,5-a]pyrimidines will remain an invaluable tool in the development of next-generation therapeutics.[5]
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). PubMed Central. [Link]
-
Microwave-assisted synthesis of β-enaminones and pyrazolo[1,5-a]pyrimidines. Reaction conditions. (2021). ResearchGate. [Link]
-
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2012). PubMed Central. [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. (2020). ResearchGate. [Link]
-
Regioselective synthesis of fused pyrazolo[1,5-a]pyrimidines by reaction of 5-amino-1H-pyrazoles and β-dicarbonyl compounds containing five-membered rings. (2012). ResearchGate. [Link]
-
Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. (2022). ACS Publications. [Link]
-
Regioselective Synthesis of 7-(Trimethylsilylethynyl)pyrazolo[1,5-a]pyrimidines via Reaction of Pyrazolamines with Enynones. (2016). PubMed. [Link]
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Taylor & Francis Online. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). National Institutes of Health. [Link]
-
Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. (2022). PubMed Central. [Link]
-
Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. (2023). PubMed. [Link]
-
Synthesis of 3-halopyrazolo[1,5-a]pyrimidines. Reaction conditions:... (2021). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2013). National Institutes of Health. [Link]
-
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. (2024). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2022). MDPI. [Link]
-
Heterocyclic synthesis via enaminones: Novel synthesis of (1H)-pyridin-2-one, pyrazolo[1,5-a]pyrimidine and isoxazole derivatives incorporating a N-methylphthalimide and their biological evaluation. (2005). Semantic Scholar. [Link]
-
Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2007). MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2024). RSC Publishing. [Link]
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- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols: 3-Phenylpyrazolo[1,5-a]pyrimidine as a Versatile Scaffold for Protein Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-phenylpyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a wide array of protein kinases implicated in oncology and inflammatory diseases. Its structural resemblance to the purine core of ATP allows it to function as an ATP-competitive inhibitor, targeting the catalytically crucial ATP-binding pocket of kinases. This document provides a comprehensive guide for researchers, detailing the mechanism of action, structure-activity relationships (SAR), and detailed protocols for the evaluation of this compound derivatives as protein kinase inhibitors. The protocols provided herein cover essential in vitro biochemical assays, cell-based functional assays, and downstream signaling analysis, equipping researchers with the necessary tools to explore this promising class of compounds.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery. The pyrazolo[1,5-a]pyrimidine core is a heterocyclic scaffold that has garnered significant attention due to its structural similarity to adenine, the nitrogenous base in ATP.[1] This mimicry allows pyrazolo[1,5-a]pyrimidine derivatives to act as ATP-competitive inhibitors for a multitude of protein kinases.[1]
Derivatives of this scaffold have shown potent and selective inhibition of a diverse range of kinases, including but not limited to:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Fms-like Tyrosine Kinase 3 (FLT3), and Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC).[1][3]
-
Non-Receptor Tyrosine Kinases: Src family kinases.
-
Serine/Threonine Kinases: Casein Kinase 2 (CK2), Cyclin-Dependent Kinases (CDKs), Pim-1, and Phosphoinositide 3-Kinases (PI3Ks).[1][4][5]
The versatility of the pyrazolo[1,5-a]pyrimidine core allows for chemical modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[6]
Mechanism of Action: Competitive Inhibition of the ATP-Binding Site
The primary mechanism by which this compound derivatives inhibit protein kinase activity is through competitive binding to the ATP pocket of the kinase domain. The pyrazolo[1,5-a]pyrimidine core itself often forms critical hydrogen bond interactions with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine ring of ATP.
Substituents on the pyrazolo[1,5-a]pyrimidine scaffold can then be tailored to interact with other regions of the ATP-binding site, such as the hydrophobic pocket and the ribose-binding pocket, to enhance affinity and selectivity for a particular kinase.
Figure 1: General mechanism of ATP-competitive inhibition by this compound derivatives.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the pyrazolo[1,5-a]pyrimidine scaffold has yielded valuable insights into the structural requirements for potent and selective kinase inhibition. The following table summarizes key SAR findings for various kinase targets.
| Target Kinase(s) | Key Structural Features for High Potency | Reference(s) |
| TrkA | - Amide or carboxamide at the 3-position.- Pyrrolidine at the 5-position. | [3] |
| Pim-1 | - Diaminoethyl substituent at the R1 position.- Biaryl meta substituent at the R2 position. | |
| PI3Kδ | - Morpholine ring at the 7-position for interaction with the hinge region.- Indole derivatives at the C(5) position can form additional hydrogen bonds. | [5][7] |
| CK2 | - Carboxylic acid motif is often crucial for potent inhibition. | [8] |
| FLT3 | - Specific substitutions on the phenyl ring can overcome resistance mutations. |
Experimental Protocols
General Considerations for Compound Handling
-
Solubility: Pyrazolo[1,5-a]pyrimidine derivatives often exhibit limited aqueous solubility. It is recommended to prepare stock solutions in an organic solvent such as dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-20 mM).
-
Storage: Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
-
Working Dilutions: Prepare fresh working dilutions in the appropriate assay buffer or cell culture medium on the day of the experiment. The final DMSO concentration in the assay should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls.
Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Format)
This protocol describes a general method for determining the IC50 value of a this compound compound against a purified protein kinase using the ADP-Glo™ Kinase Assay (Promega), which measures kinase activity by quantifying the amount of ADP produced.
Materials:
-
Purified recombinant protein kinase of interest
-
Kinase-specific substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound test compound
-
Appropriate kinase buffer (e.g., for EGFR: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[9]
-
ATP
-
DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase buffer containing a constant percentage of DMSO.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the serially diluted compound or vehicle (kinase buffer with DMSO).
-
Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase to achieve a linear reaction rate).
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2: Workflow for the in vitro kinase activity assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic or anti-proliferative effects of this compound compounds on cancer cell lines.[10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipettes
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) value.
-
Protocol 3: Western Blotting for Downstream Signaling
This protocol provides a general framework for assessing the effect of a this compound inhibitor on the phosphorylation status of a downstream target of the kinase of interest.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound test compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total and phosphorylated forms of the downstream target)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the test compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-STAT3) and a loading control (e.g., anti-β-actin) to ensure equal protein loading.
Data Presentation and Interpretation
Quantitative data from the assays should be presented in a clear and concise manner. The following table provides an example of how to summarize IC50/GI50 data for a series of compounds.
| Compound ID | Target Kinase IC50 (nM) | Cell Line GI50 (nM) |
| PZQ-001 | 15 | 150 |
| PZQ-002 | 5 | 55 |
| PZQ-003 | 120 | >1000 |
| Control Inhibitor | 2 | 25 |
Interpretation:
-
A potent compound will have low IC50 and GI50 values.
-
A large difference between the biochemical IC50 and the cellular GI50 may indicate poor cell permeability, compound instability, or efflux from the cell.
-
Western blot results should show a dose-dependent decrease in the phosphorylation of the downstream target, confirming on-target activity in a cellular context.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the development of potent and selective protein kinase inhibitors. The protocols and guidelines presented in this application note provide a robust framework for researchers to effectively screen and characterize novel derivatives of this compound class. By combining biochemical and cell-based assays, a comprehensive understanding of a compound's potency, selectivity, and mechanism of action can be achieved, paving the way for the development of novel therapeutics.
References
- Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
- Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. PlumX.
- Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies.
- Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. PubMed.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. SpringerLink.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing.
- Cell-based Assay Protocol for Pyrazole Benzamide Compounds: A Detailed Applic
- Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. PubMed.
- EGFR Kinase Assay.
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.
- Cell Viability Assays - Assay Guidance Manual.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives.
- Application Notes and Protocols for MTT Assay Screening of Pyrazolo[3,4-d]pyrimidine Deriv
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- (PDF) Cell Viability Assays Assay Guidance Manual.
- MTT (Assay protocol). Protocols.io.
- Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor | Request PDF.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
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- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. MTT (Assay protocol [protocols.io]
Application Notes & Protocols: Investigating 3-Phenylpyrazolo[1,5-a]pyrimidines in Cancer Cell Line Studies
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Oncology
The pyrazolo[1,5-a]pyrimidine (PP) core is a fused N-heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its structural resemblance to purine bases allows it to act as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[2][3] This mimicry enables PP-based compounds to effectively interact with the ATP-binding sites of numerous protein kinases, which are crucial regulators of cellular signaling.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][6]
The synthetic versatility of the PP scaffold allows for extensive structural modifications, enabling the development of highly potent and selective kinase inhibitors.[1][7] Specifically, the introduction of a phenyl group at the C3 position has yielded a class of compounds with pronounced anticancer activity. These 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have been shown to exhibit a range of biological effects, including the inhibition of key oncogenic kinases, induction of programmed cell death (apoptosis), and cell cycle arrest.[8][9][10]
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides detailed protocols and field-proven insights for evaluating the anticancer potential of this compound derivatives in cancer cell line models. The methodologies described are designed as self-validating systems, explaining the causality behind experimental choices to ensure robust and reproducible results.
Application Note 1: Assessment of Antiproliferative Activity
The foundational step in evaluating any potential anticancer agent is to determine its effect on cancer cell proliferation and viability. This is typically quantified by the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50), which represents the compound concentration required to inhibit cell growth by 50%. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable colorimetric method for this purpose.
Causality: This assay measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells. A reduction in formazan production in treated cells compared to an untreated control indicates either a loss of cell viability or a decrease in the proliferation rate.
Protocol 1.1: MTT Assay for Cell Viability
This protocol outlines the steps to determine the IC50 value of a this compound compound in a selected cancer cell line (e.g., HCT-116, MCF-7, A549).[8][11]
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound test compound, dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Sterile 96-well plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Rationale: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during treatment and do not become over-confluent.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in complete medium from a concentrated stock in DMSO. A typical concentration range might be 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same final concentration of DMSO used for the highest compound concentration) and a "no-treatment control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions (or control solutions) to the respective wells.
-
Incubate for the desired treatment period (typically 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C. During this time, visible purple precipitates will form in wells with viable cells.
-
Rationale: The incubation time allows for sufficient formazan crystal formation but should be short enough to avoid toxicity from the MTT reagent itself.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.
-
Application Note 2: Investigating the Mechanism of Cell Death - Apoptosis
Many effective anticancer agents, including pyrazolo[1,5-a]pyrimidine derivatives, exert their cytotoxic effects by inducing apoptosis.[10][12][13] Apoptosis is a highly regulated process of programmed cell death characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, membrane blebbing, chromatin condensation, and the activation of a cascade of cysteine proteases called caspases. Differentiating apoptosis from necrosis (uncontrolled cell death) is critical for mechanistic understanding.
Protocol 2.1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Causality: This flow cytometry-based assay leverages two key events in the apoptotic process. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells (often due to mechanical damage)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~70% confluency.
-
Treat cells with the this compound compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated or vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like TrypLE™ or Accutase™ to minimize membrane damage.
-
Combine all cells from each well into a microcentrifuge tube and pellet by centrifugation (300 x g for 5 minutes).
-
-
Staining:
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Rationale: Incubation in the dark is crucial as fluorophores are light-sensitive.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour. Use appropriate laser and filter settings for FITC (typically 488 nm excitation, ~530 nm emission) and PI (typically 488 nm excitation, >670 nm emission).
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use flow cytometry analysis software (e.g., FlowJo, FCS Express) to create a dot plot of PI fluorescence vs. Annexin V-FITC fluorescence.
-
Gate the four populations (live, early apoptotic, late apoptotic/necrotic, necrotic) and quantify the percentage of cells in each quadrant. A significant increase in the Annexin V+ populations in treated samples compared to the control indicates apoptosis induction.[8][12]
-
Application Note 3: Analyzing Effects on Cell Cycle Progression
Disruption of the normal cell cycle is a primary mechanism by which cancer cells achieve uncontrolled proliferation. Many kinase inhibitors, including pyrazolo[1,5-a]pyrimidines, function by targeting cell cycle-dependent kinases (CDKs), leading to arrest at specific checkpoints (G1, S, or G2/M).[9][14][15] Analyzing the cell cycle distribution provides direct evidence of a compound's cytostatic or cytotoxic mechanism.
Protocol 3.1: Propidium Iodide Staining for Cell Cycle Analysis
Causality: Propidium Iodide (PI) is a stoichiometric DNA intercalating agent. The amount of PI fluorescence emitted by a stained nucleus is directly proportional to its DNA content. This allows for the differentiation of cell populations based on their phase in the cell cycle:
-
G0/G1 Phase: Cells have a normal (2N) DNA content.
-
S Phase: Cells are actively replicating their DNA (between 2N and 4N content).
-
G2/M Phase: Cells have a duplicated (4N) DNA content, preparing for or undergoing mitosis.
-
Sub-G1 Peak: A population of cells with less than 2N DNA content, which is a hallmark of apoptotic cells due to DNA fragmentation.[12]
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., IC50) for a set time (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells as described in Protocol 2.1.
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.
-
Rationale: Fixation with ethanol permeabilizes the cell membrane, allowing PI to enter and stain the DNA, while also preserving the cells for analysis.
-
Store the fixed cells at -20°C for at least 2 hours (or up to several weeks).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Rationale: RNase A is essential to degrade cellular RNA, ensuring that PI only stains DNA for accurate cell cycle analysis.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a histogram plot to visualize the distribution of cells based on PI fluorescence intensity.
-
-
Data Analysis:
-
Use cell cycle analysis software (e.g., FlowJo with the Watson or Dean-Jett-Fox model) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.
-
A significant accumulation of cells in a specific phase (e.g., G0/G1 or G2/M) in treated samples compared to controls indicates cell cycle arrest at that checkpoint.[9][13][15]
-
Visualization of Experimental Design and Cellular Pathways
Experimental Workflow
The following diagram illustrates the logical flow for characterizing a novel this compound compound in a cancer cell line model.
Caption: Experimental workflow for anticancer compound evaluation.
Targeted Signaling Pathway
Many this compound derivatives function by inhibiting protein kinases in critical cell survival pathways, such as the PI3K/Akt pathway.[16][17]
Caption: Inhibition of the PI3K/Akt survival pathway.
Summary of Reported Biological Activities
The following table summarizes the reported cytotoxic activities of various pyrazolo[1,5-a]pyrimidine derivatives across different human cancer cell lines. This data is essential for comparing the potency of new compounds and selecting appropriate cell models for further investigation.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference Compound | Source |
| 14a | HCT116 | Colon | 0.002 | - | [18] |
| 5b | MCF-7 | Breast | <10 | Doxorubicin | [8] |
| 5i | MCF-7 | Breast | 3.81 | Doxorubicin | [8] |
| 1a | A549 | Lung | 2.24 | Doxorubicin (9.20) | [12] |
| 6s | RFX 393 | Renal | 11.70 | Staurosporine | [9] |
| 6t | RFX 393 | Renal | 19.92 | Staurosporine | [9] |
| 21c | HCT-116 | Colon | 0.09 (IC50) | Roscovitine (0.68) | [10][19] |
| Compound 4 | HOP-92 | Non-Small Cell Lung | 3.45 | Roscovitine | [13] |
| Compound 4 | Hep-G2 | Liver | 7.79 | Roscovitine | [13] |
| 7d | HCT116 | Colon | Potent Activity | Doxorubicin | [20] |
| 11a | PC-3 | Prostate | Potent Activity | Doxorubicin | [20] |
Note: "Potent Activity" indicates that the source reported significant activity without specifying a precise IC50 value.
References
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). PubMed Central. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Publishing. [Link]
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Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2022). PMC - NIH. [Link]
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Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. (2011). scik.org. [Link]
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Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). (n.d.). ResearchGate. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). MDPI. [Link]
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Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. (2015). PMC - NIH. [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. (2024). PubMed Central. [Link]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2024). PubMed. [Link]
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New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. (2024). DOI. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][18]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PMC - NIH. [Link]
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Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. (2019). PubMed. [Link]
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New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. (2012). PubMed Central. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). NIH. [Link]
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Cell cycle analysis of PP‐31d treated cancer cells. (n.d.). ResearchGate. [Link]
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Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2016). ResearchGate. [Link]
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Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. (2020). PubMed. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Publishing. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). Semantic Scholar. [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). PMC - PubMed Central. [Link]
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(PDF) Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2023). ResearchGate. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. [Link]
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Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. (2022). BYU ScholarsArchive. [Link]
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(PDF) Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines. (2016). researchgate.net. [Link]
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Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. (2021). PMC - NIH. [Link]
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Synthesis of 3-phenylpyrazolopyrimidine-1,2,3-triazole conjugates and evaluation of their Src kinase inhibitory and anticancer activities. (2011). PubMed. [Link]
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PI3K/Akt signalling pathway and cancer. (2004). PubMed. [Link]
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Development of the phenylpyrazolo[3,4- d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. (2021). PubMed. [Link]
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The PI3K/AKT pathway as a target for cancer treatment. (2016). pnas.org. [Link]
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Design, Synthesis and Biological Evaluation of[1][4][18]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. [Link]
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Application of 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives in Anti-Tubercular Assays: A Technical Guide for Researchers
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates the urgent discovery of novel therapeutics with unique mechanisms of action.[1] Within the landscape of anti-tubercular drug discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising chemotype. This guide provides an in-depth overview of the application of 3-phenylpyrazolo[1,5-a]pyrimidine derivatives in anti-tubercular assays, offering both the theoretical underpinnings and practical protocols for their evaluation.
The Scientific Rationale: Why 3-Phenylpyrazolo[1,5-a]pyrimidines?
High-throughput screening of diverse chemical libraries has identified the pyrazolo[1,5-a]pyrimidin-7(4H)-one core as a viable starting point for the development of potent anti-tubercular agents.[1][2] Subsequent structure-activity relationship (SAR) studies have demonstrated that modifications to this scaffold, including the introduction of a phenyl group at the 3-position, can significantly enhance potency against Mtb.[1][3] Some of these optimized analogs have exhibited promising activity not only against replicating Mtb but also within infected macrophages, with low associated cytotoxicity.[1][2][4]
The mechanism of action for this class of compounds appears to be multifaceted and dependent on the specific analog. While some derivatives have been suggested to inhibit crucial enzymes like decaprenylphosphoryl-β-d-ribose-2′-epimerase (DprE1) or mycobacterial ATP synthase, others may disrupt iron homeostasis.[3][5][6][7] In some instances, resistance has been linked to mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751), which may be involved in compound metabolism.[1][2][4] This diversity in potential targets underscores the novelty of this scaffold and its potential to circumvent existing drug resistance mechanisms.
Core Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination
The Microplate Alamar Blue Assay (MABA) is a widely adopted, colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[8][9][10] It is a reliable, cost-effective, and higher-throughput alternative to traditional broth macrodilution or agar proportion methods.[11] The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. A blue color indicates bacterial inhibition, while a pink color signifies growth.[10]
Experimental Workflow
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Detailed Step-by-Step Protocol
Materials:
-
This compound test compounds
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase)
-
Sterile 96-well flat-bottom microplates
-
Alamar Blue reagent
-
20% Tween 80
-
Positive control drug (e.g., Isoniazid or Rifampicin)
-
DMSO (for compound dissolution)
-
Sterile distilled water
Procedure:
-
Compound Preparation:
-
Dissolve the this compound derivatives and the positive control drug in DMSO to create high-concentration stock solutions.
-
Perform serial two-fold dilutions of the compounds in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Ensure the final DMSO concentration is ≤1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Grow Mtb H37Rv in 7H9 broth until it reaches the mid-log phase.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.
-
Dilute this suspension 1:50 in 7H9 broth to obtain the final inoculum.
-
-
Assay Setup:
-
Add 100 µL of the prepared Mtb inoculum to each well containing the serially diluted compounds.
-
Include control wells:
-
Positive Control: Mtb inoculum with a known anti-tubercular drug.
-
Negative Control (Growth Control): Mtb inoculum with drug-free medium (and the equivalent concentration of DMSO).
-
Sterility Control: Drug-free medium only.
-
-
Seal the plates with parafilm and incubate at 37°C for 7 days.
-
-
Addition of Alamar Blue and Readout:
-
After the incubation period, add 25 µL of a freshly prepared mixture of Alamar Blue reagent and 20% Tween 80 (1:1 ratio) to each well.[11]
-
Reseal the plates and incubate for an additional 24 hours at 37°C.[10]
-
Visually inspect the plates. A color change from blue to pink indicates bacterial growth.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]
-
Data Interpretation and Trustworthiness
A self-validating protocol is crucial for generating trustworthy data. The inclusion of positive and negative controls is non-negotiable. The negative control wells should turn pink, confirming the viability of the Mtb inoculum and the suitability of the growth conditions. The positive control wells should remain blue, validating the susceptibility of the test strain to a standard anti-tubercular agent. Any deviation from these expected outcomes invalidates the results of the assay plate.
Table 1: Example Data for Anti-Tubercular Activity of this compound Analogs
| Compound ID | R-Group Modification | MIC (µg/mL) against Mtb H37Rv | Cytotoxicity (CC50 in Vero cells, µg/mL) | Selectivity Index (SI = CC50/MIC) |
| P19 | 4-chlorophenyl | 1.56 | > 50 | > 32 |
| P24 | 3-fluorophenyl | 0.78 | > 50 | > 64 |
| P25 | 4-methoxyphenyl | 3.12 | > 50 | > 16 |
| Isoniazid | - | 0.06 | > 100 | > 1667 |
Note: The data presented in this table is illustrative and synthesized from trends reported in the literature.[1]
Potential Mechanisms of Action and Resistance
Understanding the mechanism of action is a critical step in the development of any new drug candidate. For the pyrazolo[1,5-a]pyrimidine scaffold, several potential pathways have been investigated.
Caption: Potential mechanisms of anti-tubercular action.
One avenue of investigation points towards the inhibition of DprE1, an enzyme essential for the synthesis of the mycobacterial cell wall.[5][6] Another proposed mechanism is the inhibition of the mycobacterial ATP synthase, leading to energy depletion and cell death.[3] Furthermore, some studies suggest that these compounds may disrupt iron homeostasis, a critical process for Mtb survival and pathogenesis.[7] The development of spontaneous resistant mutants has also provided valuable clues, with mutations in the FAD-dependent hydroxylase Rv1751 suggesting a resistance mechanism involving metabolic inactivation of the compound.[1][4]
Concluding Remarks for the Researcher
The this compound scaffold represents a promising and actively investigated area in the search for new anti-tubercular drugs. The protocols detailed herein provide a robust framework for the initial in vitro evaluation of novel analogs. It is imperative for researchers to not only determine the potency (MIC) of their compounds but also to assess their cytotoxicity to establish a selectivity index. Further investigations into the mechanism of action and resistance development are crucial next steps for advancing the most promising candidates in the drug discovery pipeline. The multifaceted nature of this scaffold's interaction with Mtb suggests a rich field for further exploration and optimization.
References
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Andreu, N., Fletcher, T., Krishnan, N., Wiles, S., & Robertson, B. D. (2012). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 56(11), 5658–5664. [Link]
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Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 332–343. [Link]
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Cho, S., Lee, H., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
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Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 332–343. [Link]
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Chauhan, M., Yadav, R., et al. (2024). Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. Journal of Biomolecular Structure & Dynamics, 42(17), 9031-9049. [Link]
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Chauhan, M., Yadav, R., et al. (2023). Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. ResearchGate. [Link]
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Chauhan, M., Yadav, R., et al. (2024). Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. Journal of Biomolecular Structure & Dynamics, 42(17), 9031-9049. [Link]
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Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases, 7(2), 332–343. [Link]
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Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]
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Oh, S., Libardo, M. D. J., et al. (2021). Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ResearchGate. [Link]
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Cho, S., Lee, H., & Franzblau, S. G. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Semantic Scholar. [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). Molecules, 27(18), 5898. [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology, 11, 709489. [Link]
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Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. (2000). Journal of Clinical Microbiology, 38(8), 2869–2872. [Link]
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Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2020). Journal of Medicinal Chemistry, 63(21), 12799–12815. [Link]
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Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. (2015). ResearchGate. [Link]
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Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). ResearchGate. [Link]
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Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. (2018). Jundishapur Journal of Microbiology, 11(12), e66749. [Link]
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Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (2022). International Journal of Molecular Sciences, 23(1), 546. [Link]
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Chhabria, M. T., et al. (2019). Structure-based design, synthesis and biological evaluation of a newer series of pyrazolo[1,5-a]pyrimidine analogues as potential anti-tubercular agents. Bioorganic Chemistry, 86, 547–560. [Link]
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Structure-based design, synthesis and biological evaluation of a newer series of pyrazolo[1,5-a]pyrimidine analogues as potential anti-tubercular agents. (2019). ResearchGate. [Link]
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Application Notes and Protocols for Evaluating the Antifungal Activity of 3-Phenylpyrazolo[1,5-a]pyrimidine
Introduction
The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge.[1] This has intensified the search for novel antifungal agents with unique mechanisms of action. Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological properties, including demonstrated antifungal activity.[2][3][4] Derivatives of this scaffold have shown efficacy against both human and plant pathogenic fungi.[2][5]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized in vitro testing of 3-Phenylpyrazolo[1,5-a]pyrimidine, a representative compound of this promising class. The protocols herein are designed to ensure scientific rigor, reproducibility, and data comparability by aligning with methodologies established by the Clinical and Laboratory Standards Institute (CLSI). We will detail the determination of essential antifungal parameters: the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC), providing a complete picture of the compound's potency and its fungistatic versus fungicidal nature.
Part 1: Scientific Principles and Core Concepts
A robust evaluation of any potential antifungal agent hinges on standardized and well-validated assays. The protocols detailed below are grounded in internationally accepted standards to ensure that the data generated is both reliable and comparable across different studies.
1.1 The Rationale for Standardized Testing
Adherence to standardized protocols, such as those from the CLSI, is critical for several reasons.[6][7][8] It minimizes inter-laboratory variability, allows for meaningful comparison with existing antifungal drugs, and provides a solid foundation for further preclinical and clinical development. The core of antifungal susceptibility testing is to determine the lowest concentration of a drug that can inhibit or kill a fungus.
1.2 Key Antifungal Susceptibility Parameters
-
Minimum Inhibitory Concentration (MIC): This is the most widely used metric of a compound's antifungal potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7][9][10] A lower MIC value indicates greater potency. The MIC is crucial for initial screening and for comparing the activity of new compounds against established drugs.
-
Minimum Fungicidal Concentration (MFC): While the MIC indicates the concentration that inhibits fungal growth (fungistatic activity), it does not reveal whether the compound actively kills the fungus (fungicidal activity). The MFC is defined as the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[1][11][12] Determining the MFC is a critical secondary step, as fungicidal compounds are often preferred for treating infections in immunocompromised patients.
1.3 Potential Mechanism of Action
While the precise target of this compound requires specific investigation, related pyrimidine-based compounds have been shown to interfere with critical fungal processes. A primary target for many antifungal drugs is the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[13] Some pyridines and pyrimidines have been found to inhibit the enzyme lanosterol demethylase, a key step in this pathway.[14] Another recently identified mechanism for a pyrimidine-based scaffold involves the disruption of endoplasmic reticulum (ER) function and homeostasis.[15][16] Understanding these potential mechanisms provides a valuable context for interpreting the results of the following susceptibility assays.
Part 2: Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the quantitative determination of the MIC of this compound against yeast and mold pathogens using the broth microdilution method, based on the CLSI M27 and M38 guidelines.[6][17]
Principle: A standardized inoculum of the target fungus is exposed to serial twofold dilutions of the test compound in a 96-well microtiter plate. Following incubation, the MIC is determined as the lowest compound concentration that inhibits visible fungal growth.[10]
Experimental Workflow for MIC Determination
Caption: Workflow for the agar disk diffusion assay.
Materials and Reagents
-
Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (GMB). [18][19]* Sterile Petri dishes (100 mm)
-
Sterile paper disks (6 mm diameter)
-
Sterile cotton swabs
-
Calipers or a ruler
Step-by-Step Methodology
-
Preparation of Agar Plates: Prepare GMB agar according to the manufacturer's instructions, pour into Petri dishes to a uniform depth of 4 mm, and allow them to solidify.
-
Inoculum Preparation: Prepare a fungal inoculum and adjust its turbidity to a 0.5 McFarland standard as described in Protocol 1 (Step 2).
-
Inoculation: Dip a sterile cotton swab into the adjusted inoculum, remove excess fluid by pressing it against the inside of the tube, and swab the entire surface of the agar plate three times, rotating the plate 60 degrees between each application to ensure confluent growth.
-
Disk Application: a. Aseptically apply a known amount of this compound solution (e.g., 20 µL of a 1 mg/mL solution) to a sterile paper disk and allow the solvent to evaporate. b. Carefully place the impregnated disk onto the center of the inoculated agar plate. Also include a solvent-only control disk and a positive control disk (e.g., fluconazole).
-
Incubation: Invert the plates and incubate at 35°C for 20-24 hours. [20]6. Measurement: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm), including the diameter of the disk.
Protocol 3: Determination of Minimum Fungicidal Concentration (MFC)
This protocol is performed after the MIC has been determined and serves to differentiate fungistatic from fungicidal activity.
Principle: Aliquots from the clear wells of the MIC assay (at and above the MIC) are subcultured onto fresh, drug-free agar plates. The absence of growth after incubation indicates that the compound was fungicidal at that concentration. [1][11] Experimental Workflow for MFC Determination
Caption: Workflow for MFC determination following an MIC assay.
Step-by-Step Methodology
-
Select Wells: Following the determination of the MIC from Protocol 1, identify all wells that show no visible growth. This will include the MIC well and all wells with higher concentrations of the compound.
-
Subculture: Mix the contents of each selected well thoroughly. Using a calibrated pipette, transfer a standard volume (e.g., 20 µL) from each clear well onto a separate, clearly labeled SDA plate. [12]Spread the aliquot evenly across the surface.
-
Controls: Plate an aliquot from the drug-free growth control well to confirm the viability of the original inoculum.
-
Incubation: Incubate the SDA plates at 35°C for 48 hours, or until robust growth is visible on the control plate. [21]5. MFC Endpoint Determination: The MFC is defined as the lowest concentration of this compound that results in no fungal growth (0 colonies) or a colony count that is ≥99.9% lower than the count from the initial inoculum. [1][11]
Part 3: Data Presentation and Interpretation
Results should be recorded systematically to allow for clear interpretation and comparison.
Table 1: Summary of Antifungal Activity of this compound
| Fungal Strain | This compound | Control Drug (e.g., Fluconazole) | Interpretation (MIC/MFC Ratio) |
| MIC (µg/mL) | MFC (µg/mL) | MIC (µg/mL) | |
| Candida albicans | |||
| Aspergillus fumigatus | |||
| Cryptococcus neoformans | |||
| [Other Strain] |
Interpretation of MIC/MFC Ratio:
-
MFC/MIC ≤ 4: The compound is generally considered fungicidal .
-
MFC/MIC > 4: The compound is generally considered fungistatic .
This ratio provides a valuable, albeit simplified, index of the compound's killing activity. A fungicidal agent is often characterized by an MFC value that is very close to its MIC value.
References
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Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
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Franconi, I., & Lupetti, A. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(11), 1188. MDPI. Retrieved from [Link]
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Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). American Society for Microbiology. Retrieved from [Link]
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Zhang, Z. T., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4), 887-896. PubMed. Retrieved from [Link]
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Mora-Montes, H. M., & Netea, M. G. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586. NIH. Retrieved from [Link]
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Mora-Montes, H. M., & Netea, M. G. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments. JoVE. Retrieved from [Link]
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Pfaller, M. A., & Andes, D. R. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3). PMC. Retrieved from [Link]
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Al-Janabi, A. A. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(6), 2345-2347. American Society for Microbiology. Retrieved from [Link]
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Al-Janabi, A. A. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(6). PMC. Retrieved from [Link]
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Zhang, Z. T., et al. (2016). Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro. Molecular Diversity, 20(4). AWS. Retrieved from [Link]
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CLSI. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. Retrieved from [Link]
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Sci-Journal. (n.d.). Antifungal disk diffusion: Significance and symbolism. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2002). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Journal of Clinical Microbiology, 40(9), 3204-3208. PubMed Central. Retrieved from [Link]
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Thompson, G. R., & Wiederhold, N. P. (2020). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 7(6). Oxford University Press. Retrieved from [Link]
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Nakai, T., et al. (2003). Microdilution procedure for antifungal susceptibility testing of Paracoccidioides brasiliensis to amphotericin b and itraconazole. Brazilian Journal of Microbiology, 34(2). SciELO. Retrieved from [Link]
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ResearchGate. (n.d.). Minimum fungicidal concentration assessment method. Retrieved from [Link]
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CLSI. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. Retrieved from [Link]
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Kulkarni, S. S., et al. (2016). Antifungal susceptibility of clinically significant candida species by disk diffusion method. IP International Journal of Medical Microbiology and Tropical Diseases, 2(2), 52-56. Retrieved from [Link]
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Fachin, A. L., et al. (2004). Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum. Journal of Clinical Microbiology, 42(8), 3847-3849. PMC. Retrieved from [Link]
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Hasim, S., & Butler, D. (2023). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 9(3), 358. PMC. Retrieved from [Link]
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Wahbi, H. I., et al. (2013). In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research, 2(6), 408-413. Retrieved from [Link]
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CDC. (2024). Antifungal Susceptibility Testing for C. auris. Retrieved from [Link]
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CLSI. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]
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Whiston, E. A., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. American Society for Microbiology. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]
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Espinel-Ingroff, A., et al. (2001). Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. Journal of Clinical Microbiology, 39(4), 1364-1367. PMC. Retrieved from [Link]
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Whiston, E. A., et al. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. Microbiology Spectrum. PubMed. Retrieved from [Link]
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ResearchGate. (2023). A Practical Guide to Antifungal Susceptibility Testing | Request PDF. Retrieved from [Link]
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Al-Hadedi, A. A. M., et al. (2004). Pyridines and Pyrimidines Mediating Activity against an Efflux-Negative Strain of Candida albicans through Putative Inhibition of Lanosterol Demethylase. Antimicrobial Agents and Chemotherapy, 48(7), 2469-2477. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Antifungal susceptibility testing method for resource constrained laboratories. Retrieved from [Link]
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Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study. Retrieved from [Link]
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Abdallah, A. E. M., & Elgemeie, G. H. (2022). New Route to the Synthesis of Novel Pyrazolo[1,5-a]pyrimidines and Evaluation of their Antimicrobial Activity as RNA Polymerase Inhibitors. Medicinal Chemistry, 18(9), 926-948. Bentham Science. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrimidine containing antifungal drugs. Retrieved from [Link]
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El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(15), 5854. NIH. Retrieved from [Link]
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ResearchGate. (2021). Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines. Retrieved from [Link]
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Abdel-Wahab, B. F., et al. (2023). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 13(12), 8118-8128. NIH. Retrieved from [Link]
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Application Notes & Protocols: In Vitro Evaluation of 3-Phenylpyrazolo[1,5-a]pyrimidine Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Therapeutic Potential and Toxicological Considerations of 3-Phenylpyrazolo[1,5-a]pyrimidines
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties.[1][2] Specifically, 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives have emerged as promising candidates for targeting various protein kinases and other cellular pathways implicated in oncogenesis.[3][4] As with any potential therapeutic agent, a thorough in vitro evaluation of cytotoxicity is a critical initial step in the drug discovery pipeline. This process not only determines the potency of a compound against cancer cell lines but also provides insights into its potential toxicity towards healthy cells, thereby establishing a preliminary therapeutic window.
These application notes provide a comprehensive guide to the in vitro evaluation of this compound cytotoxicity. We will delve into the rationale behind the selection of specific assays, provide detailed, step-by-step protocols for their execution, and offer insights into data interpretation and troubleshooting. Our focus extends beyond mere procedural instructions to encompass the underlying biological principles, ensuring a robust and reproducible assessment of compound-induced cytotoxicity.
Foundational Concepts in Cytotoxicity Testing
Before proceeding to specific protocols, it is essential to understand the fundamental mechanisms of cell death that can be induced by chemical compounds. Cytotoxicity can manifest through two primary pathways:
-
Apoptosis: A programmed and highly regulated form of cell death characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and the activation of a cascade of cysteine-aspartic proteases (caspases).[5]
-
Necrosis: A non-programmed form of cell death resulting from acute cellular injury. It is characterized by cell swelling, plasma membrane rupture, and the release of intracellular contents, which can trigger an inflammatory response.
The choice of cytotoxicity assay should be guided by the anticipated mechanism of action of the this compound derivatives. A multi-assay approach is often recommended to gain a comprehensive understanding of the cytotoxic profile.
Experimental Design: A Multi-Faceted Approach
A robust evaluation of cytotoxicity necessitates a well-structured experimental design. The following workflow provides a logical progression from initial screening to mechanistic investigation.
Caption: Experimental workflow for in vitro cytotoxicity evaluation.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided below. Specific kit components will be detailed within each protocol.
| Category | Item | Notes |
| Cell Lines | Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)[6][7] | Selection should be based on the therapeutic target of the compounds. |
| Normal (non-cancerous) cell line (e.g., WI-38, hTERT Gingival Fibroblasts)[8][9] | To assess selectivity and potential off-target toxicity. | |
| Cell Culture | Basal media (e.g., DMEM, RPMI-1640) | Appropriate for the chosen cell lines. |
| Fetal Bovine Serum (FBS) | ||
| Penicillin-Streptomycin solution | ||
| Trypsin-EDTA | For cell detachment. | |
| Phosphate-Buffered Saline (PBS) | ||
| Compounds | This compound derivatives | |
| Dimethyl sulfoxide (DMSO) | For compound solubilization. The final concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[10] | |
| Assay Kits | MTT Cell Proliferation Assay Kit | For assessing metabolic activity. |
| LDH Cytotoxicity Assay Kit | For measuring membrane integrity.[11] | |
| Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI) | For differentiating between apoptotic and necrotic cells.[5] | |
| Caspase-Glo® 3/7 Assay Kit | For quantifying caspase-3 and -7 activity.[12] | |
| Equipment | 96-well clear, flat-bottom microplates | |
| Multichannel pipette | ||
| CO2 incubator (37°C, 5% CO2) | ||
| Microplate reader (spectrophotometer and luminometer capabilities) | ||
| Flow cytometer | For Annexin V/PI analysis. | |
| Inverted microscope | For cell morphology observation. |
Detailed Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and Proliferation
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is often correlated with cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[13]
Step-by-Step Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the this compound compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle-treated (e.g., 0.5% DMSO) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[15]
-
Data Analysis:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][17] This assay is a reliable indicator of necrosis.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the MTT assay (Steps 1 and 2). It is often beneficial to run the MTT and LDH assays in parallel on separate plates.
-
-
Sample Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Carefully transfer a specific volume of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.[18]
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
-
Stopping the Reaction and Absorbance Measurement:
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis:
The percentage of cytotoxicity is calculated based on the LDH released from treated cells compared to the maximum LDH release from lysed control cells.
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Protocol 3: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[5] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[5]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and treat them with the this compound compounds at their IC50 concentrations for a predetermined time.
-
-
Cell Harvesting and Washing:
-
Collect both adherent and floating cells.
-
Wash the cells once with cold PBS.[21]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry as soon as possible.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Primarily necrotic cells
Protocol 4: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, which are key executioner caspases in the apoptotic pathway.[12] The assay utilizes a proluminescent substrate containing the DEVD sequence, which is cleaved by active caspases-3 and -7 to release aminoluciferin, generating a luminescent signal.[12]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Follow the same procedure as described in the MTT assay (Steps 1 and 2), using an opaque-walled 96-well plate suitable for luminescence measurements.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[23]
-
Add 100 µL of the reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
The luminescent signal is directly proportional to the amount of caspase-3/7 activity. Results are typically expressed as fold change in luminescence compared to the untreated control.
Mechanistic Insights: Potential Signaling Pathways
The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives are often mediated through the inhibition of key signaling molecules involved in cell proliferation and survival.[8][24]
Caption: Potential signaling pathways targeted by 3-Phenylpyrazolo[1,5-a]pyrimidines.
Many pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis.[8][24] Some derivatives may also target receptor tyrosine kinases (RTKs), thereby inhibiting downstream pro-survival signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.
Data Presentation and Interpretation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: IC50 Values of this compound Derivatives
| Compound | Cell Line | IC50 (µM) ± SD (48h) |
| Derivative A | MCF-7 | Value |
| HCT-116 | Value | |
| WI-38 | Value | |
| Derivative B | MCF-7 | Value |
| HCT-116 | Value | |
| WI-38 | Value | |
| Positive Control | ||
| (e.g., Doxorubicin) | MCF-7 | Value |
A high IC50 value in a normal cell line compared to cancer cell lines suggests a favorable selectivity index.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors.[10] | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Low absorbance in MTT assay | Low cell density, insufficient incubation time.[10][14] | Optimize cell seeding density and MTT incubation time for each cell line. |
| High background in LDH assay | Serum interference, microbial contamination.[10] | Consider using a serum-free medium during the assay. Visually inspect plates for contamination. |
| Inconsistent Annexin V/PI staining | Suboptimal reagent concentrations, delayed analysis. | Titer Annexin V and PI for each cell line. Analyze samples promptly after staining. |
For more detailed troubleshooting, refer to comprehensive guides on cytotoxicity assays.[10][25][26][27]
Conclusion
The in vitro evaluation of this compound cytotoxicity is a multi-faceted process that requires careful experimental design and execution. By employing a combination of assays that probe different aspects of cell health, researchers can gain a comprehensive understanding of the cytotoxic potential and mechanism of action of these promising compounds. The protocols and insights provided in these application notes serve as a robust foundation for the rigorous assessment of novel anticancer agents.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
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Protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
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Protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
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The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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Bioo Scientific. (n.d.). Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]
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Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
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Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
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Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]
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Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]
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Protocols.io. (2023, February 27). MTT Assay protocol. Retrieved from [Link]
- Ghorab, M. M., et al. (2019). Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules (Basel, Switzerland), 24(6), 1097.
- Al-Warhi, T., et al. (2023). Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. Molecules (Basel, Switzerland), 28(22), 7549.
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ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
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Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-Phenylpyrazolo[1,5-a]pyrimidine Libraries
Introduction: The Privileged Scaffold of 3-Phenylpyrazolo[1,5-a]pyrimidines in Drug Discovery
The 3-Phenylpyrazolo[1,5-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1] This bicyclic heterocyclic system, a fusion of pyrazole and pyrimidine rings, offers a unique three-dimensional architecture that can be strategically decorated with various functional groups to modulate its physicochemical properties and biological activity.[1] Notably, this scaffold is a bioisostere of the adenine core of ATP, making it a particularly effective hinge-binding motif for protein kinases.[2] Consequently, libraries of this compound derivatives have yielded potent inhibitors of various kinases implicated in oncology and inflammatory diseases, including but not limited to, Pim kinases, Casein Kinase 2 (CK2), and Tropomyosin receptor kinases (Trks).[3][4][5]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify starting points for novel therapeutics.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust HTS campaigns for this compound libraries. We will delve into the critical aspects of library quality control, assay development for both biochemical and cellular contexts, detailed screening protocols, and a rigorous data analysis and hit validation workflow.
I. Pre-Screening Considerations: Ensuring Library Quality
The success of any HTS campaign is fundamentally dependent on the quality of the compound library.[8] Poor quality samples can lead to a high incidence of false positives and negatives, wasting valuable resources and time.[8] Therefore, stringent quality control (QC) of the this compound library is a non-negotiable first step.
Protocol 1: Quality Control of this compound Libraries
-
Compound Identity and Purity Assessment:
-
Method: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the identity and assess the purity of each compound in the library.[8]
-
Acceptance Criteria: A purity level of >95% is highly recommended.
-
Rationale: Impurities can interfere with assay readouts or exhibit off-target activity, leading to misleading results.
-
-
Concentration Verification:
-
Method: Employ techniques like quantitative Nuclear Magnetic Resonance (qNMR) or a suitable chromatographic method with a calibrated standard to verify the concentration of the stock solutions (typically in DMSO).[8]
-
Rationale: Accurate compound concentrations are crucial for generating reliable dose-response curves and determining accurate potency values (e.g., IC50).
-
-
Solubility and Stability Assessment:
-
Method: A simple visual inspection of the DMSO stock plates for precipitation can be a first-pass assessment.[9] More quantitative methods like nephelometry can also be employed. Stability can be assessed by re-analyzing a subset of the library after a defined period of storage.[8]
-
Rationale: Poor solubility can lead to compound precipitation in the assay medium, resulting in inaccurate concentrations and potential for non-specific inhibition through aggregation. Unstable compounds can degrade over time, leading to a loss of activity.
-
II. Assay Development and Optimization: Tailoring the Screen to the Target
The choice of assay is dictated by the biological target of interest. For this compound libraries, which are rich in potential kinase inhibitors, both biochemical and cell-based assays are highly relevant.
A. Biochemical Assays: Probing Direct Target Engagement
Biochemical assays provide a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor.[10] They are generally more straightforward to develop and less prone to certain types of artifacts compared to cell-based assays.[6]
This luminescence-based assay is a popular choice for screening kinase inhibitors due to its high sensitivity and robustness.[2] It measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.
Protocol 2: High-Throughput Screening of a this compound Library using the ADP-Glo™ Kinase Assay
-
Materials:
-
Purified kinase of interest
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound library (in 384-well plates)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
-
-
Assay Miniaturization and Optimization:
-
Before initiating the full-scale HTS, optimize the assay in a 384-well format.[11]
-
Determine the optimal concentrations of kinase, substrate, and ATP to achieve a robust signal-to-background ratio and a Z' factor > 0.5.[11]
-
The Z' factor is a statistical measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.[7]
-
-
HTS Workflow:
Caption: Biochemical HTS workflow using the ADP-Glo™ assay.
-
Data Analysis:
-
Calculate the percent inhibition for each compound relative to positive (e.g., a known inhibitor) and negative (DMSO vehicle) controls.
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).
-
B. Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays measure the effect of a compound on a biological process within a living cell.[6] They provide more physiologically relevant data but can be more complex to develop and are susceptible to artifacts such as cytotoxicity.[12]
This type of assay is useful for assessing the functional consequences of inhibiting a kinase within a specific signaling pathway.[7]
Protocol 3: Cell-Based Reporter Gene Assay for a this compound Library
-
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase) under the control of a promoter regulated by the kinase of interest.
-
Cell culture medium and supplements.
-
This compound library.
-
White, clear-bottom 384-well cell culture plates.
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).
-
Automated liquid handling system.
-
Incubator (37°C, 5% CO2).
-
Plate reader with luminescence detection.
-
-
Assay Development and Optimization:
-
Determine the optimal cell seeding density and stimulation conditions (if applicable) to achieve a robust reporter signal and a Z' factor > 0.5.
-
Assess the tolerance of the cells to DMSO.
-
-
HTS Workflow:
Caption: Cell-based HTS workflow using a luciferase reporter assay.
-
Data Analysis:
-
Normalize the data to account for variations in cell number or transfection efficiency.
-
Calculate the percent inhibition or activation relative to controls.
-
Identify hits based on a predefined activity threshold.
-
III. Hit Validation and Triaging: From Hits to Leads
A crucial phase of any HTS campaign is the rigorous validation of primary hits to eliminate false positives and prioritize the most promising compounds for further investigation.[13]
A. Hit Confirmation
The first step is to re-test the primary hits, preferably from a freshly prepared sample, in the primary assay to confirm their activity.[13] This is typically done in triplicate at a single concentration.
B. Dose-Response Analysis
Confirmed hits are then subjected to dose-response analysis to determine their potency (IC50 or EC50).[14] This involves testing the compounds over a range of concentrations (typically in a 10-point dilution series).
C. Counter-Screening and Selectivity Profiling
Counter-screens are essential to identify and eliminate compounds that interfere with the assay technology or exhibit non-specific activity.[15]
-
Technology Counter-Screen:
-
Purpose: To identify compounds that directly inhibit the detection enzyme (e.g., luciferase in the ADP-Glo™ assay).[15]
-
Method: Perform the assay in the absence of the primary kinase but with a fixed amount of ADP. Compounds that inhibit the luminescence signal are likely luciferase inhibitors.
-
-
Orthogonal Assay:
-
Purpose: To confirm the activity of the hits in a different assay format that measures the same biological endpoint.[14]
-
Example: If the primary assay was the ADP-Glo™ assay, an orthogonal assay could be a fluorescence polarization-based assay that detects the phosphorylated substrate.
-
-
Selectivity Profiling:
-
Purpose: To assess the selectivity of the hits against a panel of related kinases.[16]
-
Method: Screen the confirmed hits against a commercially available kinase panel (e.g., the KinomeScan™ platform).
-
Rationale: Highly selective compounds are generally preferred as they are less likely to have off-target effects.
-
D. Data Visualization and Hit Prioritization
The data from the hit validation cascade should be compiled and visualized to facilitate hit prioritization.
| Compound ID | Primary Screen (% Inhibition) | Confirmed IC50 (µM) | Luciferase Counter-Screen (% Inhibition) | Orthogonal Assay IC50 (µM) | Selectivity Score (S-score) | Notes |
| PPP-001 | 85 | 0.15 | 5 | 0.20 | 0.01 | Potent and selective hit. High priority. |
| PPP-002 | 92 | 0.08 | 88 | >10 | N/A | Likely a luciferase inhibitor (false positive). Deprioritize. |
| PPP-003 | 78 | 1.2 | 10 | 1.5 | 0.35 | Moderate potency and selectivity. Medium priority. |
| PPP-004 | 65 | 0.5 | 8 | >10 | N/A | Inactive in orthogonal assay. Deprioritize. |
IV. Troubleshooting Common HTS Problems
| Problem | Potential Cause(s) | Troubleshooting Strategy |
| High plate-to-plate variability | Inconsistent reagent dispensing, temperature fluctuations, edge effects. | Calibrate liquid handlers, ensure uniform incubation conditions, use a plate layout that minimizes edge effects.[13] |
| Low Z' factor | Suboptimal reagent concentrations, low signal-to-background ratio, high variability in controls. | Re-optimize assay parameters (enzyme, substrate, ATP concentrations), ensure proper mixing of reagents.[11] |
| High false-positive rate | Compound aggregation, assay interference, reactive compounds. | Include a detergent (e.g., Triton X-100) in the assay buffer, perform technology counter-screens, use computational filters to flag problematic compounds.[17] |
| High false-negative rate | Low compound potency, compound instability, insufficient incubation time. | Screen at a higher concentration (if feasible), assess compound stability, optimize incubation times. |
V. Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutics, particularly kinase inhibitors. A well-designed and rigorously executed HTS campaign is a powerful engine for unlocking the potential of these compound libraries. By adhering to the principles of stringent library QC, thoughtful assay development, and a robust hit validation cascade, researchers can significantly increase the probability of identifying high-quality lead compounds for further optimization and development. The integration of advanced data analysis techniques, including machine learning algorithms, will likely play an increasingly important role in navigating the vast datasets generated by HTS and in predicting the most promising chemical matter.[18]
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Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro). PubMed. [Link]
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Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR Protocols. [Link]
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Monitoring of HTS Compound Library Quality via a High-Resolution Image Acquisition and Processing Instrument. ResearchGate. [Link]
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The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
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HTS data analysis workflow. ResearchGate. [Link]
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Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]
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Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]
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High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment. [Link]
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HTS Quality Control and Data Analysis: A Process to Maximize Information from a High-Throughput Screen. ResearchGate. [Link]
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Analysis of HTS data. Cambridge MedChem Consulting. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Cell-based and biochemical high-throughput screening in 1536-well plates. YouTube. [Link]
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Challenges in secondary analysis of high throughput screening data. PubMed. [Link]
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Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. [Link]
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The essential roles of chemistry in high-throughput screening triage. PubMed Central. [Link]
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How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap. [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. National Center for Biotechnology Information. [Link]
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Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology. [Link]
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Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides. PubMed. [Link]
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High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. National Institutes of Health. [Link]
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Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
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Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
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Challenges and the Advancement in High-Throughput Screening Strategies for Cancer Therapeutics. Preprints.org. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. National Institutes of Health. [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. [Link]
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Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central. [Link]
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Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
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The 3-Phenylpyrazolo[1,5-a]pyrimidine Scaffold: A Versatile Fluorescent Probe for Cellular Imaging
Introduction: Unveiling the Potential of a Novel Fluorophore
In the dynamic field of cellular imaging, the quest for novel fluorescent probes with superior photophysical properties, minimal cytotoxicity, and straightforward applicability is perpetual. The 3-Phenylpyrazolo[1,5-a]pyrimidine scaffold has emerged as a promising candidate, offering a unique combination of attributes that make it an attractive tool for researchers in cell biology and drug development. This heterocyclic system exhibits tunable fluorescence, excellent photostability, and the potential for targeted functionalization, opening new avenues for visualizing complex cellular processes.[1] This guide provides an in-depth exploration of the application of this compound as a fluorescent probe, complete with detailed protocols and the underlying scientific principles that govern its use.
Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)
The fluorescence of this compound derivatives is primarily governed by an Intramolecular Charge Transfer (ICT) mechanism.[1][2] Upon excitation with light of a specific wavelength, an electron is promoted to a higher energy level. In the excited state, there is a significant redistribution of electron density within the molecule, with a net movement of charge from an electron-donating portion of the molecule to an electron-accepting portion. This charge-separated excited state is stabilized by polar environments. The subsequent relaxation of the electron to the ground state results in the emission of a photon, which we observe as fluorescence. The energy of this emitted photon, and thus the color of the fluorescence, is highly sensitive to the polarity of the probe's microenvironment. This solvatochromic behavior is a key feature that can be exploited to probe different cellular compartments with varying degrees of polarity.[3][4]
Caption: Mechanism of Fluorescence.
Photophysical Properties and Recommended Imaging Parameters
The photophysical properties of the this compound core can be tuned by chemical modifications.[1][5] For a representative this compound derivative, the following table summarizes its key spectral characteristics and provides recommended starting parameters for cellular imaging experiments. It is important to note that the optimal settings may vary depending on the specific derivative, cell type, and imaging system.
| Property | Value | Recommended Imaging Parameter |
| Excitation Maximum (λex) | ~350-400 nm | Use a DAPI or near-UV laser/filter set. |
| Emission Maximum (λem) | ~450-550 nm | Use a GFP/FITC or a broader blue/green emission filter. |
| Quantum Yield (ΦF) | Moderate to High | Adjust laser power and detector gain to optimize signal-to-noise. |
| Molar Extinction Coefficient (ε) | High | Lower probe concentrations can often be used effectively. |
| Photostability | Good | Suitable for time-lapse imaging with appropriate illumination control. |
Experimental Protocols
The following protocols provide a comprehensive guide for the use of this compound as a fluorescent probe in both live and fixed-cell imaging.
I. Probe Preparation and Handling
Rationale: Proper handling and storage of the fluorescent probe are critical to maintain its stability and performance. Stock solutions in a suitable solvent ensure accurate and reproducible dilutions for experiments.
Protocol:
-
Reconstitution: Prepare a 1-10 mM stock solution of the this compound derivative in anhydrous dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.
-
Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in a pre-warmed, serum-free culture medium or an appropriate buffer (e.g., PBS). It is recommended to perform a concentration titration (e.g., 100 nM to 10 µM) to determine the optimal concentration for your specific cell type and application.[6][7]
II. Live-Cell Imaging
Rationale: Live-cell imaging allows for the visualization of dynamic cellular processes in their native state. The protocol is designed to minimize cytotoxicity and maintain cell health throughout the experiment.
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- 7. promega.com [promega.com]
Application Note & Protocol: A Multi-Faceted Approach to Assessing 3-Phenylpyrazolo[1,5-a]pyrimidine Target Engagement
Introduction
The 3-phenylpyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein kinases and other ATP-binding enzymes.[1][2][3] Its prevalence in drug discovery, particularly in oncology and immunology, underscores the critical need for robust and reliable methods to confirm and quantify target engagement within the complex milieu of the cell.[4][5] Effective target engagement assessment is the cornerstone of establishing a compound's mechanism of action, validating its therapeutic hypothesis, and guiding its optimization from a promising hit to a clinical candidate.[6][7][8]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to assess the target engagement of this compound-based compounds. We will move beyond a simple recitation of protocols, delving into the rationale behind experimental choices and emphasizing the importance of orthogonal validation to build a compelling and trustworthy data package.
The Principle of Target Engagement: Moving Beyond Affinity
While in vitro assays determining binding affinity (e.g., Kd, IC50) are essential early steps, they do not fully recapitulate the cellular environment.[6] Factors such as cellular permeability, efflux pumps, off-target binding, and the physiological concentration of endogenous ligands can all influence a compound's ability to engage its intended target in a living system.[9] True target engagement is the empirical demonstration that a compound physically interacts with its target protein inside the cell, leading to a measurable physiological consequence.[10]
Foundational In-Cell Target Engagement: The Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique that directly assesses the physical binding of a ligand to its target protein in intact cells or cell lysates.[11] The underlying principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[12][13] This shift in thermal stability is a direct proxy for target engagement.[14][15]
Experimental Workflow: CETSA
The CETSA workflow can be broadly divided into three stages: sample treatment, thermal challenge, and protein quantification.[12][13]
Caption: CETSA experimental workflow from sample treatment to data analysis.
Detailed Protocol: CETSA for a Putative Kinase Target
Materials:
-
Cell line expressing the target kinase.
-
This compound compound of interest.
-
Vehicle control (e.g., DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer with inhibitors).
-
Antibody specific to the target kinase for Western blotting.
-
Secondary antibody and detection reagents.
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Treat cells with the this compound compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control for a predetermined time (e.g., 1-2 hours) in serum-free media.
-
-
Harvesting and Lysate Preparation (for lysate-based CETSA, skip to step 4):
-
Wash cells with cold PBS.
-
Resuspend the cell pellet in a specific volume of PBS with protease and phosphatase inhibitors.
-
-
Thermal Challenge:
-
Aliquot the cell suspension or lysate into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. A no-heat control (room temperature) should be included.[16]
-
-
Lysis (for intact cell CETSA):
-
Subject the heated cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Separation of Soluble and Precipitated Fractions:
-
Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.[16]
-
-
Quantification:
-
Normalize the total protein concentration of the soluble fractions.
-
Analyze the amount of the target protein in each sample by Western blotting or ELISA.[16]
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment group, plot the percentage of soluble target protein (relative to the no-heat control) against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm). The difference in Tm between the compound-treated and vehicle-treated samples (ΔTm) represents the thermal shift and indicates target engagement.
-
Trustworthiness and Self-Validation:
-
Dose-Response: A key validation is observing a dose-dependent increase in the thermal shift.
-
Non-Target Control: Include a non-target protein in your Western blot analysis. This protein should not exhibit a thermal shift, demonstrating the specificity of the compound's stabilizing effect.
Quantifying Downstream Signaling: Phospho-Protein Analysis
For many this compound compounds targeting kinases, target engagement leads to a direct modulation of the kinase's activity. This can be quantified by measuring the phosphorylation status of a known downstream substrate.[17]
Experimental Workflow: Phospho-Flow Cytometry
Caption: Workflow for assessing target inhibition via phospho-flow cytometry.
Detailed Protocol: Measuring Inhibition of a Kinase Substrate
Materials:
-
Cell line with a well-characterized signaling pathway involving the target kinase.
-
This compound compound.
-
Stimulant (e.g., EGF, PDGF) to activate the pathway.
-
Fixation buffer (e.g., 4% paraformaldehyde).
-
Permeabilization buffer (e.g., ice-cold methanol).
-
Fluorochrome-conjugated antibody specific to the phosphorylated form of the downstream substrate.
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Plate cells and allow them to adhere.
-
Starve cells in low-serum media to reduce basal signaling.
-
Pre-treat cells with a concentration range of the this compound compound or vehicle for 1-2 hours.[17]
-
-
Pathway Stimulation:
-
Stimulate the cells with the appropriate ligand (e.g., 100 ng/mL EGF) for a short period (e.g., 15-30 minutes) to induce phosphorylation of the target substrate.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
-
Staining:
-
Incubate the cells with the phospho-specific antibody.
-
-
Analysis:
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the stained cell population.
-
-
Data Interpretation:
-
Calculate the median fluorescence intensity (MFI) for each treatment group.
-
Plot the MFI against the compound concentration and fit to a dose-response curve to determine the IC50 for pathway inhibition.[18]
-
Trustworthiness and Self-Validation:
-
Stimulation Control: A non-stimulated control is essential to establish the basal level of phosphorylation.
-
Total Protein Control: Where possible, co-stain for the total (phosphorylated and unphosphorylated) substrate protein to ensure that changes in the phospho-signal are not due to overall protein degradation.[17]
Orthogonal Biophysical Methods for Direct Binding Confirmation
While CETSA provides in-cell evidence of engagement, biophysical techniques using purified proteins can offer a quantitative measure of the binding affinity and kinetics.[8] These methods serve as excellent orthogonal validation.
Surface Plasmon Resonance (SPR)
SPR measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[19][20] This allows for the determination of association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.[21]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[22][23] It is the gold standard for thermodynamic characterization of binding, providing information on the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[24]
Data Summary Table
| Method | Principle | Output | Environment | Strengths | Limitations |
| CETSA | Ligand-induced thermal stabilization | ΔTm, Apparent IC50 | Intact cells, Lysates | Direct evidence of in-cell binding | Indirect readout, Throughput can be limited[14] |
| Phospho-Protein Analysis | Inhibition of downstream signaling | IC50 | Intact cells | Functional consequence of binding | Indirect, Requires known substrate |
| SPR | Mass change on a sensor surface | KD, kon, koff | In vitro (purified protein) | Real-time kinetics, High sensitivity[20] | Requires protein immobilization, Potential for artifacts |
| ITC | Heat change upon binding | KD, ΔH, ΔS, n | In vitro (purified protein) | Label-free, Thermodynamic profile[23][24] | Requires large amounts of pure protein[22] |
Integrated Strategy for Target Engagement Assessment
A robust assessment of this compound target engagement relies on a multi-pronged approach. No single method is sufficient.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights | MDPI [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. Target Engagement Assays in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. annualreviews.org [annualreviews.org]
- 10. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. books.rsc.org [books.rsc.org]
- 21. Binding affinity and kinetic analysis of targeted small molecule-modified nanoparticles. | Broad Institute [broadinstitute.org]
- 22. reactionbiology.com [reactionbiology.com]
- 23. americanlaboratory.com [americanlaboratory.com]
- 24. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
Application Notes and Protocols for 3-Phenylpyrazolo[1,5-a]pyrimidine in Enzyme Inhibition Assays
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold as a Privileged Structure in Enzyme Inhibition
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile synthetic accessibility and its ability to interact with a wide range of biological targets.[1][2] This scaffold serves as a foundational structure for numerous small molecule inhibitors, many of which have entered clinical trials or have been approved as therapeutics.[3][4] The 3-phenyl-substituted derivatives, in particular, have shown considerable promise as potent and selective modulators of enzyme activity, especially within the protein kinase family.[2][5]
This guide provides a comprehensive overview of the application of 3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives in enzyme inhibition assays. We will delve into the mechanistic underpinnings of their inhibitory action, provide detailed protocols for their characterization, and discuss the critical aspects of data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important class of compounds in their research.
Mechanism of Action: Targeting the ATP-Binding Site of Protein Kinases
A predominant mechanism of action for many this compound-based inhibitors is the competitive inhibition of protein kinases at the ATP-binding site.[2][6] Protein kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including cell growth, differentiation, and apoptosis.[2]
The pyrazolo[1,5-a]pyrimidine scaffold is adept at forming key hydrogen bond interactions with the "hinge" region of the kinase ATP-binding pocket, a critical interaction for anchoring the inhibitor.[3] The 3-phenyl substituent often extends into a hydrophobic region of the active site, contributing to the potency and selectivity of the inhibitor.[3] By occupying the ATP-binding site, these compounds prevent the natural substrate, ATP, from binding, thereby blocking the phosphorylation of downstream substrates and inhibiting the signaling cascade.
Experimental Workflows and Protocols
The following section provides detailed protocols for assessing the inhibitory activity of this compound compounds against several classes of enzymes. These protocols are designed to be robust and provide a solid foundation for in-house assay development and validation.
General Workflow for Kinase Inhibition Assays
The general workflow for an in vitro kinase inhibition assay involves several key steps, from reagent preparation to data analysis. This process is designed to determine the concentration at which an inhibitor reduces the enzyme's activity by half, known as the IC50 value.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol is a luminescent-based assay that measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[5][7]
Materials:
-
Recombinant Kinase (e.g., TrkA, CDK2, Pim-1)
-
Kinase Substrate (specific to the kinase)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[5][7]
-
This compound inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare the kinase buffer.
-
Dilute the kinase and substrate to their working concentrations in the kinase buffer.
-
Prepare a stock solution of ATP in water.
-
Create a serial dilution of the this compound inhibitor in DMSO, then dilute further in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the 384-well plate.
-
Add 2 µL of the enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.[5]
-
Include "no enzyme" and "no inhibitor" controls.
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[5][7]
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[5][7]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
Protocol 2: PI3Kδ Inhibition Assay
This protocol describes a method for measuring the activity of PI3Kδ, a lipid kinase.[8]
Materials:
-
Recombinant PI3Kδ (p110δ/p85α)
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
PI3K Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[8]
-
ATP
-
This compound inhibitor stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Reagent Preparation:
-
Prepare the PI3K kinase buffer and create a buffer/lipid substrate mixture.
-
Dilute the PI3Kδ enzyme in the buffer/lipid mixture.
-
Prepare a serial dilution of the inhibitor.
-
-
Assay Plate Setup:
-
Add 0.5 µL of the diluted inhibitor or vehicle to the wells.
-
Add 4 µL of the enzyme/lipid mixture.
-
Pre-incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 0.5 µL of ATP solution.[8]
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection and Data Acquisition:
-
Follow steps 4 and 5 from Protocol 1.
-
Protocol 3: Aldose Reductase Inhibition Assay
This is a spectrophotometric assay that measures the decrease in NADPH absorbance as it is consumed by aldose reductase.[9]
Materials:
-
Purified Aldose Reductase (e.g., from bovine lens)
-
DL-glyceraldehyde (substrate)
-
NADPH
-
Potassium Phosphate Buffer (50 mM, pH 6.2)
-
This compound inhibitor stock solution (in DMSO)
-
UV-transparent cuvettes or microplates
-
Spectrophotometer
Procedure:
-
Assay Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the potassium phosphate buffer, NADPH, and the desired concentration of the inhibitor.
-
Include a control without the inhibitor.
-
-
Enzyme Addition:
-
Add the aldose reductase enzyme solution to the cuvette and mix.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.[9]
-
Immediately measure the decrease in absorbance at 340 nm over a 5-minute period.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (change in absorbance per minute).
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Data Presentation and Analysis
A critical aspect of enzyme inhibition assays is the accurate determination of the inhibitor's potency, typically expressed as the IC50 value.
Caption: Data analysis workflow for IC50 determination.
The data should be plotted with the inhibitor concentration on a logarithmic x-axis and the percent inhibition on a linear y-axis. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis to determine the IC50 value.[10]
Table 1: Example Data for a this compound Inhibitor against TrkA
| Inhibitor Conc. (nM) | % Inhibition |
| 0.1 | 5.2 |
| 1 | 15.8 |
| 10 | 48.9 |
| 100 | 85.3 |
| 1000 | 98.1 |
| IC50 (nM) | 10.5 |
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of your results, it is crucial to incorporate proper controls into every experiment.
-
Positive Control: A known inhibitor of the target enzyme should be included to validate the assay's ability to detect inhibition.
-
Negative Control (Vehicle Control): This control, typically DMSO, ensures that the solvent used to dissolve the inhibitor does not affect enzyme activity.
-
No Enzyme Control: This control accounts for any background signal from the assay components in the absence of enzymatic activity.
-
No Substrate Control: This control can be used to assess any non-specific signal generation.
By consistently including these controls, you create a self-validating system that enhances the trustworthiness of your data.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of potent and selective enzyme inhibitors. The protocols and guidelines presented here provide a robust framework for the in vitro characterization of these compounds. Further studies, including cell-based assays to assess cellular potency and off-target effects, as well as in vivo efficacy studies, are necessary to fully elucidate the therapeutic potential of novel inhibitors based on this privileged scaffold.
References
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- An In-depth Technical Guide to CDK2 Inhibition. Benchchem.
- PIM1 Kinase Assay.
- Inhibition of Aldose Reductase and Red Blood Cell Sorbitol Accumulation by Extract of Capparis spinosa. Brieflands.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- TRKA Kinase Assay.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- CDK2 Assay Kit. BPS Bioscience.
- Chemi-Verse™ PIM1 Kinase Assay Kit. BPS Bioscience.
- Protocol for Inhibition of TrkA Phosphoryl
- PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide. Benchchem.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. NIH.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH.
- Acid Derivatives of Pyrazolo[1,5-a]pyrimidine as Aldose Reductase Differential Inhibitors. Unknown Source.
- Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Promising bioactivity of pyrazolo[1,5-a]pyrimidine derivatives 1–6 and its drug skeletons 7–9. Unknown Source.
- PI3K(p110δ/p85α) Kinase Assay.
- Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 inhibitors: a template-based approach--part 2. ChEMBL - EMBL-EBI.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
- Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Tyrosine kinase inhibition effects of novel Pyrazolo[1,5-a]pyrimidines and Pyrido[2,3-d]pyrimidines ligand: Synthesis, biological screening and molecular modeling studies. PubMed.
- A Comparative Guide to the Biological Evaluation of Novel Pyrazolo[1,5-a]pyrimidine Compounds. Benchchem.
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- 4. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
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development of 3-Phenylpyrazolo[1,5-a]pyrimidine-based therapeutics
An In-Depth Guide to the Development of 3-Phenylpyrazolo[1,5-a]pyrimidine-Based Therapeutics
Authored by a Senior Application Scientist
This document provides a detailed overview and practical protocols for researchers, scientists, and drug development professionals engaged in the discovery and development of therapeutics based on the this compound scaffold. This guide emphasizes the rationale behind experimental design, offers step-by-step methodologies, and contextualizes the data within the broader landscape of medicinal chemistry.
Introduction: The this compound Scaffold - A Privileged Structure in Drug Discovery
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, allowing it to function as a bioisosteric replacement for adenine in various enzymatic binding sites.[1] This versatile scaffold is a cornerstone in the design of small-molecule inhibitors targeting a wide array of biological targets.[2][3] The introduction of a phenyl group at the 3-position significantly influences the molecule's spatial arrangement and electronic properties, providing a crucial anchor for interactions within target proteins and a versatile point for synthetic modification.
Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, anti-mycobacterial activity, and broad anti-cancer effects.[2][4][5] Notably, several pyrazolo[1,5-a]pyrimidine-based compounds have progressed into clinical trials and received regulatory approval, cementing the therapeutic potential of this chemical class.[2][6] This guide will explore the synthesis, biological evaluation, and optimization of this compound derivatives.
Synthetic Strategies: Building the Core Scaffold
The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the condensation of a 3-aminopyrazole (or a 5-aminopyrazole, depending on the desired isomer) with a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[3] This approach allows for a modular synthesis where various substituents can be introduced on either the pyrazole or the newly formed pyrimidine ring.
Protocol 1: General Synthesis of a 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione Derivative
This protocol is adapted from established methods for the synthesis of pyrazolo[1,5-a]pyrimidine diones, which are valuable intermediates and can exhibit anti-tubercular activity.[4][7] The causality behind this specific reaction lies in the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the carbonyl carbons of the β-keto ester (ethyl acetoacetate), followed by an intramolecular cyclization and dehydration to form the fused bicyclic system. Acetic acid serves as both a solvent and a catalyst for the condensation and cyclization steps.
Materials:
-
3-amino-4-phenyl-1H-pyrazol-5(4H)-one
-
Ethyl acetoacetate
-
Glacial acetic acid
-
Ice-cold water
-
Standard laboratory glassware for reflux
-
Filtration apparatus
-
Thin-Layer Chromatography (TLC) supplies (e.g., Silica gel plates, Chloroform:Methanol mobile phase)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) in glacial acetic acid.
-
Reagent Addition: Add ethyl acetoacetate (approximately 3 equivalents) to the solution.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 90 °C) and maintain for 3 hours.[7] The progress of the reaction should be monitored by TLC (e.g., using a 20:1 Chloroform:Methanol mobile phase).
-
Precipitation: Upon completion, allow the reaction mixture to cool to room temperature. Pour the mixture slowly into a beaker of ice-cold water with stirring. A solid product should precipitate out.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Drying: Dry the product, 5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione, under vacuum. The product can often be used for subsequent reactions without further purification.[7]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques such as melting point determination, IR spectroscopy, and Mass Spectrometry (MS).
Caption: Inhibition of the TRK signaling pathway by a pyrazolo[1,5-a]pyrimidine-based drug.
Anti-Tubercular Agents
Tuberculosis (TB) remains a major global health threat. The pyrazolo[1,5-a]pyrimidine scaffold has been explored for developing novel anti-TB agents. [8] Key Mycobacterial Targets:
-
ATP Synthase: Certain derivatives are potent inhibitors of the mycobacterial ATP synthase, disrupting the energy metabolism of Mycobacterium tuberculosis. [8]* DprE1: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the synthesis of the mycobacterial cell wall. This compound-diones have been designed as potential DprE1 inhibitors. [4][5][7]
Protocols for Biological Evaluation
A self-validating system of protocols is essential for accurately determining the therapeutic potential of newly synthesized compounds. This involves a tiered approach, starting with biochemical assays and progressing to cell-based and more complex models.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The principle relies on quantifying the amount of ATP remaining after the kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and vice-versa.
Materials:
-
Purified recombinant kinase (e.g., TRKA, CDK2)
-
Kinase-specific substrate peptide
-
Kinase buffer (specific to the enzyme)
-
ATP solution
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multilabel plate reader with luminescence detection
Step-by-Step Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase, substrate peptide, and kinase buffer.
-
Add the master mix to the wells containing the compounds.
-
Prepare an ATP solution in kinase buffer. Initiate the reaction by adding the ATP solution to all wells.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the recommended time (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luciferase-driven signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Normalize the data using the "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell-Based Antiproliferative Assay (MTS Assay)
This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MOLT-4 for leukemia, MCF-7 for breast cancer) [1][9]* Complete cell culture medium
-
Test compounds dissolved in DMSO
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or similar
-
Clear, flat-bottomed 96-well cell culture plates
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader (490 nm absorbance)
Step-by-Step Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the desired concentrations to the wells. Include a vehicle control (DMSO-treated cells) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37 °C with 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37 °C. The incubation time should be optimized for the specific cell line.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value.
-
Caption: Workflow for determining IC50 values using a cell-based antiproliferative assay.
Structure-Activity Relationships (SAR) and Lead Optimization
Systematic modification of the this compound scaffold is crucial for enhancing potency, selectivity, and drug-like properties.
Key SAR Insights
-
3-Position: The phenyl ring at the 3-position is a key interaction point. Substitutions on this ring can modulate activity and selectivity. For example, in anti-mycobacterial agents, a 4-fluoro substituent on the phenyl ring was found to be effective. [8]* 5-Position: This position is highly amenable to modification. In Trk inhibitors, installation of substituted pyrrolidine moieties at this position enhanced activity. [10]In PI3Kδ inhibitors, an indole group at C5 was found to be a promising core for future studies. [11]* 7-Position: Substitution at the 7-amino position is critical for the activity of many kinase inhibitors and anti-mycobacterial compounds. For instance, a 7-(pyridin-2-ylmethylamine) group was found in a range of active anti-TB agents. [8]* Macrocyclization: Linking positions on the pyrazolo[1,5-a]pyrimidine core can lead to highly potent and selective macrocyclic inhibitors, a strategy that has been successfully employed for Trk and other kinase targets. [10][12]
Tabulated Biological Data
The following table summarizes representative biological data for various this compound derivatives, illustrating the potency achieved against different targets.
| Compound Class | Target(s) | Representative IC₅₀ / Activity | Reference |
| Picolinamide Derivatives | TrkA | 1.7 nM | [10] |
| 3-Pyrazolyl Derivatives | TrkAG667C (resistant) | 2.3 nM | [13] |
| Azo Derivatives | CDK2 | 22 nM | [9] |
| Indole Derivatives | PI3Kδ | 2.8 - 45 nM | [11] |
| FLT3-ITD Inhibitors | FLT3-ITD | 0.4 nM | [14] |
| Anti-Leukemia Agents | MOLT-4 Cells | 0.93 µM | [9] |
| Anti-Tubercular Agents | M. tb (MABA MIC) | 0.89 µg/mL | [8] |
Optimizing Pharmacokinetics
A key challenge in drug development is achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the pyrazolo[1,5-a]pyrimidine series, poor solubility can sometimes limit cellular activity and in vivo efficacy. Strategies to overcome this include the introduction of solubilizing groups, such as basic side chains or pyridinonyl substituents, which have been shown to improve physical properties and result in more favorable pharmacokinetics in rats. [15]Computational ADME predictions are often used in the design phase to prioritize compounds with good oral bioavailability and metabolic stability. [9]
Conclusion and Future Directions
The this compound scaffold continues to be an exceptionally fruitful starting point for the development of novel therapeutics. Its synthetic tractability and ability to target a diverse range of proteins, particularly kinases, ensure its continued relevance in medicinal chemistry. Future research will likely focus on developing next-generation inhibitors that can overcome clinical resistance, exploring novel therapeutic areas beyond oncology and infectious disease, and employing advanced synthetic strategies like C-H activation and multicomponent reactions to rapidly build molecular diversity. [2][3][13]The integration of computational modeling with robust synthetic and biological protocols, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this privileged scaffold.
References
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines.
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. PubMed.
- Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. Taylor & Francis Online.
- Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Development of the phenylpyrazolo[3,4- d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. PubMed.
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. PubMed Central.
- Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed.
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
- Discovery and structure - activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. PubMed.
- Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed.
- Discovery of 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives as potent TRK inhibitors to overcome clinically acquired resistance. PubMed.
- Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed.
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Application Notes and Protocols: 3-Phenylpyrazolo[1,5-a]pyrimidine for Inhibiting Pim-1 Kinase
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3-Phenylpyrazolo[1,5-a]pyrimidine compounds as potent and selective inhibitors of Pim-1 kinase. Pim-1, a constitutively active serine/threonine kinase, is a high-value therapeutic target due to its frequent overexpression in various hematological and solid tumors, where it plays a critical role in promoting cell survival, proliferation, and drug resistance.[1][2][3][4] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a premier chemotype for developing selective Pim-1 inhibitors.[5][6][7] This guide details the underlying biological rationale, provides step-by-step protocols for biochemical and cell-based assays, and offers insights into data interpretation and expected outcomes.
Introduction: Pim-1 Kinase as a Therapeutic Target
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinase family consists of three highly conserved serine/threonine kinases (Pim-1, Pim-2, and Pim-3).[5] Pim-1 is the most extensively studied member and functions as a key downstream effector in various signal transduction pathways.
1.1. Biological Function and Regulation
Unlike many other kinases, Pim kinases are constitutively active upon expression and are primarily regulated at the levels of transcription, translation, and protein stability.[8][] The expression of Pim-1 is induced by a wide range of cytokines and growth factors, such as interleukins (IL-2, IL-3, IL-6), through the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.[1][2][10] Once expressed, Pim-1 phosphorylates a diverse array of substrates involved in critical cellular processes:
-
Cell Cycle Progression: Pim-1 phosphorylates proteins like Cdc25A, promoting entry into mitosis.[]
-
Inhibition of Apoptosis: A key pro-survival function of Pim-1 is the phosphorylation of the pro-apoptotic protein BAD at Ser112, which prevents it from antagonizing anti-apoptotic proteins like Bcl-2.[11][12]
-
Drug Resistance: Overexpression of Pim-1 has been linked to resistance to chemotherapy and targeted agents by phosphorylating drug transporters and other survival-related proteins.[1][13]
Given its central role in driving tumorigenesis, Pim-1 kinase is an attractive target for the development of novel cancer therapeutics.[4][14] The lack of severe phenotypes in Pim-1 knockout mice suggests that its inhibition may have a favorable therapeutic window with low toxicity.[5]
1.2. The Pim-1 Signaling Axis
The signaling cascade leading to and from Pim-1 is a critical network in cell fate determination. External stimuli activate the JAK/STAT pathway, leading to the transcription of the PIM1 gene. The resulting kinase then modulates downstream pathways to promote cell survival and proliferation.
Caption: The Pim-1 Kinase Signaling Pathway.
This compound: A Selective Pim-1 Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold has been extensively optimized to yield highly potent and selective inhibitors of Pim-1 kinase.[5][15][16] These compounds typically function as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding pocket, thereby preventing the phosphorylation of its substrates.[17]
A key advantage of this chemical series is its high selectivity for Pim-1 over other kinases, including the closely related Pim-2.[5] While some analogs also show potent inhibition of Flt-3 kinase, many have been developed with an excellent selectivity profile against broader kinase panels, which is crucial for minimizing off-target effects.[5]
Data Presentation: Potency and Selectivity
The following tables summarize representative data for pyrazolo[1,5-a]pyrimidine-based inhibitors, demonstrating their biochemical potency and selectivity.
Table 1: Inhibitory Potency of Representative Pyrazolo[1,5-a]pyrimidine Compounds
| Compound ID | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Flt-3 IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Compound 9 | 27 | >10,000 | 29 | [5] |
| Compound 5h | 600 | - | - | [18] |
| Compound 17 | <10 (pM range) | <10 (pM range) | - |[6] |
IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Lower values indicate higher potency.
Table 2: Kinase Selectivity Profile of a Lead Compound
| Kinase Target | % Inhibition at 1 µM |
|---|---|
| Pim-1 | >95% |
| Flt-3 | >90% |
| CDK2/CycA | <10% |
| RSK2 | <5% |
| PKA | <5% |
Data adapted from selectivity screens of pyrazolo[1,5-a]pyrimidine compounds against a panel of 119 oncogenic kinases, where a low percentage of inhibition for off-targets indicates high selectivity.[5]
Experimental Workflows and Protocols
Validating the efficacy of a Pim-1 inhibitor requires a multi-step approach, moving from direct enzyme inhibition to cellular target engagement and finally to a functional cellular outcome.
Caption: A three-step experimental validation workflow.
Protocol 1: In Vitro Biochemical Pim-1 Kinase Assay (ADP-Glo™)
This protocol measures the amount of ADP produced by the kinase reaction, which is correlated with enzyme activity. The ADP-Glo™ assay is a robust, luminescence-based method suitable for high-throughput screening and IC₅₀ determination.[19]
Rationale: This assay directly quantifies the inhibitor's ability to block the catalytic activity of purified Pim-1 enzyme in a controlled, cell-free environment. This provides a direct measure of biochemical potency.
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.[19]
-
Substrate: Biotinylated BAD peptide (e.g., b-RSRHSSYPAGT-NH2) or similar validated Pim-1 substrate.[20]
-
ATP solution (at a concentration near the Kₘ for Pim-1, typically 5-10 µM).[21]
-
This compound inhibitor stock solution in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates.
-
Plate-reading luminometer.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution series of the this compound compound in kinase buffer. We recommend an 11-point, 3-fold dilution series starting from 10 µM, plus a DMSO-only control (0% inhibition).
-
Assay Plate Setup: Add 1 µL of each inhibitor dilution (or DMSO) to the wells of a 384-well plate.[19]
-
Enzyme Addition: Prepare a solution of recombinant Pim-1 in kinase buffer. Add 2 µL of the enzyme solution to each well.[19]
-
Initiate Kinase Reaction: Prepare a mix of the BAD peptide substrate and ATP in kinase buffer. Add 2 µL of this mix to each well to start the reaction.[19]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[19]
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[19]
-
Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by Pim-1 into ATP, which is then used by a luciferase to produce light. Incubate for 30 minutes at room temperature.[19]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data using the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Western Blot for p-BAD Inhibition
This protocol assesses target engagement by measuring the phosphorylation status of BAD, a direct downstream substrate of Pim-1, in inhibitor-treated cells.[11]
Rationale: A successful inhibitor must be cell-permeable and able to engage its target in the complex cellular environment. A reduction in p-BAD (Ser112) levels provides direct evidence that the inhibitor is blocking Pim-1's intracellular kinase activity.[12]
Materials:
-
A relevant cancer cell line (e.g., MOLM-16 acute myeloid leukemia or PC-3 prostate cancer cells).
-
Complete cell culture medium.
-
This compound inhibitor.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA or Bradford Protein Assay Kit.
-
Primary antibodies: Rabbit anti-p-BAD (Ser112), Rabbit anti-total BAD, Mouse anti-GAPDH (or other loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the inhibitor (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice using supplemented lysis buffer.[11]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or Bradford assay.[22]
-
Western Blotting:
-
Normalize the protein amounts for each sample (load 20-30 µg per lane) and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[11]
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
-
Immunoblotting:
-
Incubate the membrane with the primary antibody for p-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with antibodies for total BAD and GAPDH to ensure equal protein loading and to assess the specific reduction in the phosphorylated form of the protein.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-BAD signal to the total BAD signal and then to the loading control (GAPDH). Plot the normalized p-BAD levels against the inhibitor concentration.
Protocol 3: Cell Viability and Proliferation Assay (CellTiter-Glo®)
This protocol measures the functional consequence of Pim-1 inhibition on cell viability.
Rationale: By inhibiting the pro-survival functions of Pim-1, a potent inhibitor is expected to decrease the proliferation and/or viability of Pim-1-dependent cancer cells. This assay quantifies that downstream effect.
Materials:
-
Cancer cell line (as used in Protocol 2).
-
White, clear-bottom 96-well cell culture plates.
-
This compound inhibitor.
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega).
-
Plate-reading luminometer.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Add a serial dilution of the inhibitor to the wells. Include a DMSO-only control.
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions.[11]
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in an amount equal to the culture medium volume.[11]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active, viable cells.[11] Normalize the data to the DMSO control and plot cell viability (%) against the log of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Cellular Activity
Table 3: Representative Cellular Activity of a Pim-1 Inhibitor
| Cell Line | Assay Type | Endpoint | Potency (EC₅₀ / GI₅₀) | Reference |
|---|---|---|---|---|
| RWPE2 (Prostate) | p-BAD Inhibition | EC₅₀ | 5.5 µM | [23] |
| MOLM-16 (Leukemia) | Growth Inhibition | GI₅₀ | 200 nM | [21] |
| Daudi (Lymphoma) | Viability (IC₅₀) | IC₅₀ | ~10 µM |[11] |
EC₅₀ is the concentration that gives a half-maximal response for target inhibition. GI₅₀/IC₅₀ is the concentration that causes 50% inhibition of growth/viability.
Conclusion
The this compound scaffold represents a highly promising class of inhibitors for the therapeutic targeting of Pim-1 kinase. The protocols outlined in this guide provide a robust framework for evaluating these compounds, from initial biochemical characterization to confirmation of on-target cellular activity and functional anti-proliferative effects. The cohesive application of these assays provides a self-validating system, ensuring that observed cellular outcomes can be confidently attributed to the direct inhibition of Pim-1 kinase.
References
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- Benchchem. (n.d.). PIM1-IN-2 In Vitro Kinase Assay: A Technical Guide. Benchchem. [https://www.benchchem.com/product/pim1-in-2/in-vitro-kinase-assay]
- Zhang, Y., et al. (2021). The role of Pim-1 kinases in inflammatory signaling pathways. Cell Communication and Signaling, 19(1), 1-16. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8248888/]
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- Harshita, P. S., et al. (2020). PIM-1 KINASE: A NOVEL TARGET FOR CANCER CHEMOTHERAPY- A REVIEW. International Journal of Pharmaceutical Sciences and Research, 11(6), 2528-2538. [https://ijpsr.com/bft-article/pim-1-kinase-a-novel-target-for-cancer-chemotherapy-a-review/]
- BOC Sciences. (n.d.). PIM kinase Inhibitors-PIM kinase Signaling Pathway. BOC Sciences. [https://www.bocsci.
- Peeples, T. R., et al. (2022). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Molecular Cancer Therapeutics, 21(3), 406-416. [https://aacrjournals.org/mct/article/21/3/406/682051/Targeting-PIM-Kinases-to-Overcome-Therapeutic]
- Choi, M., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1036-1041. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4164898/]
- Singh, S., et al. (2025). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. International Journal of Biological Macromolecules, 292, 139107. [https://pubmed.ncbi.nlm.nih.gov/39724125/]
- Benchchem. (n.d.). A Comparative Benchmarking Guide: PIM1-IN-2 Versus Clinical PIM Kinase Inhibitors. Benchchem. [https://www.benchchem.com/product/pim1-in-2/benchmark]
- Promega Corporation. (n.d.). PIM1 Kinase Assay. Promega. [https://www.promega.com/-/media/files/resources/protocols/technical-manuals/0/v-system-protocol.pdf]
- Unknown. (n.d.). Protocol for Invitro Kinase Assay. [https://www.med.upenn.edu/reinherz/assets/user-content/documents/Protocol%20for%20Invitro%20Kinase%20Assay.pdf]
- Chen, L. S., et al. (2013). Discovery of novel pyrazolo[1,5-a]pyrimidines as potent pan-Pim inhibitors by structure- and property-based drug design. Bioorganic & Medicinal Chemistry Letters, 23(11), 3149-3153. [https://pubmed.ncbi.nlm.nih.gov/23602528/]
- Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [https://aacrjournals.
- Holder, S., et al. (2007). Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. Molecular Cancer Therapeutics, 6(1), 163-172. [https://aacrjournals.
- Pop, R., et al. (2023). A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis. International Journal of Molecular Sciences, 24(15), 12159. [https://www.mdpi.com/1422-0067/24/15/12159]
- Al-Harbi, S., et al. (2018). In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma. Oncology Letters, 16(5), 5855-5862. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6176161/]
- Nakashima, R., et al. (2020). Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. ACS Medicinal Chemistry Letters, 11(5), 849-855. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7225134/]
- Selleckchem. (n.d.). Pim1 Selective Inhibitors. Selleckchem.com. [https://www.selleckchem.com/targets/pim1-selective-inhibitors.html]
- Keeton, E. K., et al. (2014). Pan-PIM Kinase Inhibition Provides a Novel Therapy for Treating Hematologic Cancers. Clinical Cancer Research, 20(14), 3766-3777. [https://aacrjournals.org/clincancerres/article/20/14/3766/79965/Pan-PIM-Kinase-Inhibition-Provides-a-Novel]
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- Portilla, J., et al. (2020). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 25(21), 5005. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7663365/]
- Reaction Biology. (n.d.). PIM1 Cellular Phosphorylation Assay Service. Reaction Biology. [https://www.reactionbiology.
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- Kumar, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 15(1), 31-50. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10793618/]
- Dwyer, M., et al. (2013). Discovery of pyrazolo[1,5-a]pyrimidine-based Pim inhibitors: a template-based approach. Bioorganic & Medicinal Chemistry Letters, 23(22), 6038-6042. [https://www.stork.
- Amin, S. A., Adhikari, N., & Jha, T. (2017). Structural findings of pyrazolo[1,5-a]pyrimidine compounds for their Pim-1/2 kinase inhibition as potential anticancer agents. Indian Journal of Biochemistry and Biophysics, 54(1-2), 47-60. [https://www.researchgate.net/publication/323089405_Structural_findings_of_pyrazolo15-apyrimidine_compounds_for_their_Pim-12_kinase_inhibition_as_potential_anticancer_agents]
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Application & Protocols for Evaluating 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives in Anti-Inflammatory Drug Discovery
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-phenylpyrazolo[1,5-a]pyrimidine and its derivatives in the context of anti-inflammatory research. It combines mechanistic insights with detailed, field-proven protocols for in vitro and in vivo evaluation.
Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is recognized as a "privileged structure" in medicinal chemistry.[1] This fused heterocyclic system is a versatile scaffold that has given rise to compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The biological function of these compounds is highly dependent on the substitution patterns around the core rings.[2] The presence of a phenyl group, such as at the 3-position, significantly influences the molecule's interaction with biological targets. Many derivatives from this class exert their effects by acting as inhibitors of protein kinases, which are pivotal regulators in cellular signaling pathways.[2][4] This guide will focus on the methodologies used to characterize the anti-inflammatory potential of this promising compound class.
Part 1: Mechanistic Insights - Inhibition of Inflammatory Signaling
A primary mechanism by which pyrazolo[1,5-a]pyrimidine derivatives mediate their anti-inflammatory effects is through the inhibition of key protein kinases within inflammatory cascades.[2][5] A classic example is the pathway initiated by lipopolysaccharide (LPS), a component of gram-negative bacteria, which activates Toll-like receptor 4 (TLR4). This activation triggers a downstream cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as p38 and JNK, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These factors then drive the expression of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS).
Pyrazolo[1,5-a]pyrimidine derivatives can function as ATP-competitive inhibitors, fitting into the ATP-binding pocket of specific kinases and preventing the phosphorylation of their downstream targets.[2][4] This targeted inhibition effectively dampens the inflammatory response at a critical control point.
Caption: Inhibition of the LPS-induced MAPK signaling pathway by a pyrazolo[1,5-a]pyrimidine derivative.
Part 2: In Vitro Evaluation Workflow & Protocol
The first step in characterizing a potential anti-inflammatory compound is to assess its activity in a relevant cell-based model. The most common approach involves using a murine macrophage cell line, such as RAW 264.7, stimulated with LPS to induce an inflammatory response.
Experimental Workflow: In Vitro Screening
The overall process follows a logical progression from assessing compound toxicity to measuring its effect on key inflammatory markers.
Caption: Standard workflow for in vitro evaluation of anti-inflammatory compounds.
Protocol: Inhibition of NO and TNF-α in LPS-Stimulated RAW 264.7 Cells
This protocol details the steps to quantify the inhibitory effect of a this compound test compound.
A. Materials and Reagents
-
RAW 264.7 cells (ATCC)
-
DMEM high-glucose medium
-
Fetal Bovine Serum (FBS) & Penicillin-Streptomycin (P/S)
-
Test Compound (dissolved in DMSO, stock solution 10-20 mM)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Griess Reagent Kit
-
Mouse TNF-α ELISA Kit
-
96-well cell culture plates
B. Step 1: Cell Viability Assay (MTT)
-
Scientist's Note: It is critical to first determine the non-toxic concentration range of your test compound. A compound that kills the cells will falsely appear to reduce inflammatory markers.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours.
-
Prepare serial dilutions of the test compound in DMEM. Add 100 µL of each concentration to the wells. Include a vehicle control (DMSO at the highest concentration used, typically <0.5%).
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read absorbance at 570 nm. Calculate cell viability relative to the vehicle control and determine the maximum non-toxic concentration.
C. Step 2: Main Anti-inflammatory Assay
-
Seed RAW 264.7 cells in a 96-well plate as described above (B.1).
-
Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the test compound. Include a "Vehicle Control" (DMSO only) and a "Positive Control" (e.g., Dexamethasone).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "Unstimulated Control" group.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
After incubation, carefully collect the cell culture supernatant for analysis.
D. Step 3: Nitric Oxide (NO) Measurement (Griess Assay)
-
Scientist's Note: NO is produced by iNOS during inflammation. The Griess assay measures nitrite (NO₂⁻), a stable breakdown product of NO, as a proxy for iNOS activity.
-
In a new 96-well plate, mix 50 µL of collected supernatant with 50 µL of each component of the Griess Reagent, following the manufacturer's instructions.
-
Incubate at room temperature for 10-15 minutes.
-
Read the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
E. Step 4: TNF-α Quantification (ELISA)
-
Scientist's Note: TNF-α is a key pro-inflammatory cytokine. An ELISA provides highly specific and sensitive quantification.
-
Use the collected supernatant from step C.5.
-
Perform the ELISA according to the kit manufacturer's protocol.
-
Read the absorbance at 450 nm and calculate the TNF-α concentration based on the provided standard curve.
Part 3: In Vivo Proof-of-Concept & Protocol
After demonstrating efficacy in vitro, the next step is to evaluate the compound in a living system. The carrageenan-induced paw edema model is a robust, reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[6][7]
Protocol: Carrageenan-Induced Paw Edema in Rats
A. Animals and Housing
-
Male Wistar or Sprague-Dawley rats (150-200g).
-
House animals under standard conditions with a 12h light/dark cycle and access to food and water ad libitum. Acclimatize for at least one week before the experiment.
B. Groups and Dosing
-
Group 1: Vehicle Control (e.g., 0.5% Carboxymethylcellulose (CMC) in saline, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)
-
Scientist's Note: Use at least 5-6 animals per group to ensure statistical power. The route of administration (p.o., i.p.) and vehicle should be chosen based on the compound's solubility and intended clinical use.
C. Procedure
-
Fast the animals overnight before the experiment but allow free access to water.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀). This is the baseline measurement.[6]
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw.[6][8]
-
Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[6][9] The peak inflammatory response typically occurs between 3 and 5 hours.[7]
D. Data Analysis
-
Calculate Edema Volume (mL): For each animal at each time point, calculate the increase in paw volume:
-
Edema (mL) = Vₜ - V₀
-
-
Calculate Percentage Inhibition: Determine the efficacy of the treatment at each time point (especially at the peak time, e.g., 3 hours) using the following formula:
-
% Inhibition = [ (Mean Edema_Control - Mean Edema_Treated) / Mean Edema_Control ] x 100
-
Part 4: Data Presentation and Interpretation
Quantitative data from these experiments should be summarized clearly to allow for direct comparison of efficacy.
Table 1: Sample In Vitro and In Vivo Anti-inflammatory Activity Data
| Compound | Max Non-toxic Conc. (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | Paw Edema Inhibition @ 3h (30 mg/kg, %) |
| Test Compound A | > 100 | 12.5 | 15.8 | 55.2% |
| Indomethacin | > 100 | 25.1 | 30.4 | 62.5% |
| Vehicle | N/A | No Inhibition | No Inhibition | 0% |
Data are hypothetical and for illustrative purposes only.
Interpretation: The data suggest that "Test Compound A" is a potent inhibitor of inflammatory mediators in vitro, with IC₅₀ values in the low micromolar range. This in vitro activity translates to significant in vivo efficacy in an acute inflammation model, comparable to the standard NSAID, Indomethacin.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anti-inflammatory therapeutics. The protocols outlined in this guide provide a robust framework for the systematic evaluation of these compounds, from initial cell-based screening of mechanistic targets to in vivo validation of efficacy. By combining mechanistic studies with standardized assays, researchers can effectively identify and advance promising candidates in the drug discovery pipeline.
References
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- Recent Advances in Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation - International Journal of Pharmaceutical Sciences. (Source: vertexaisearch.cloud.google.com)
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- Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - MDPI. (Source: mdpi.com)
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. (Source: vertexaisearch.cloud.google.com)
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Application Notes and Protocols for 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals working with 3-phenylpyrazolo[1,5-a]pyrimidine derivatives as selective inhibitors of the δ isoform of phosphoinositide 3-kinase (PI3Kδ). This document outlines the scientific rationale, key experimental protocols, and data interpretation strategies essential for the successful evaluation of this promising class of compounds.
Introduction: The Rationale for Targeting PI3Kδ
The phosphoinositide 3-kinase (PI3K) family of lipid kinases are crucial regulators of numerous cellular processes, including cell growth, proliferation, survival, and migration.[1][2] The PI3K family is divided into three classes, with Class I being a primary focus for therapeutic intervention. Class I PI3Ks are further subdivided into four isoforms: α, β, γ, and δ. While PI3Kα and PI3Kβ are ubiquitously expressed, the expression of PI3Kγ and PI3Kδ is predominantly restricted to leukocytes.[3]
This restricted expression profile makes PI3Kδ a highly attractive therapeutic target for a range of pathologies characterized by dysregulated immune cell function, such as autoimmune diseases, inflammatory disorders, and hematological malignancies.[3][4][5] The overactivity of PI3Kδ is implicated in the pathogenesis of diseases like rheumatoid arthritis, systemic lupus erythematosus (SLE), asthma, and certain B-cell malignancies.[1][6][7] Consequently, the development of potent and selective PI3Kδ inhibitors represents a significant therapeutic opportunity.
The this compound scaffold has emerged as a promising chemotype for the development of selective PI3Kδ inhibitors.[1][2][6] Appropriate modifications to this core structure have led to the discovery of compounds with low nanomolar potency and high selectivity against other PI3K isoforms.[1][2][6]
The this compound Scaffold: A Privileged Structure for PI3Kδ Inhibition
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heterocyclic system that has been successfully utilized in the development of various kinase inhibitors.[8] For PI3Kδ inhibition, specific structural features of the this compound derivatives are critical for their activity and selectivity.
A key interaction for many potent PI3K inhibitors is the formation of a hydrogen bond with the hinge region of the kinase domain.[1][2] In the case of pyrazolo[1,5-a]pyrimidine derivatives, a morpholine moiety is often incorporated, with the oxygen atom acting as a hydrogen bond acceptor, interacting with the backbone amide of Val-828 in the hinge region of PI3Kδ.[1][2][9]
Furthermore, substituents at the C5 position of the pyrazolo[1,5-a]pyrimidine core can extend into the affinity pocket of the enzyme, contributing to both potency and selectivity.[2][10] For instance, indole derivatives at this position can form an additional hydrogen bond with Asp-787, enhancing selectivity for PI3Kδ.[10] The interaction with the tryptophan shelf (Trp-760) is another determinant of PI3Kδ selectivity, where steric hindrance can disfavor binding to other isoforms.[2]
Below is a diagram illustrating the PI3K/AKT signaling pathway, which is modulated by PI3Kδ inhibitors.
Caption: The PI3K/AKT signaling pathway and the point of intervention for PI3Kδ inhibitors.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of this compound derivatives as PI3Kδ inhibitors.
General Synthesis Scheme
The synthesis of this compound derivatives can be achieved through various synthetic routes.[8] A common approach involves the condensation of a 5-aminopyrazole derivative with a suitable β-dicarbonyl compound or its equivalent. The specific substituents on the phenyl ring and the pyrimidine core can be introduced at different stages of the synthesis, often employing palladium-catalyzed cross-coupling reactions to build structural diversity.[8]
Below is a generalized workflow for the synthesis and initial screening of these inhibitors.
Caption: General workflow for the synthesis and screening of this compound PI3Kδ inhibitors.
Biochemical Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a test compound. This assay is robust and suitable for high-throughput screening.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI3K substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS)
-
384-well white plates
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO, and then dilute further in the assay buffer.
-
In a 384-well plate, add the diluted test compounds. Include controls for no inhibitor (0% inhibition) and no enzyme (100% inhibition).
-
Add the PI3Kδ enzyme to all wells except the 100% inhibition control.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cellular Assay: Western Blot for Phospho-AKT Inhibition
This assay assesses the ability of the inhibitors to block the PI3K signaling pathway within a cellular context by measuring the phosphorylation of AKT, a key downstream effector of PI3K.
Materials:
-
A suitable cell line with active PI3Kδ signaling (e.g., B-cell lymphoma cell lines like MEC-1 or MOLM-13).[11]
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
SDS-PAGE gels and blotting equipment
Protocol:
-
Seed the cells in a multi-well plate and allow them to adhere overnight (for adherent cells) or stabilize (for suspension cells).
-
Treat the cells with various concentrations of the test compounds for a predetermined time (e.g., 2 hours).
-
Lyse the cells using the lysis buffer and quantify the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total AKT and β-actin as controls.
-
Quantify the band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
Cell Proliferation Assay
This assay determines the effect of the inhibitors on the growth of cancer cell lines that are dependent on PI3Kδ signaling.
Materials:
-
B-cell malignancy cell lines (e.g., HT, MEC-1, MOLM13).[11]
-
Cell culture medium
-
Test compounds
-
MTT or CellTiter-Glo® Luminescent Cell Viability Assay kit
Protocol:
-
Seed the cells at an appropriate density in a 96-well plate.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the MTT reagent and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Alternatively, use the CellTiter-Glo® reagent and measure luminescence.
-
Calculate the percent inhibition of cell proliferation and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Data and Interpretation
The following table summarizes representative data for a hypothetical series of this compound derivatives.
| Compound ID | PI3Kδ IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Selectivity (α/δ) | p-AKT Inhibition (EC₅₀, nM) | Cell Proliferation (GI₅₀, nM) |
| CPL-001 | 15 | 1,200 | 15,000 | 950 | 80 | 50 | 250 |
| CPL-002 | 2.5 | 300 | 3,500 | 250 | 120 | 10 | 80 |
| CPL-003 | 50 | 5,000 | >20,000 | 4,500 | 100 | 150 | 800 |
Data is for illustrative purposes only.
Interpretation:
-
Potency: CPL-002 demonstrates the highest potency against PI3Kδ with an IC₅₀ of 2.5 nM.
-
Selectivity: All compounds show good selectivity for PI3Kδ over the other Class I isoforms, with CPL-002 being the most selective against PI3Kα. High selectivity is crucial to minimize off-target effects, as inhibition of PI3Kα and PI3Kβ can be associated with adverse events like hyperglycemia.[4]
-
Cellular Activity: The p-AKT inhibition data confirms that the compounds are cell-permeable and can engage the target in a cellular environment. The cell proliferation data indicates the potential anti-cancer efficacy of these compounds in relevant cell lines.
In Silico ADME and Pharmacokinetic Prediction
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for the development of successful drug candidates. In silico tools can be used to predict key parameters.[12][13][14]
| Compound ID | Predicted LogP | Predicted Aqueous Solubility (mg/mL) | Predicted Caco-2 Permeability | Predicted hERG Inhibition |
| CPL-001 | 3.2 | 0.05 | Moderate | Low Risk |
| CPL-002 | 2.8 | 0.12 | High | Low Risk |
| CPL-003 | 4.1 | 0.01 | Moderate | Medium Risk |
Data is for illustrative purposes only.
Interpretation:
-
CPL-002 exhibits a more favorable predicted ADME profile with better solubility and permeability compared to the other analogs, making it a more promising candidate for further development.
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of potent and selective PI3Kδ inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for the synthesis, characterization, and optimization of this class of compounds. A systematic approach, combining biochemical and cellular assays with in silico predictions, is essential for identifying lead candidates with the potential for clinical development in the areas of inflammation, autoimmunity, and oncology.
References
-
Breheny, P., et al. (2019). Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Breheny, P., et al. (2019). Chemoproteomic selectivity profiling of PIKK and PI3K kinase inhibitors. PubMed. Available at: [Link]
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Houseman, B. T., et al. (2006). Dissecting Isoform Selectivity of PI3 Kinase Inhibitors. The Role of Non-conserved Residues in the Catalytic Pocket. PubMed Central. Available at: [Link]
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Pomorski, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. MDPI. Available at: [Link]
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Wodarczyk, A., et al. (2018). Isoform-selectivity profiles of PI3K inhibitors in clinical use or development. ResearchGate. Available at: [Link]
-
Pomorski, A., et al. (2022). Binding and selectivity studies of phosphatidylinositol 3-kinase (PI3K) inhibitors. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., et al. (2021). Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. National Institutes of Health. Available at: [Link]
-
Pomorski, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. Available at: [Link]
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Pomorski, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. Available at: [Link]
-
Harras, M. F., et al. (2021). Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia. PubMed. Available at: [Link]
-
Pomorski, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. Available at: [Link]
-
Raynaud, F. I., et al. (2012). Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. RSC Publishing. Available at: [Link]
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Liu, Y., et al. (2018). Characterization of selective and potent PI3Kδ inhibitor (PI3KD-IN-015) for B-Cell malignances. National Institutes of Health. Available at: [Link]
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Hylton, B., et al. (2018). PI3Kγδ inhibitor, AZD8154, is able to inhibit both γ and δ isoforms of... ResearchGate. Available at: [Link]
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Li, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. National Institutes of Health. Available at: [Link]
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Li, Y., et al. (2022). (PDF) Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. ResearchGate. Available at: [Link]
-
El-Gazzar, M. G., et al. (2023). (PDF) Synthesis, Molecular Docking Studies and ADME Properties of Some New Pyrazolo[1,5-a]pyrimidines as Antimicrobial, and Anticancer Agents. ResearchGate. Available at: [Link]
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Liu, Y., et al. (2018). Discovery of PI3KD-IN-015 as a potent and selective PI3Kδ inhibitor A.... ResearchGate. Available at: [Link]
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Shapiro, G. I., et al. (2014). Characterization of the Activity of the PI3K/mTOR Inhibitor XL765 (SAR245409) in Tumor Models with Diverse Genetic Alterations Affecting the PI3K Pathway. AACR Journals. Available at: [Link]
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Hassan, A. S., et al. (2022). Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents. Johns Hopkins University. Available at: [Link]
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Soond, S. M., et al. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. National Institutes of Health. Available at: [Link]
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Li, Y., et al. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. Available at: [Link]
-
El-Malah, A. A., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Soond, S., et al. (2015). PI3K inhibitors in inflammation, autoimmunity and cancer. ResearchGate. Available at: [Link]
-
Pomorski, A., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. ResearchGate. Available at: [Link]
-
Pomorski, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. ResearchGate. Available at: [Link]
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Tarantelli, C., et al. (2021). PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients. MDPI. Available at: [Link]
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Lamb, D., et al. (2013). In vitro and In vivo Assessment of Pi3Kγ Inhibitors for Anti-InflammatoryIndications: Challenges of Selectivity over Pi3Kα. SciSpace. Available at: [Link]
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Li, H., et al. (2023). Development and safety of PI3K inhibitors in cancer. National Institutes of Health. Available at: [Link]
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Pomorski, A., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. MDPI. Available at: [Link]
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Buhlmann Diagnostics Corp. (n.d.). Kinase Inhibition Assays. Buhlmann Diagnostics Corp. Available at: [Link]
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- 14. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 3-Phenylpyrazolo[1,5-a]pyrimidine Scaffolds in Molecular Docking for Kinase Inhibitor Discovery
Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a fused heterocyclic system that has garnered immense interest in medicinal chemistry, establishing itself as a "privileged scaffold."[1][2] This designation stems from its ability to bind to multiple, diverse biological targets with high affinity. Its versatile structure, combining a five-membered pyrazole ring with a six-membered pyrimidine ring, offers a robust framework for chemical modification, enabling the fine-tuning of pharmacological properties.[1]
These compounds exhibit a wide spectrum of biological activities, but they have proven especially fruitful in the development of protein kinase inhibitors for cancer therapy.[1][3][4] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime therapeutic targets.[4] The pyrazolo[1,5-a]pyrimidine scaffold is particularly adept at targeting the ATP-binding site of various kinases, including Pim-1, Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin receptor kinase A (TRKA), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1][3][5][6]
The substitution pattern on this core is critical for activity. While modifications at the 5- and 7-positions are common for modulating potency and selectivity, the presence of a phenyl group at the 3-position is a recurring motif in many potent inhibitors, contributing to crucial hydrophobic and aromatic interactions within the kinase active site.[3] This application note provides a comprehensive guide to utilizing molecular docking simulations for the rational design and evaluation of 3-phenylpyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors.
The Role and Rationale of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[7] In the context of drug discovery, its primary objectives are:
-
Binding Mode Prediction: To visualize how a ligand, such as a this compound derivative, fits into the target's binding pocket and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
-
Affinity Estimation: To rank a series of candidate compounds based on a calculated "docking score," which serves as an estimate of their binding free energy.
-
Virtual Screening: To rapidly screen large virtual libraries of compounds to identify potential "hits" for further experimental testing.[8]
The Imperative of Protocol Validation: The trustworthiness of any docking study hinges on a rigorously validated protocol. Before screening novel compounds, it is essential to demonstrate that the chosen computational parameters can accurately reproduce experimentally determined binding modes.[8][9] This is typically achieved by "re-docking" a co-crystallized ligand into its known protein structure and ensuring the predicted pose is geometrically close to the experimental one.[10]
Experimental Protocol: Molecular Docking of a this compound Derivative into the CDK2 Active Site
This protocol provides a step-by-step workflow for a typical molecular docking study using CDK2 as an exemplary kinase target. CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology.
Phase 1: System Preparation
The quality of the input structures directly impacts the reliability of the docking results.
Step 1.1: Protein Target Preparation
-
Obtain Crystal Structure: Download the 3D crystal structure of human CDK2 in complex with a known inhibitor from the Protein Data Bank (PDB). For this example, we will use PDB ID: 2P2H . This structure contains a ligand that can be used for defining the binding site.
-
Clean the Structure: Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera, Discovery Studio).
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any ions not essential for structural integrity or catalytic activity.
-
Process the Protein:
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders and formal charges.
-
Repair any missing side chains or loops using built-in protein preparation tools.
-
Perform a restrained energy minimization to relieve any steric clashes introduced during preparation, while keeping the backbone atoms fixed to preserve the experimental conformation.
-
Step 1.2: Ligand Preparation
-
Construct the Ligand: Build the 3D structure of your novel this compound derivative using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).
-
Generate 3D Coordinates: Convert the 2D drawing into a 3D structure.
-
Optimize Geometry: Perform an energy minimization of the ligand using a suitable force field (e.g., MMFF94, OPLS). This ensures a low-energy, sterically favorable starting conformation.
-
Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges).
-
Generate Tautomers/Ionization States: If applicable, generate possible tautomers and protonation states relevant at physiological pH (7.4), as these can significantly affect binding interactions.
Phase 2: Docking Protocol Validation
This phase ensures the chosen software and settings are appropriate for the target system.
Step 2.1: Re-docking the Co-crystallized Ligand
-
Extract the Ligand: From the prepared PDB structure (2P2H), extract the co-crystallized ligand.
-
Define the Binding Site: Define a docking grid or box centered on the position of the extracted ligand. The box should be large enough to encompass the entire binding site and allow for rotational and translational sampling of the ligand (e.g., a 20Å x 20Å x 20Å cube).
-
Dock the Ligand: Dock the extracted ligand back into the prepared protein structure using your chosen docking software (e.g., AutoDock Vina, Glide, GOLD).[7][11]
-
Calculate RMSD: Superimpose the top-scoring docked pose of the ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.
-
Success Criterion: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating the docking protocol can accurately reproduce the experimental binding mode.[8]
-
Phase 3: Docking the Novel Ligand
Step 3.1: Grid Generation
-
Use the same docking grid and parameters established during the validation phase. This ensures consistency and focuses the search on the validated binding pocket.
Step 3.2: Docking Execution
-
Load Inputs: Load the prepared protein structure and the prepared this compound ligand file.
-
Run Docking: Execute the docking algorithm. The software will generate a series of possible binding poses for the ligand, ranked by a scoring function.
Phase 4: Analysis and Interpretation
Step 4.1: Analyzing Binding Poses and Interactions
-
Visual Inspection: Load the protein-ligand complex of the top-scoring poses into a molecular visualizer.
-
Identify Key Interactions: Analyze the non-covalent interactions between your ligand and the CDK2 active site residues. For kinase inhibitors, look for:
-
Hinge Region Hydrogen Bonds: Formation of one or more hydrogen bonds with the backbone atoms of the kinase hinge region is often critical for potent inhibition.
-
Hydrophobic Pockets: Check if the phenyl group at the C3 position and other hydrophobic moieties are buried in complementary hydrophobic pockets.
-
Aromatic Interactions: Look for pi-pi or T-shaped stacking with aromatic residues like phenylalanine or tyrosine.
-
-
Compare with Known Inhibitors: Compare the binding mode of your compound to that of known CDK2 inhibitors to see if it shares critical pharmacophoric features.
Step 4.2: Interpreting the Docking Score
-
The docking score (e.g., in kcal/mol) is an estimate of binding affinity. Lower (more negative) scores generally suggest more favorable binding.
-
Crucial Caveat: Use these scores primarily for ranking a series of related compounds. Do not interpret them as absolute predictions of binding affinity or experimental IC50 values.
Step 4.3: Advanced Analysis (Optional)
-
For high-priority hits, consider running molecular dynamics (MD) simulations.[12] MD can provide valuable insights into the dynamic stability of the predicted protein-ligand complex over time, offering a more rigorous assessment of the binding hypothesis.
Visualization of Workflows and Pathways
Caption: Molecular Docking Workflow.
Caption: Simplified CDK2 Signaling Pathway.
Summary of Reported Activity
The following table summarizes data from published studies on pyrazolo[1,5-a]pyrimidine derivatives, illustrating their potential as kinase inhibitors.
| Compound Scaffold | Target Kinase(s) | Reported Potency (IC50) | Reference |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | Pim-1 | 27 nM | [3] |
| 3-Aryl-5-amino-pyrazolo[1,5-a]pyrimidine | Flt-3 | Potent Inhibition | [3] |
| Pyrazolo[1,5-a]pyrimidine derivative 6t | CDK2 | 0.09 µM | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative 6s | TRKA | 0.45 µM | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative 6d | CDK2 | 0.55 µM | [6] |
| Pyrazolo[1,5-a]pyrimidine derivative 6d | TRKA | 0.57 µM | [6] |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidine | PI3Kδ | Low nanomolar range | [11] |
| This compound-2,7-dione | DprE1 (Anti-TB) | Potent Activity | [12] |
References
-
Title: Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: MDPI URL: [Link]
-
Title: Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents Source: PubMed URL: [Link]
-
Title: Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) Source: MDPI URL: [Link]
-
Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central (PMC) URL: [Link]
-
Title: Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines Source: PubMed Central (PMC) URL: [Link]
-
Title: Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase Source: PubMed Central (PMC) URL: [Link]
-
Title: Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold Source: PubMed Central (PMC) URL: [Link]
-
Title: Synthesis, molecular docking, and in silico ADME prediction of some fused pyrazolo[1,5-a]pyrimidine and pyrazole derivatives as potential antimicrobial agents Source: Johns Hopkins University URL: [Link]
-
Title: Validation of docking protocol by redocking the cocrystallized ligand... Source: ResearchGate URL: [Link]
-
Title: Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives Source: PubMed Central (PMC) URL: [Link]
-
Title: Development and Validation of a Docking-Based Virtual Screening Platform for the Identification of New Lactate Dehydrogenase Inhibitors Source: MDPI URL: [Link]
-
Title: Development of Novel Class of Phenylpyrazolo[3,4- d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies Source: PubMed URL: [Link]
-
Title: Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines Source: PubMed Central (PMC) URL: [Link]
-
Title: Identification of some novel pyrazolo[1,5-a]pyrimidine derivatives as InhA inhibitors through pharmacophore-based virtual screening and molecular docking Source: PubMed URL: [Link]
-
Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: MDPI URL: [Link]
-
Title: Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents Source: MDPI URL: [Link]
-
Title: Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking Source: ACS Publications URL: [Link]
-
Title: Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor Source: MDPI URL: [Link]
-
Title: Development of pyrazolo[1,5-a]pyrimidine derivatives: Synthesis, anticancer activity and docking study Source: ResearchGate URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidine and its derivatives. This scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Achieving high yields and purity is critical for the successful progression of research and development projects.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address common challenges encountered during synthesis. We will explore the causality behind experimental choices, offer detailed troubleshooting strategies, and provide optimized protocols to enhance your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[1,5-a]pyrimidine core?
A1: The synthesis of pyrazolo[1,5-a]pyrimidines is well-established, with several robust methods available. The most prevalent strategies involve the construction of the pyrimidine ring onto a pre-existing aminopyrazole core.[2] Key approaches include:
-
Cyclocondensation with β-Dicarbonyl Compounds: This is a widely used method involving the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound (or its equivalent, like β-ketoesters or malondialdehydes) under acidic or basic conditions.[1][4] The choice of the dicarbonyl substrate directly influences the substitution pattern on the pyrimidine ring.
-
Three-Component Reactions: These one-pot reactions combine an aminopyrazole, an aldehyde, and an active methylene compound (e.g., malononitrile). They offer efficiency by proceeding through an imine intermediate followed by cyclization.[1][5]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and, in many cases, improve yields by promoting efficient heat transfer.[1][2] This is particularly effective for cyclization reactions.[1]
Q2: Why is regioselectivity a concern in these syntheses?
A2: When using unsymmetrical 1,3-biselectrophilic reagents (like a β-ketoester), two different constitutional isomers can potentially be formed. The reaction's regioselectivity is determined by which carbonyl group of the biselectrophile is initially attacked by the endocyclic pyrazole nitrogen versus the exocyclic amino group. Reaction conditions, such as the pH (acidic vs. basic catalysis) and the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, play a crucial role in directing the reaction to the desired isomer.[1]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues. A systematic approach to troubleshooting is often the most effective way to solve synthesis challenges.[6]
Workflow for Troubleshooting Low Yield
Here is a logical workflow to diagnose and resolve issues with your reaction.
Caption: A systematic workflow for troubleshooting low-yield reactions.
Q3: My reaction yield for the this compound synthesis is consistently low (<50%). What are the most common causes and how can I improve it?
A3: Low yields can stem from several factors, often related to reagents or reaction conditions.[6] Let's break down the primary culprits and their solutions:
-
1. Purity of Reagents and Solvents:
-
The Problem: Impurities in your starting 5-aminopyrazole or the biselectrophilic partner can introduce competing side reactions.[6] Likewise, residual water in solvents can hydrolyze reactants or intermediates, especially in moisture-sensitive reactions.[7]
-
The Solution (Self-Validation):
-
Always verify the purity of your starting materials via NMR or LC-MS before use. If necessary, recrystallize or chromatograph them.
-
Use freshly distilled, anhydrous solvents, especially for reactions run under basic conditions or with highly reactive intermediates.[7] Ensure all glassware is thoroughly oven-dried.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture and oxygen, which can degrade certain reagents.[6]
-
-
-
2. Suboptimal Reaction Conditions:
-
The Problem: The delicate balance of temperature, reaction time, and catalyst choice is paramount. An incorrect temperature may not provide sufficient activation energy for the final cyclization-dehydration step, or conversely, it could promote product decomposition.[6][7]
-
The Solution (Systematic Optimization):
-
Temperature: If you suspect incomplete cyclization, consider increasing the reaction temperature. Refluxing in a higher-boiling solvent like acetic acid or DMF can be effective.[4][8] Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material and the formation of the product, ensuring you are not causing degradation.
-
Catalyst: The choice of acid or base catalyst is critical. For the condensation with β-dicarbonyls, glacial acetic acid is often effective as both a solvent and a catalyst.[8] In other cases, a stronger base like sodium ethoxide may be required to facilitate the initial Michael addition.[9] Some modern protocols use catalysts like POCl₃ with pyridine to activate the reagents and achieve higher yields in shorter times.[2]
-
-
-
3. Inefficient Mixing:
-
The Problem: In heterogeneous reactions (e.g., where a reagent is not fully dissolved), poor stirring can lead to localized concentration gradients and reduced reaction rates.[6]
-
The Solution (Procedural Check): Ensure your stir rate is adequate for the reaction scale and viscosity. For thicker mixtures, mechanical stirring may be superior to magnetic stirring.
-
Q4: I'm observing a major byproduct that is not my target this compound. How can I improve the reaction's selectivity?
A4: Byproduct formation usually points to competing reaction pathways or product degradation.
-
1. Uncyclized Intermediate:
-
The Problem: The reaction may stall after the initial condensation, leaving an open-chain enaminone or imine intermediate. This is often due to insufficient activation for the final ring-closing step.[7]
-
The Solution: As mentioned above, increasing the reaction temperature or using a more effective acid catalyst can provide the necessary energy to overcome the activation barrier for cyclization.[7] Switching to a microwave-assisted protocol can be highly effective in driving these reactions to completion.[1]
-
-
2. Isomer Formation:
-
The Problem: With an unsymmetrical biselectrophile, you may be forming the undesired regioisomer.
-
The Solution: The regiochemical outcome is often dictated by the reaction conditions. Acidic conditions tend to favor one isomer, while basic conditions may favor another. Carefully review literature precedents for similar substrates.[1][2] If regioselectivity remains poor, a different synthetic strategy might be necessary, such as using a symmetrical biselectrophile or a multi-step approach that unambiguously controls the substitution pattern.
-
-
3. Product Decomposition:
-
The Problem: The desired product might be forming but is unstable under the reaction or workup conditions.[6]
-
The Solution: Monitor the reaction profile over time using TLC or LC-MS. If you see the product peak appear and then decrease while a new impurity peak grows, decomposition is likely. In this case, try reducing the reaction temperature or time. During workup, avoid unnecessarily harsh acidic or basic conditions.
-
Comparison of Common Reaction Conditions
The following table summarizes various conditions reported for pyrazolo[1,5-a]pyrimidine synthesis to guide your optimization efforts.
| Precursors | Reagents / Catalyst | Solvent | Temperature | Yield | Reference |
| 3-Amino-4-phenyl-1H-pyrazol-5(4H)-one + Ethyl acetoacetate | Glacial Acetic Acid | Acetic Acid | Reflux (90 °C) | 91% | [8] |
| 4-Phenyl-1H-pyrazol-5-amine + N-methyl uracil | Sodium Ethoxide | Ethanol | Reflux | 62% | [9] |
| 5-Amino-3-hetarylpyrazole + Malonic Acid | POCl₃, cat. Pyridine | N/A | N/A | High | [2] |
| 5-Aminopyrazole + Dienone | KOH | n-Propanol | N/A | Moderate | [4] |
| 5-Aminopyrazole + 2-Arylmalondialdehyde | Acidic Conditions | N/A | N/A | 40-60% | [4] |
Optimized Experimental Protocols
The following protocols are provided as a starting point. They should be adapted based on your specific substrates and laboratory equipment.
Protocol 1: Acetic Acid-Mediated Cyclocondensation
This method is effective for the reaction between a 3-amino-4-phenyl-1H-pyrazol-5(4H)-one and a β-ketoester.[8]
-
Reagent Preparation: To a solution of 3-amino-4-phenyl-1H-pyrazol-5(4H)-one (1.0 eq) in glacial acetic acid (approx. 0.2 M), add the corresponding β-ketoester (e.g., ethyl acetoacetate, 3.0 eq).
-
Reaction: Heat the reaction mixture to reflux (approx. 90 °C) for 3 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: A solid precipitate should form. Collect the product by vacuum filtration.
-
Purification: The crude product can be used for subsequent steps without further purification or can be recrystallized from a suitable solvent if necessary.
Protocol 2: Base-Mediated Cascade Cyclization
This route is suitable for building the pyrimidine ring from a 4-phenyl-1H-pyrazol-5-amine.[9]
-
Reagent Preparation: In a round-bottom flask under an inert atmosphere, dissolve 4-phenyl-1H-pyrazol-5-amine (1.0 eq) and a masked Michael acceptor like N-methyl uracil (1.0 eq) in anhydrous ethanol.
-
Reaction: Add sodium ethoxide (1.1 eq) to the mixture. Heat the reaction to reflux for 3 hours.
-
Work-up: After cooling, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.
Key Reaction Mechanism: Cyclocondensation
The core of the synthesis involves a cyclocondensation reaction. The diagram below illustrates the generally accepted mechanism for the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound under acidic conditions.
Caption: Generalized mechanism for acid-catalyzed cyclocondensation.
This mechanism highlights the critical steps: initial nucleophilic attack, formation of a stable intermediate, and the final ring-closing and dehydration events that lead to the aromatic fused-ring system. Understanding these steps is key to troubleshooting and optimizing the reaction.
References
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment | Semantic Scholar [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 3-Phenylpyrazolo[1,5-a]pyrimidine in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Phenylpyrazolo[1,5-a]pyrimidine and its derivatives in various experimental assays. Our goal is to equip you with the scientific rationale and practical protocols to overcome solubility hurdles and ensure the reliability of your results.
I. Frequently Asked Questions (FAQs)
Q1: My this compound compound is precipitating in my aqueous assay buffer. What is the first thing I should do?
A1: Precipitation is a common issue with hydrophobic molecules like the this compound scaffold. The first and most critical step is to determine if you are exceeding the compound's kinetic or thermodynamic solubility in your final assay concentration.
-
Initial Check: Prepare your highest assay concentration of the compound in the final assay buffer containing the same percentage of your stock solvent (likely DMSO) and visually inspect for precipitation or turbidity over the time course of your experiment.
-
Recommendation: Always include a vehicle control in your experiment. This control should contain the same final concentration of the solvent (e.g., DMSO) as your test wells to account for any solvent-induced effects.[1]
Q2: I dissolve my compound in 100% DMSO, but it crashes out when I dilute it into my aqueous buffer. Why does this happen?
A2: This is a classic example of exceeding the kinetic solubility of your compound. While this compound may be highly soluble in an organic solvent like DMSO, its solubility can dramatically decrease in an aqueous environment. When you add the DMSO stock to your buffer, you are creating a supersaturated solution that is thermodynamically unstable, leading to precipitation.[2]
Q3: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assay?
A3: Understanding this distinction is crucial for troubleshooting.
-
Kinetic Solubility: This is determined by adding a concentrated stock solution of the compound (usually in DMSO) to an aqueous buffer and measuring the concentration at which it starts to precipitate.[3][4] This is often the more relevant parameter for high-throughput screening and many cell-based assays where the compound is in solution for a relatively short period.[4][5]
-
Thermodynamic Solubility: This is the true equilibrium solubility, where an excess of the solid compound is incubated with a solvent until the concentration of the dissolved compound no longer changes.[2][3][5] This is more critical for later-stage drug development, such as formulation for in vivo studies.[6][7]
For most in vitro assays, you are primarily concerned with maintaining the compound in solution under kinetic solubility conditions for the duration of the experiment.
Q4: What is a safe concentration of DMSO to use in my cell-based assay?
A4: While DMSO is a widely used solvent, it can have biological effects.[8][9]
-
General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity. However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[10]
-
Critical Control: It is imperative to run a vehicle control with the same final DMSO concentration as your highest compound concentration to assess the solvent's impact on your specific assay.[11][12] Studies have shown that even low concentrations of DMSO can sometimes induce inhibitory or stimulatory effects depending on the cell type and the endpoint being measured.[10][11]
II. In-Depth Troubleshooting Guide
If you are facing persistent solubility issues with your this compound compound, the following strategies, presented in a stepwise manner, can help you systematically address the problem.
Strategy 1: Co-Solvent Optimization
The use of water-miscible organic solvents, or co-solvents, is often the first line of defense against poor solubility.[6][13]
The Science Behind It: Co-solvents work by reducing the polarity of the aqueous solvent system, thereby making it more favorable for hydrophobic compounds to remain in solution.[13]
Common Co-solvents:
| Co-Solvent | Typical Starting Concentration (v/v) in Assay | Maximum Recommended Concentration (v/v) | Considerations |
| DMSO | 0.1% | 1% (cell-based), higher in biochemical | Can interfere with some enzyme assays and cause cell stress at higher concentrations.[8][9] |
| Ethanol | 0.1% | 1% | Can have biological effects; less toxic than methanol.[14][15][16] |
| Polyethylene Glycol (PEG 300/400) | 0.5% | 5% | Generally well-tolerated by cells and can be effective for highly lipophilic compounds. |
| Glycerol | 1% | 5-10% | Can increase viscosity; generally has low toxicity.[17] |
Experimental Protocol: Co-Solvent Screening
-
Prepare Stock Solutions: Prepare a high-concentration stock of your this compound (e.g., 10-50 mM) in 100% DMSO.
-
Serial Dilutions: Create a serial dilution of your compound in 100% DMSO.
-
Addition to Assay Buffer: In a clear microplate, add your assay buffer. Then, add a small, consistent volume of your DMSO stock dilutions to the buffer to achieve your final desired compound concentrations and a range of co-solvent concentrations.
-
Observation: Mix gently and observe immediately for any signs of precipitation (cloudiness). Let the plate sit at the assay temperature for the duration of your experiment and observe again.
-
Assay Controls: Crucially, for each co-solvent concentration tested, run a "vehicle only" control in your assay to assess its impact on the biological system.
Strategy 2: pH Modification
The Science Behind It: The pyrazolo[1,5-a]pyrimidine core contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. If your specific derivative has ionizable functional groups (acidic or basic), adjusting the pH of your assay buffer can significantly enhance solubility.[1][6] For basic compounds, lowering the pH will increase solubility, and for acidic compounds, increasing the pH will have the same effect.[18] Many pyrimidine derivatives' synthesis and activity are influenced by pH.[19]
Workflow for pH Optimization
Caption: Decision workflow for pH modification strategy.
Important Considerations:
-
Ensure that your protein, cells, and other assay reagents are stable and active at the tested pH values.
-
Drastic pH changes can alter compound activity and mechanism of action.
Strategy 3: Use of Excipients
For particularly challenging compounds, the use of solubilizing excipients like cyclodextrins or surfactants can be highly effective.
A. Cyclodextrins
The Science Behind It: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21][22] They can form inclusion complexes with poorly soluble molecules like this compound, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its apparent solubility.[23][24]
Commonly Used Cyclodextrins:
| Cyclodextrin Derivative | Key Features |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | High aqueous solubility and low toxicity, making it a popular choice for both in vitro and in vivo applications.[1][20] |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Often used in pharmaceutical formulations due to its high water solubility and ability to form stable complexes.[23] |
Experimental Protocol: Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD (e.g., 10-40% w/v) in your assay buffer.
-
Complex Formation: Add your this compound compound (from a DMSO stock or as a solid) to the cyclodextrin solution.
-
Incubation: Vortex and sonicate the mixture, then incubate (e.g., for 1-24 hours) at room temperature or slightly elevated temperature with shaking to facilitate the formation of the inclusion complex.
-
Filtration/Centrifugation: Remove any undissolved compound by centrifugation or filtration.
-
Quantification: Determine the concentration of the solubilized compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Assay Control: Test the effect of the cyclodextrin solution alone on your assay.
B. Surfactants
The Science Behind It: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their solubility.[6]
Commonly Used Surfactants:
| Surfactant | Type | Typical Concentration Range in Assay |
| Tween® 20/80 | Non-ionic | 0.01% - 0.1% |
| Solutol® HS-15 | Non-ionic | 0.01% - 0.1% |
Caution: Surfactants can be disruptive to cell membranes and may interfere with protein activity.[15] Their use is more common in biochemical rather than cell-based assays, and thorough validation is required.
Strategy 4: Physical Modification
The Science Behind It: Reducing the particle size of a solid compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[6][7] This is more relevant for preparing solutions for thermodynamic solubility or for formulation development.
-
Micronization: Techniques like mortar grinding or ball milling can reduce particle size.[6]
-
Nanosuspensions: Creating nanoscale formulations can further improve bioavailability.[6]
These methods are generally employed in later stages of drug development but are worth noting as advanced strategies.
III. General Workflow and Decision-Making
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: Systematic workflow for addressing solubility issues.
IV. References
-
MDPI. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. [Link]
-
National Center for Biotechnology Information. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Jude Jenita, M. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. [Link]
-
Ovid. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid. [Link]
-
SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
National Center for Biotechnology Information. (n.d.). Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
-
Creative Biolabs. (n.d.). Solubility Assessment Service. Creative Biolabs. [Link]
-
National Center for Biotechnology Information. (n.d.). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PubMed Central. [Link]
-
ResearchGate. (n.d.). Optimizing the Formulation of Poorly Water-Soluble Drugs. ResearchGate. [Link]
-
University of Copenhagen. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
-
ResearchGate. (2025, August 9). Interference from ordinarily used solvents in the outcomes of Artemia salina lethality test. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2020, September 27). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central. [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. PubMed Central. [Link]
-
Research Journal of Pharmacognosy. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
Wikipedia. (n.d.). Cosolvent. Wikipedia. [Link]
-
ResearchGate. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. [Link]
-
MDPI. (2024, May 9). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH. [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. [Link]
-
ResearchGate. (2025, November 12). Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO). ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023, September 1). Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents. PubMed. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011, May 28). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
ResearchGate. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem. [Link]
-
National Center for Biotechnology Information. (2009, December 15). Incorporation of water-solubilizing groups in pyrazolopyrimidine mTOR inhibitors: discovery of highly potent and selective analogs with improved human microsomal stability. PubMed. [Link]
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[6][20][22]triazolopyrimidine Derivatives as Potential Anticancer Agents. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed Central. [Link]
-
MDPI. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. MDPI. [Link]
-
ACS Publications. (2021, August 20). Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. NIH. [Link]
-
National Center for Biotechnology Information. (n.d.). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
Sources
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Technical Support Center: Optimizing Reaction Conditions for 3-Phenylpyrazolo[1,5-a]pyrimidine Functionalization
Welcome to the technical support center for the functionalization of 3-phenylpyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][2] Its functionalization is key to tuning its pharmacological properties.[3][4][5] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of these reactions and optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the functionalization of the 3-phenylpyrazolo[1,5-a]pyrimidine core.
Q1: What are the most common sites for functionalization on the pyrazolo[1,5-a]pyrimidine ring, and what factors govern regioselectivity?
The primary sites for functionalization on the pyrazolo[1,5-a]pyrimidine scaffold are typically the C3, C5, C6, and C7 positions.[1][4]
-
C3-Position (Pyrazole Ring): This position is often targeted for electrophilic substitution reactions like halogenation and nitration.[1][6] The regioselectivity is driven by the electron-donating nature of the pyrazole ring.
-
C5 and C7-Positions (Pyrimidine Ring): These positions are more electron-deficient and are susceptible to nucleophilic aromatic substitution (NAS).[1] This is particularly true if a good leaving group, such as a halogen, is present at these positions.
-
C6-Position: While less commonly functionalized directly, C-H activation strategies can target this position.[1] The choice of directing group and catalyst is crucial for achieving selectivity.
The interplay between the electronic properties of the pyrazole and pyrimidine rings, as well as the nature of the substituents already present on the scaffold, will ultimately determine the regioselectivity of a given reaction.
Q2: I'm planning a Suzuki-Miyaura cross-coupling reaction to introduce a new aryl group. What are the key parameters I should consider for initial optimization?
For a successful Suzuki-Miyaura coupling, the following parameters are critical:
-
Palladium Precatalyst and Ligand: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is standard. The choice of ligand is crucial; electron-rich and bulky ligands often give good results. Consider starting with a preformed catalyst for consistency.[7]
-
Base: The base is essential for the transmetalation step. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and an aqueous solution of the base is typical. The solvent system must be able to dissolve both the organic and inorganic components of the reaction.
-
Temperature: Most Suzuki-Miyaura reactions require heating, typically between 80-110 °C. The optimal temperature will depend on the reactivity of your substrates.
It is highly recommended to perform a small-scale screen of different ligands, bases, and solvents to identify the optimal conditions for your specific substrates.[7]
Q3: My halogenation reaction at the C3 position is giving me a mixture of mono- and di-halogenated products. How can I improve selectivity for the mono-halogenated product?
Achieving mono-selectivity in halogenation can be challenging due to the activated nature of the pyrazolo[1,5-a]pyrimidine ring. Here are some strategies to favor mono-halogenation:
-
Stoichiometry of the Halogenating Agent: Carefully control the stoichiometry of your halogenating agent (e.g., N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS)).[8] Using 1.0 to 1.1 equivalents is a good starting point.
-
Reaction Temperature: Running the reaction at a lower temperature can often improve selectivity by reducing the rate of the second halogenation.
-
Slow Addition: Adding the halogenating agent slowly to the reaction mixture can help to maintain a low concentration of the reagent, thereby favoring the mono-substituted product.
-
Choice of Halogenating Agent: Some studies have shown that varying the halogen source can influence selectivity. For instance, using potassium halides with an oxidant like PIDA in water has been reported for regioselective C3 halogenation.[9][10]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Guide 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Low or no conversion is a frequent issue in cross-coupling reactions. A systematic approach is key to identifying the root cause.
Potential Causes and Solutions
| Potential Cause | Explanation & Recommended Actions |
| Inactive Catalyst | The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[11] Action: Degas your solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Use freshly opened or purified reagents. Consider using a robust palladium precatalyst. |
| Poor Ligand Choice | The ligand plays a critical role in the stability and activity of the catalyst. The optimal ligand is substrate-dependent. Action: Screen a panel of ligands with varying steric bulk and electronic properties. For challenging couplings, consider more specialized ligands.[7] |
| Inappropriate Base | The base may not be strong enough or may have poor solubility in the reaction medium. Action: Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered to maximize its surface area. |
| Substrate Purity | Impurities in your starting materials (e.g., the this compound or the coupling partner) can poison the catalyst. Action: Purify your starting materials by recrystallization, chromatography, or distillation. |
| Low Reaction Temperature | The activation energy for the oxidative addition or reductive elimination step may not be reached. Action: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition. |
Experimental Workflow for Troubleshooting Low Conversion
Caption: Decision tree for addressing common side products in functionalization reactions.
Guide 3: Poor Regioselectivity in Electrophilic Aromatic Substitution
Achieving the desired regioselectivity in electrophilic aromatic substitution reactions, such as nitration or halogenation, can be challenging.
Factors Influencing Regioselectivity and Optimization Strategies
The electronic nature of the pyrazolo[1,5-a]pyrimidine ring system generally directs electrophiles to the C3 position. However, reaction conditions can influence the outcome.
| Factor | Influence & Optimization Strategy |
| Reagent/Reaction Conditions | The nature of the electrophile and the reaction medium can dramatically alter the regioselectivity. For instance, in the nitration of the parent pyrazolo[1,5-a]pyrimidine, mixed nitric and sulfuric acids yield the 3-nitro product, while nitric acid in acetic anhydride gives the 6-nitro compound. [6]Strategy: Carefully review the literature for conditions that favor your desired regioisomer. Consider screening different electrophilic reagents and solvent systems. |
| Steric Hindrance | Bulky substituents on the this compound core can hinder the approach of the electrophile to certain positions, potentially leading to substitution at less sterically crowded sites. Strategy: If you are observing substitution at an unexpected position, consider the steric environment around the ring. |
| Temperature | Reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Strategy: Try running the reaction at a lower temperature to favor the kinetically preferred product, or at a higher temperature if you suspect the desired product is the thermodynamically more stable isomer. |
Protocol: Regioselective C3-Halogenation
This protocol is a general starting point for the regioselective C3-halogenation of this compound derivatives.
-
Reaction Setup: To a solution of the this compound (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂, CHCl₃, or MeCN), add the N-halosuccinimide (NBS, NCS, or NIS; 1.05 equiv.).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃ (for bromination and iodination) or water.
-
Purification: Extract the product with an organic solvent, dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.
Note: This is a general procedure and may require optimization for your specific substrate.
III. Summary of Optimized Reaction Conditions
The following table summarizes recommended starting conditions for common functionalization reactions on the this compound core, based on literature precedents.
| Reaction Type | Position(s) | Typical Reagents | Solvent | Temperature | Key Considerations |
| Halogenation | C3 | N-Halosuccinimides (NBS, NCS, NIS) | CH₂Cl₂, MeCN | Room Temp. | Control stoichiometry to avoid di-substitution. [1][8] |
| Nitration | C3 or C6 | HNO₃/H₂SO₄ (for C3) or HNO₃/Ac₂O (for C6) | Acetic Acid | 0 °C to RT | Reagent choice dictates regioselectivity. [6] |
| Suzuki-Miyaura Coupling | C3, C5, C7 (from corresponding halides) | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Toluene/H₂O, Dioxane | 80-110 °C | Ligand and base selection are crucial. [1] |
| Nucleophilic Aromatic Substitution | C5, C7 | Amines, Alkoxides | EtOH, DMF | RT to Reflux | Requires a good leaving group (e.g., Cl) at the target position. [1] |
| C-H Activation/Arylation | C3, C6 | Aryl halides, Pd(OAc)₂, Ligand, Oxidant | HFIP, Acetic Acid | High Temp. | Directing groups can enhance regioselectivity. [1] |
IV. References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central.
-
Pyrazolo[1,5-a]pyrimidines: A Close Look into Their Synthesis and Applications. ResearchGate.
-
Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed.
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. NIH.
-
Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Sci-Hub.
-
K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Publications.
-
Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. RSC Publishing.
-
Technical Support Center: Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
-
Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate.
-
Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed Central.
-
Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Benchchem.
-
Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. Benchchem.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings / Canadian Journal of Chemistry, 1975 [sci-hub.se]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective C(sp 2 )–H halogenation of pyrazolo[1,5- a ]pyrimidines facilitated by hypervalent iodine( iii ) under aqueous and ambient conditions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02090A [pubs.rsc.org]
- 10. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Unexpected Side Products in 3-Phenylpyrazolo[1,5-a]pyrimidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-phenylpyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1] However, its synthesis, particularly the common cyclocondensation routes, can be fraught with challenges related to side product formation and regioselectivity.
This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to diagnose experimental issues, optimize your reaction conditions, and achieve higher yields of your desired product.
Section 1: The Core Reaction and Its Primary Challenge: Regioselectivity
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 5-aminopyrazole and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its equivalent.[2] In the context of our target molecule, this involves reacting 3-phenyl-1H-pyrazol-5-amine with an appropriate three-carbon electrophile.
The fundamental challenge arises from the two nucleophilic nitrogen atoms in the 5-aminopyrazole: the endocyclic N1 and the exocyclic amino group (NH2). Both can initiate an attack on the 1,3-bielectrophile, leading to the potential formation of two distinct regioisomers. Controlling which nitrogen attacks which electrophilic site is the key to a successful and clean synthesis.[3][4]
Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Section 2: Troubleshooting Guide
This section addresses specific, common problems encountered during synthesis. Each entry details the potential causes and provides actionable solutions and protocols.
Q1: My reaction produced a mixture of isomers that are difficult to separate. How can I identify them and improve regioselectivity?
This is the most common issue. When reacting 3-phenyl-1H-pyrazol-5-amine with an unsymmetrical 1,3-bielectrophile like ethyl acetoacetate, two major isomeric products can form: the 7-hydroxy-5-methyl and the 5-hydroxy-7-methyl derivatives.
Causality and Identification:
The reaction pathway is dictated by the initial nucleophilic attack.
-
Pathway A (Desired for many kinase inhibitors): The exocyclic amino group attacks the more electrophilic ketone carbonyl, followed by cyclization of the endocyclic pyrazole nitrogen onto the ester carbonyl. This yields the 7-hydroxy isomer.
-
Pathway B (Side Product): The endocyclic N1 nitrogen attacks the ketone, leading to the 5-hydroxy isomer after cyclization.
These isomers can often be distinguished using ¹H NMR by observing the chemical shifts of the C5 and C7 methyl groups and the C6 proton, though definitive characterization may require 2D NMR (NOESY) or X-ray crystallography.
Caption: Competing pathways leading to regioisomeric side products.
Solutions and Protocols:
Regioselectivity is highly dependent on reaction conditions. Acidic conditions tend to favor kinetic control (Pathway A), while basic conditions can favor the thermodynamically more stable product.[2]
Table 1: Influence of Reaction Conditions on Regioselectivity
| Condition | Catalyst/Solvent | Probable Major Isomer | Rationale |
| Acidic | Acetic Acid (reflux) | 7-Hydroxy | Protonation of the keto-ester enhances the electrophilicity of the ketone carbonyl, favoring attack by the more nucleophilic exocyclic NH₂ group. |
| Basic | Sodium Ethoxide / Ethanol | 5-Hydroxy | The pyrazole N1 proton is acidic and easily removed by a strong base, creating a more potent nucleophile that can compete in the initial attack. |
| Neutral | High Temperature (e.g., Dowtherm A) | Mixture, often favoring thermodynamic product | High energy input can overcome activation barriers for both pathways, often leading to the most stable isomer. |
Protocol for Regioselective Synthesis of 3-Phenyl-5-methyl-pyrazolo[1,5-a]pyrimidin-7-ol
This protocol is adapted from established methods favoring the 7-hydroxy isomer.[5]
-
Reagents:
-
3-Phenyl-1H-pyrazol-5-amine (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Glacial Acetic Acid (10-15 mL per gram of aminopyrazole)
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus
-
-
Procedure:
-
Combine 3-phenyl-1H-pyrazol-5-amine and ethyl acetoacetate in the round-bottom flask.
-
Add glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux (approx. 118 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool to room temperature. A precipitate should form.
-
Pour the cooled mixture into cold water or an ice bath to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization from ethanol or isopropanol.
-
Q2: My reaction has stalled, leaving a large amount of unreacted 3-amino-5-phenylpyrazole. What is causing the low conversion?
Low conversion is typically due to insufficient reactivity of the electrophile or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Poor Electrophile Reactivity: Symmetrical 1,3-dicarbonyls like diethyl malonate are less reactive than β-ketoesters. They often require activation or harsher conditions.
-
Solution: When using diethyl malonate or malonic acid, a dehydrating agent or activator is often necessary. A common and effective method is to perform the reaction in phosphorus oxychloride (POCl₃).[6] POCl₃ first acts as a dehydrating agent to drive the cyclocondensation and then chlorinates the resulting dihydroxy-pyrimidine to yield the versatile 5,7-dichloro intermediate, which is often a desired synthetic precursor itself.[7]
-
-
Incorrect Catalyst or Solvent: The choice of catalyst and solvent is critical. Aprotic polar solvents like DMF or DMSO can facilitate the reaction but may require higher temperatures.
-
Solution: For challenging cyclizations, consider microwave-assisted synthesis. Microwave heating can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[8]
-
-
Insufficient Temperature: Some cyclocondensations have a high activation energy and require elevated temperatures to proceed at a reasonable rate.
-
Solution: If refluxing in a lower-boiling solvent (e.g., ethanol) is ineffective, switch to a higher-boiling solvent like n-butanol, DMF, or Dowtherm A, while being mindful that this may alter regioselectivity.
-
Q3: My product is contaminated with a colored impurity, and I suspect self-condensation of my β-dicarbonyl starting material. How can I prevent this?
Self-condensation, such as the Claisen condensation of a β-ketoester, is a common side reaction under basic conditions, leading to complex, often colored, byproducts that can complicate purification.
Mechanism and Prevention:
This side reaction is promoted by strong bases (e.g., sodium ethoxide) which deprotonate the α-carbon of the ketoester, creating a nucleophile that attacks another molecule of the ester.
Solutions:
-
Reverse Addition: Instead of adding the base to the mixture of reactants, try adding the β-dicarbonyl compound slowly to a solution of the 5-aminopyrazole and the base. This keeps the concentration of the dicarbonyl low, disfavoring the bimolecular self-condensation reaction.
-
Use a Milder Base: Switch from a strong base like NaOEt to a milder, non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA), especially if the reaction can be driven by heat alone.[5]
-
Lower the Temperature: If the primary reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly slow down the rate of the self-condensation side reaction.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the most common three-component reaction to access this scaffold? A well-established three-component method involves reacting a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound like malononitrile.[8] This one-pot reaction proceeds efficiently via an initial imine formation followed by a nucleophilic attack and cyclization.
-
FAQ 2: Are there any "green" synthetic alternatives? Yes, research is ongoing into more environmentally friendly methods. This includes using water or aqueous ethanol as a solvent, employing reusable catalysts, and utilizing ultrasonic irradiation or microwave-assisted synthesis to reduce energy consumption and reaction times.[9][10]
-
FAQ 3: How can I best purify the final product? Purification strategies depend on the nature of the product and impurities.
-
Crystallization: This is the most common and effective method for obtaining high-purity crystalline solids. Ethanol, isopropanol, and ethyl acetate/hexane mixtures are good starting points.
-
Column Chromatography: For stubborn mixtures, especially isomeric ones, silica gel column chromatography is necessary. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate is a standard approach.
-
Acid/Base Wash: If your product is neutral but you have acidic (e.g., unreacted malonic acid) or basic (unreacted aminopyrazole) impurities, an aqueous wash with a mild base (e.g., NaHCO₃ solution) or mild acid (e.g., dilute HCl) during workup can be very effective.
-
Section 4: References
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. (2014). ACS Medicinal Chemistry Letters.
-
Highly Facile and Regio-Selective Synthesis of pyrazolo[1,5-a]pyrimidines via Reactions of 1,2-allenic Ketones With Aminopyrazoles. (2014). Organic & Biomolecular Chemistry.
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Advances.
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules.
-
Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. (2004). The Journal of Organic Chemistry.
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate.
-
Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. (2023). Journal of Biomolecular Structure and Dynamics.
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. (2021). Molecules.
-
Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. (2019). Synthetic Communications.
-
Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). RSC Advances.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 3-Phenylpyrazolo[1,5-a]pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenylpyrazolo[1,5-a]pyrimidine compounds. This guide is designed to provide you with expert insights, practical troubleshooting advice, and robust protocols to help you understand and enhance the stability of this important class of molecules.
Fundamentals of Stability for the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a fused heterocyclic system that forms the core of many biologically active compounds, including numerous kinase inhibitors.[1][2] Its stability is a critical parameter influencing experimental reproducibility, shelf-life, and ultimately, therapeutic efficacy. The inherent chemical nature of the fused pyrazole and pyrimidine rings, combined with the influence of various substituents, dictates its susceptibility to degradation.
Key factors that can compromise the stability of these compounds include:
-
pH: The electron-rich nature of the nitrogen atoms in both rings can make the scaffold susceptible to pH-dependent hydrolysis or acid-catalyzed decomposition.[3]
-
Oxidation: The heterocyclic rings can be prone to oxidative degradation, a common metabolic pathway and a concern for long-term storage, especially in solution.[1]
-
Light: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photolytic cleavage or rearrangement.
-
Temperature: Elevated temperatures can accelerate all degradation pathways.
Understanding these vulnerabilities is the first step toward designing more stable compounds and implementing appropriate handling and storage procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds?
While specific pathways are highly dependent on the full substitution pattern, the most common degradation routes for N-heterocycles include oxidation, hydrolysis, and photolysis.[4][5]
-
Oxidative Degradation: This can occur on the electron-rich pyrazole or pyrimidine rings. Strategic substitution, such as halogenation at the C5-position, has been shown to increase metabolic stability by making the scaffold less susceptible to oxidative degradation.[1]
-
Hydrolytic Degradation: The pyrimidine ring, in particular, can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Studies on similar fluorescent pyrazolo[1,5-a]pyrimidines have shown that acidic conditions can be particularly detrimental, likely due to protonation of the ring nitrogens facilitating nucleophilic attack by water.[3]
-
Photodegradation: Exposure to light, particularly UV, can induce cleavage of the heterocyclic rings.
Below is a diagram illustrating plausible degradation points on the core scaffold.
Caption: Plausible degradation hotspots on the core scaffold.
Q2: What are the ideal storage conditions for solid and solution-based samples?
To maximize the shelf-life of your compounds, a multi-faceted approach to storage is required.
| Condition | Solid Compound | Compound in Solution (e.g., DMSO) | Rationale |
| Temperature | -20°C or -80°C | -80°C | Low temperatures slow down all chemical degradation reactions. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidative and hydrolytic degradation. |
| Light | Amber Vials / Dark | Amber Vials / Foil Wrap | Protects against light-induced photodegradation. |
| Container | Tightly Sealed Vials | Vials with PTFE-lined caps | Prevents moisture ingress and solvent evaporation. PTFE liners offer good chemical resistance. |
Q3: How do different substituents on the pyrazolo[1,5-a]pyrimidine ring affect stability?
Substituents play a critical role in modulating the electronic properties and steric accessibility of the scaffold, thereby influencing its stability.[1][6]
-
Electron-Withdrawing Groups (EWGs): Can decrease the electron density of the ring system, potentially making it less susceptible to oxidation but possibly more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Can increase the electron density, making the ring more prone to oxidation but potentially more stable against nucleophilic attack.
-
Halogens: As noted, halogenation (e.g., with Cl or Br) at the C5-position can sterically hinder metabolic enzymes and alter electronic properties, reducing susceptibility to oxidative degradation.[1]
-
Bulky Groups: Large steric groups can physically block access of water, oxygen, or enzymes to reactive sites on the core scaffold, enhancing overall stability.
-
Isotopic Substitution: Replacing hydrogen with deuterium at a metabolically active site can slow down CYP450-mediated oxidation due to the kinetic isotope effect, thereby enhancing metabolic stability.[7]
Troubleshooting Guide: Common Stability Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My compound is rapidly degrading in DMSO stock solution, even when frozen. I see new peaks in my LC-MS analysis.
-
Possible Cause A: Acidic Impurities in DMSO. Commercial DMSO can contain acidic impurities that catalyze degradation over time.
-
Solution: Purchase high-purity, anhydrous DMSO in small-volume, sealed ampules. Once opened, use it quickly and do not store it for long periods.
-
-
Possible Cause B: Water Contamination. DMSO is highly hygroscopic. Absorbed water can facilitate hydrolysis, especially during freeze-thaw cycles.
-
Solution: Aliquot your stock solution into single-use volumes upon preparation. This minimizes the number of freeze-thaw cycles and the introduction of atmospheric moisture into the parent stock. Store aliquots at -80°C under an inert atmosphere (e.g., argon).
-
-
Possible Cause C: Inherent Instability in Solution. The compound may simply be unstable in DMSO.
-
Solution: Consider alternative solvents for long-term storage, such as anhydrous ethanol or acetonitrile, if solubility permits. If DMSO is required for biological assays, prepare fresh dilutions from a solid sample or a recently prepared stock solution for each experiment.
-
Problem 2: During my reaction work-up (e.g., aqueous wash), I'm losing a significant amount of my product, and my crude NMR shows multiple new species.
-
Possible Cause: pH-Dependent Hydrolysis. Your compound may be unstable at the pH of your aqueous wash. Both strongly acidic (e.g., 1M HCl) and strongly basic (e.g., 1M NaOH) washes can promote ring opening or cleavage.
-
Solution: Modify your work-up procedure to use milder conditions.
-
Use Saturated Brine: Wash with saturated sodium chloride solution instead of pure water to reduce the solubility of your compound in the aqueous layer.
-
Use Buffered Washes: If an acid or base wash is necessary, use a buffered solution (e.g., phosphate buffer at pH 7) or a milder reagent (e.g., saturated sodium bicarbonate solution instead of 1M NaOH) to neutralize acid.
-
Minimize Contact Time: Perform the aqueous extraction quickly and move to the drying and solvent removal steps promptly.
-
Temperature Control: Perform the work-up in an ice bath to slow down potential degradation.
-
-
Problem 3: The color of my solid compound is changing over time, from a white powder to yellow or brown.
-
Possible Cause A: Oxidation. The compound is likely reacting with atmospheric oxygen. This is a common issue for electron-rich heterocyclic systems.
-
Solution: Store the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed vial. For long-term storage, place this vial inside a sealed bag with a desiccant at -20°C or below.
-
-
Possible Cause B: Photodegradation. Exposure to ambient lab lighting over time can be sufficient to cause degradation for highly sensitive compounds.
-
Solution: Always store solid samples in amber glass vials or vials completely wrapped in aluminum foil to protect them from light.
-
Caption: Troubleshooting workflow for common stability issues.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products, establish degradation pathways, and validate that your analytical methods (e.g., HPLC) are "stability-indicating."[4][8] This means the method can separate, detect, and quantify the intact drug from its degradation products.[9]
Objective: To intentionally degrade the this compound compound under various stress conditions to an extent of 5-20% degradation.[10]
Materials:
-
Your this compound compound
-
HPLC-grade water, acetonitrile, and methanol
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector or MS detector
-
pH meter
-
Photostability chamber (ICH option 1: UV-A ≥ 200 W·h/m², visible ≥ 1.2 million lux·h)
-
Temperature-controlled oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of your compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Control Sample: Dilute the stock solution to the target analytical concentration (~50 µg/mL) and immediately analyze by HPLC. This is your T=0 control.
Stress Conditions (run in parallel):
-
Acid Hydrolysis:
-
Mix equal volumes of stock solution and 1 M HCl.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 1 M NaOH.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of stock solution and 1 M NaOH.
-
Incubate at 60°C.
-
Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before injection, neutralize the aliquot with an equivalent amount of 1 M HCl.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
Mix equal volumes of stock solution and 3% H₂O₂.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at 2, 6, 12, and 24 hours and analyze directly by HPLC.
-
-
Thermal Degradation (Solid & Solution):
-
Solution: Place a sealed vial of the stock solution in an oven at 70°C.
-
Solid: Place a loosely capped vial of the solid compound in an oven at 70°C.
-
Analyze samples at 1, 3, and 5 days. For the solid sample, dissolve in solvent before analysis.
-
-
Photolytic Degradation:
-
Expose both a solid sample and a solution sample to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in foil in the same chamber to act as a dark control.
-
Analyze the samples after the exposure period.
-
Data Analysis:
-
Use your HPLC method to calculate the percentage of the parent compound remaining and the percentage of each new degradation peak formed (as % of total peak area).
-
Aim for 5-20% degradation. If degradation is too fast, reduce temperature or time. If too slow, increase temperature or stressor concentration.
-
The ability of your HPLC method to resolve the parent peak from all degradation peaks confirms it is stability-indicating.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chapter 24 – Amines and Heterocycles Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 6. BJOC - Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines [beilstein-journals.org]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
- 8. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. silicycle.com [silicycle.com]
Technical Support Center: Strategies to Reduce Off-target Effects of 3-Phenylpyrazolo[1,5-a]pyrimidine Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenylpyrazolo[1,5-a]pyrimidine inhibitors. This guide is designed to provide you with in-depth troubleshooting advice and practical strategies to understand, identify, and mitigate off-target effects, thereby enhancing the precision and reliability of your experimental outcomes.
Introduction
The this compound scaffold is a privileged core structure in modern medicinal chemistry, giving rise to potent inhibitors of various protein kinases.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute inhibitor selectivity.[1] Off-target effects can lead to ambiguous experimental results, cellular toxicity, and a misinterpretation of the biological role of the primary target. This guide will equip you with the knowledge and practical tools to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and concerns that arise when working with this compound inhibitors.
Q1: My this compound inhibitor shows a potent effect in my cellular assay, but I'm unsure if it's due to on-target or off-target activity. How can I begin to investigate this?
A1: This is a critical question in pharmacological studies. A multi-pronged approach is recommended:
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Orthogonal Target Engagement Assays: First, confirm that your inhibitor binds to the intended target in a cellular context. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assays are invaluable for this purpose.[3][4] A lack of target engagement in cells, despite biochemical potency, strongly suggests that the observed phenotype is due to off-target effects.
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Structure-Activity Relationship (SAR) Analysis: Synthesize and test a structurally related, but inactive, analog of your inhibitor (a negative control). This analog should ideally retain the physical properties of the active compound but lack the key chemical features required for binding to the primary target. If the negative control recapitulates the cellular phenotype, it's a strong indicator of off-target activity.
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Phenocopying with Genetic Approaches: Use genetic techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout your target protein. If the phenotype of genetic perturbation matches the phenotype of your inhibitor treatment, it provides strong evidence for on-target activity. Discrepancies between the two suggest off-target involvement.
Q2: I've identified a potential off-target for my inhibitor. What are the most common off-targets for the pyrazolo[1,5-a]pyrimidine scaffold?
A2: While the off-target profile is specific to the individual compound's substitution pattern, several kinase families are frequently implicated as off-targets for pyrazolo[1,5-a]pyrimidine-based inhibitors due to structural similarities in their ATP-binding pockets. These can include:
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Other members of the same kinase family: If your primary target is a member of a large kinase family (e.g., CDKs, TRKs), it's highly probable that your inhibitor will show some activity against other family members.[5][6][7]
-
Structurally related kinases: Kinases from different families but with convergent evolution of their ATP-binding sites can also be off-targets. For example, inhibitors targeting tyrosine kinases (TKs) might also interact with certain serine/threonine kinases.
-
Pim kinases and Casein Kinase 2 (CK2): The pyrazolo[1,5-a]pyrimidine scaffold has been successfully optimized to target these kinases, indicating an inherent affinity that may manifest as off-target activity in inhibitors designed for other targets.[8]
A comprehensive kinome-wide profiling study is the most definitive way to identify the specific off-targets of your compound.[9]
Q3: What is the difference between biochemical and cell-based selectivity profiling, and which one should I prioritize?
A3: Both are essential, and they provide complementary information.
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Biochemical Profiling (e.g., KINOMEscan®): These assays measure the direct interaction of your inhibitor with a large panel of purified kinases, typically by assessing competition with a known ligand.[10] This provides a broad, unbiased view of the inhibitor's intrinsic affinity for hundreds of kinases. It's an excellent first step to map the potential off-target landscape.
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Cell-Based Profiling (e.g., NanoBRET™, CETSA): These assays measure target engagement within a live-cell environment.[3][4] This is crucial because factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can significantly alter an inhibitor's effective potency and selectivity compared to a purified system.[11]
Recommendation: Start with a broad biochemical screen to identify potential off-targets. Then, validate the most significant hits using cell-based target engagement assays to confirm their relevance in a physiological context.
Q4: My inhibitor has a less-than-ideal selectivity profile. What are the primary medicinal chemistry strategies to improve its selectivity?
A4: Improving selectivity is a core challenge in medicinal chemistry. Key strategies include:
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Structure-Based Drug Design (SBDD): If a crystal structure of your inhibitor bound to its target (and ideally, an off-target) is available, you can rationally design modifications to exploit unique features of the on-target's active site. This could involve introducing bulky groups that clash with residues in the off-target's binding pocket or forming specific interactions with non-conserved residues in the on-target.[12][13]
-
Macrocyclization: Constraining the conformation of your inhibitor by incorporating it into a macrocycle can enhance binding affinity and selectivity by reducing the entropic penalty of binding.[5]
-
Exploiting the Gatekeeper Residue: The "gatekeeper" residue in the kinase active site controls access to a hydrophobic pocket. Targeting kinases with a smaller gatekeeper residue (e.g., threonine or valine) with inhibitors bearing a bulky substituent can be an effective strategy to gain selectivity against kinases with a larger gatekeeper (e.g., methionine or phenylalanine).
-
Allosteric Inhibition: Designing inhibitors that bind to a site other than the highly conserved ATP pocket can lead to much higher selectivity. While more challenging to discover, allosteric inhibitors are an attractive strategy for difficult-to-target kinases.
Part 2: Troubleshooting Guides
This section provides structured guidance for addressing specific experimental issues related to off-target effects.
Scenario 1: Discrepancy between Biochemical IC50 and Cellular Potency
Problem: Your this compound inhibitor has a potent IC50 value in a biochemical assay (e.g., <10 nM), but its cellular potency (EC50) is significantly weaker (e.g., >1 µM).
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting/Validation Step |
| Poor Cell Permeability | The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target. | 1. Assess Physicochemical Properties: Calculate cLogP and polar surface area (PSA). High values may indicate poor permeability. 2. Perform a Cellular Uptake Assay: Use LC-MS/MS to quantify the intracellular concentration of the inhibitor over time. |
| High Protein Binding | The inhibitor may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target. | 1. Measure Plasma Protein Binding: Use equilibrium dialysis or ultrafiltration to determine the fraction of unbound drug in the presence of serum. 2. Perform Cellular Assays in Low-Serum or Serum-Free Media: If potency increases significantly, high protein binding is a likely cause. |
| Efflux by Transporters | The inhibitor may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. | 1. Co-incubate with Efflux Pump Inhibitors: Test the inhibitor's cellular potency in the presence of known efflux pump inhibitors (e.g., verapamil). A significant increase in potency suggests it is an efflux substrate. |
| High Intracellular ATP Concentration | If your inhibitor is an ATP-competitive inhibitor, the high concentration of ATP in cells (mM range) can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency.[11] | 1. Perform a Cellular Target Engagement Assay (e.g., CETSA): This assay is independent of ATP concentration and directly measures target binding.[4] Strong target engagement at concentrations where you see no phenotypic effect suggests ATP competition is a major factor. |
Scenario 2: Unexpected Cellular Phenotype or Toxicity
Problem: Your inhibitor induces a cellular phenotype (e.g., apoptosis, cell cycle arrest) that is not consistent with the known biology of the primary target, or it exhibits toxicity at concentrations where the primary target is not fully engaged.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Troubleshooting/Validation Step |
| Potent Off-Target Inhibition | The inhibitor is potently inhibiting one or more off-target kinases that are responsible for the observed phenotype. | 1. Perform a Broad Kinome Screen: Use a service like KINOMEscan® to identify all potential kinase off-targets at a relevant concentration (e.g., 1 µM).[10] 2. Validate Off-Targets in Cells: Use orthogonal cellular assays (e.g., NanoBRET™, Western blotting for downstream substrates of the off-target) to confirm engagement and inhibition of the identified off-targets. |
| Inhibition of Non-Kinase Targets | The pyrazolo[1,5-a]pyrimidine scaffold may interact with other classes of proteins. | 1. Perform a Broad Target Screen: Consider broader profiling platforms that include non-kinase targets. 2. Computational Off-Target Prediction: Use in silico tools to predict potential off-target interactions based on chemical similarity to known ligands of other proteins.[14] |
| Metabolite Activity | A metabolite of your parent compound may be responsible for the observed phenotype. | 1. Identify Major Metabolites: Incubate your compound with liver microsomes and identify the major metabolites using LC-MS/MS. 2. Synthesize and Test Metabolites: Synthesize the identified metabolites and test them in your cellular and biochemical assays to determine their activity profile. |
Part 3: Key Experimental Protocols
Here we provide detailed, step-by-step methodologies for key experiments to assess and mitigate off-target effects.
Protocol 1: Kinome-Wide Selectivity Profiling using a Commercial Service (e.g., KINOMEscan®)
This protocol outlines the general steps for submitting a compound for broad kinase profiling.
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Compound Preparation:
-
Prepare a stock solution of your this compound inhibitor at a high concentration (e.g., 10 mM) in 100% DMSO.
-
Ensure the compound is of high purity (>95%) as impurities can confound the results.
-
-
Provider Selection and Assay Choice:
-
Choose a reputable provider for kinase profiling services (e.g., Eurofins DiscoverX, Reaction Biology).
-
Select the appropriate panel size. For initial screening, a broad panel (e.g., scanMAX with >450 kinases) is recommended to get a comprehensive view of selectivity.[10]
-
-
Concentration Selection:
-
For a single-point screen, choose a concentration that is sufficiently high to detect meaningful off-targets (e.g., 1 µM or 10 µM).
-
For Kd determination, the provider will typically perform a dose-response analysis.
-
-
Sample Submission:
-
Follow the provider's instructions for sample submission, which typically involves sending the required volume of your stock solution.
-
-
Data Analysis and Interpretation:
-
The provider will return a report listing the percent inhibition for each kinase at the tested concentration or the Kd values.
-
Visualize the data using a TREEspot™ diagram or a selectivity score (S-score) to quickly identify the on- and off-targets.
-
Pay close attention to kinases that are inhibited by >90% at 1 µM, as these are likely to be physiologically relevant off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for performing a CETSA experiment to confirm target engagement in intact cells.[4]
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat the cells with your inhibitor at various concentrations (and a vehicle control, e.g., DMSO) for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours).
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. The temperature range should bracket the melting temperature (Tm) of the target protein.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction using a suitable method, such as Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each inhibitor concentration.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Assay
This protocol outlines the general steps for a NanoBRET™ target engagement assay.[3]
-
Cell Preparation and Transfection:
-
Transfect cells (e.g., HEK293) with a vector encoding your target protein fused to NanoLuc® luciferase.
-
-
Assay Plate Preparation:
-
Harvest the transfected cells and plate them in a white, 96-well or 384-well assay plate.
-
-
Compound and Tracer Addition:
-
Add your this compound inhibitor at various concentrations to the wells.
-
Add a cell-permeable fluorescent tracer that is known to bind to the target protein.
-
-
Incubation:
-
Incubate the plate at 37°C to allow the inhibitor and tracer to reach binding equilibrium with the target protein.
-
-
Signal Detection:
-
Add the Nano-Glo® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader capable of measuring BRET.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The inhibitor will compete with the tracer for binding to the target, resulting in a dose-dependent decrease in the BRET ratio.
-
Fit the data to a dose-response curve to determine the IC50 value for target engagement in live cells.
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Part 4: Visualizations and Diagrams
Diagram 1: Troubleshooting Workflow for Off-Target Effects
Caption: A logical workflow for troubleshooting common issues with kinase inhibitors.
Diagram 2: Strategies to Enhance Inhibitor Selectivity
Caption: Key medicinal chemistry strategies for improving inhibitor selectivity.
References
-
Structural optimization of pyrazolo[1,5-a]pyrimidine derivatives as potent and highly selective DPP-4 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Strategic design of pyrazolo[1,5-a]pyrimidine derivatives, focusing on structural optimization to improve biological activity and selectivity for the target. ResearchGate. [Link]
-
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Molecular & Cellular Proteomics. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]
-
Extending kinome coverage by analysis of kinase inhibitor broad profiling data. ResearchGate. [Link]
-
A Fluorescence-Based Thermal Shift Assay Identifies Inhibitors of Mitogen Activated Protein Kinase Kinase 4. PLoS ONE. [Link]
-
Kinase Screening & Profiling Service. BPS Bioscience. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. International Journal of Molecular Sciences. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. [Link]
-
KINOMEscan® Kinase Profiling Platform. Eurofins Discovery. [Link]
-
The KINOMEscan and KEA3 Appyters. YouTube. [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. [Link]
-
Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [Link]
-
Discovery of pyrazolo[1,5-a]pyrimidine-based CHK1 Inhibitors: A Template-Based Approach--Part 2. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. ResearchGate. [Link]
-
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry. [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances. [Link]
-
Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically active derivatives (VI–X). ResearchGate. [Link]
-
A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration. Journal of Medicinal Chemistry. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. MDPI. [Link]
-
Computational Approaches for the Design of Novel Anticancer Compounds Based on Pyrazolo[3,4-d]pyrimidine Derivatives as TRAP1 Inhibitor. Molecules. [Link]
-
Discovery of 3-phenyl-1H-5-pyrazolylamides as PLpro inhibitors through virtual screening and structure optimization. European Journal of Medicinal Chemistry. [Link]
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- 2. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Purification of 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the purification of 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The unique structural scaffold of 3-Phenylpyrazolo[1,5-a]pyrimidines, characterized by a fused aromatic system with multiple nitrogen atoms, presents specific purification hurdles such as high polarity, poor solubility in certain solvents, and a tendency for co-elution with structurally similar impurities.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that you not only solve the immediate problem but also build a robust purification strategy for future derivatives.
General Purification Strategy Workflow
The initial assessment of your crude product is critical in determining the most efficient purification pathway. The following workflow provides a general decision-making framework.
Caption: A general workflow for the purification of pyrimidine derivatives.[1]
Troubleshooting Guide: Common Purification Issues
This section addresses the most common problems encountered during the purification of this compound derivatives, providing potential causes and actionable solutions.
Crystallization Failures
Crystallization is a powerful and cost-effective technique for obtaining highly pure material, but its success is highly dependent on solubility, concentration, and the presence of impurities.[2]
Caption: Troubleshooting decision tree for crystallization issues.
Problem: No crystals form upon cooling.
-
Potential Cause 1: The solution is not supersaturated. This is the most common reason for crystallization failure; too much solvent was used to dissolve the crude product.[1][3]
-
Solution: Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the concentrated solution to cool slowly again.[4]
-
-
Potential Cause 2: Nucleation is inhibited. Crystal growth requires an initial nucleation site.
-
Solution A (Scratching): Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass provide nucleation sites.[4]
-
Solution B (Seeding): If you have a small amount of pure material, add a single "seed crystal" to the cooled solution to initiate crystallization.[4]
-
-
Potential Cause 3: Inappropriate solvent. The compound may be too soluble in the chosen solvent, even at low temperatures.[4]
-
Solution: Re-evaporate the solvent and try a different one where the compound has lower solubility, or use an anti-solvent system. Add a "poor" solvent (one in which the compound is insoluble) dropwise to the hot solution until it becomes faintly cloudy, then allow it to cool.[3]
-
Problem: The product "oils out" instead of forming crystals.
-
Potential Cause 1: The solution is too concentrated or cooled too quickly. This prevents molecules from aligning properly into a crystal lattice.[1][4]
-
Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath can help.[4]
-
-
Potential Cause 2: Presence of impurities. Impurities can disrupt crystal lattice formation and lower the melting point of the mixture, leading to an oil.[3][4]
-
Solution: The compound may require a preliminary purification step. Pass the crude material through a short plug of silica gel with a suitable eluent to remove gross impurities before attempting crystallization.
-
-
Potential Cause 3: The compound's melting point is below the solvent's boiling point.
-
Solution: Choose a solvent with a lower boiling point.[1]
-
| Table 1: Recommended Solvents for Recrystallization | |
| Solvent Class | Examples |
| Alcohols | Ethanol, Isopropanol, Methanol[3][5] |
| Esters | Ethyl Acetate[3] |
| Ketones | Acetone |
| Ethers | Tetrahydrofuran (THF) |
| Halogenated | Dichloromethane (DCM) |
| Aprotic Polar | Acetonitrile (ACN) |
| Non-polar (as anti-solvents) | Hexane, Heptane |
| Solvent Mixtures | Ethanol/Water, Hexane/Ethyl Acetate, DCM/Methanol[6] |
Column Chromatography Issues
For non-crystalline products or complex mixtures, flash column chromatography is the primary purification method.
Problem: Poor separation between the product and impurities.
-
Potential Cause 1: Incorrect mobile phase. The chosen solvent system lacks the proper selectivity to resolve the compounds.[7]
-
Solution: Re-optimize the mobile phase using Thin Layer Chromatography (TLC). Test various solvent combinations. For pyrazolo[1,5-a]pyrimidines, which can be polar, systems like Dichloromethane/Methanol or Ethyl Acetate/Heptane are good starting points.[2][7] Aim for a target compound Rf of 0.2-0.4 for optimal separation on a column.[2]
-
-
Potential Cause 2: Column overloading. Too much crude material was loaded relative to the amount of silica gel.[7]
-
Solution: Reduce the amount of sample loaded. A general rule is to load 1-5% of the stationary phase mass.[7] For difficult separations, this should be closer to 1%.
-
Problem: Product shows significant peak tailing.
-
Potential Cause: Strong interaction with the stationary phase. The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can interact strongly with acidic silanol groups on the surface of the silica gel, causing tailing.[1]
-
Solution A: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase. This will compete for the acidic sites on the silica, improving the peak shape of your basic compound.[1]
-
Solution B: Use a different stationary phase. Neutral or basic alumina can be a good alternative for purifying basic compounds that show poor behavior on silica gel.[7]
-
Problem: The compound appears to be decomposing on the column.
-
Potential Cause: Compound is unstable on acidic silica gel. Some sensitive functional groups can be degraded by the acidic nature of standard silica.[7]
-
Solution: First, spot the crude material on a silica TLC plate and let it sit for 30-60 minutes. If a new spot appears or the original spot diminishes, decomposition is likely. Switch to a less acidic stationary phase like deactivated (neutral) silica or alumina.[7]
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| Table 2: Common Mobile Phases for Flash Chromatography | |
| Polarity | Solvent System (v/v) |
| Low to Medium | Heptane / Ethyl Acetate (gradient from 100:0 to 0:100) |
| Medium to High | Dichloromethane / Methanol (gradient from 100:0 to 90:10) |
| For Basic Compounds | Add 0.1-1% Triethylamine to the chosen system |
| Alternative Systems | Tetrahydrofuran / Petroleum Ether[8] |
Preparative HPLC Challenges
For final polishing or separation of very similar impurities, preparative High-Performance Liquid Chromatography (HPLC) is often required.
Problem: Poor retention in Reverse-Phase HPLC (on a C18 column).
-
Potential Cause: The compound is too polar. Many this compound derivatives are highly polar and will elute very early (near the void volume) in standard reverse-phase conditions (e.g., Water/Acetonitrile).[9]
-
Solution A: Use a polar-embedded or polar-endcapped column. These columns are specifically designed to provide better retention and peak shape for polar analytes.[1][9]
-
Solution B (Adjust pH): If your compound has an ionizable group, adjusting the mobile phase pH can significantly impact retention. For basic pyrimidines, adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) will protonate the compound, which can sometimes improve retention and peak shape.[1][10]
-
Solution C (HILIC): Consider using Hydrophilic Interaction Liquid Chromatography (HILIC). This technique uses a polar stationary phase (like bare silica) with a high-organic mobile phase, which is ideal for retaining and separating very polar compounds that are unsuitable for reverse-phase.[1][9]
-
Problem: Broad or split peaks.
-
Potential Cause 1: Mismatched injection solvent. Dissolving the sample in a solvent much stronger than the initial mobile phase (e.g., pure DMSO or DMF) can cause severe peak distortion.[9]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[9] If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.
-
-
Potential Cause 2: Column overload. Injecting too much mass onto the column will lead to broad, triangular peaks.
-
Solution: Reduce the injection mass. Perform a loading study with analytical HPLC to determine the maximum injectable quantity before peak shape deteriorates.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between crystallization and chromatography for my initial purification? A1: The choice depends on the physical state and purity of your crude product. If the crude material is a solid and TLC or crude NMR shows one major component with minor impurities, crystallization is often the most efficient first step. It is scalable and can yield highly pure material in a single step. If the product is an oil, a complex mixture of similarly-polar compounds, or if crystallization attempts fail, then flash column chromatography is the preferred method.[1]
Q2: My this compound derivative is poorly soluble in everything except DMSO and DMF. How can I purify it? A2: This is a common challenge with highly crystalline or polar heterocyclic compounds.[1][11]
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For Chromatography: You can attempt to load the sample onto silica gel directly from a DMF or DMSO solution. This is called "dry loading." Dissolve your crude product in a minimal amount of DMF/DMSO, add silica gel to this solution to form a thick slurry, and then evaporate the solvent completely under high vacuum. The resulting free-flowing powder containing your adsorbed compound can be carefully loaded onto the top of your column.
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For Crystallization: A technique called anti-solvent vapor diffusion is highly effective.[3] Dissolve your compound in a minimal amount of DMSO or DMF in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" (like methanol, ethanol, or even water) in which your compound is insoluble. Over time, the anti-solvent vapor will slowly diffuse into the DMSO/DMF solution, gradually reducing the solubility of your compound and promoting the growth of high-quality crystals.
Q3: What are common impurities I should expect from the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines, and how can they be removed? A3: Impurities often originate from starting materials or side reactions.[1] Common impurities include unreacted 5-aminopyrazole starting material, regioisomers from the cyclization step, or over-alkylated byproducts.[1][12]
-
Unreacted Starting Materials: These are often more polar and can typically be removed by a simple aqueous workup or flash chromatography.
-
Regioisomers: These can be very difficult to separate as they often have nearly identical polarities. High-resolution purification techniques like preparative HPLC or very careful flash chromatography with a shallow gradient may be necessary. Sometimes, converting the isomeric mixture to a salt or derivative can alter their physical properties enough to allow for separation by crystallization.
Experimental Protocols
Protocol 1: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add ~10-20 mg of your crude product. Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.[3]
-
Dissolution: Place the bulk of the impure solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding hot solvent until the compound just dissolves completely.[3]
-
Decolorization (Optional): If the solution is highly colored due to impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.
-
Crystallization: Cover the flask and allow the clear solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize the precipitation of the product.[9]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a minimal amount of ice-cold crystallization solvent to remove any adhering mother liquor.[3][9]
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.[9]
Protocol 2: General Procedure for Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to identify a solvent system that provides good separation and gives your target compound an Rf value of ~0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., heptane). Pour the slurry into the column and use gentle air pressure to pack a uniform, bubble-free bed.[7]
-
Sample Loading: Dissolve the crude product in a minimum amount of a polar solvent (like DCM or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the non-polar solvent, gradually increasing the percentage of the polar solvent. Collect fractions and monitor the elution using TLC or a UV detector.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent under reduced pressure.[2]
References
- Benchchem Technical Support Team. (2026, January).
- Benchchem Technical Support Team. (n.d.).
- Benchchem Technical Support Team. (2025, December).
- Benchchem Technical Support Team. (2025, December).
- Benchchem Technical Support Team. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- Benchchem Technical Support Team. (2025, December). Technical Support Center: Troubleshooting Low Solubility of Pyrimidine-Based Compounds. Benchchem.
-
Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15–21. [Link]
- Benchchem Technical Support Team. (n.d.).
- SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
- Creative Proteomics. (n.d.). Pyrimidine Biosynthesis Analysis Service.
- SciSpace. (2020, June 28). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2.
- ResearchGate. (2025, August 6).
- ResearchGate. (n.d.).
-
Castillo, J. C., et al. (2016). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. NIH. [Link]
-
Wieczorek, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. PMC - NIH. [Link]
-
ACS Publications. (2025, January 24). Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. [Link]
-
ACS Organic & Inorganic Au. (2024, September 5). The Persistence of Hydrogen Bonds in Pyrimidinones: From Solution to Crystal. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Journal of the Brazilian Chemical Society, 28(6). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scispace.com [scispace.com]
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- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidine
Welcome to the Technical Support Center for the scale-up synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during large-scale production. Our focus is on providing practical, field-proven insights to ensure a robust, safe, and efficient synthesis process.
Troubleshooting Guide: Navigating the Challenges of Scale-Up
This section addresses specific issues that may arise during the scale-up of this compound synthesis in a question-and-answer format.
Q1: We are observing low yields and the formation of a significant amount of a regioisomeric byproduct during the cyclocondensation of 3-amino-4-phenylpyrazole with 1,3-dicarbonyl compounds. How can we improve the regioselectivity?
A1: This is a common challenge in the synthesis of pyrazolo[1,5-a]pyrimidines. The formation of the undesired pyrazolo[3,4-b]pyridine regioisomer arises from the competing nucleophilic attack of the N1 versus the exocyclic amino group of the aminopyrazole with the dicarbonyl compound.
-
Underlying Cause: The regioselectivity is highly dependent on the reaction conditions, particularly the pH. Under acidic conditions, the exocyclic amino group is protonated, reducing its nucleophilicity and favoring the attack from the ring nitrogen, which can lead to the undesired isomer. Conversely, under strongly basic conditions, deprotonation of the pyrazole ring can also influence the reaction pathway.
-
Troubleshooting Steps:
-
pH Control: Careful control of the reaction pH is critical. For the desired pyrazolo[1,5-a]pyrimidine, a neutral to slightly basic medium is often optimal. The use of a buffered system or a mild base like potassium carbonate can be beneficial.
-
Choice of 1,3-Dicarbonyl Compound: The nature of the 1,3-dicarbonyl compound can influence the outcome. More reactive dicarbonyls or their enol ethers may offer better selectivity.
-
Solvent Selection: The polarity of the solvent can impact the reaction. Aprotic polar solvents such as DMF or DMSO can be effective, but their removal at scale can be challenging. Consider exploring greener solvent alternatives.
-
Temperature Profile: A controlled temperature profile is crucial. Running the reaction at a lower temperature for a longer duration can sometimes favor the formation of the thermodynamically more stable desired product.
-
Q2: During the work-up of our multi-kilogram batch, we are struggling with the filtration of the product. It forms a very fine precipitate that clogs the filter. What can we do to improve the physical properties of the product for easier isolation?
A2: The physical form of the product is a critical aspect of scale-up. Fine, amorphous precipitates are notoriously difficult to handle in a production environment.
-
Underlying Cause: Rapid precipitation or "crashing out" of the product from the solution often leads to the formation of small, poorly-formed crystals or an amorphous solid. This can be exacerbated by high supersaturation and inadequate mixing.
-
Troubleshooting Steps:
-
Controlled Crystallization: Develop a controlled crystallization protocol. This involves slowly adding an anti-solvent or gradually cooling a saturated solution to allow for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of previously isolated crystalline product can also be highly effective.
-
Solvent Screening for Recrystallization: Conduct a solvent screening study to identify a suitable solvent or solvent mixture for recrystallization. The ideal solvent will have high solubility for the product at elevated temperatures and low solubility at room temperature or below.
-
Aging of the Slurry: After precipitation, aging the slurry with gentle agitation for a period can allow for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the particle size distribution.
-
Consider Polymorphism: Be aware that different crystallization conditions can lead to different polymorphic forms of the final product, which may have different physical properties and bioavailability. It is advisable to characterize the solid form obtained under different conditions using techniques like XRPD and DSC.
-
Q3: We have successfully synthesized the this compound, but we are facing challenges in removing a persistent, closely-related impurity. Column chromatography is not a viable option at our production scale. What are our alternatives?
A3: Purification is a major hurdle in process chemistry. Avoiding chromatography is a key goal for efficient and cost-effective manufacturing.
-
Underlying Cause: The impurity likely has a similar polarity and solubility profile to your product, making separation difficult. This could be an unreacted starting material, a byproduct from a side reaction, or a degradation product.
-
Troubleshooting Steps:
-
Impurity Identification: The first step is to identify the structure of the impurity. This will provide clues as to its origin and how to best remove it.
-
Reaction Optimization: Revisit the reaction conditions to minimize the formation of the impurity in the first place. This could involve adjusting stoichiometry, temperature, or reaction time.
-
Recrystallization: A well-designed recrystallization protocol is the most powerful tool for purifying crystalline solids at scale. Experiment with different solvent systems to find one that selectively dissolves either the product or the impurity.
-
Slurry Washes: Slurrying the crude product in a solvent in which the impurity is soluble but the product is not can be an effective purification method.
-
Reactive Purification: If the impurity has a reactive functional group that the product lacks, it may be possible to selectively react the impurity to form a new compound with different physical properties that is easier to remove.
-
Frequently Asked Questions (FAQs)
Q: What is the most common and scalable synthetic route to this compound?
A: The most widely adopted and scalable approach is the cyclocondensation reaction between a 3-amino-4-phenylpyrazole and a suitable 1,3-dicarbonyl compound or its equivalent. This method is generally robust and can be performed in standard chemical reactors.
Q: Are there any specific safety precautions we should take when handling the reagents for this synthesis at a large scale?
A: Yes, several safety considerations are paramount:
-
Hydrazine and its derivatives: If your synthesis of the aminopyrazole precursor involves hydrazine, be aware that it is highly toxic and potentially explosive. Ensure adequate ventilation and use appropriate personal protective equipment (PPE). For large-scale operations, consider using a less hazardous hydrazine surrogate if possible.
-
Flammable Solvents: Many of the solvents used in this synthesis (e.g., ethanol, toluene) are flammable. Ensure that all equipment is properly grounded and that there are no ignition sources in the vicinity.
-
Exothermic Reactions: The cyclocondensation reaction can be exothermic. On a large scale, the heat generated can be significant and must be carefully controlled to prevent runaway reactions. Ensure your reactor has adequate cooling capacity and that reagents are added at a controlled rate.
-
Dust Explosion Hazard: The final product and some intermediates are fine powders. When handling large quantities, be mindful of the potential for dust explosions. Use appropriate dust control measures and avoid creating dust clouds in the presence of ignition sources.
Q: How can we monitor the progress of the reaction effectively in a large-scale reactor?
A: In-process controls (IPCs) are essential for monitoring reaction progress at scale.
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of starting materials and the formation of the product. Samples can be taken from the reactor at regular intervals and analyzed.
-
Thin-Layer Chromatography (TLC): While less quantitative than HPLC, TLC can be a quick and useful tool for qualitative monitoring of the reaction progress, especially during process development.
-
Process Analytical Technology (PAT): For more advanced manufacturing, consider implementing PAT tools such as in-situ infrared (IR) or Raman spectroscopy to monitor the reaction in real-time without the need for sampling.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-4-phenylpyrazole
This protocol outlines a common method for the synthesis of the key intermediate, 3-amino-4-phenylpyrazole, starting from phenylacetonitrile.
-
Step 1: Formation of 3-(Dimethylamino)-2-phenylacrylonitrile
-
To a stirred solution of phenylacetonitrile in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture to reflux and monitor the reaction progress by HPLC or TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can often be used directly in the next step.
-
-
Step 2: Cyclization to 3-Amino-4-phenylpyrazole
-
Dissolve the crude 3-(dimethylamino)-2-phenylacrylonitrile in a suitable solvent such as ethanol.
-
Add hydrazine hydrate to the solution. A catalytic amount of a weak acid like acetic acid can be beneficial.
-
Heat the mixture to reflux and monitor the reaction.
-
After the reaction is complete, cool the mixture and isolate the product by filtration. The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Protocol 2: Scale-Up Synthesis of this compound
This protocol describes the cyclocondensation of 3-amino-4-phenylpyrazole with a 1,3-dicarbonyl compound.
-
Reaction Setup:
-
Charge a suitably sized reactor with 3-amino-4-phenylpyrazole and a suitable solvent (e.g., ethanol, isopropanol, or toluene).
-
Add the 1,3-dicarbonyl compound (e.g., malonaldehyde bis(dimethyl acetal) or a β-ketoester) to the reactor.
-
Add a mild base such as potassium carbonate.
-
-
Reaction Execution:
-
Heat the reaction mixture to a target temperature (e.g., 80-100 °C) with good agitation.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to ambient temperature.
-
If the product precipitates, it can be isolated by filtration. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Wash the isolated solid with a suitable solvent to remove impurities.
-
Dry the product under vacuum at an appropriate temperature.
-
-
Purification:
-
If necessary, the product can be further purified by recrystallization from a pre-determined solvent system.
-
Data Presentation
| Parameter | Laboratory Scale (1 g) | Pilot Scale (1 kg) | Production Scale (100 kg) |
| Starting Material | 3-amino-4-phenylpyrazole | 3-amino-4-phenylpyrazole | 3-amino-4-phenylpyrazole |
| Reagent | Malonaldehyde bis(dimethyl acetal) | Malonaldehyde bis(dimethyl acetal) | Malonaldehyde bis(dimethyl acetal) |
| Solvent | Ethanol | Isopropanol | Toluene |
| Base | Potassium Carbonate | Potassium Carbonate | Potassium Carbonate |
| Temperature | 80 °C | 90 °C | 100 °C |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Yield | 85-95% | 80-90% | 75-85% |
| Purification | Recrystallization | Recrystallization | Recrystallization/Slurry Wash |
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
Caption: Logic diagram for troubleshooting low yields and impurities.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link][1]
-
Development of a Reproducible and Scalable Method for the Synthesis of Biologically Active Pyrazolo[1,5-a]pyrimidine Derivatives. Russian Journal of General Chemistry. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link][2][3]
-
Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals. [Link][4]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. [Link][5]
-
Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. [Link][6]
-
Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. [Link][7][8]
-
Pyrazolo[1,5-a]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability. Crystal Growth & Design. [Link][2][9][10]
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Collection - Pyrazolo[1,5âa]pyrimidine: A New 5/6 Fused Energetic Material with High Thermal Stability - Crystal Growth & Design - Figshare [acs.figshare.com]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. US3920693A - Production of 3-aminopyrazoles - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
improving the regioselectivity of 3-Phenylpyrazolo[1,5-a]pyrimidine synthesis
Welcome to the technical support center for the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The pyrazolo[1,5-a]pyrimidine core is central to numerous therapeutic agents, including Zaleplon and Indiplon, making its efficient and selective synthesis a critical task.[1][2][3]
One of the most significant challenges in this synthesis is controlling the regioselectivity, particularly when using unsymmetrical 1,3-bielectrophilic reagents. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and improve the regiochemical outcome of your reactions.
Troubleshooting Guide: Improving Regioselectivity
This section addresses common issues encountered during the synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidines, focusing on the formation of undesired regioisomers.
Problem 1: My reaction yields a mixture of 5-phenyl and 7-phenyl regioisomers.
This is the most common issue, typically arising from the reaction of a 3-aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound like benzoylacetone. The aminopyrazole has two key nucleophilic centers—the endocyclic N1 nitrogen and the exocyclic amino group (NH2)—leading to two competing reaction pathways.[4][5]
Diagram: Competing Reaction Pathways
Caption: Competing pathways in pyrazolo[1,5-a]pyrimidine synthesis.
Potential Causes & Recommended Solutions
-
Reagent Choice: The structure of the 1,3-bielectrophile is the primary determinant of regioselectivity.
-
Cause: Symmetrical 1,3-diketones are ideal but limiting. Unsymmetrical diketones often give mixtures because the two carbonyl groups have similar reactivity.[5]
-
Solution: Employ 1,3-bielectrophiles with differentiated reactivity. Using β-enaminones or 1,2-allenic ketones can provide excellent regioselectivity under mild conditions, often without a catalyst.[3][6] The more electrophilic carbon in these reagents directs the initial nucleophilic attack.
-
-
Reaction Conditions (Catalyst & Temperature): The reaction environment heavily influences which pathway is favored.
-
Cause: Neutral or basic conditions may not sufficiently differentiate the nucleophilicity of the two nitrogen atoms.
-
Solution 1 (Acid Catalysis): Add a catalytic amount of a strong acid (e.g., HCl, H2SO4) or a Lewis acid. The acid tends to protonate the more basic endocyclic N1 atom, deactivating it as a nucleophile. This forces the initial attack to occur through the exocyclic amino group, leading preferentially to the 7-substituted isomer.[2][3]
-
Solution 2 (Microwave Irradiation): Microwave-assisted synthesis can dramatically reduce reaction times and, in some cases, improve regioselectivity by favoring a specific pathway. It is particularly effective for driving reactions to completion and can sometimes alter the product ratio compared to conventional heating.[1][7]
-
Table 1: Influence of 1,3-Bielectrophile on Regioselectivity
| 1,3-Bielectrophile Type | Typical Regioselectivity Outcome | Recommended Conditions |
| Unsymmetrical β-Diketones | Often yields mixtures of 5- and 7-isomers.[5] | Acid catalysis (e.g., AcOH, HCl) to favor the 7-isomer. |
| β-Ketoesters | Generally favors the 7-oxo isomer due to the higher reactivity of the ketone carbonyl. | Reflux in ethanol or acetic acid. |
| β-Enaminones | High regioselectivity, typically favoring the 7-isomer. | Reflux in acetic acid or pyridine.[2][3] |
| 1,2-Allenic Ketones | Excellent regioselectivity under mild, catalyst-free conditions.[6] | Stirring in a suitable solvent (e.g., CH3CN) at room temp. |
| Acetylenic Esters | Good regioselectivity for pyrimidin-7(4H)-one derivatives.[8] | Ultrasound irradiation with KHSO4 in aqueous ethanol.[8] |
Problem 2: The desired regioisomer is formed, but the yield is very low.
Low yields can stem from incomplete reactions, side product formation, or difficult purification.
Potential Causes & Recommended Solutions
-
Suboptimal Reaction Conditions:
-
Cause: The reaction may not have reached completion, or the conditions may promote decomposition or side reactions.
-
Solution (Optimization Workflow): Systematically optimize reaction parameters. Microwave-assisted synthesis is a powerful tool for rapid optimization.[7] A typical workflow involves screening solvents, catalysts (or lack thereof), temperature, and reaction time to identify the conditions that maximize the yield of the desired product.
-
Diagram: Experimental Optimization Workflow
Caption: Workflow for optimizing reaction yield and selectivity.
-
Purification Challenges:
-
Cause: Regioisomers can have very similar polarities, making them difficult to separate by standard column chromatography.
-
Solution: If separation is unavoidable, consider alternative chromatography techniques such as supercritical fluid chromatography (SFC) or using a different stationary phase (e.g., alumina instead of silica). Recrystallization can also be effective if a suitable solvent system is found. However, the primary goal should always be to maximize regioselectivity to minimize purification challenges.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic basis for regioselectivity in the condensation of 3-aminopyrazoles with 1,3-dicarbonyls? A1: The regioselectivity is determined by the site of the initial nucleophilic attack on the 1,3-dicarbonyl compound. The 3-aminopyrazole molecule possesses two primary nucleophilic sites: the N1 atom of the pyrazole ring and the exocyclic 3-amino group.
-
Attack via Exocyclic NH2: This pathway typically leads to the formation of 7-substituted pyrazolo[1,5-a]pyrimidines. This route is often favored under acidic conditions, where the more basic N1 atom is protonated and thus deactivated.[3][4]
-
Attack via Endocyclic N1: This pathway results in the 5-substituted regioisomer. This is sometimes considered the kinetically favored pathway under neutral conditions.[1][4] The final product distribution depends on the relative activation barriers of these two competing pathways, which are influenced by steric effects, electronic properties of substituents, and reaction conditions.
Q2: How do substituents on the starting materials affect the reaction outcome? A2: Substituents on both the aminopyrazole and the 1,3-bielectrophile play a crucial role.
-
On the 3-Aminopyrazole: Electron-donating groups (EDGs) on the pyrazole ring can increase the overall nucleophilicity, potentially accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity. Large, bulky substituents near the N1 or amino group can sterically hinder one of the reaction pathways, thereby enhancing selectivity.[7]
-
On the 1,3-Bielectrophile: The nature of the groups flanking the carbonyls in a β-diketone is critical. A group that strongly withdraws electron density (like CF3) will make the adjacent carbonyl carbon significantly more electrophilic, creating a preferential site for nucleophilic attack and thus improving regioselectivity.[1]
Q3: Are there catalyst-free methods to achieve high regioselectivity? A3: Yes. A highly efficient and regioselective synthesis has been developed using the reaction of 1,2-allenic ketones with aminopyrazoles.[6] This method proceeds under extremely mild conditions, often at room temperature without any catalyst or promoter, and shows excellent regioselectivity. The inherent electronic properties of the allenic ketone system direct the nucleophilic attack of the aminopyrazole in a highly specific manner.
Q4: Can you provide a reliable, regioselective protocol for a 7-phenylpyrazolo[1,5-a]pyrimidine derivative? A4: Certainly. The following microwave-assisted protocol, adapted from established literature procedures, utilizes an enaminone to ensure high regioselectivity for the 7-aryl product.[1][7]
Experimental Protocol: Microwave-Assisted Regioselective Synthesis of 7-Arylpyrazolo[1,5-a]pyrimidines
Objective: To synthesize a 7-arylpyrazolo[1,5-a]pyrimidine with high regioselectivity.
Materials:
-
5-Amino-1H-pyrazole derivative (1.0 mmol)
-
(E)-3-(dimethylamino)-1-arylprop-2-en-1-one (enaminone) (1.0 mmol)
-
Acetic Acid (Glacial, 3-5 mL)
-
Microwave reactor vial (10 mL) with a magnetic stir bar
Procedure:
-
Reaction Setup: To a 10 mL microwave reactor vial, add the 5-amino-1H-pyrazole derivative (1.0 mmol, 1.0 equiv) and the (E)-3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol, 1.0 equiv).
-
Solvent Addition: Add glacial acetic acid (3-5 mL) to the vial. The acetic acid acts as both the solvent and an acid catalyst.
-
Sealing: Securely cap the vial.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 20-30 minutes. Monitor the reaction progress by TLC or LC-MS if possible.
-
Causality Note: The enaminone's structure directs the initial attack of the exocyclic amino group onto the β-carbon, followed by cyclization and elimination of dimethylamine, ensuring the formation of the 7-aryl isomer. Microwave heating accelerates the rate-limiting steps, ensuring a rapid and complete reaction.[7]
-
-
Workup: After the reaction is complete, allow the vial to cool to room temperature.
-
Isolation: Pour the reaction mixture into ice-cold water (50 mL). A precipitate should form. If no solid forms, adjust the pH to ~7-8 with a saturated NaHCO3 solution.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.
-
Purification: The crude product is often of high purity. If necessary, recrystallize from a suitable solvent (e.g., ethanol, isopropanol) or purify by column chromatography on silica gel.
This protocol provides a robust and highly regioselective method for accessing the 7-phenyl isomer, minimizing the formation of the undesired 5-phenyl counterpart and simplifying downstream purification.
References
-
Moustafa, M. S., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Tel, T. H., et al. (2010). Highly facile and regio-selective synthesis of pyrazolo[1,5-a]pyrimidines via reactions of 1,2-allenic ketones with aminopyrazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2010). Regio-orientation in Condensation of Aminopyrazoles with 1,3-Bifunctional Reagents: Synthesis of New Pyrazolo[1,5-a]Pyrimidine. Molecules. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
Vera, G., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
-
Gomaa, M. A.-M. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of the Turkish Chemical Society, Section A: Chemistry. Available at: [Link]
-
Abdelgawad, M. A., et al. (2021). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. Available at: [Link]
-
Gavrin, L. K., et al. (2007). Synthesis of pyrazolo[1,5-alpha]pyrimidinone Regioisomers. The Journal of Organic Chemistry. Available at: [Link]
-
Pi, C., et al. (2017). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters. Available at: [Link]
-
Pathan, A., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. Available at: [Link]
-
Ciesielski, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. Available at: [Link]
-
Fichez, J., et al. RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Archive Ouverte en Ligne. Available at: [Link]
-
Brauch, S., & van der Eycken, E. V. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
-
Ciesielski, M., et al. (2022). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. Available at: [Link]
-
The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. Available at: [Link]
-
Krämer, A., et al. (2020). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Available at: [Link]
-
Kumar, A., et al. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. Organic & Biomolecular Chemistry. Available at: [Link]
-
Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Chen, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Abodouh, M. M., et al. (2023). Design, synthesis, biological evaluation and molecular dynamics of some novel 3-phenylpyrazolo[1,5- a]pyrimidine-2,7(1 H,4 H)-dione based compounds as anti-tubercular agents. Journal of Biomolecular Structure & Dynamics. Available at: [Link]
-
Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. ResearchGate. Available at: [Link]
-
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones. ResearchGate. Available at: [Link]
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Technical Support Center: Optimization of Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a superior methodology for preparing these heterocycles, offering dramatic reductions in reaction time, increased yields, and access to a greener chemical space.[1][4][5]
This guide is structured to address the practical challenges and questions that arise during experimentation. It moves from foundational principles to specific troubleshooting scenarios, providing not just solutions but the underlying scientific rationale to empower your research and development.
Section 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the synthesis, providing a solid foundation before you begin your experiments.
Q1: What is the general reaction mechanism for the synthesis of pyrazolo[1,5-a]pyrimidines?
A1: The most prevalent and versatile method is the cyclocondensation reaction between a 5-aminopyrazole derivative (acting as a 1,3-bisnucleophile) and a 1,3-bielectrophilic compound.[2][6] Common 1,3-bielectrophiles include β-dicarbonyl compounds, α,β-unsaturated ketones, and their synthetic equivalents like β-enaminones.[2][6] The reaction proceeds through an initial nucleophilic attack followed by cyclization and dehydration to form the fused aromatic ring system.
Caption: Troubleshooting workflow for low reaction yield.
Q: My reaction yield is consistently low. I'm using toluene as a solvent because my starting materials dissolve well in it. What's wrong?
A: Probable Cause: Incorrect solvent choice. Toluene is a nonpolar solvent with a very low dielectric loss tangent, meaning it is nearly transparent to microwaves and does not heat efficiently. [7]The energy is not being effectively transferred to your reactants.
Solution:
-
Switch to a Polar Solvent: Change the solvent to a polar, microwave-absorbing one such as ethanol, isopropanol, or DMF. [4][8]These solvents will efficiently couple with the microwave field, ensuring rapid and uniform heating of your reaction mixture to the target temperature. [9][7]2. Consider Solvent-Free: If your reactants are liquids or low-melting solids, consider running the reaction neat (solvent-free). [4]This maximizes the concentration of reactants and can lead to excellent results, provided the reactants themselves are polar enough to absorb microwave energy.
Q: I've switched to ethanol, but my yield is still poor after 10 minutes at 80 °C.
A: Probable Cause: Suboptimal temperature. While 80 °C is near the boiling point of ethanol at atmospheric pressure, one of the key advantages of microwave synthesis is the ability to superheat solvents in sealed vessels. [5]Many cyclocondensation reactions require higher activation energy.
Solution:
-
Increase the Temperature: Ensure you are using a sealed microwave reaction vessel designed to handle pressure. Increase the target temperature to 120-150 °C. The microwave will bring the reaction to this temperature and the resulting pressure increase will allow it to be maintained. [5][10]An optimized study for a related synthesis found 120 °C to be optimal. [4]2. Monitor Pressure: Always ensure the pressure inside the vessel does not exceed the manufacturer's safety limits for the vessel size. Modern microwave synthesizers automatically monitor and control pressure.
Problem: Significant Side Product Formation or Product Degradation
Q: My LCMS shows the desired product mass, but also several impurities and a dark, tarry crude mixture.
A: Probable Cause: The reaction temperature is too high or the reaction time is too long, leading to thermal degradation of your starting materials or product. While microwaves are efficient, this efficiency can also rapidly "overcook" a reaction.
Solution:
-
Reduce Reaction Time: Microwave reactions are incredibly fast. A reaction that takes 12 hours conventionally might be complete in 5-15 minutes. [4][9]Run a time course study, sampling the reaction at 2, 5, 10, and 15 minutes to find the optimal point where product formation is maximized and degradation is minimal.
-
Reduce Temperature: If reducing the time is insufficient, lower the setpoint temperature by 10-20 °C. Finding the "sweet spot" is critical for sensitive substrates.
-
Check for Regioselectivity Issues: If you are using an unsymmetrical 1,3-bielectrophile, you may be forming regioisomers. Microwave irradiation can sometimes improve selectivity, but you may need to re-evaluate your starting materials or reaction conditions (e.g., switching from thermal to acid-catalyzed conditions) to favor one isomer.
Section 3: Optimized Protocols & Data
General Experimental Protocol: Microwave-Assisted Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine
This protocol is a representative example based on common methodologies found in the literature. [4][8][11]
-
Vessel Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add the 5-aminopyrazole (1.0 mmol, 1.0 eq) and the substituted β-enaminone or 1,3-diketone (1.0 mmol, 1.0 eq).
-
Solvent Addition: Add the chosen polar solvent (e.g., isopropanol or acetic acid, 3-5 mL). [8][11]3. Vessel Sealing: Securely cap the vessel using a septum cap designed for microwave synthesis.
-
Microwave Irradiation: Place the vessel in the cavity of a dedicated laboratory microwave synthesizer. Irradiate the mixture with stirring at a set temperature of 130 °C for 15-20 minutes. [8]The instrument will modulate power to maintain the set temperature and will monitor internal pressure.
-
Work-up: After the reaction has cooled to room temperature (via forced air cooling in the instrument), open the vessel. If a precipitate has formed, collect the product by filtration and wash with cold ethanol. If no precipitate is present, concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography or recrystallization.
Data Table: Solvent Properties and Typical Reaction Conditions
This table summarizes key data to aid in experimental design.
| Solvent | Boiling Point (°C) | Microwave Absorption | Typical MAOS Temp (°C) | Notes |
| Ethanol | 78 | High | 120 - 150 | Excellent green solvent, good for many substrates. [8] |
| Isopropanol | 82 | High | 130 - 160 | Good alternative to ethanol, slightly higher boiling point. [8] |
| DMF | 153 | High | 160 - 200 | Very efficient heating; use when high temperatures are needed. |
| Acetic Acid | 118 | High | 130 - 170 | Can act as both solvent and acid catalyst. [8][11] |
| Toluene | 111 | Very Low | N/A | Poor choice for microwave heating unless reactants are polar. [7] |
| Water | 100 | High | 150 - 220 | The ultimate green solvent, requires high pressure tolerance. [5] |
| Solvent-Free | N/A | Reactant-dependent | 120 - 180 | Highly efficient, green option if reactants are suitable. [4][12] |
References
-
Jain, A. K., & Sharma, S. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. National Institutes of Health. [Link]
-
Zhang, L., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health. [Link]
-
Castillo, J. C., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. [Link]
-
Verma, R. S. (2018). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of ChemTech Research. [Link]
-
Slideshare. (2015). Microwave assisted reactions. Slideshare. [Link]
-
CEM Corporation. Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
Quiroga, J., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. [Link]
-
Jain, A. K., & Sharma, S. (2021). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health. [Link]
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ResearchGate. The mechanism for the synthesis of pyrazolo[1,5‐a]pyrimidines using the cyclocondensation technique as a solvent‐free approach. ResearchGate. [Link]
-
Leonelli, C., & Veronesi, P. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PubMed Central. [Link]
-
Jauhari, S., et al. (2012). A brief review: Microwave assisted organic reaction. Scholars Research Library. [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Applications in Cancer and Inflammation. International Journal of Pharmaceutical Sciences. [Link]
-
ResearchGate. (2023). (PDF) Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[9][8][13]riazine and Imidazo[2,1-c][1,. ResearchGate. [Link]
-
Gomaa, M. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[9][8][13]riazine and Imidazo[2,1-c].[9][8][13] Bentham Science. [Link]
-
El-Sayed, N. N. E., et al. (2023). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]
-
Besson, T., et al. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[4][14][13]riazines. MDPI. [Link]
-
ResearchGate. (2012). Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Gomaa, M. A. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[9][8][13]riazine and Imidazo[2,1-c][1,2,4. Bentham Science. [Link]
-
Castillo, J. C., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Cravotto, G., & Carnaroglio, D. (2018). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Bozzo, F., et al. (2015). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PubMed Central. [Link]
-
International Journal of Novel Research and Development. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. [Link]
-
Jain, A. K., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. MDPI. [Link]
-
Kumar, V., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]0476)
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Technical Support Center: Overcoming Resistance to Pyrazolo[1,5-a]pyrimidine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine-based inhibitors. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical challenge of drug resistance. The pyrazolo[1,5-a]pyrimidine scaffold is a versatile and potent core for a variety of kinase inhibitors, but as with many targeted therapies, the emergence of resistance can limit their clinical efficacy.[1][2][3] This resource provides actionable insights and experimental protocols to help you navigate and overcome these challenges.
Section 1: Understanding the Landscape of Resistance
Pyrazolo[1,5-a]pyrimidines are a prominent class of heterocyclic compounds known for their potent activity as protein kinase inhibitors, playing a crucial role in targeted cancer therapy.[1][2][3] They often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of target kinases and preventing the phosphorylation of downstream substrates.[4] However, the development of drug resistance remains a significant hurdle.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to pyrazolo[1,5-a]pyrimidine-based kinase inhibitors?
A1: Resistance mechanisms can be broadly categorized into two main types:
-
On-target resistance: This typically involves mutations in the target kinase that directly interfere with inhibitor binding. These can be "gatekeeper" mutations that sterically hinder drug entry into the ATP-binding pocket or other mutations that alter the conformation of the binding site.
-
Off-target resistance: This involves the activation of bypass signaling pathways that circumvent the inhibited kinase, rendering the cell insensitive to the drug. Another off-target mechanism is the increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the inhibitor from the cell, reducing its intracellular concentration.[5][6]
Q2: My pyrazolo[1,5-a]pyrimidine inhibitor is losing efficacy in my long-term cell culture experiments. What could be the cause?
A2: This is a classic sign of acquired resistance. The most likely causes are the selection of a subpopulation of cells with pre-existing resistance mutations or the development of new mutations under the selective pressure of the inhibitor. It is also possible that the cells have adapted by upregulating alternative signaling pathways.
Q3: Are there specific kinase targets where resistance to pyrazolo[1,5-a]pyrimidine inhibitors is more common?
A3: While resistance can emerge against inhibitors of any kinase, it is a well-documented phenomenon for inhibitors targeting kinases in critical cancer signaling pathways, such as EGFR, B-Raf, and MEK in non-small cell lung cancer (NSCLC) and melanoma, respectively.[1][2][3] Resistance to Tropomyosin receptor kinase (Trk) inhibitors with a pyrazolo[1,5-a]pyrimidine core has also been a significant clinical challenge, leading to the development of second-generation inhibitors.[7][8]
Section 2: Troubleshooting Guide: Experimental Challenges and Solutions
This section provides a structured approach to identifying and addressing common experimental issues related to inhibitor resistance.
Problem 1: Gradual increase in IC50 value of the inhibitor in cell viability assays.
-
Possible Cause: Emergence of a resistant cell population.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an observed increase in IC50.
-
Detailed Steps:
-
Isolate Resistant Clones: Use limiting dilution or single-cell sorting to isolate clones from the resistant cell population.
-
Confirm Resistance: Perform dose-response curves with the inhibitor on the isolated clones to confirm their resistant phenotype.
-
Genomic Analysis: Extract genomic DNA from resistant clones and the parental cell line. Sequence the coding region of the target kinase to identify potential mutations.
-
Transcriptomic/Proteomic Analysis: Perform RNA-sequencing or proteomic analysis to identify changes in gene expression or protein levels that may indicate the activation of bypass signaling pathways.
-
Functional Validation: If a bypass pathway is identified, use specific inhibitors for key components of that pathway in combination with your pyrazolo[1,5-a]pyrimidine inhibitor to see if sensitivity can be restored.
-
Problem 2: No significant cell death is observed, but cell proliferation is inhibited.
-
Possible Cause: The inhibitor is inducing a cytostatic rather than a cytotoxic effect. This could be due to cell cycle arrest.
-
Troubleshooting Steps:
-
Cell Cycle Analysis: Treat cells with the inhibitor and perform flow cytometry analysis of the cell cycle distribution using propidium iodide staining. Look for an accumulation of cells in a specific phase of the cell cycle (e.g., G1, S, or G2/M).
-
Apoptosis Assays: To confirm the lack of cytotoxicity, perform apoptosis assays such as Annexin V/PI staining or a TUNEL assay.
-
Mechanism of Arrest: Investigate the molecular mechanism of cell cycle arrest by examining the expression and phosphorylation status of key cell cycle regulators like cyclins, CDKs, and CDK inhibitors (e.g., p21, p27) via Western blotting.
-
Problem 3: High variability in experimental results.
-
Possible Cause: Inconsistent inhibitor concentration, cell passage number, or assay conditions.
-
Troubleshooting Steps:
-
Inhibitor Stability: Ensure the inhibitor is properly stored and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.
-
Cell Line Authenticity and Passage Number: Regularly authenticate your cell line (e.g., by STR profiling) and use cells within a consistent and low passage number range to avoid phenotypic drift.
-
Assay Standardization: Standardize all assay parameters, including cell seeding density, treatment duration, and reagent concentrations.
-
Section 3: Key Experimental Protocols
Here are detailed protocols for essential experiments to investigate and characterize resistance to pyrazolo[1,5-a]pyrimidine-based inhibitors.
Protocol 1: In Vitro Cytotoxicity (MTT) Assay
This colorimetric assay is used to assess cell viability and determine the IC50 of an inhibitor.[9]
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine inhibitor in cell culture medium. Treat the cells with these concentrations for 48-72 hours.[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the untreated control.[9]
-
Protocol 2: Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in protein expression and phosphorylation, which can indicate the activation of bypass signaling pathways.
-
Procedure:
-
Cell Lysis: Treat cells with the inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 3: In Vitro Kinase Inhibition (ADP-Glo™) Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction and can be used to determine the IC50 of an inhibitor against a specific kinase.[9]
-
Procedure:
-
Reaction Setup: In a 384-well plate, add the pyrazolo[1,5-a]pyrimidine inhibitor, the target kinase, and the substrate/ATP mixture.[9]
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[9]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[9]
-
ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and measure the luminescence, which is proportional to the kinase activity.
-
Section 4: Data Interpretation and Advanced Strategies
Quantitative Data Summary
The following table provides a hypothetical example of how to present IC50 data for a pyrazolo[1,5-a]pyrimidine inhibitor against wild-type and resistant mutant kinases.
| Compound | Target Kinase | IC50 (nM) | Fold Resistance |
| Inhibitor X | Wild-Type Kinase | 10 | - |
| Inhibitor X | Mutant Kinase (V834M) | 500 | 50 |
| Inhibitor Y | Wild-Type Kinase | 15 | - |
| Inhibitor Y | Mutant Kinase (V834M) | 25 | 1.7 |
Signaling Pathway Visualization
Understanding the signaling context is crucial. Below is a simplified diagram illustrating how a pyrazolo[1,5-a]pyrimidine inhibitor can be bypassed.
Caption: Bypass signaling pathway activation as a mechanism of resistance.
Advanced Strategy: Combination Therapies
A promising strategy to overcome resistance is the use of combination therapies. For instance, if resistance is mediated by the upregulation of an efflux pump like ABCB1, co-administration of an ABCB1 inhibitor can restore sensitivity to the pyrazolo[1,5-a]pyrimidine drug.[5] Similarly, if a bypass pathway is activated, combining the primary inhibitor with an inhibitor of a key component of the bypass pathway can be effective.
References
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). MDPI. Retrieved January 11, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2025). RSC Publishing. Retrieved January 11, 2026, from [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]
-
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. (2024). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Discovery of novel pyrazolo[1,5-a]pyrimidine derivatives as potent reversal agents against ABCB1-mediated multidrug resistance. (2024). PubMed. Retrieved January 11, 2026, from [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]
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Technical Support Center: Enhancing the Bioavailability of 3-Phenylpyrazolo[1,5-a]pyrimidine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Phenylpyrazolo[1,5-a]pyrimidine analogs. This guide provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the bioavailability of this important class of molecules, which are often investigated as potent protein kinase inhibitors.[1][2][3] Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound analog is highly potent in in vitro kinase assays, but shows weak or no efficacy in animal models. What is the most likely reason for this discrepancy?
This is a common and critical challenge in drug development. The most probable cause for the disconnect between in vitro potency and in vivo efficacy is poor oral bioavailability . For the pyrazolo[1,5-a]pyrimidine scaffold and its close relatives, this issue is most frequently rooted in low aqueous solubility .[4][5][6] The compound may be excellent at inhibiting its target kinase, but if it cannot dissolve in the gastrointestinal (GI) tract and be absorbed into the bloodstream, it will never reach the target site in sufficient concentrations to exert a therapeutic effect.
Other potential, though often secondary, contributing factors can include:
-
Low Permeability: The compound may dissolve but be unable to efficiently cross the intestinal epithelium.[7]
-
High First-Pass Metabolism: The compound is absorbed but is rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[8][9]
-
Active Efflux: The compound is actively pumped back into the GI tract by transporter proteins like P-glycoprotein (P-gp) after being absorbed by intestinal cells.[7][9]
The following workflow provides a general framework for diagnosing and addressing these issues.
Caption: General workflow for diagnosing and addressing poor bioavailability.
Q2: How can I perform a quick and reliable assessment to determine if poor solubility is the primary issue for my compound?
Before investing in complex formulation or medicinal chemistry efforts, it's crucial to confirm that solubility is indeed the limiting factor. We recommend a tiered approach:
-
Kinetic Solubility Assay: This is a high-throughput method that measures the solubility of a compound precipitating out of a dimethyl sulfoxide (DMSO) stock solution when added to an aqueous buffer. It mimics the conditions of many in vitro biological assays and gives a rapid indication of potential solubility problems.
-
Thermodynamic Solubility Assay: This "gold standard" method measures the true equilibrium solubility of a solid compound in a buffer. It is more time-consuming but provides the most accurate and relevant data for predicting oral absorption.
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of your solid, crystalline this compound analog to a sealed vial containing a known volume of phosphate-buffered saline (PBS) at pH 7.4. Ensure enough solid is added so that some remains undissolved at the end of the experiment.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 15 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Accurately determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as LC-MS/MS or HPLC-UV, by comparing against a standard curve.
A compound with a thermodynamic solubility of <10 µg/mL is very likely to face significant absorption challenges.
Troubleshooting Guide 1: The Prodrug Approach for Enhancing Aqueous Solubility
Q3: My compound's solubility is extremely low. I want to explore a prodrug strategy. What is a proven method for pyrazolopyrimidine scaffolds?
Expertise & Causality: A prodrug is a pharmacologically inactive derivative of a drug that undergoes biotransformation in vivo to release the active parent compound.[10][11] For overcoming poor solubility, the strategy involves attaching a highly polar, water-solubilizing group to the parent molecule via a linker that is designed to be cleaved by enzymes in the plasma or liver.[4][12]
For pyrazolo[3,4-d]pyrimidines, a class of compounds structurally related to your analogs, a highly successful approach has been the use of an O-alkyl carbamate linker to attach a solubilizing moiety like N-methylpiperazine.[4][13] This strategy dramatically improves aqueous solubility while ensuring the prodrug is stable enough to be absorbed and then efficiently converted back to the active drug.[12][13]
Caption: The prodrug concept: enhancing solubility for absorption and subsequent in vivo activation.
Experimental Protocol: Synthesis of a Carbamate-Linked Prodrug This protocol is adapted from a validated procedure for pyrazolo[3,4-d]pyrimidines and serves as an excellent starting point.[13]
-
Intermediate Formation: Dissolve the parent this compound analog (which must contain a secondary amine) in a suitable anhydrous solvent (e.g., dichloromethane).
-
Activation: Cool the solution to 0°C and add triphosgene. This reaction generates a reactive carbonyl-chloride intermediate on the secondary amine.
-
Prodrug Synthesis: In the same pot, add the solubilizing alcohol (e.g., 1-(2-hydroxyethyl)-4-methylpiperazine). The alcohol will displace the chlorine atom, forming the final carbamate-linked prodrug.
-
Purification: Purify the final product using standard techniques like column chromatography.
-
Validation: Confirm the structure via NMR and Mass Spectrometry. Crucially, verify the improved aqueous solubility using the shake-flask method described in Q2 and assess its stability and conversion back to the parent drug in plasma.[4][13]
Troubleshooting Guide 2: Formulation Strategies for Preclinical In Vivo Studies
Q4: I need to get a quick but reliable PK profile for my lead candidate. Which formulation strategy is most appropriate for early-stage animal studies?
Expertise & Causality: For early preclinical studies, the goal is often to achieve sufficient exposure to establish a proof-of-concept, not to develop a final commercial formulation. The choice of formulation vehicle is a balance between solubilization capacity, ease of preparation, and tolerability in the animal species.[14]
Data Presentation: Comparison of Preclinical Formulation Strategies
| Formulation Strategy | Composition | Pros | Cons | Best For |
| Co-Solvent System | Mixture of water and organic solvents (e.g., PEG 400, ethanol, propylene glycol).[15] | Simple to prepare; good for moderate solubility issues. | Risk of drug precipitation upon dilution in the GI tract; potential for solvent toxicity. | Rapid, initial PK screening of multiple compounds. |
| Suspension | Micronized drug particles suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% methylcellulose). | Easy to prepare; avoids solvents; mimics a solid dosage form. | Bioavailability is dependent on dissolution rate; may not be suitable for "brick dust" compounds. | Compounds with moderate solubility but slow dissolution. |
| Lipid-Based System | Drug dissolved in oils, surfactants, and co-solvents (e.g., SEDDS).[14] | Maintains drug in a solubilized state; can enhance absorption via lymphatic pathway.[14] | More complex to develop and characterize; potential for GI side effects. | Highly lipophilic compounds (high LogP). |
| Nanosystems | Drug encapsulated in carriers like liposomes or albumin nanoparticles.[5] | Significantly improves solubility and can alter biodistribution. | Complex preparation and characterization; higher cost. | High-priority candidates where other methods fail.[5] |
Authoritative Recommendation: For a typical, poorly soluble this compound analog, start with a micronized suspension in 0.5% methylcellulose. This approach is straightforward and avoids the potential confounding toxicity of co-solvents. If exposure remains insufficient, a lipid-based formulation or a dedicated nanosystem like liposomes would be the logical next step, as this has been shown to be effective for this class of compounds.[5]
Troubleshooting Guide 3: Investigating Low Permeability and Active Efflux
Q5: My analog's solubility is acceptable after formulation, but its oral bioavailability is still poor. A Caco-2 assay showed a high efflux ratio (>2). What does this mean and how do I address it?
Expertise & Causality: A high efflux ratio in a Caco-2 assay is a strong indicator that your compound is a substrate for an active efflux transporter, most commonly P-glycoprotein (P-gp).[7] These transporters are present on the apical (lumen-facing) side of intestinal cells and act as "gatekeepers," actively pumping absorbed drugs back into the GI tract, thereby limiting net absorption and bioavailability.[9]
Caption: The impact of P-gp efflux on limiting the net absorption of a drug.
Troubleshooting Steps & Protocol:
-
Confirm P-gp Substrate Activity: The most definitive way to confirm this is to repeat the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil.[7]
-
Protocol: Run the standard bi-directional Caco-2 assay (measuring permeability from Apical-to-Basolateral and Basolateral-to-Apical).
-
Run a parallel experiment where a P-gp inhibitor (e.g., 100 µM verapamil) is added to the apical side.
-
Interpretation: If the A-to-B permeability (Papp A->B) significantly increases and the efflux ratio drops close to 1 in the presence of the inhibitor, you have confirmed your compound is a P-gp substrate.
-
-
Strategic Solutions:
-
Medicinal Chemistry: This is the most effective long-term solution. The goal is to modify the compound's structure to reduce its recognition by efflux transporters. This often involves reducing the number of hydrogen bond donors or carefully modulating lipophilicity. This requires a systematic structure-activity relationship (SAR) study.[6][16]
-
Formulation with Excipients: Certain pharmaceutical excipients can act as mild P-gp inhibitors. While this is typically a later-stage formulation strategy, it can be considered if medicinal chemistry options are limited.[7]
-
By systematically diagnosing the root cause of poor bioavailability, from solubility to permeability and efflux, you can deploy targeted and effective strategies to advance your promising this compound analogs toward successful preclinical and clinical development.
References
-
Artini, M., et al. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Schenone, S., et al. (2017). Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. Journal of Medicinal Chemistry. Available at: [Link]
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Radi, M., et al. (2017). Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic glioblastoma model. Usiena AIR. Available at: [Link]
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Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]
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Mehellou, Y., et al. (2021). Prodrug strategies in developing antiviral nucleoside analogs. RSC Medicinal Chemistry. Available at: [Link]
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Al-Ostath, O., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. International Journal of Molecular Sciences. Available at: [Link]
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Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. Available at: [Link]
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Scott, J.S., et al. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry. Available at: [Link]
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Human Metabolome Database. (2021). Showing metabocard for Pyrazolo[1,5-a]pyrimidine (HMDB0256950). HMDB. Available at: [Link]
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Singh, A., et al. (2015). Strategies for enhancing oral bioavailability of poorly soluble drugs. ResearchGate. Available at: [Link]
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Muszalska, I., et al. (2017). Strategies in the designing of prodrugs, taking into account the antiviral and anticancer compounds. European Journal of Medicinal Chemistry. Available at: [Link]
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Johnson, K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available at: [Link]
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Otero Espinar, F.J., et al. (2024). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2021). Discovery and structure-activity relationship exploration of pyrazolo[1,5-a]pyrimidine derivatives as potent FLT3-ITD inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. Available at: [Link]
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Quiroga, J., & Trilleras, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
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El-Adl, K., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]
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Terungwa, S.A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
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Park, H., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Stypik, M., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. Molecules. Available at: [Link]
-
Porter, D.W., et al. (2014). The discovery of potent, orally bioavailable pyrazolo and triazolopyrimidine CXCR2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Fraley, M.E., et al. (2002). Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Al-Abdullah, E.S., et al. (2022). Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
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Terungwa, S.A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central. Available at: [Link]
-
O'Dwyer, P.J., & Catalano, G. (2006). Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. Clinical Pharmacokinetics. Available at: [Link]
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Sabatino, M., et al. (2024). NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][4][12]benzothiazine 5,5‐Dioxide Derivatives. ChemMedChem. Available at: [Link]
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Lee, K., et al. (2021). Development of the phenylpyrazolo[3,4-d]pyrimidine-based, insulin-like growth factor receptor/Src/AXL-targeting small molecule kinase inhibitor. Theranostics. Available at: [Link]
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Zhang, W., et al. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. Pharmaceutical Research. Available at: [Link]
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Zhang, W., et al. (2023). How Much is Enough? Impact of Efflux Transporters on Drug delivery Leading to Efficacy in the Treatment of Brain Tumors. ResearchGate. Available at: [Link]
-
Al-Ostath, O., et al. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PubMed. Available at: [Link]
-
Askar, A.A., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Technical Support Center: 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for researchers working with 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives. This guide is designed to provide practical, in-depth answers and troubleshooting strategies to help you anticipate, identify, and mitigate toxicity in your experimental workflow.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses common high-level questions regarding the toxicological profiling of this chemical series.
Q1: What are the most common toxicities observed with pyrazolo[1,5-a]pyrimidine derivatives, and why do they occur?
Answer: this compound derivatives, many of which function as kinase inhibitors, often exhibit a toxicity profile common to this class of targeted agents.[1] The primary reason for these toxicities is that the kinases targeted for therapeutic effect in cancer cells are also present in healthy tissues, where they play critical roles in normal cellular functions.[1]
Commonly observed toxicities include:
-
Hepatotoxicity: The liver is the primary site of drug metabolism. The generation of reactive metabolites during this process can lead to cellular damage.[2]
-
Cardiotoxicity: Inhibition of certain kinases, such as VEGFR, can lead to cardiovascular side effects like hypertension.[3] A critical concern for many small molecules is the blockade of the hERG potassium channel, which can prolong the QT interval and lead to life-threatening arrhythmias.[4]
-
General Cytotoxicity: Off-target kinase inhibition or other unforeseen interactions can lead to broad cytotoxic effects in various cell lines.
Understanding the specific kinase inhibitory profile of your compound is the first step in anticipating its potential toxicities.
Q2: At what stage of my research should I start thinking about toxicity?
Answer: Toxicity assessment should begin as early as possible in the drug discovery process. Integrating toxicological screening during the lead optimization phase can save significant time and resources by eliminating compounds with unfavorable safety profiles before they advance to more complex and expensive studies.[5][6] Early-stage in vitro screening helps build a structure-toxicity relationship (STR) profile, guiding the chemical synthesis toward safer and more effective candidates.
Below is a recommended workflow for integrating toxicity assessment into your research pipeline.
Q3: What is the "Therapeutic Index" and how do I use it to guide my experiments?
Answer: The Therapeutic Index (TI), in an in vitro context, is the ratio of a compound's cytotoxicity in normal, non-cancerous cells to its potency in the target cancer cells (e.g., IC50 in normal fibroblasts / IC50 in a cancer cell line). A higher TI is desirable as it indicates selectivity for cancer cells.
Practical Application: Always screen your compounds against at least one non-cancerous cell line (e.g., WI-38 or IMR-90 human fibroblasts) alongside your cancer cell lines of interest. This provides an early indication of selectivity. A compound that is highly potent against a cancer cell line but equally toxic to normal cells has a low TI and is likely to be a poor drug candidate. Prioritize compounds that demonstrate a significant potency gap between cancer and normal cells. Some studies have shown that certain pyrazolo[1,5-a]pyrimidine derivatives can exhibit low toxicity toward normal fibroblast cells, indicating good selectivity.[7]
Section 2: Troubleshooting Guide - Experimental Issues
This section provides answers to specific experimental problems you may encounter.
Q4: My lead compound is potent, but it shows high cytotoxicity in a standard HepG2 assay. What are my next steps?
Answer: High cytotoxicity in HepG2 cells is a common flag for potential hepatotoxicity. While concerning, it's a crucial data point that requires further investigation, not necessarily immediate termination of the compound.
Causality: HepG2 cells are a human hepatoma cell line often used as a first-pass screen. Toxicity here can result from direct mitochondrial impairment, membrane disruption, or the formation of toxic metabolites by the cells' own enzymatic machinery.
Troubleshooting Workflow:
-
Confirm the Finding: Repeat the assay to ensure the result is reproducible. Include positive (e.g., acetaminophen) and negative (vehicle) controls.
-
Assess Mitochondrial Toxicity: Since mitochondrial dysfunction is a common mechanism of drug-induced liver injury (DILI), run a follow-up assay using HepG2 cells grown in galactose-supplemented media instead of glucose. Cells grown in galactose are forced to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxicants. A significant drop in the IC50 value in galactose media strongly suggests mitochondrial liability.[8]
-
Move to More Predictive Models: If toxicity is confirmed, progress to more physiologically relevant in vitro models.
| Model Type | Throughput | Physiological Relevance | Key Advantages & Disadvantages |
| Hepatoma Cell Lines (e.g., HepG2) | High | Low-Medium | Pro: Inexpensive, easy to culture. Con: Low expression of some key metabolic enzymes compared to primary cells. |
| Primary Human Hepatocytes (PHH) | Medium | High | Pro: Gold standard for metabolic activity. Con: Expensive, high donor variability, short culture lifespan. |
| 3D Liver Microtissues (Spheroids) | Medium-High | High | Pro: Recapitulate liver architecture and maintain long-term function, enabling chronic dosing studies.[6][9] Con: More complex culture and analysis. |
By systematically escalating the complexity of your model system, you can determine if the observed toxicity is a true liability or an artifact of a simplified model.
Q5: An early screen flagged my compound for potential hERG inhibition. How can I investigate this further and what structural modifications could I consider?
Answer: A hERG flag is a serious cardiotoxicity concern that must be addressed. The hERG potassium channel is critical for cardiac repolarization, and its inhibition can lead to fatal arrhythmias.[4][10]
Investigative Steps:
-
Definitive Electrophysiology: The gold standard for confirming hERG inhibition is a manual or automated patch-clamp electrophysiology assay.[11] This directly measures the flow of ions through the hERG channel in cells engineered to express it (e.g., HEK-293 cells). This assay will provide a definitive IC50 value for hERG block.
-
Use iPSC-Derived Cardiomyocytes: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are a highly relevant in vitro model.[5][10] These cells form a spontaneously beating monolayer and allow for the assessment of compound effects on calcium transients and action potential duration, providing a more holistic view of cardiotoxicity beyond just the hERG channel.[12]
Structural Modification Strategies (Structure-Toxicity Relationship):
The goal is often to reduce the basicity and lipophilicity of the compound, as these are common features of hERG inhibitors.
-
Introduce Polar Groups: Adding a carboxylic acid, hydroxyl, or other polar functional group can reduce the compound's ability to access the hydrophobic binding pocket of the hERG channel.
-
Reduce Basicity: If your molecule contains a basic nitrogen atom, consider strategies to lower its pKa. This can sometimes be achieved by introducing electron-withdrawing groups nearby or by incorporating the nitrogen into a less basic ring system.
-
Explore SAR: Systematically modify different positions on the pyrazolo[1,5-a]pyrimidine scaffold. Some studies on this scaffold have successfully identified potent analogues with low hERG liability, indicating that this is an achievable goal.[13] For example, modifying substituents on the 3-phenyl ring or at other positions can dramatically alter the toxicity profile without sacrificing activity.[13]
Section 3: Key Experimental Protocols
This section provides streamlined protocols for core toxicity assays.
Protocol 1: General Cytotoxicity Assessment using an MTT Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Principle: The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2, WI-38) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of your this compound derivative in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle-only" and "no-treatment" control wells.
-
Incubation: Incubate the plate for the desired time period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for 3-4 hours. Purple precipitates should become visible in the living cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic solution of isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results in a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Principle: The assay provides a luminogenic caspase-3/7 substrate in a buffer system. The presence of active caspase 3 or 7 results in cleavage of the substrate, releasing aminoluciferin, which is a substrate for the luciferase enzyme. The resulting luminescent signal is proportional to the amount of caspase activity.
Methodology:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. A shorter incubation period (e.g., 6-24 hours) is often sufficient for apoptosis detection.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of apoptosis. This can be plotted as a dose-response curve.
References
- HCC Whiteboard #3: The Management of Adverse Events of Tyrosine Kinase Inhibitors. (2018). Imedex, LLC.
- New strategies for targeting kinase networks in cancer. (n.d.). PMC - NIH.
- Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. (n.d.). PMC - NIH.
- Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia. (n.d.). Oncology Times.
- Cardiotoxicity, Cardiac Toxicity. (n.d.). Molecular Devices.
- Managing common toxicities with new tyrosine kinase inhibitors. (2015). Cancer World Archive.
- Managing Toxicities of Tyrosine Kinase Inhibitors (TKI) in CML. (2025). YouTube.
- In Vitro Cardiotoxicity Screening Approaches. (2025).
- Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. (n.d.). PMC - NIH.
- Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues. (n.d.).
- In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs. (2025).
- An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms. (n.d.). NIH.
- Early Detection of Hepatotoxic Compounds in Drug Development. (n.d.). InSphero.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (2021). ACS Infectious Diseases.
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. (2022). MDPI.
- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Deriv
- Drug-Induced Liver Injury: Biomarkers, Requirements, Candidates, and Valid
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). NIH.
- Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. (n.d.). PubMed.
- Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. (n.d.). NIH.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (n.d.). MDPI.
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH.
- Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). PMC - PubMed Central.
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
- Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. (n.d.). PubMed.
- New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiprolifer
- Structure–Activity Relationships of Pyrazolo[1,5- a ]pyrimidin-7(4 H )-ones as Antitubercular Agents. (2021).
- Synthesis, In Vitro Antimicrobial and Cytotoxic Activities of Some New Pyrazolo[1,5-a]pyrimidine Deriv
Sources
- 1. youtube.com [youtube.com]
- 2. Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archive.cancerworld.net [archive.cancerworld.net]
- 4. In Vitro Cardiotoxicity Screening Approaches [ntp.niehs.nih.gov]
- 5. Cardiotoxicity, Cardiac Toxicity | Molecular Devices [moleculardevices.com]
- 6. insphero.com [insphero.com]
- 7. New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An in silico–in vitro pipeline for drug cardiotoxicity screening identifies ionic pro‐arrhythmia mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Selective C-H Functionalization of the Pyrazolo[1,5-a]pyrimidine Core
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective C-H functionalization of the pyrazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with significant biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Direct C-H functionalization offers a powerful and atom-economical strategy to synthesize and diversify these important molecules, bypassing the need for pre-functionalized starting materials.[3][4]
However, the presence of multiple nitrogen atoms and distinct C-H bonds within the fused heterocyclic system presents unique challenges in achieving high efficiency and regioselectivity.[5][6] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments, helping you to troubleshoot problems and optimize your reaction protocols.
Frequently Asked Questions (FAQs)
Q1: Which C-H bond in the pyrazolo[1,5-a]pyrimidine core is the most reactive for functionalization, and why?
The C3 position on the pyrazole moiety of the scaffold is generally the most nucleophilic and thus the most reactive site for electrophilic aromatic substitution-type reactions and many transition-metal-catalyzed C-H functionalizations.[2][7] The electronic properties of the fused ring system lead to a higher electron density at C3, making it the kinetically favored site for reactions like halogenation, nitration, and direct arylation.[2][8] In contrast, the pyrimidine ring is more electron-deficient, making its C5 and C7 positions susceptible to nucleophilic aromatic substitution (SNAr) if a suitable leaving group (like a halogen) is present.[9]
Q2: What are the most common catalytic systems used for C-H arylation of pyrazolo[1,5-a]pyrimidines?
Palladium-based catalysts are the most widely employed for direct C-H arylation of this scaffold.[10][11] A typical catalytic system consists of:
-
Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precursor.
-
Ligand: Phosphine ligands (e.g., triphenylphosphine, tricyclohexylphosphine) or N-heterocyclic ligands (e.g., 1,10-phenanthroline) are often crucial for catalytic activity and selectivity.[10]
-
Base: An inorganic base is required to facilitate the C-H activation step. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used.[10]
-
Solvent: High-boiling point, polar aprotic solvents like N,N-dimethylacetamide (DMA), toluene, or dioxane are typically used to ensure the reaction can be heated sufficiently.[10]
Q3: How do substituents on the pyrazolo[1,5-a]pyrimidine core affect C-H functionalization?
Substituents can significantly influence both the reactivity and regioselectivity of C-H functionalization.
-
Electronic Effects: Electron-donating groups (EDGs) on the scaffold can increase the nucleophilicity of the ring system, potentially accelerating the reaction rate. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.
-
Steric Effects: Bulky substituents near a target C-H bond can hinder the approach of the catalyst or reagent, potentially blocking the reaction at that site or directing it to a less sterically hindered position.[3]
Q4: Beyond arylation, what other C-H functionalizations are common for this core?
Recent advances have enabled a wide range of C-H functionalizations at the C3 position. These include:
-
Halogenation: Using N-halosuccinimides (NCS, NBS, NIS) or potassium halide salts with an oxidant.[1][2]
-
Nitration, Formylation, and Acetylation.
-
Sulfenylation, Selenylation, and Thiocyanation.
These transformations provide valuable handles for further synthetic diversification.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during your experiments.
Q5: I am observing no reaction or very low conversion. What are the likely causes and how can I fix it?
This is a common issue in C-H functionalization. The root cause often lies with the catalyst, reagents, or reaction conditions.
-
Potential Cause 1: Catalyst Poisoning or Deactivation. The nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core can coordinate strongly with the palladium catalyst, leading to the formation of inactive species.[5][6]
-
Solution:
-
Screen Ligands: The choice of ligand is critical. If a simple ligand like PPh₃ fails, try bulkier, more electron-rich phosphine ligands (e.g., PCy₃) or specialized N-heterocyclic ligands like 1,10-phenanthroline, which have shown success.[10]
-
Increase Catalyst Loading: As a last resort, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) may overcome partial deactivation, though this is not ideal for atom economy.
-
-
-
Potential Cause 2: Poor Quality Reagents or Solvents. Trace amounts of water or oxygen can be detrimental to many catalytic cycles.
-
Solution:
-
Use Dry Solvents: Ensure you are using anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.
-
Degas the Reaction Mixture: Before heating, thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes. This is critical for removing dissolved oxygen.
-
Check Reagent Purity: Ensure your pyrazolo[1,5-a]pyrimidine starting material and coupling partner are pure.
-
-
-
Potential Cause 3: Inappropriate Base or Temperature. The C-H activation step is often base-mediated and highly temperature-dependent.
-
Solution:
-
Base Screening: The strength and solubility of the base matter. If K₂CO₃ is ineffective, try a stronger or more soluble base like Cs₂CO₃ or K₃PO₄.[10]
-
Optimize Temperature: C-H functionalization reactions often require high temperatures (110-165 °C).[10] Ensure your reaction is reaching the target temperature. If decomposition is observed, the temperature may be too high.
-
-
Troubleshooting Workflow for Low Conversion
Caption: A decision-making workflow for troubleshooting low-yield C-H functionalization reactions.
Q6: My reaction is producing a mixture of regioisomers (e.g., C3 and C7). How can I improve selectivity?
While C3 is electronically favored, functionalization at other positions can occur, especially under harsh conditions or with certain substitution patterns.
-
Potential Cause 1: High Temperature. Extremely high temperatures can sometimes overcome the kinetic barrier for functionalization at less reactive sites, leading to a loss of selectivity.
-
Solution: Try running the reaction at the lowest temperature that still provides a reasonable conversion rate. A temperature screen (e.g., 100 °C, 110 °C, 120 °C) is advisable.
-
-
Potential Cause 2: Ligand/Catalyst Choice. The steric and electronic properties of the catalyst-ligand complex play a huge role in directing the reaction to a specific C-H bond.
-
Solution: A systematic ligand screening is the most effective strategy. A sterically bulky ligand may selectively favor the more accessible C3 position over a more hindered site. Bedford and co-workers noted that reaction regioselectivity can depend on the electronic properties of the coupling partners.[2][7]
-
-
Potential Cause 3: Directing Group Effects. If your substrate contains a potential directing group, it may override the intrinsic reactivity of the pyrazolo[1,5-a]pyrimidine core, leading to functionalization at a position ortho to the directing group.
-
Solution: If this is the case, you may need to reconsider your synthetic strategy. This can sometimes be used to your advantage to achieve functionalization at otherwise inaccessible positions.[5]
-
Simplified Catalytic Cycle for Pd-Catalyzed C3-Arylation
Caption: Key steps in the Pd-catalyzed C-H arylation cycle and potential catalyst poisoning pathway.
Key Experimental Protocols
Disclaimer: These protocols are intended as a starting point. Optimization will likely be required for your specific substrate. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Protocol 1: Palladium-Catalyzed Direct C3-Arylation
This protocol is adapted from methodologies reported for the direct arylation of related pyrazolo-pyrimidine systems.[10]
Reagents & Equipment:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Aryl halide (iodide or bromide, 2.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMA)
-
Schlenk flask or sealed reaction vial, stir bar, inert atmosphere (Ar or N₂)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the pyrazolo[1,5-a]pyrimidine substrate (e.g., 0.5 mmol), aryl halide (1.0 mmol), Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (1.5 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMA (e.g., 2.5 mL) via syringe.
-
Seal the flask and place it in a preheated oil bath at 165 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated product.
Protocol 2: Regioselective C3-Halogenation with Hypervalent Iodine
This protocol is based on a mild and efficient method for C3-halogenation.[1]
Reagents & Equipment:
-
Pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv)
-
Potassium halide (KX, where X = I, Br, or Cl; 1.2 equiv)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂, 1.2 equiv)
-
Methanol or Water as solvent
-
Round-bottom flask, stir bar
Procedure:
-
In a round-bottom flask, dissolve the pyrazolo[1,5-a]pyrimidine substrate (e.g., 1.0 mmol) in methanol or water (e.g., 5 mL).
-
Add the potassium halide (1.2 mmol) and stir until dissolved.
-
Add (diacetoxyiodo)benzene (1.2 mmol) in one portion.
-
Stir the reaction mixture at ambient temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure C3-halogenated product.
Summary of Reaction Conditions
| Functionalization | Position | Catalyst/Reagent | Ligand | Base/Additive | Solvent | Temp. (°C) | Typical Yields | Reference |
| C-H Arylation | C3 | Pd(OAc)₂ | 1,10-Phenanthroline | Cs₂CO₃ / K₃PO₄ | DMA | 165 | 60-80% | [10] |
| C-H Iodination | C3 | PhI(OAc)₂ | N/A | KI | H₂O / MeOH | Ambient | 79-91% | [1] |
| C-H Bromination | C3 | PhI(OAc)₂ | N/A | KBr | H₂O / MeOH | Ambient | 70-75% | [1] |
| C-H Chlorination | C3 | PhI(OAc)₂ | N/A | KCl | H₂O / MeOH | Ambient | 68-73% | [1] |
References
- Opportunities and challenges for direct C–H functionaliz
- Bypassing the Limitations of Directed C–H Functionaliz
- Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. (2024). PubMed Central.
- Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles. (2022). Frontiers.
- Recent Advances in the Synthesis of Functionalized Pyrazolo[1,5-a]pyrimidines via C-H Functionaliz
- Recent Advances in C–H Functionalization. (2016). The Journal of Organic Chemistry.
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- One pot SNAr/Direct Pd‐catalyzed CH arylation functionalization of pyrazolo[1,5‐a]pyrimidine in C3 and C7 positions.
- Functional Pyrazolo[1,5-a]pyrimidines. (2021). Encyclopedia.pub.
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Deriv
- 56 recent advances in metal-catalyzed ch functionalization of pyrimidinones, quinazolinones and fused quinazolinones.
- Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. (2020). RSC Publishing.
Sources
- 1. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in metal catalyst- and oxidant-free electrochemical C-H bond functionalization of nitrogen-containing heterocycles [frontiersin.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Pyrazolo[1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07716J [pubs.rsc.org]
- 9. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed regioselective direct CH arylation of pyrazolo[3,4-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Cell Permeability of 3-Phenylpyrazolo[1,5-a]pyrimidine Compounds
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 3-Phenylpyrazolo[1,5-a]pyrimidine compounds. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of poor cell permeability observed with this chemical series. Our goal is to equip you with the knowledge and practical protocols to diagnose and overcome these hurdles in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when working with this compound compounds and observing discrepancies between biochemical and cell-based assay results.
Q1: Why do my this compound compounds exhibit high potency in biochemical assays but low activity in cell-based assays?
A: This is a classic indicator of poor cell permeability. While your compound may effectively inhibit its target protein in a cell-free environment, its inability to cross the cell membrane prevents it from reaching its intracellular target in a cellular context. The lipophilic nature of the phenyl group combined with the hydrogen bonding capacity of the pyrazolopyrimidine core can contribute to this issue.[1][2]
Q2: What are the primary mechanisms responsible for the poor permeability of this compound class?
A: The primary mechanisms include:
-
Passive Diffusion Limitation: The physicochemical properties of the compound, such as high molecular weight, excessive hydrogen bond donors/acceptors, and low lipophilicity (or excessively high lipophilicity leading to membrane trapping), can hinder its ability to passively diffuse across the lipid bilayer of the cell membrane.
-
Efflux Pump Activity: These compounds can be substrates for efflux pumps, such as P-glycoprotein (P-gp), which are transmembrane proteins that actively transport substrates out of the cell, thereby reducing the intracellular concentration of the compound.[3][4]
Q3: What initial steps can I take to investigate the cause of poor cell permeability?
A: A good starting point is to perform in vitro permeability assays. The Parallel Artificial Membrane Permeability Assay (PAMPA) can assess passive diffusion, while the Caco-2 permeability assay can evaluate both passive diffusion and active transport, including efflux.[5][6][7]
II. Troubleshooting Guides
This section provides detailed protocols and decision-making workflows to systematically diagnose and address poor cell permeability.
Guide 1: Assessing Cell Permeability
A critical first step is to quantify the permeability of your compound. This will provide a baseline and help determine the most appropriate strategy for improvement.
Caption: A decision tree for troubleshooting poor cell permeability.
The PAMPA assay is a high-throughput method to assess the passive diffusion of a compound across an artificial lipid membrane.[6][7][8][9]
Objective: To determine the passive permeability (Pe) of a this compound compound.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP PAMPA filter plate)
-
96-well acceptor plates
-
Lipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Plate reader capable of UV-Vis absorbance measurement or LC-MS/MS for quantification
Procedure:
-
Prepare the Donor Plate: Add 5 µL of the lipid solution to the membrane of each well of the filter plate and allow the solvent to evaporate.
-
Prepare the Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.
-
Prepare the Donor Solution: Dilute the test compound stock solution in PBS to a final concentration of 50 µM (final DMSO concentration should be ≤ 1%).
-
Start the Assay: Add 200 µL of the donor solution to each well of the prepared filter plate.
-
Assemble the PAMPA Sandwich: Carefully place the donor plate into the acceptor plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability is calculated using the following equation:
-
Pe = [-ln(1 - CA/Cequ)] * (VA * VD) / ((VA + VD) * A * t)
-
Where CA is the concentration in the acceptor well, Cequ is the equilibrium concentration, VA is the volume of the acceptor well, VD is the volume of the donor well, A is the area of the membrane, and t is the incubation time.
-
-
Data Interpretation:
| Permeability (Pe) (10-6 cm/s) | Classification | Interpretation |
| > 10 | High | Likely to have good passive permeability. |
| 1 - 10 | Medium | May have moderate passive permeability. |
| < 1 | Low | Poor passive permeability is a likely issue. |
The Caco-2 permeability assay is a well-established in vitro model that mimics the human intestinal epithelium and is used to assess both passive and active transport of compounds.[5][10][11][12][13]
Objective: To determine the apparent permeability coefficient (Papp) of a this compound compound in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
24-well Transwell plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
LC-MS/MS for quantification
-
Transepithelial electrical resistance (TEER) meter
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 monolayers. Values >200 Ω·cm² are generally considered acceptable.[10]
-
Prepare Dosing Solutions: Dilute the test compound in HBSS to the desired final concentration (e.g., 10 µM).
-
A-B Permeability:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber.
-
-
B-A Permeability:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate under the same conditions as the A-B assay.
-
Take samples from the apical chamber at the same time points.
-
-
Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.
-
Calculate Papp: The apparent permeability coefficient is calculated using the formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
-
Data Interpretation:
| Papp (A-B) (10-6 cm/s) | Classification |
| > 10 | High Permeability |
| 1 - 10 | Moderate Permeability |
| < 1 | Low Permeability |
Efflux Ratio (ER) = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 is a strong indication that the compound is a substrate for an efflux pump.[12]
Guide 2: Investigating and Overcoming Efflux
If the Caco-2 assay suggests efflux, the next step is to confirm this and identify strategies to mitigate it.
Sources
- 1. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NorA Efflux Pump Inhibitors: Expanding SAR Knowledge of Pyrazolo[4,3‐c][1,2]benzothiazine 5,5‐Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Validation & Comparative
A Comparative Efficacy Analysis: 3-Phenylpyrazolo[1,5-a]pyrimidines Versus Established Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a framework of significant interest, demonstrating potent inhibitory activity against a range of clinically relevant kinases. This guide provides a detailed comparative analysis of the efficacy of 3-phenylpyrazolo[1,5-a]pyrimidine derivatives against established, well-characterized kinase inhibitors, offering researchers, scientists, and drug development professionals a data-driven resource for evaluating this promising class of compounds.
The Clinical and Scientific Imperative for Novel Kinase Inhibitors
Protein kinases, as central regulators of cellular signaling, are frequently implicated in the pathogenesis of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as acquired resistance and off-target toxicity necessitate the continued exploration of novel chemical scaffolds. The this compound core represents a versatile platform for the design of potent and selective kinase inhibitors, warranting a thorough comparison with current standards of care.
The this compound Scaffold: A Privileged Structure in Kinase Inhibition
The this compound scaffold is characterized by a fused bicyclic system that can be synthetically modified at multiple positions to optimize potency and selectivity for specific kinase targets.[2] This structural versatility allows for fine-tuning of interactions within the ATP-binding pocket of kinases, a common mechanism of action for this class of inhibitors.[2]
Comparative Efficacy Analysis: Head-to-Head with Known Inhibitors
This section presents a comparative analysis of the inhibitory potency of this compound derivatives against established kinase inhibitors targeting Pim-1, Tropomyosin Receptor Kinase (Trk), and Casein Kinase 2 (CK2). The data, presented in the tables below, are derived from both biochemical (cell-free) and cell-based assays to provide a comprehensive view of inhibitor efficacy.
Pim-1 Kinase: A Target in Hematological Malignancies
Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival and proliferation, making it an attractive target in various cancers.[1] The first-generation Pim-1 inhibitor, SGI-1776, has been a benchmark compound in this area.
Table 1: Comparative Efficacy Against Pim-1 Kinase (Biochemical Assays)
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Reference(s) |
| This compound | Compound from study | Pim-1 | 45 | [3] |
| Imidazo[1,2-b]pyridazine (Known Inhibitor) | SGI-1776 | Pim-1 | 7 | [4][5][6] |
Expert Analysis: In biochemical assays, while the referenced this compound derivative shows potent inhibition of Pim-1, the established inhibitor SGI-1776 demonstrates a lower IC50 value, indicating higher potency in a cell-free system.[3][4][5][6] It is important to note that SGI-1776 has been associated with off-target effects, including inhibition of the hERG channel.[3] The development of pyrazolo[1,5-a]pyrimidine-based inhibitors has been driven by the goal of improving selectivity and overall safety profiles.[2]
Tropomyosin Receptor Kinase (Trk): A Target in TRK Fusion-Positive Cancers
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are key drivers in a variety of cancers characterized by NTRK gene fusions. Larotrectinib is a first-in-class, highly selective TRK inhibitor that has demonstrated significant clinical success.[7][8][9] The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a prominent framework for the development of novel Trk inhibitors.[10]
Table 2: Comparative Efficacy Against TrkA Kinase
| Compound Class | Specific Compound Example | Assay Type | Target | IC50 (µM) | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | Compound 6s | Enzymatic | TrkA | 0.45 | [11] |
| Known Inhibitor | Larotrectinib | Enzymatic | TrkA | 0.07 | [11] |
Expert Analysis: The data indicates that while the pyrazolo[1,5-a]pyrimidine derivative 6s shows potent inhibition of TrkA, the FDA-approved drug Larotrectinib exhibits a significantly lower IC50, highlighting its high potency.[11] However, the development of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors is a very active area of research, with some derivatives demonstrating IC50 values in the low nanomolar range, comparable to or even exceeding the potency of first-generation inhibitors.[10] This underscores the potential of this scaffold to yield next-generation Trk inhibitors.
Casein Kinase 2 (CK2): A Pleiotropic Regulator of Cell Growth
Casein Kinase 2 (CK2) is a serine/threonine kinase that is overexpressed in many cancers and contributes to tumor progression by phosphorylating a wide range of substrates. Silmitasertib (CX-4945) is a well-characterized, orally bioavailable CK2 inhibitor that has been evaluated in clinical trials.[12][13][14]
Table 3: Comparative Efficacy Against CK2 (Cellular Assays)
| Compound Class | Specific Compound Example | Cell Line | Target | Cellular IC50 | Reference(s) |
| Pyrazolo[1,5-a]pyrimidine | IC20 (31) | HEK293T (permeabilized) | CK2α | 8 nM | [4] |
| Benzimidazole (Known Inhibitor) | Silmitasertib (CX-4945) | Jurkat | Intracellular CK2 | 100 nM | [12][14] |
Expert Analysis: In a permeabilized cell assay, the pyrazolo[1,5-a]pyrimidine derivative IC20 (31) demonstrated a highly potent cellular IC50 for CK2α, even more so than the clinically evaluated inhibitor Silmitasertib in a different cellular context.[4][12][14] It is crucial to acknowledge that direct comparison of cellular IC50 values across different cell lines and assay conditions should be interpreted with caution. However, this data strongly suggests that the pyrazolo[1,5-a]pyrimidine scaffold can yield highly potent cellular inhibitors of CK2. The authors of the study on IC20 (31) noted that while potent in permeabilized cells, its activity was lower in intact cells, suggesting that further optimization for cell permeability may be required.[4]
Experimental Methodologies: Ensuring Self-Validating Systems
The following protocols provide detailed, step-by-step methodologies for key assays used to evaluate kinase inhibitor efficacy. The rationale behind each step is explained to provide a deeper understanding of the experimental design.
In Vitro Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Protocol Steps:
-
Reaction Mixture Preparation: In a 96-well plate, combine the purified kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase reaction buffer.
-
Initiation of Reaction: Add a mixture of ATP and radiolabeled [γ-³²P]ATP to initiate the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid.
-
Separation of Phosphorylated Substrate: Spot the reaction mixture onto a phosphocellulose membrane, which binds the phosphorylated peptide substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Causality Behind Experimental Choices: The use of a radiolabeled ATP provides a highly sensitive and direct measure of kinase activity. The separation step is critical to distinguish between the phosphorylated substrate and the excess radiolabeled ATP, ensuring accurate quantification of inhibition.
Cellular Phosphorylation Assay (Western Blotting)
This assay assesses the ability of a compound to inhibit the phosphorylation of a specific kinase substrate within a cellular context.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with the test compound at various concentrations for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method such as the Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Data Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., β-actin or GAPDH). Determine the concentration of the inhibitor that reduces the phosphorylation of the substrate by 50% (IC50).
Trustworthiness of the Protocol: The inclusion of a loading control is essential to ensure that equal amounts of protein were loaded for each sample, validating the observed changes in phosphorylation. The use of specific antibodies for the phosphorylated target ensures the specificity of the measurement.
Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows
Pim-1 Signaling Pathway
Experimental Workflow for Kinase Inhibitor Screening
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel kinase inhibitors. The comparative data presented in this guide demonstrates that derivatives of this scaffold can achieve potencies comparable to, and in some cases exceeding, those of established inhibitors for key cancer targets such as Pim-1, Trk, and CK2.
While the presented data is encouraging, it is essential to recognize that a comprehensive evaluation of any new inhibitor class requires a multi-faceted approach. Future studies should focus on direct, head-to-head comparisons with known inhibitors under standardized assay conditions to provide a more definitive assessment of relative potency. Furthermore, extensive selectivity profiling against a broad panel of kinases is crucial to understand the off-target effects and potential for toxicity. Ultimately, the translation of potent in vitro and cellular activity into in vivo efficacy and a favorable safety profile will determine the clinical utility of this exciting class of compounds.
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The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. Available from: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv. Available from: [Link]
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Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Blood. Available from: [Link]
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Silmitasertib (CX-4945), a Clinically Used CK2-Kinase Inhibitor with Additional Effects on GSK3β and DYRK1A Kinases: A Structural Perspective. ACS Publications. Available from: [Link]
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Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. PubMed Central. Available from: [Link]
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PIM1. Wikipedia. Available from: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. PubMed. Available from: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. ResearchGate. Available from: [Link]
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6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. PMC. Available from: [Link]
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Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. PubMed. Available from: [Link]
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Optimization of a pyrazolo[1,5-a]pyrimidine class of KDR kinase inhibitors: improvements in physical properties enhance cellular activity and pharmacokinetics. PubMed. Available from: [Link]
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Larotrectinib Highly Active in TRK Fusion+ Advanced Solid Tumors. Targeted Oncology. Available from: [Link]
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Validating the Mechanism of Action of 3-Phenylpyrazolo[1,5-a]pyrimidines: A Comparative Guide for Drug Discovery
The 3-phenylpyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and potent activity against a range of therapeutic targets.[1][2] This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel this compound derivatives, with a particular focus on their role as protein kinase inhibitors.[1][3]
This document is not a rigid protocol but a strategic guide. It emphasizes the "why" behind the "how," empowering you to make informed decisions and design robust, self-validating experimental workflows. We will navigate from broad cellular effects to specific molecular interactions, ensuring a thorough and unbiased characterization of your compound's activity.
The Rationale: A Multi-pronged Approach to Kinase Inhibitor Validation
Validating a kinase inhibitor is a multi-step process that requires a convergence of evidence from cellular and biochemical assays. A frequent pitfall in early-stage drug discovery is a premature focus on a single in vitro assay, which can be misleading. Our approach, therefore, is to build a comprehensive evidence package, starting with the broadest physiological effects and progressively narrowing down to the specific molecular interactions. This strategy minimizes the risk of misinterpretation and provides a solid foundation for further development.
Herein, we present a logical workflow for validating the mechanism of action of a novel this compound derivative, hypothesized to be a kinase inhibitor.
Experimental Workflow: From Cellular Phenotype to Molecular Target
The validation process can be visualized as a funnel, starting with broad cellular observations and culminating in precise biochemical characterization.
Caption: A logical workflow for validating the mechanism of action of a kinase inhibitor.
Part 1: Cellular Phenotyping - Assessing the Global Impact
The initial step is to determine the compound's effect on whole cells. Cytotoxicity assays are a fundamental starting point to establish a dose-response relationship and to select appropriate concentrations for subsequent mechanistic studies.
Key Experiment: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Detailed Protocol:
-
Cell Seeding: Seed cancer cell lines of interest (e.g., those known to be dependent on the hypothesized target kinase) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of the this compound compound and a relevant positive control (an established inhibitor of the target kinase). Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Comparative Data:
| Compound | Target Kinase | Cell Line | IC50 (µM) |
| Novel this compound | Hypothesized Target | Relevant Cancer Cell Line | Experimental Value |
| Gefitinib | EGFR | A549 (NSCLC) | ~1-5 |
| Palbociclib | CDK4/6 | MCF-7 (Breast Cancer) | ~0.01-0.1 |
| Larotrectinib | TRK | KM12 (Colon Cancer) | ~0.001-0.01 |
| AZD1208 | Pim-1 | MV-4-11 (AML) | ~0.1-1 |
Note: IC50 values are approximate and can vary based on experimental conditions.
Part 2: Target Engagement - Confirming Interaction in a Cellular Milieu
A critical step is to demonstrate that the compound physically interacts with its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its thermal stability.[4][5]
Detailed Protocol:
-
Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the test compound at a concentration at or above its cellular IC50 for 1-2 hours. Include a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the protein levels of the target kinase by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Part 3: In Vitro Kinase Inhibition - Elucidating the Molecular Mechanism
Once target engagement is confirmed in cells, the next step is to characterize the direct inhibitory effect of the compound on the purified kinase enzyme. This allows for the determination of the mode of inhibition, a crucial piece of mechanistic information.
Key Experiment: In Vitro Kinase Assay with ATP Competition
This assay directly measures the ability of the compound to inhibit the phosphorylation of a substrate by the target kinase and determines if the inhibition is competitive with ATP.
Detailed Protocol:
-
Reaction Setup: In a 96-well plate, combine the purified recombinant kinase, a kinase-specific substrate (peptide or protein), and the test compound at various concentrations.
-
ATP Competition: Perform the assay at two different ATP concentrations: one at the Kₘ for ATP and another at a significantly higher concentration (e.g., 10x Kₘ).
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP or using a non-radioactive method such as ADP-Glo™. Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop Reaction and Detect Signal: Stop the reaction and quantify the amount of phosphorylated substrate. For radioactive assays, this can be done by separating the phosphorylated substrate from the free [γ-³²P]ATP using phosphocellulose paper and measuring the incorporated radioactivity with a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol for signal detection.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value at both ATP concentrations. A significant rightward shift in the IC50 curve at the higher ATP concentration indicates ATP-competitive inhibition.
Comparative Data:
| Compound | Target Kinase | IC50 at Kₘ ATP (nM) | IC50 at 10x Kₘ ATP (nM) | Mode of Inhibition |
| Novel this compound | Hypothesized Target | Experimental Value | Experimental Value | To be determined |
| Erlotinib [6] | EGFR | ~2 | ~20 | ATP-competitive |
| Ribociclib [7][8] | CDK4 | ~10 | ~100 | ATP-competitive |
| Entrectinib [1][3] | TRKA | ~1.7 | ~15 | ATP-competitive |
| SMI-4a [9][10][11] | Pim-1 | ~17 | ~150 | ATP-competitive |
Note: IC50 values are approximate and can vary based on experimental conditions.
Part 4: Downstream Signaling Analysis - Validating the Functional Consequences
Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates. Western blotting is the gold standard for assessing these changes in cellular signaling pathways.
Key Experiment: Western Blotting for Phospho-Substrates
This experiment validates that the observed cellular effects are a direct consequence of the on-target kinase inhibition.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat the cells with the test compound at concentrations around the cellular IC50 for a suitable duration (e.g., 1-24 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: Strip the membrane and re-probe with an antibody against the total protein of the substrate to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities of the phospho-protein and normalize to the total protein. A dose-dependent decrease in the phosphorylation of the substrate confirms the on-target effect of the compound.
Caption: A simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.
Part 5: Selectivity Profiling - Understanding the Broader Context
No inhibitor is perfectly specific. Understanding the off-target effects of a compound is crucial for interpreting its biological activity and for predicting potential toxicities.
Recommended Approach: Kinome-wide Profiling
Engaging a commercial service or an academic core facility for kinome-wide profiling is the most efficient way to assess the selectivity of a compound. These services typically screen the compound against a large panel of kinases (often >400) at one or two concentrations.
Data Interpretation:
The results are usually presented as a percentage of inhibition for each kinase. A highly selective inhibitor will show potent inhibition of the intended target with minimal activity against other kinases. The data can be visualized as a "kinome map" or a dendrogram to provide a clear overview of the compound's selectivity profile. This information is invaluable for lead optimization and for understanding any unexpected cellular phenotypes.
Conclusion
The validation of a compound's mechanism of action is a cornerstone of rigorous drug discovery. The multi-faceted approach outlined in this guide, progressing from cellular phenotyping to specific molecular interactions and selectivity profiling, provides a robust framework for characterizing novel this compound derivatives. By employing these self-validating experimental systems and comparing the results to established inhibitors, researchers can build a compelling and accurate narrative of their compound's biological activity, paving the way for successful preclinical and clinical development.
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A Comparative Guide to the Synthetic Routes of 3-Phenylpyrazolo[1,5-a]pyrimidine: From Classic Condensations to Modern Methodologies
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential, including roles as selective kinase inhibitors for cancer treatment and anti-tubercular agents.[1][2][3] The introduction of a phenyl group at the 3-position, in particular, has been a key structural motif in the development of potent biological agents.[4][5] The efficacy and novelty of drug candidates containing this scaffold are intrinsically linked to the efficiency, versatility, and scalability of their synthetic routes.
This guide provides an in-depth comparative analysis of the primary synthetic strategies for constructing the 3-Phenylpyrazolo[1,5-a]pyrimidine system. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. This analysis is designed to equip researchers, chemists, and drug development professionals with the critical insights needed to select and optimize the most suitable synthetic pathway for their specific research and development goals.
The Cornerstone of Synthesis: Cyclocondensation of 3-Aminopyrazoles with β-Bielectrophiles
The most established and versatile strategy for assembling the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole and a 1,3-bielectrophilic partner.[1][6] This approach builds the pyrimidine ring onto the pre-existing pyrazole. The choice of the 1,3-bielectrophile is vast, including β-diketones, β-ketoesters, enaminones, and their synthetic equivalents, allowing for diverse substitutions on the newly formed pyrimidine ring.[7]
Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the exocyclic amino group of the 3-aminopyrazole onto one of the electrophilic carbonyl carbons of the β-dicarbonyl compound. This is typically followed by an intramolecular cyclization, where the endocyclic pyrazole nitrogen attacks the second carbonyl group, leading to a dehydrative aromatization that forms the fused bicyclic system. The regioselectivity of the final product can be influenced by the nature of the substituents on both the aminopyrazole and the bielectrophile, as well as the reaction conditions.[8]
Representative Protocol: Synthesis of 5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione[9]
This protocol exemplifies the direct condensation approach starting with a pre-functionalized aminopyrazole.
Step-by-Step Methodology:
-
To a solution of 3-amino-4-phenyl-1H-pyrazol-5(4H)-one (0.4 g, 2.2 mmol) in glacial acetic acid, add ethyl acetoacetate (0.858 g, 6.6 mmol).
-
Reflux the reaction mixture for three hours at 90 °C.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and dilute it with ice-cold water.
-
The resulting white solid product precipitates out of the solution.
-
The product can be collected by filtration and is often used in subsequent reactions without further purification. Yield Reported: 91% (0.36 g)[9]
Caption: Workflow for the cascade synthesis of a 3-phenyl scaffold.
Expertise & Trustworthiness: The elegance of this cascade approach lies in its ability to construct significant molecular complexity from simple starting materials in a reduced number of operational steps. It is a testament to the power of tandem reactions in modern organic synthesis. The critical control point is the in situ formation and reaction of the aminopyrazole, which circumvents the need for its isolation and purification. The final chlorination step provides a crucial synthetic handle, making the product a valuable intermediate for library synthesis, as the chlorine at the 5-position is readily displaced by various nucleophiles.
Advancements in Efficiency: Modern Synthetic Methodologies
Driven by the principles of green chemistry and the need for high-throughput synthesis, several modern techniques have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines. [2]
-
A. Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to dramatically accelerate chemical reactions. [10]In the context of pyrazolo[1,5-a]pyrimidine synthesis, it significantly reduces reaction times for classical condensation reactions from hours to mere minutes, often with improved yields and cleaner reaction profiles. [1][11]This is attributed to efficient and uniform heating of the reaction mixture. Microwave-assisted, solvent-free cyclization of 3-oxo-2-(2-arylhydrazinylidene)butanenitriles with 5-amino-1H-pyrazoles is a prime example of this efficiency. [10]
-
B. Multi-Component Reactions (MCRs): MCRs are convergent synthetic strategies where three or more reactants are combined in a single pot to form a product that incorporates substantial portions of all starting materials. [12]This approach is highly atom-economical and operationally simple. For instance, a three-component strategy using Rh(III)-catalyzed annulation of 3-aminopyrazoles, aldehydes, and sulfoxonium ylides under microwave heating has been developed for the efficient synthesis of diverse pyrazolo[1,5-a]pyrimidines. [10]
-
C. Green Chemistry Approaches: Recognizing the environmental impact of traditional organic synthesis, green methods are gaining prominence. Ultrasound-assisted synthesis in aqueous ethanol, catalyzed by KHSO₄, provides a sustainable route to pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives from aminopyrazoles and alkynes. [7]Similarly, one-pot, solvent-free syntheses have been reported, minimizing waste and simplifying work-up procedures. [13]
Caption: Conceptual overview of modern synthetic enhancers.
Comparative Analysis of Synthetic Routes
The choice of a synthetic route is a multi-factorial decision. The following table provides a comparative summary of the discussed methodologies to aid in this strategic selection process.
| Parameter | Route 1: Cyclocondensation | Route 2: Cascade Synthesis | Route 3: Modern Methods (MW/MCR/Green) |
| Overall Yield | Good to Excellent (e.g., ~91%)[9] | Good (multi-step) [4] | Generally Very Good to Excellent [7][10] |
| Reaction Time | Hours [9] | Hours (for the sequence) [4] | Minutes to < 1 hour [7][10] |
| Conditions | Conventional heating (reflux) [9] | Stepwise conditions, may require strong reagents (e.g., POCl₃) [4] | Microwave irradiation, ultrasound, often milder conditions, can be solvent-free [10][13] |
| Versatility | High; depends on the availability of diverse starting materials. [1] | Moderate; tailored for specific substitution patterns. | High; MCRs allow for rapid library generation. [12] |
| Scalability | Generally straightforward. | Can be challenging due to multiple steps and intermediates. | Microwave can be scaled, but may require specialized equipment. MCRs are often highly scalable. |
| Green Profile | Moderate; often uses organic solvents and heating. | Poor to Moderate; may use hazardous reagents like POCl₃. | Excellent; emphasizes reduced energy, waste, and use of benign solvents. [7][13] |
| Key Advantage | Robust, well-understood, modular. | Elegant, builds complexity from simple precursors. | High efficiency, speed, and sustainability. |
| Key Disadvantage | Potential regioselectivity issues. | Less modular, more complex optimization. | May require specialized equipment (Microwave/Ultrasound). |
Conclusion
The synthesis of this compound is a well-explored area of heterocyclic chemistry, with a rich portfolio of available methodologies. The classical cyclocondensation of 3-aminopyrazoles remains a reliable and versatile strategy, ideal for foundational studies and when a wide variety of precursors are readily available. The cascade synthesis offers an elegant and efficient alternative for constructing the core from simpler starting materials, particularly valuable when the target aminopyrazole is not commercially available.
However, the future of this field undoubtedly lies in the adoption of modern, enabling technologies . Microwave-assisted reactions, multi-component strategies, and green chemical approaches offer unparalleled advantages in terms of speed, efficiency, and environmental sustainability. For researchers in drug discovery and development, these modern methods provide the tools necessary for the rapid synthesis of diverse compound libraries, accelerating the identification of new therapeutic leads. The judicious selection of a synthetic route, based on a thorough understanding of these comparative strengths and weaknesses, will be paramount to the successful advancement of this compound-based research programs.
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Kumar, S., et al. (2024). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. Periodica Polytechnica Chemical Engineering. [Link]
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Abdelhamid, A. O., et al. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines, Azolo[3,4-d]pyridiazines, and Thieno[2,3-b]pyridines Containing Triazole Moiety. Journal of Heterocyclic Chemistry, 53(3), 710-718. [Link]
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Kidwai, M., et al. (2005). Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. Bioorganic & Medicinal Chemistry Letters, 15(17), 3812-3815. [Link]
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Kumar, A., et al. (2012). An Efficient One-Pot Synthesis of Diarylpyrazolo [1,5-a]pyrimidine from Isoflavones. Organic Preparations and Procedures International, 44(4), 362-367. [Link]
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Kaur, N., & Singh, A. (2020). Recent green approaches for the synthesis of pyrazolo[3,4‐d]pyrimidines: A mini review. Journal of Heterocyclic Chemistry, 57(9), 3217-3227. [Link]
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Cerdan, F. P., et al. (2017). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a]t[1][2][14]riazines. Molecules, 22(12), 2056. [Link]
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A Head-to-Head In Vitro Comparison of 3-Phenylpyrazolo[1,5-a]pyrimidine Analogs as Kinase Inhibitors
The pyrazolo[1,5-a]pyrimidine framework is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure."[1] Its rigid, bicyclic nature provides a versatile scaffold for developing highly potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in diseases like cancer.[1][2] This guide offers a detailed, head-to-head comparison of the in vitro performance of several 3-phenylpyrazolo[1,5-a]pyrimidine analogs, synthesizing data from recent studies to inform researchers and drug development professionals. We will dissect their structure-activity relationships (SAR) against key oncogenic kinases and other therapeutic targets, providing the experimental context necessary for informed decision-making in drug discovery projects.
The Rationale for Targeting Kinases with Pyrazolo[1,5-a]pyrimidines
Protein kinases have emerged as prominent drug targets, particularly in oncology, due to their central role in cell growth, proliferation, and survival.[1] The pyrazolo[1,5-a]pyrimidine scaffold is particularly adept at targeting these enzymes because its structure can effectively mimic ATP, the natural substrate for kinases, allowing it to bind competitively within the ATP-binding pocket.[1] By strategically modifying substituents at various positions on this core, researchers can fine-tune potency and achieve remarkable selectivity for specific kinases, thereby minimizing off-target effects. This guide will explore analogs designed to inhibit Pim-1, Tropomyosin Receptor Kinases (Trks), FLT3, and dual CDK2/TrkA, as well as analogs with antitubercular activity.
Head-to-Head Comparison: Pim-1 Kinase Inhibition
Pim-1 is a serine/threonine kinase that has become an attractive target for cancer therapy because it is involved in numerous oncogenic processes, including cancer cell survival and proliferation.[3][4] Several this compound analogs have been developed as potent Pim-1 inhibitors.
A key insight from structure-activity relationship (SAR) studies is the critical role of the substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core for Pim-1 inhibition, which appears to be more influential than the substituent at the 3-position.[3] For instance, a 5-substituted fragment (19) showed an IC50 of 294 nM, whereas a 3-substituted fragment (18) only achieved an IC50 of 5 µM.[3] Combining optimal substitutions at both positions led to compounds with potent, low-nanomolar activity.[3]
Table 1: Comparative In Vitro Activity of Pim-1 Inhibitors
| Compound ID | Target Kinase(s) | IC50 (nM) | Key Structural Features / Notes | Reference |
|---|---|---|---|---|
| Compound 1 | Pim-1 | 45 | Initial hit combining the pyrazolo[1,5-a]pyrimidine core with substituents from the known inhibitor SGI-1776. | [3] |
| Compound 9 | Pim-1 | 27 | Optimized 3,5-disubstituted analog. | [3] |
| Compound 11b | Pim-1, Flt-3 | Pim-1: < 10 nM | Highly potent and selective against a panel of 119 oncogenic kinases. |[3] |
Selected potent compounds were further evaluated in cell-based assays. They successfully suppressed the phosphorylation of the BAD protein, a downstream target of Pim-1, and inhibited 2D colony formation in clonogenic survival assays at submicromolar concentrations, confirming that their cellular activity was mediated through Pim-1 inhibition.[3][4]
Head-to-Head Comparison: Tropomyosin Receptor Kinase (Trk) Inhibition
Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases (TrkA, TrkB, TrkC) that act as oncogenic drivers in a variety of tumors when constitutively activated.[5][6] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in several approved and clinical-stage Trk inhibitors, including Larotrectinib and Entrectinib.[5][6]
SAR studies have revealed that introducing an amide bond of picolinamide at the 3-position of the ring significantly enhances inhibitory activity against TrkA.[6] Further modifications, such as adding a 2,5-difluorophenyl-substituted pyrrolidine at the 5-position, can further boost potency.[6]
Table 2: Comparative In Vitro Activity of Trk Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (where applicable) | Reference |
|---|---|---|---|---|
| Compound 8 | TrkA | 1.7 | - | [5][6] |
| Compound 9 | TrkA | 1.7 | - | [5][6] |
| Compound 23 | TrkA | 0.1 | KM12 | [5] |
| Compound 24 | TrkA | 0.2 | KM12 | [5] |
| Compound 36 | TrkA, TrkB, TrkC | 1.4, 2.4, 1.9 | - | [6] |
| Larotrectinib | Trk (pan) | 1.2 (TrkA) | - |[6] |
The data clearly demonstrates that novel analogs like Compound 23 and Compound 36 exhibit exceptional potency, often surpassing or matching that of the approved drug Larotrectinib in enzymatic assays.
Head-to-Head Comparison: FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Internal tandem duplication of the FLT3 gene (FLT3-ITD) is a common mutation in acute myeloid leukemia (AML), occurring in about 25% of cases and is associated with a poor prognosis.[7] This has made FLT3 a critical therapeutic target. Pyrazolo[1,5-a]pyrimidine derivatives have been optimized to be highly potent and selective FLT3-ITD inhibitors.
Table 3: Comparative In Vitro Activity of FLT3-ITD Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Notes | Reference |
|---|---|---|---|---|
| Compound 17 | FLT3-ITD | 0.4 | Also inhibits quizartinib-resistant FLT3D835Y mutant (IC50 = 0.3 nM). | [7] |
| Compound 19 | FLT3-ITD | 0.4 | Also inhibits quizartinib-resistant FLT3D835Y mutant (IC50 = 0.3 nM). |[7] |
The remarkable sub-nanomolar potency of compounds 17 and 19 against both wild-type and resistance-conferring mutants of FLT3-ITD highlights the therapeutic potential of this scaffold.[7] Western blot analysis confirmed that these compounds effectively inhibited the phosphorylation of FLT3 and its downstream signaling pathways in AML cells.[7]
Head-to-Head Comparison: Dual CDK2/TrkA Inhibition
A novel strategy in cancer therapy is the development of dual inhibitors that can target multiple critical pathways simultaneously, potentially improving efficacy and overcoming drug resistance.[8] Analogs of pyrazolo[1,5-a]pyrimidine have been designed to dually inhibit Cyclin-Dependent Kinase 2 (CDK2) and TrkA.[8][9]
Table 4: Comparative In Vitro Activity of Dual CDK2/TrkA Inhibitors
| Compound ID | IC50 vs. CDK2 (µM) | IC50 vs. TrkA (µM) | Reference Inhibitors (IC50) | Reference |
|---|---|---|---|---|
| Compound 6t | 0.09 | 0.45 | Ribociclib (CDK2, 0.07 µM) | [8] |
| Compound 6s | 0.23 | 0.45 | Larotrectinib (TrkA, 0.07 µM) |[8] |
Compound 6t demonstrates potent inhibition of CDK2, comparable to the reference inhibitor Ribociclib, while maintaining strong activity against TrkA.[8] This dual-action profile makes such compounds promising candidates for further development as broad-spectrum anticancer agents.[8]
Alternative Therapeutic Application: Antitubercular Activity
Beyond cancer, the pyrazolo[1,5-a]pyrimidine scaffold has shown significant promise for treating Mycobacterium tuberculosis (M. tb).[10] Analogs have been developed that inhibit mycobacterial ATP synthase and Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1), both of which are crucial for the bacterium's survival.[10][11][12]
Table 5: Comparative In Vitro Antitubercular Activity
| Compound Series | Target | MIC90 (µg/mL) vs. M. tb H37Rv | Notes | Reference |
|---|---|---|---|---|
| 3,5-diphenyl-N-(pyridin-2-ylmethyl) pyrazolo[1,5-a]pyrimidin-7-amines | Mycobacterial ATP synthase | 0.1 - >100 | Activity is highly dependent on substitutions on the 3- and 5-phenyl rings. | [10] |
| 3-phenylpyrazolo[1,5-a] pyrimidine-2,7(1H,4H)-diones | DprE1 | Potent activity reported | Designed based on pharmacophore modeling and virtual screening. |[11][12][13] |
The most effective antitubercular compounds from one series contained a 3-(4-fluoro)phenyl group combined with various 5-alkyl or 5-aryl substituents.[10] These studies underscore the scaffold's versatility in targeting different pathogens.
Methodologies: A Foundation of Trustworthiness
The comparative data presented in this guide are derived from standardized in vitro assays. Understanding these protocols is key to interpreting the results.
General Synthetic Pathway
The synthesis of the this compound core is typically achieved through a cascade cyclization or condensation reaction. A common route involves the reaction of a 3-amino-4-phenyl-1H-pyrazol-5(4H)-one with a β-ketoester like ethyl acetoacetate in a suitable solvent such as acetic acid.[3][14] This efficient approach allows for the ready synthesis of diversely substituted analogs for SAR studies.[3]
Experimental Protocol 1: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol outlines a typical method for determining the IC50 value of an inhibitor against a target kinase.
-
Preparation : Serially dilute the this compound test compounds in DMSO to create a range of concentrations.
-
Reaction Mixture : In a 96-well plate, combine the purified target kinase enzyme, a suitable kinase buffer, a fluorescently-labeled peptide substrate, and ATP.
-
Initiation : Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation : Incubate the plate at room temperature (e.g., 25-30°C) for a specified period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.
-
Termination : Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
-
Detection : Measure the fluorescence signal using a plate reader. The signal intensity corresponds to the amount of phosphorylated substrate.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Experimental Protocol 2: Cell-Based Clonogenic Survival Assay
This assay assesses the antiproliferative effects of a compound on cancer cells.
-
Cell Seeding : Plate a low density of cancer cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine analog for 24 hours.
-
Recovery : Remove the compound-containing medium, wash the cells with PBS, and add fresh culture medium.
-
Colony Formation : Incubate the plates for 7-14 days, allowing surviving cells to proliferate and form visible colonies.
-
Staining : Fix the colonies with a methanol/acetic acid solution and then stain them with crystal violet.
-
Quantification : Wash the plates to remove excess stain, allow them to dry, and then count the number of colonies (typically defined as >50 cells).
-
Analysis : Compare the number of colonies in the treated wells to the untreated control wells to determine the effect of the compound on cell survival and proliferation.
Conclusion and Future Directions
The this compound scaffold is a remarkably versatile and potent platform for the development of targeted therapeutics. The head-to-head in vitro data clearly show that medicinal chemists can achieve low- to sub-nanomolar potency against a range of high-value kinase targets, including Pim-1, Trk, and FLT3.[3][5][7] The development of dual inhibitors further expands the therapeutic potential of this chemical class.[8]
Future research will likely focus on optimizing the pharmacokinetic and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these potent compounds to translate their impressive in vitro activity into in vivo efficacy and clinical success. The continued exploration of novel substitutions and the application of advanced computational modeling will undoubtedly uncover new analogs with even greater potency and selectivity.
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Title: Full article: Design, synthesis, biological evaluation and molecular dynamics of some novel this compound-2,7(1H,4H)-dione based compounds as anti-tubercular agents Source: Taylor & Francis Online URL: [Link]
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Title: In vitro enzymatic evaluation of some pyrazolo[1,5-a]pyrimidine derivatives: Design, synthesis, antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities with molecular modeling simulation Source: Johns Hopkins University URL: [Link]
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Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: PubMed Central URL: [Link]
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Title: Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors Source: MDPI URL: [Link]
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Validating the Anti-Cancer Activity of 3-Phenylpyrazolo[1,5-a]pyrimidine In Vivo: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of 3-Phenylpyrazolo[1,5-a]pyrimidine compounds as potential anti-cancer agents. It offers a comparative analysis with established therapies, supported by experimental data and detailed protocols, to facilitate robust preclinical assessment.
Introduction to 3-Phenylpyrazolo[1,5-a]pyrimidines in Oncology
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities, particularly as a potent inhibitor of various protein kinases implicated in cancer progression. The addition of a phenyl group at the 3-position can significantly influence the compound's binding affinity and selectivity for specific kinase targets, making 3-Phenylpyrazolo[1,5-a]pyrimidines a promising class of molecules for targeted cancer therapy.
These compounds have demonstrated the potential to modulate key oncogenic signaling pathways, including the Ras-Raf-MEK-ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in a wide range of human cancers.[1] By inhibiting critical kinases within these cascades, 3-Phenylpyrazolo[1,5-a]pyrimidines can induce cell cycle arrest, and apoptosis, and ultimately inhibit tumor growth. This guide will delve into the in vivo validation of these compounds, a critical step in translating promising in vitro activity into potential clinical efficacy.
Comparative In Vivo Efficacy Analysis
A crucial aspect of preclinical drug development is to benchmark the efficacy of a novel compound against existing standards of care. This section provides a comparative overview of the in vivo performance of a representative this compound derivative against established treatments in relevant cancer models.
Case Study: this compound as a Pim-1 Kinase Inhibitor
Recent studies have explored 3-aryl-5-amino-pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Pim-1 kinase, a serine/threonine kinase overexpressed in various cancers and involved in cell survival and proliferation. While specific in vivo data for a 3-phenyl derivative is emerging, we can extrapolate from closely related compounds and propose a comparative study design. For instance, a study on 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivative, compound 5n , demonstrated significant tumor growth inhibition in a TRKAWT xenograft model (97% TGI at 30 mg/kg) and a TRKAG667C mutant model (73% TGI at 100 mg/kg), highlighting the potential of this scaffold.[1]
Comparator Compounds and Rationale
To provide a robust comparison, the selection of appropriate comparator drugs is paramount. The choice depends on the cancer type and the specific molecular target of the this compound derivative being tested.
-
For Non-Small Cell Lung Cancer (NSCLC) Models: Erlotinib, an EGFR tyrosine kinase inhibitor, is a relevant comparator, particularly for EGFR-mutant NSCLC.[2][3][4]
-
For Breast Cancer Models (e.g., MCF-7): Tamoxifen, a selective estrogen receptor modulator, and Doxorubicin, a standard chemotherapeutic agent, are widely used comparators.[5][6][7][8][9][10]
Quantitative Data Summary
The following tables summarize hypothetical but realistic in vivo efficacy data for a novel this compound derivative (Compound X) compared to standard-of-care agents in NSCLC and breast cancer xenograft models.
Table 1: Comparative Efficacy in an NSCLC Xenograft Model (e.g., NCI-H1975)
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 0.5% CMC, p.o., daily | 1500 ± 250 | - |
| Compound X | 50 mg/kg, p.o., daily | 450 ± 120 | 70 |
| Erlotinib | 50 mg/kg, p.o., daily | 600 ± 150 | 60 |
Table 2: Comparative Efficacy in a Breast Cancer Xenograft Model (MCF-7)
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.p., daily | 1200 ± 200 | - |
| Compound X | 50 mg/kg, p.o., daily | 360 ± 90 | 70 |
| Tamoxifen | 10 mg/kg, p.o., daily | 600 ± 130 | 50 |
| Doxorubicin | 5 mg/kg, i.v., weekly | 480 ± 110 | 60 |
Mechanistic Insights: Targeting Oncogenic Signaling Pathways
Understanding the mechanism of action is critical for rational drug development. 3-Phenylpyrazolo[1,5-a]pyrimidines often exert their anti-cancer effects by targeting specific kinases in crucial signaling pathways.
Pim-1 Kinase Signaling Pathway
Pim-1 kinase is a key downstream effector of the JAK/STAT pathway and plays a significant role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins like BAD.[11] Inhibition of Pim-1 by a this compound derivative would block these survival signals, leading to apoptosis in cancer cells.
Caption: Multi-Targeted IGF-1R/Src/AXL Pathway Inhibition.
Experimental Protocols for In Vivo Validation
Robust and reproducible in vivo studies are the cornerstone of preclinical drug development. The following sections provide a detailed, step-by-step methodology for validating the anti-cancer activity of a this compound derivative using a subcutaneous xenograft model.
Experimental Workflow Overview
Caption: In Vivo Efficacy Study Workflow.
Detailed Step-by-Step Methodology
4.2.1. Cell Line and Culture
-
Selection: Choose a human cancer cell line with a well-characterized genetic background and known sensitivity to the targeted pathway (e.g., NCI-H1975 for NSCLC with relevant mutations, or MCF-7 for ER-positive breast cancer).
-
Culture: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
Harvesting: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Neutralize the trypsin and wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay. Ensure viability is >95%.
-
Cell Suspension: Resuspend the cells in sterile PBS or serum-free medium at the desired concentration for injection (e.g., 5 x 10⁶ cells/100 µL). For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment. [12]Keep the cell suspension on ice.
4.2.2. Animal Model and Tumor Implantation
-
Animal Selection: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.
-
Acclimatization: Allow the mice to acclimatize to the animal facility for at least one week before the experiment.
-
Implantation:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Shave the hair on the right flank of each mouse.
-
Subcutaneously inject 100 µL of the cell suspension into the shaved flank using a 27-gauge needle. [12] 4.2.3. Tumor Growth Monitoring and Treatment
-
-
Monitoring: Monitor the mice daily for tumor growth and overall health.
-
Measurement: Once tumors are palpable, measure the tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume = (L x W²)/2. [13]3. Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Compound X, comparator drug).
-
Drug Administration:
-
Prepare the drug formulations fresh daily. This compound derivatives are often formulated in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral administration.
-
Administer the drugs to the mice according to the predetermined dose and schedule (e.g., daily oral gavage).
-
4.2.4. Efficacy and Toxicity Evaluation
-
Tumor Growth Inhibition (TGI): Continue to measure tumor volumes throughout the study. At the end of the study, calculate the TGI for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity.
-
Clinical Observations: Observe the mice daily for any clinical signs of toxicity, such as changes in behavior, posture, or grooming.
-
Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, euthanize the mice and excise the tumors for further analysis.
4.2.5. Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
-
Pharmacokinetics: In a separate cohort of tumor-bearing mice, collect blood samples at various time points after drug administration to determine the pharmacokinetic profile (e.g., Cmax, Tmax, AUC) of the this compound derivative.
-
Pharmacodynamics: Analyze the excised tumors for biomarkers of drug activity. For example, if the compound targets Pim-1, western blotting can be used to assess the phosphorylation status of its downstream substrate, BAD.
Conclusion and Future Directions
The in vivo validation of this compound derivatives is a critical step in their development as anti-cancer therapeutics. This guide has provided a framework for conducting these studies, including a comparative analysis of their efficacy, an exploration of their potential mechanisms of action, and a detailed experimental protocol for their evaluation in xenograft models.
Future studies should focus on exploring the efficacy of these compounds in a broader range of cancer models, including patient-derived xenografts (PDXs) which more accurately reflect the heterogeneity of human tumors. Investigating combination therapies with other anti-cancer agents could also reveal synergistic effects and provide new avenues for clinical development. A thorough understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for optimizing dosing regimens and maximizing their therapeutic potential.
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A Comparative Guide to Cross-Reactivity Profiling of 3-Phenylpyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. The 3-phenylpyrazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and privileged structure in kinase inhibitor design, giving rise to compounds that target a range of kinases implicated in oncology and inflammatory diseases. However, the conserved nature of the ATP-binding pocket across the kinome necessitates a rigorous evaluation of an inhibitor's cross-reactivity profile. This guide provides an in-depth comparison of methodologies to profile these inhibitors, using a representative compound from this class and comparing its selectivity against established kinase inhibitors.
The Pyrazolo[1,5-a]pyrimidine Scaffold: A Double-Edged Sword of Potency and Polypharmacology
The pyrazolo[1,5-a]pyrimidine core is a bioisosteric mimic of adenine, the purine core of ATP. This structural feature allows it to effectively compete with endogenous ATP for binding within the kinase catalytic site. Depending on the substitutions at various positions of the phenyl and pyrimidine rings, derivatives can be tailored to target specific kinase families. However, this inherent affinity for the ATP pocket can also lead to off-target effects, where the inhibitor binds to and modulates the activity of unintended kinases.
This "promiscuity" is not always detrimental. The concept of "targeted polypharmacology" leverages the inhibition of multiple, disease-relevant targets to achieve a more potent therapeutic effect or to overcome resistance mechanisms. A prime example is the development of dual tyrosine kinase and phosphoinositide 3-kinase (PI3K) inhibitors, which can simultaneously block two critical signaling pathways in cancer.
This guide will use PP121 , a this compound derivative, as a case study. PP121 was designed as a dual inhibitor of tyrosine kinases and PI3Ks, making its cross-reactivity profile a key aspect of its mechanism of action.[1][2]
Comparative Selectivity Analysis: PP121 vs. Established Inhibitors
To contextualize the selectivity of the this compound scaffold, we will compare the inhibitory profile of PP121 against a panel of well-characterized kinase inhibitors targeting some of the same key kinases: Src, mTOR, and VEGFR2.
| Kinase Target | PP121 (IC50, nM) | Dasatinib (IC50, nM) | Saracatinib (AZD0530) (IC50, nM) | Bosutinib (IC50, nM) | Torin1 (IC50, nM) | Sunitinib (IC50, nM) |
| Src | 14 | <1 | 2.7 | 1.2 | >10,000 | 84 |
| Abl | 18 | <1 | 30 | 1 | >10,000 | 34 |
| VEGFR2 | 12 | 12 | 1100 | 340 | >10,000 | 2 |
| PDGFRβ | 2 | 1 | >1000 | 14 | >10,000 | 2 |
| mTOR | 10 | - | - | - | 2-10 | - |
| p110α (PI3K) | 52 | - | - | - | >10,000 | - |
| LCK | - | <1 | 20 | 15 | - | - |
| c-KIT | - | 12 | >10,000 | 94 | - | 1 |
Note: Data is compiled from various sources and assays; direct comparison of absolute values should be made with caution. The breadth of targets for each inhibitor extends beyond this list.[1][3][4][5][6][7]
This table highlights the polypharmacology of PP121, with potent activity against tyrosine kinases (Src, Abl, VEGFR2, PDGFRβ) and the lipid kinase mTOR. In comparison, inhibitors like Dasatinib exhibit a broader and more potent inhibition of Src family kinases and Abl, while Sunitinib is a potent inhibitor of VEGFR and KIT. Torin1, on the other hand, is highly selective for mTOR.[6]
The Strategist's Guide to Profiling: Choosing Your Assays
A comprehensive cross-reactivity profile is not generated from a single experiment. It is the culmination of a tiered approach, starting with broad screening and progressing to more detailed biophysical and cellular characterization. The choice of assay at each stage is critical and depends on the specific question being asked.
Tier 1: Broad Kinome Screening
The initial step is to understand the landscape of a compound's interactions across the human kinome. This is typically achieved through high-throughput screening against a large panel of purified kinases.
This method relies on a competition binding assay where the test compound's ability to displace a known, tagged ligand from the kinase active site is measured. It is independent of ATP and provides a direct measure of binding affinity (expressed as Kd or % inhibition at a given concentration).
Causality Behind the Choice:
-
Why this first? It provides the broadest, most unbiased view of a compound's selectivity across hundreds of kinases in a single experiment. This is crucial for identifying both intended and unexpected off-targets early in the drug discovery process.
-
Why a binding assay? ATP-independent binding assays measure the direct interaction between the compound and the kinase, avoiding complications from varying ATP concentrations or the need for specific substrates for each of the hundreds of kinases being tested.[8]
Tier 2: Validating Hits with Biochemical Potency Assays
Once a preliminary list of on- and off-targets is identified, the next step is to quantify the functional inhibitory activity of the compound against these specific kinases.
This assay measures the amount of ADP produced as a byproduct of the kinase phosphorylating its substrate. The amount of ADP is proportional to the kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates its potency.
-
Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a 10-point serial dilution in DMSO.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.
-
Enzyme Addition: Add 2.5 µL of the purified kinase of interest to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should ideally be at or near the Km for each specific kinase to provide a physiologically relevant measure of potency. Incubate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Causality Behind the Choice:
-
Why a functional assay? While a binding assay confirms interaction, a functional assay confirms that this binding translates into inhibition of the kinase's catalytic activity.
-
Why luminescence? Luminescence-based assays are highly sensitive, have a large dynamic range, and are less prone to interference from colored or fluorescent compounds compared to other optical methods.[9] They are also amenable to high-throughput formats.
Tier 3: Assessing Target Engagement in a Cellular Context
A compound's activity against a purified enzyme in a test tube does not always translate to its efficacy in a complex cellular environment. Factors like cell permeability, efflux pumps, and the high intracellular concentration of ATP (mM range) can significantly alter a compound's apparent potency.
CETSA is a powerful method for verifying that a compound engages its target inside intact cells. The principle is that when a protein binds to a ligand (the inhibitor), it becomes more stable and resistant to heat-induced denaturation.[10][11]
-
Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the precipitated (denatured) proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blot or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein against the heating temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Causality Behind the Choice:
-
Why a cellular assay? It bridges the gap between biochemical potency and physiological effect by confirming that the inhibitor can reach and bind to its target in a living system.[12][13]
-
Why CETSA? It is a label-free method that can be used for endogenous proteins without the need for genetic modification, providing a more physiologically relevant readout of target engagement.
Tier 4: Characterizing the Binding Interaction
For lead compounds, a deeper understanding of the binding thermodynamics and kinetics is invaluable for structure-activity relationship (SAR) studies and lead optimization.
ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment.[14]
-
Sample Preparation: Prepare the purified kinase and the inhibitor in the same, precisely matched buffer. Degas both solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Load the kinase solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe. Allow the system to equilibrate to the desired temperature.
-
Titration: Perform a series of small, sequential injections of the inhibitor into the kinase solution.
-
Heat Measurement: The instrument measures the minute temperature changes that occur after each injection as the inhibitor binds to the kinase.
-
Data Analysis: The raw data (heat pulses per injection) is integrated and plotted against the molar ratio of inhibitor to protein. This binding isotherm is then fitted to a binding model to extract the thermodynamic parameters (Kd, n, ΔH).
Causality Behind the Choice:
-
Why ITC? It provides a complete thermodynamic signature of the binding event, offering insights into the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions). This information is critical for rational drug design and optimization.[15]
-
Why for lead compounds? While lower throughput than screening assays, the detailed biophysical data generated by ITC is essential for making informed decisions during the lead optimization phase of a drug discovery project.
Conclusion and Future Directions
The this compound scaffold is a powerful starting point for the design of potent kinase inhibitors. However, its inherent affinity for the ATP binding site necessitates a thorough and multi-faceted approach to cross-reactivity profiling. As demonstrated with the dual tyrosine kinase/PI3K inhibitor PP121, this scaffold can be intentionally tuned for polypharmacology.
A strategic, tiered approach to profiling—beginning with broad kinome screening, followed by functional biochemical validation, cellular target engagement confirmation, and detailed biophysical characterization—provides the comprehensive data package required to understand a compound's true selectivity profile. This knowledge is not merely academic; it is fundamental to interpreting biological data correctly, predicting potential off-target toxicities, and ultimately, developing safer and more effective kinase-targeted therapies.
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A Comparative Guide to the 3-Phenylpyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" offer a unique combination of synthetic accessibility, structural rigidity, and the ability to present functional groups in a precise three-dimensional arrangement to interact with biological targets. The pyrazolo[1,5-a]pyrimidine system, a fused heterocycle of pyrazole and pyrimidine rings, is a quintessential example of such a scaffold.[1] Its rigid, planar structure and versatile periphery for chemical modification have made it a focal point of research.
This guide provides an in-depth comparison of the 3-phenylpyrazolo[1,5-a]pyrimidine scaffold against other prominent heterocyclic systems. We will delve into its structural advantages, synthetic strategies, and pharmacological profiles, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a clear perspective on its utility and potential. The pyrazolo[1,5-a]pyrimidine core is found in numerous marketed drugs and clinical candidates, highlighting its therapeutic relevance across a spectrum of diseases including cancer, inflammation, viral infections, and neurodegenerative disorders.[2][3]
Section 1: The this compound Core - A Structural and Synthetic Overview
The defining feature of the pyrazolo[1,5-a]pyrimidine scaffold is the fusion of a five-membered pyrazole ring with a six-membered pyrimidine ring, creating a 10π-electron aromatic system.[1][4] This fusion confers significant chemical stability and a planar geometry that is often advantageous for fitting into the active sites of enzymes, particularly the ATP-binding pocket of kinases. The "3-phenyl" substitution is a common motif that serves as a crucial building block, often oriented into a hydrophobic pocket of the target protein, while other positions (C2, C5, C7) remain available for extensive functionalization to modulate potency, selectivity, and pharmacokinetic properties.[4][5]
General Synthetic Strategy
The most prevalent and versatile method for synthesizing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic compound, such as a β-dicarbonyl or its synthetic equivalent.[1] This approach allows for the introduction of diversity at multiple positions.
Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.
Section 2: Comparative Analysis with Key Heterocyclic Scaffolds
The true value of a scaffold is best understood in comparison to its alternatives. Here, we evaluate this compound against three other significant heterocyclic systems: the isomeric pyrazolo[3,4-d]pyrimidine, the classic purine core, and the distinct quinoline scaffold.
The Isomeric Contender: Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine scaffold is a constitutional isomer of the [1,5-a] system. While structurally similar, the different arrangement of nitrogen atoms leads to distinct electronic properties and biological activities.
| Feature | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Structure | Fused pyrazole and pyrimidine rings. Nitrogen at position 4. | Fused pyrazole and pyrimidine rings. Nitrogen at position 5. |
| Key Targets | Protein Kinases (e.g., Pim-1, CDKs, Trk), Anti-tubercular targets (DprE1).[6][7][8] | Protein Kinases (e.g., EGFR, CDK2), Antiproliferative agents.[9] |
| Synthetic Route | Typically from 3-aminopyrazoles and 1,3-dicarbonyls.[1] | Often synthesized from pyrazole-4-carboxylates or nitriles.[9] |
| Advantages | Established as a versatile kinase inhibitor scaffold. Less prone to certain metabolic liabilities compared to purines. | Strong history as an anticancer scaffold. Amenable to diverse substitutions.[9] |
| Disadvantages | SAR can be complex due to multiple substitution points. | Can face challenges with solubility depending on substitution patterns. |
Expert Insight: The choice between the [1,5-a] and [3,4-d] isomers is driven by the specific target class. The [1,5-a] system has shown exceptional promise as a "hinge-binder" in kinases, where the N4 atom is often not involved in hydrogen bonding, allowing for more freedom in substituent placement. In contrast, the pyrazolo[3,4-d]pyrimidine scaffold is frequently employed as a purine bioisostere where its nitrogen arrangement more closely mimics adenosine.
The Biological Blueprint: Purine
Purines are arguably the most important heterocyclic scaffolds in biology, forming the basis of DNA, RNA, and ATP. Consequently, many kinase inhibitors were initially designed as purine analogues. Pyrazolo[1,5-a]pyrimidines are considered non-classical bioisosteres of purines, mimicking their shape and hydrogen bonding capabilities while offering distinct advantages.[10][11]
Caption: Bioisosteric relationship between purines and pyrazolopyrimidines.
| Feature | This compound | Purine |
| Bioisosterism | Mimics the shape and H-bonding pattern of purines. | The natural scaffold for ATP and guanine. |
| Metabolic Stability | Generally more stable. Avoids enzymes like xanthine oxidase that metabolize purines. | Susceptible to metabolism by purine-specific enzymes. |
| Synthetic Access | Highly versatile synthesis allows for broad chemical space exploration.[4][12] | Synthesis of substituted purines can be complex and lengthy. |
| Selectivity | The scaffold's versatility allows for fine-tuning of selectivity against different kinases.[6] | Often suffers from lack of selectivity, hitting multiple ATP-dependent enzymes. |
| Intellectual Property | Offers more opportunities for novel IP compared to the heavily explored purine space. | Crowded intellectual property landscape. |
Expert Insight: The primary driver for replacing a purine core with a pyrazolo[1,5-a]pyrimidine is to improve metabolic stability and kinase selectivity.[10] By removing the N7 and N9 nitrogens susceptible to enzymatic action and creating a scaffold with different electronic distribution, chemists can design more drug-like molecules with superior pharmacokinetic profiles.
A Different Class: Quinoline
Quinolines are bicyclic heteroaromatics containing a benzene ring fused to a pyridine ring. They are not direct bioisosteres of pyrazolopyrimidines but represent an alternative privileged scaffold in drug discovery, particularly in anticancer and antimalarial research.
| Feature | This compound | Quinoline |
| Structure | Fused 5- and 6-membered rings with 3 nitrogen atoms. Planar. | Fused 6- and 6-membered rings with 1 nitrogen atom. Planar. |
| Key Targets | Kinase inhibitors, anti-infectives. | Topoisomerase inhibitors, antimalarials, receptor tyrosine kinase inhibitors. |
| Physicochemical Profile | Generally less lipophilic than quinolines, can be modulated by substituents. | Tends to be more lipophilic and can be associated with cardiotoxicity (hERG inhibition). |
| Mechanism of Action | Primarily ATP-competitive inhibition of kinases. | DNA intercalation, inhibition of topoisomerase, disruption of heme polymerization. |
Expert Insight: The choice between a pyrazolo[1,5-a]pyrimidine and a quinoline is fundamentally target-driven. Pyrazolo[1,5-a]pyrimidines are a go-to scaffold for kinase inhibition due to their purine-mimicking nature. Quinolines are preferred for mechanisms involving DNA interaction or when targeting larger, more hydrophobic binding pockets.
Section 3: Experimental Protocols & Data
To provide a practical context, we outline a representative synthesis and present comparative biological data.
Protocol: Synthesis of a 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a common route to a key intermediate used for further diversification via nucleophilic substitution at the C5 position.
Rationale: This two-step procedure is efficient for creating a versatile building block. The initial cyclization forms the core, and the subsequent chlorination with POCl₃ installs a reactive handle for introducing various amine, alcohol, or other nucleophilic groups, which is a cornerstone of structure-activity relationship (SAR) studies.[6]
Step 1: Synthesis of 3-Phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one
-
To a solution of 3-amino-4-phenylpyrazole (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq).
-
Add a suitable Michael acceptor like N-methyl uracil (1.0 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the pyrimidinone.[6]
Step 2: Chlorination to 5-Chloro-3-phenylpyrazolo[1,5-a]pyrimidine
-
Suspend the 3-phenylpyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 2-4 hours.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated product.[6]
Comparative Biological Data
The following table summarizes representative IC₅₀ values for compounds based on different scaffolds against relevant biological targets, illustrating their distinct pharmacological profiles.
| Scaffold | Compound Example | Target | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Compound 9 | Pim-1 Kinase | 27 | [6] |
| Pyrazolo[1,5-a]pyrimidine | Compound 5h | CDK2 | 22 | [13] |
| 1,2,4-Triazolo[1,5-a]pyrimidine | Analogue 43 | Influenza RdRp | <1 µM (EC₅₀) | [11] |
| Purine | Roscovitine | CDK2 | ~450 | [11] |
| Pyrazolo[3,4-d]pyrimidine | Generic EGFR Inhibitor | EGFR-TK | Varies (nM to µM) | [9] |
Section 4: Conclusion and Future Outlook
The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry, particularly in the highly competitive field of kinase inhibitor design.[4][12] Its key advantages over isomeric systems and traditional purine cores include enhanced metabolic stability, high synthetic tractability, and the potential for achieving superior target selectivity.
While other scaffolds like quinolines have their place for specific mechanisms of action, the pyrazolo[1,5-a]pyrimidine core offers a more direct and often more successful route for targeting ATP-binding sites. The ability to readily perform structure-activity relationship studies through modifications at various positions allows for the systematic optimization of lead compounds.[4]
Future research will likely focus on exploring novel synthetic methodologies to access even more diverse derivatives, applying this scaffold to new target classes beyond kinases, and developing compounds with precisely tuned ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to accelerate the transition from bench to clinic.
Caption: A typical workflow for kinase inhibitor drug discovery.
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A Multi-Pronged Approach to De-risking Novel 3-Phenylpyrazolo[1,5-a]pyrimidine Inhibitors: A Guide to Target Specificity Validation
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its potent activity as a protein kinase inhibitor.[1][2] Novel derivatives, such as the 3-phenylpyrazolo[1,5-a]pyrimidines, represent a promising frontier in the development of targeted therapies for oncology and other indications.[3][4] However, the promise of potency is shadowed by the peril of promiscuity. The highly conserved nature of the ATP-binding pocket across the human kinome means that off-target activity is a significant risk, potentially leading to cellular toxicity or confounding structure-activity relationship (SAR) studies.
This guide provides a comprehensive, field-proven framework for rigorously validating the target specificity of novel 3-phenylpyrazolo[1,5-a]pyrimidine inhibitors. We will move beyond simple IC₅₀ values, employing a tiered, multi-pronged strategy that integrates unbiased profiling with orthogonal biophysical and cellular validation. This self-validating system is designed to build a robust, data-driven case for an inhibitor's precise mechanism of action, satisfying the stringent requirements of modern drug development.
The Validation Workflow: From a Global View to Cellular Function
A definitive statement on target specificity cannot be derived from a single experiment. We advocate for a logical progression of assays, where the findings from each tier inform the experiments in the next. This workflow is designed to first cast a wide net to identify all potential interactions and then systematically confirm and characterize the most relevant ones.
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comparative analysis of the ADMET properties of 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives
A Researcher's Guide to ADMET Profiling of 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives
Introduction: The Promise and Pitfalls of a Privileged Scaffold
The pyrazolo[1,5-a]pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and capacity for diverse substitutions have made it a cornerstone in the development of potent inhibitors for a range of biological targets, most notably protein kinases implicated in oncology.[1] Derivatives, particularly those with a phenyl group at the 3-position, have shown significant promise as anticancer agents.[2][3][4]
However, potent biological activity alone does not make a drug. The journey from a promising "hit" compound to a clinical candidate is fraught with challenges, with a high rate of attrition due to unfavorable pharmacokinetics and toxicity. This is where the discipline of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) provides its critical value. Early and intelligent ADMET profiling is not merely a screening step; it is a fundamental design parameter that guides the optimization of lead compounds, saving invaluable time and resources by eliminating candidates destined for failure.[5]
This guide provides a . It is designed for researchers in drug discovery, offering an in-depth look at the methodologies used for evaluation, a synthesis of structure-ADMET relationship data from published studies, and actionable protocols to aid in the design of next-generation therapeutics with a higher probability of clinical success.
The Methodological Blueprint: A Duality of In Silico and In Vitro Approaches
A robust ADMET assessment strategy relies on the synergistic use of computational (in silico) and experimental (in vitro) methods. This dual approach allows for rapid, high-throughput screening to prioritize compounds, followed by more detailed, mechanistic studies to confirm and elaborate on the initial findings.
In Silico Prediction: Charting the Course
Before a compound is even synthesized, computational models can predict a wide array of its potential ADMET properties. These models, built on vast datasets of existing drug molecules, serve as an essential early warning system.
-
Key Predicted Properties:
-
Physicochemical Properties: Parameters like lipophilicity (logP), topological polar surface area (TPSA), and aqueous solubility are foundational, as they heavily influence absorption and distribution.
-
Absorption: Models can predict human intestinal absorption (HIA) and blood-brain barrier (BBB) penetration.[6][7]
-
Metabolism: Predictions can identify likely sites of metabolism on the molecule and flag potential inhibition of key cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2C9), which is crucial for assessing drug-drug interaction risks.[7]
-
Toxicity: Early flags for mutagenicity (AMES test), carcinogenicity, and cardiotoxicity (hERG inhibition) can be raised.[6]
-
The primary value of in silico tools is in prioritization. By comparing predicted profiles of a virtual library of derivatives, chemists can focus their synthetic efforts on compounds with the most promising drug-like characteristics.[8]
In Vitro Assays: The Experimental Ground Truth
In vitro assays provide the first layer of experimental validation for the in silico predictions. These assays are conducted in controlled environments outside of a living organism and are designed to measure specific ADMET parameters.[5]
-
Absorption & Permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput assay that measures a compound's ability to diffuse across an artificial lipid membrane. It serves as a rapid screen for passive permeability, a key factor in gastrointestinal absorption.[9]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2), which differentiate to form a barrier that mimics the human intestinal epithelium. It provides more comprehensive data than PAMPA, assessing not only passive diffusion but also the impact of active transport and efflux pumps (like P-glycoprotein), which can limit drug absorption.[7]
-
-
Metabolism & Stability:
-
Liver Microsomal Stability Assay: This is one of the most critical early ADMET assays. Compounds are incubated with liver microsomes (vesicles of the endoplasmic reticulum primarily from hepatocytes), which contain a high concentration of CYP enzymes. By measuring the rate at which the compound disappears over time, its intrinsic metabolic stability can be determined. High metabolic instability in human liver microsomes (HLM) often correlates with rapid clearance in vivo, leading to poor drug exposure.[10][11][12]
-
-
Toxicity:
-
Cytotoxicity Assays: To assess a compound's therapeutic window, its toxicity against non-cancerous "healthy" cell lines (e.g., human fibroblasts like WI-38 or monkey kidney VERO cells) is measured, typically using an MTT or similar viability assay. A large difference between the IC₅₀ in cancer cells and the CC₅₀ (cytotoxic concentration 50) in normal cells indicates selectivity and a better safety profile.[11][13]
-
hERG Inhibition Assay: The hERG potassium channel is critical for cardiac repolarization. Blockade of this channel can lead to fatal arrhythmias. Therefore, assessing a compound's inhibitory activity against the hERG channel is a mandatory safety screen.[6][11]
-
The following diagram illustrates a typical workflow, integrating these methodologies for efficient ADMET profiling.
Comparative Analysis of this compound Derivatives
Analysis of published data reveals distinct structure-ADMET relationships (SAR) for this scaffold. While potent inhibitors can be readily developed, achieving a balanced profile of efficacy and drug-like properties requires careful modulation of substituents at key positions.[1]
Structure-ADMET Relationships (SAR)
The pyrazolo[1,5-a]pyrimidine core offers several positions for substitution (primarily C3, C5, and C7) that significantly influence its ADMET profile.
-
C3-Phenyl Ring: This is the defining feature of the class. Substitutions on this ring directly impact lipophilicity and interactions with metabolic enzymes. Fluorine substitution is a common strategy, often used to enhance metabolic stability or modulate binding affinity.[11][14]
-
C5 Position: This position is a key handle for improving metabolic stability. Studies have shown that introducing small alkyl or halogen (chloro, bromo) groups at C5 can block potential sites of oxidative metabolism, thereby increasing the compound's half-life in liver microsomes.[1]
-
C7 Position: The C7 position is often critical for target engagement (e.g., forming hydrogen bonds in a kinase hinge region), but it also presents a significant opportunity to tune physicochemical properties. For antitubercular agents, a 2-pyridylmethylamine moiety at C7 was found to be crucial for activity.[12] However, large or basic amine groups at this position can sometimes lead to off-target effects or poor permeability.
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Unveiling the Molecular Handshake: A Comparative Guide to Confirming the Binding Mode of 3-Phenylpyrazolo[1,5-a]pyrimidine
For researchers, scientists, and drug development professionals, unequivocally determining the three-dimensional structure and binding mode of a small molecule is paramount. This guide provides an in-depth, objective comparison of methodologies for confirming the binding mode of 3-Phenylpyrazolo[1,5-a]pyrimidine, a privileged scaffold in medicinal chemistry. We will delve into the gold standard of X-ray crystallography and contrast it with powerful alternative techniques, offering field-proven insights and detailed experimental protocols to empower your research.
The Unambiguous Answer: X-ray Crystallography
Single-crystal X-ray diffraction stands as the definitive method for elucidating the atomic-level structure of a molecule. It provides a high-resolution, three-dimensional map of electron density, from which the precise arrangement of atoms and their connectivity can be determined. This technique is unparalleled in its ability to reveal the intricate details of molecular geometry and intermolecular interactions, which are crucial for understanding a ligand's binding mode within a protein active site.
The Crystallographic Workflow: A Step-by-Step Protocol
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and patience. Here, we outline a robust, field-proven protocol for obtaining diffraction-quality crystals of this compound, based on successful methodologies for structurally similar pyrimidine derivatives.
Experimental Protocol: Crystallization of this compound
-
Solvent Selection and Solubility Screening:
-
Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and toluene) at both room temperature and elevated temperatures.
-
The ideal solvent will exhibit moderate solubility at room temperature and high solubility at its boiling point. For pyrazolo[1,5-a]pyrimidine derivatives, ethanol has been shown to be an effective crystallization solvent.
-
-
Slow Evaporation Crystallization:
-
Dissolve the purified this compound in a suitable solvent (e.g., ethanol) to near saturation in a small, clean vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed at room temperature. Crystal growth can take several days to weeks.
-
-
Vapor Diffusion (Hanging Drop or Sitting Drop):
-
This technique is particularly useful when only small amounts of the compound are available.
-
Hanging Drop: A small drop of the concentrated compound solution is placed on a siliconized glass coverslip, which is then inverted and sealed over a reservoir containing a precipitant solution (a solvent in which the compound is less soluble).
-
Sitting Drop: A drop of the compound solution is placed in a well on a plate, which is then sealed in a chamber containing a larger volume of the precipitant solution.
-
Over time, the precipitant vapor diffuses into the drop, gradually decreasing the solubility of the compound and inducing crystallization.
-
-
Crystal Harvesting and Mounting:
-
Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully harvest them using a cryoloop.[1]
-
Quickly transfer the crystal to a stream of cold nitrogen gas (cryostream) to flash-cool it, which prevents ice formation and radiation damage during data collection.
-
-
X-ray Diffraction Data Collection:
-
Mount the cryo-cooled crystal on a goniometer in an X-ray diffractometer.
-
A focused beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern of spots (reflections) is collected on a detector.
-
-
Structure Solution and Refinement:
-
The positions and intensities of the diffraction spots are used to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods (direct methods for small molecules) to generate an initial electron density map.
-
A molecular model is built into the electron density map and refined to best fit the experimental data.
-
Visualizing the Path to Structure
Caption: Workflow for determining the crystal structure of this compound.
Alternative and Complementary Approaches
While X-ray crystallography provides a static, solid-state structure, other techniques offer valuable insights into the molecule's behavior in solution and its interactions with biological targets.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of small molecules in solution, providing a more physiologically relevant environment.[2][3] One-dimensional (1D) NMR (¹H and ¹³C) provides information about the chemical environment of individual atoms, while two-dimensional (2D) NMR experiments reveal through-bond and through-space correlations, allowing for the complete assignment of the molecular structure.[1][4][5]
Key 2D NMR Experiments for Structure Confirmation:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through two or three bonds).[5][6]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[5][6]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, providing information about the molecule's conformation and stereochemistry.
Caption: Workflow for structure elucidation of this compound using NMR spectroscopy.
Computational Docking and Molecular Dynamics
Computational methods provide a powerful in silico approach to predict and analyze the binding mode of a ligand within a protein's active site.
-
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor. A search algorithm generates various poses of the ligand in the binding pocket, and a scoring function ranks them based on their predicted binding affinity.
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time. By simulating the movements of atoms, MD can help to refine docked poses, predict binding free energies, and understand the stability of key interactions.
Caption: Workflow for predicting the binding mode of this compound using computational methods.
A Comparative Analysis of Methodologies
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Docking & MD |
| Principle | X-ray diffraction from a single crystal | Nuclear spin resonance in a magnetic field | In silico prediction of ligand-protein interactions |
| Sample State | Solid (crystal) | Solution | In silico |
| Resolution | Atomic | Atomic | Variable |
| Strengths | Unambiguous 3D structure, high resolution, precise bond lengths and angles | Provides solution-state structure and dynamics, no need for crystals | Fast, cost-effective, high-throughput screening, provides energetic insights |
| Limitations | Requires diffraction-quality crystals, static picture of the molecule | Limited to smaller molecules, can be complex to interpret, requires larger sample amounts | Predictions require experimental validation, accuracy depends on scoring functions and force fields |
| Information Gained | Absolute configuration, intermolecular interactions in the crystal lattice | Conformation in solution, through-bond and through-space connectivities, molecular dynamics | Predicted binding pose, key interactions with the protein, estimated binding affinity |
Conclusion: An Integrated Approach for Confident Binding Mode Determination
While X-ray crystallography provides the most definitive and high-resolution picture of the binding mode of this compound, a comprehensive understanding is best achieved through an integrated approach. NMR spectroscopy offers crucial information about the molecule's structure and conformation in a more biologically relevant solution state. Computational docking and molecular dynamics simulations serve as powerful predictive and analytical tools, enabling the rapid screening of hypotheses and providing a deeper understanding of the energetic and dynamic aspects of ligand binding.
By leveraging the strengths of each of these techniques, researchers can build a robust and self-validating system for confirming the binding mode of this compound, thereby accelerating the drug discovery and development process with a higher degree of confidence.
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A Researcher's Guide to the Validation of 3-Phenylpyrazolo[1,5-a]pyrimidine as an ATP-Competitive Kinase Inhibitor
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent and selective protein kinase inhibitors.[1][2] Its unique heterocyclic arrangement allows for diverse substitutions, enabling fine-tuning of inhibitory activity against a wide range of kinases implicated in diseases like cancer.[2] This guide provides a comprehensive, multi-phase framework for the rigorous validation of a novel 3-Phenylpyrazolo[1,5-a]pyrimidine derivative, hereafter referred to as PPa-1 , as an ATP-competitive inhibitor.
For the purpose of this guide, we will use the well-characterized proto-oncogene tyrosine-protein kinase Src as our primary target. Src plays a pivotal role in regulating cell growth, division, migration, and survival, and its dysregulation is a key factor in many cancers.[3][4] Our objective is to move beyond simple screening and establish a robust body of evidence confirming PPa-1's mechanism of action, direct target engagement, and cellular efficacy, while benchmarking its performance against established inhibitors.
Phase 1: Foundational In Vitro Validation
The initial phase is designed to answer fundamental questions: Does PPa-1 directly inhibit Src kinase activity? If so, what is its potency, and does it operate through an ATP-competitive mechanism? This phase relies on purified, recombinant proteins to ensure that observed effects are a direct consequence of the compound's interaction with the kinase.
Experiment 1: Determining Inhibitory Potency (IC50) with a Biochemical Kinase Assay
Causality: The first step is to confirm that PPa-1 inhibits the catalytic function of Src.[5] A luminescence-based assay, such as ADP-Glo™, is an industry-standard method that quantifies kinase activity by measuring the amount of ADP produced during the phosphotransferase reaction.[6] By titrating PPa-1 across a range of concentrations, we can determine its IC50 value—the concentration required to inhibit 50% of the kinase's activity.[5] This provides a primary measure of the compound's potency.
Protocol: ADP-Glo™ Kinase Assay for IC50 Determination
-
Reagent Preparation: Prepare assay buffer, recombinant Src kinase, the substrate peptide (e.g., poly(E4Y)), and ATP at optimal concentrations. Prepare a serial dilution of PPa-1 in DMSO, along with a known Src inhibitor (e.g., Dasatinib) as a positive control and a DMSO-only negative control.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of Src kinase solution to wells containing 0.1 µL of the serially diluted compounds or controls.
-
Initiation: Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture. Incubate the plate at room temperature for 1 hour.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to controls and fit the dose-response curve using non-linear regression to calculate the IC50 value.
Data Presentation: PPa-1 Potency and Selectivity Profile
| Compound | Target Kinase | IC50 (nM) | Off-Target Kinase (Lck) IC50 (nM) | Off-Target Kinase (EGFR) IC50 (nM) |
| PPa-1 | Src | 15 | 85 | >10,000 |
| Dasatinib | Src | 0.8 | 1.2 | 25 |
| Bosutinib | Src | 1.2 | 15 | >20,000 |
This hypothetical data suggests PPa-1 is a potent Src inhibitor with good selectivity against the related Src-family kinase Lck and excellent selectivity against the unrelated tyrosine kinase EGFR. Data for known inhibitors is based on reported values.[7][8][9]
Experiment 2: Elucidating the Mechanism of Action (MoA)
Causality: An IC50 value alone does not define the mechanism. To validate PPa-1 as an ATP-competitive inhibitor, we must demonstrate that its inhibitory activity can be overcome by increasing the concentration of ATP.[5][10] This is achieved by measuring the IC50 of PPa-1 in the presence of varying ATP concentrations. A rightward shift in the IC50 curve as ATP concentration increases is the hallmark of ATP-competitive inhibition.
Caption: Mechanism of ATP-competitive inhibition.
Experiment 3: Quantifying Direct Binding Affinity with Isothermal Titration Calorimetry (ITC)
Causality: Biochemical assays measure the inhibition of function, but not necessarily direct physical binding. Isothermal Titration Calorimetry (ITC) is a gold-standard biophysical technique that directly measures the heat released or absorbed during the binding event between a ligand (PPa-1) and a protein (Src).[11][12] This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic profile (enthalpy and entropy) of the interaction, providing unequivocal evidence of direct binding.[11][13]
Protocol: ITC for Binding Affinity Determination
-
Sample Preparation: Prepare purified, recombinant Src kinase in a suitable buffer. Dissolve PPa-1 in the same buffer to minimize heat of dilution effects.
-
Instrument Setup: Load the Src kinase solution into the sample cell of the ITC instrument and the PPa-1 solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of PPa-1 into the Src solution while maintaining a constant temperature. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: Kd, n, ΔH, and ΔS.[14]
Data Presentation: Thermodynamic Profile of PPa-1 Binding to Src
| Compound | Binding Affinity (Kd) (nM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
| PPa-1 | 25 | 1.05 | -9.8 | 1.2 |
| Dasatinib | 0.5 | 1.01 | -12.5 | 0.5 |
This hypothetical data confirms a direct, 1:1 binding interaction between PPa-1 and Src with a nanomolar affinity, driven primarily by favorable enthalpic contributions.
Phase 2: Cellular Validation and Biological Impact
Demonstrating activity on a purified enzyme is essential but insufficient. The second phase addresses a critical question: Can PPa-1 engage its target in the complex environment of a living cell and modulate its downstream signaling pathways?
Experiment 4: Confirming Target Engagement with the Cellular Thermal Shift Assay (CETSA)
Causality: CETSA is a powerful method for verifying that a compound binds to its intended target within intact cells.[15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[17] By treating cells with PPa-1, heating them across a temperature gradient, and then quantifying the amount of soluble Src that remains, we can observe a "thermal shift"—an increase in the melting temperature of Src in the presence of the compound, which serves as a direct proxy for target engagement.[16][18][19]
Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells (e.g., a cancer cell line with active Src signaling) and treat them with PPa-1 or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by immediate cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble Src in each sample using Western blotting with a specific anti-Src antibody.
-
Analysis: Plot the percentage of soluble Src against temperature to generate melting curves. A shift in the curve to higher temperatures for PPa-1-treated cells confirms target engagement.
Experiment 5: Assessing Downstream Pathway Modulation via Western Blot
Causality: Src is a tyrosine kinase that, upon activation, phosphorylates numerous downstream substrates, propagating signals that drive cell proliferation and survival.[20][21] A functional consequence of PPa-1 binding to and inhibiting Src in cells should be a reduction in the phosphorylation of Src itself (autophosphorylation at Tyr419) and key downstream effectors.[3] Western blotting allows for the direct visualization and quantification of these phosphorylation events.
Caption: Simplified Src signaling pathway and point of inhibition.
Phase 3: Synthesis and Comparative Analysis
This final phase integrates all experimental data to build a comprehensive profile of PPa-1 and objectively compare it to established alternatives.
Caption: Integrated workflow for inhibitor validation.
Comparative Performance Summary
| Metric | PPa-1 | Dasatinib | Bosutinib | Interpretation |
| Biochemical Potency (IC50) | 15 nM | 0.8 nM | 1.2 nM | PPa-1 is potent, though less so than the approved drugs. |
| Binding Affinity (Kd) | 25 nM | 0.5 nM | ~1 nM | Confirms strong, direct binding. |
| Mechanism of Action | ATP-Competitive | ATP-Competitive | ATP-Competitive | PPa-1 shares the same MoA as the comparators. |
| Cellular Target Engagement | Confirmed (Thermal Shift) | Confirmed | Confirmed | PPa-1 successfully engages Src in a cellular context. |
| Cellular Potency | Moderate | High | High | Effective at inhibiting downstream signaling in cells. |
| Kinase Selectivity | High | Moderate (Multi-kinase) | Moderate (Dual Src/Abl) | PPa-1 may offer a superior safety profile due to higher selectivity. |
The collective evidence from this multi-phase validation framework strongly supports the classification of PPa-1 as a potent, selective, and cell-active ATP-competitive inhibitor of Src kinase. While its absolute potency in biochemical and cellular assays is more moderate than multi-kinase inhibitors like Dasatinib and Bosutinib, its potentially higher selectivity profile marks it as a promising candidate for further preclinical development. This systematic approach, combining biochemical, biophysical, and cellular assays, provides the necessary rigor to confidently advance novel chemical matter in a drug discovery pipeline.
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Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. PubMed Central. (2015). Available from: [Link]
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A list of kinases that are inhibited (>50%) by bosutinib and dasatinib as determined by in vitro profiling (continued). ResearchGate. Available from: [Link]
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Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. PMC - NIH. (2007). Available from: [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. NIH. (2022). Available from: [Link]
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Defining the landscape of ATP-competitive inhibitor resistance residues in protein kinases. Nature. (2020). Available from: [Link]
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ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. SpringerLink. (2023). Available from: [Link]
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Synthesis and Biological Evaluation of Pyrazolo[1,5- a ]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. ResearchGate. (2014). Available from: [Link]
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Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. (2024). Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 3-Phenylpyrazolo[1,5-a]pyrimidine Derivatives as CDK2 Inhibitors
Welcome to a detailed guide on conducting comparative molecular docking studies of 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives. This document is designed for researchers, medicinal chemists, and drug development professionals interested in the computational evaluation of this privileged heterocyclic scaffold. We will move beyond a simple procedural list, focusing instead on the scientific rationale behind each step, providing field-proven insights, and ensuring a self-validating, reproducible workflow.
The pyrazolo[1,5-a]pyrimidine core is a cornerstone in modern medicinal chemistry, recognized for its versatile biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] A key reason for its success is its structural resemblance to purine, allowing it to act as a competitive inhibitor in the ATP-binding pockets of various protein kinases.[2] Among these, Cyclin-Dependent Kinase 2 (CDK2) has emerged as a significant therapeutic target.
CDK2 is a critical regulator of cell cycle progression, particularly the transition from the G1 to the S phase.[3][4][5] Its dysregulation is a hallmark of numerous cancers, leading to uncontrolled cell proliferation.[4][6] Consequently, inhibiting CDK2 is a promising strategy in cancer therapy.[3] Notably, the pyrazolo[1,5-a]pyrimidine scaffold is present in Dinaciclib, a potent CDK inhibitor that has undergone clinical trials for various cancers.[7]
This guide will provide a head-to-head in silico comparison of novel this compound derivatives against the established CDK2 inhibitor, Dinaciclib. We will detail the entire computational workflow, from target selection and preparation to the final analysis of binding interactions, providing a robust framework for your own research endeavors.
The Strategic Core: Experimental Design & Rationale
A successful computational study hinges on a well-planned experimental design. Our objective is to predict the binding affinity and interaction patterns of our candidate molecules within the CDK2 active site and compare them against a clinically relevant benchmark.
Target Selection: Why CDK2?
-
Clinical Relevance: Aberrant CDK2 activity is implicated in many cancers, making it a high-value therapeutic target.[6]
-
Structural Data Availability: A wealth of high-resolution crystal structures of CDK2 in complex with various inhibitors is available in the Protein Data Bank (PDB). This is crucial for structure-based drug design.
-
Scaffold Precedent: The pyrazolo[1,5-a]pyrimidine core has a proven track record of inhibiting CDKs, as exemplified by Dinaciclib.[7] This provides a strong scientific basis for our investigation.
For this study, we will utilize the crystal structure of CDK2 in complex with a known inhibitor (e.g., PDB ID: 2WXP or similar). The presence of a co-crystallized ligand is invaluable as it validates the identified binding pocket and provides a reference for docking accuracy.
Ligand Selection: Test Candidates and the Benchmark
-
Test Candidates (Series 6a-t): We will use a hypothetical series of this compound derivatives (inspired by published research) to explore structure-activity relationships (SAR).[8] These derivatives will feature various substitutions on the phenyl ring and other positions to probe their effect on binding.
-
Benchmark Inhibitor (Dinaciclib): As a potent, well-characterized CDK inhibitor containing the core scaffold, Dinaciclib serves as our positive control.[7] A successful docking protocol should be able to replicate its known binding mode, a process known as redocking, which validates the entire workflow.
The Computational Workflow: A Self-Validating Protocol
Molecular docking aims to predict the conformation, orientation, and binding affinity of a ligand within a protein's active site.[9][10] Our workflow is designed to be systematic and reproducible, incorporating critical validation steps.
Caption: A validated computational docking workflow.
Step-by-Step Protocol: Protein Preparation
Rationale: Raw PDB structures are not immediately usable for docking.[11] They contain experimental artifacts (water molecules, co-solvents) and lack information required by docking algorithms (hydrogen atoms, atomic charges). This protocol ensures a clean, chemically correct receptor model.
-
Obtain Crystal Structure: Download the desired CDK2 crystal structure from the Protein Data Bank (e.g., PDB ID: 2WXP).
-
Clean the Structure: Using molecular modeling software (e.g., AutoDockTools, Maestro, Chimera), remove all non-essential molecules, including water, ions, and co-solvents. Retain the co-crystallized ligand for validation purposes.
-
Add Polar Hydrogens: PDB files often lack hydrogen atoms. Add polar hydrogens to the protein, as they are critical for forming hydrogen bonds.
-
Assign Atomic Charges: Compute and assign partial atomic charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.
-
Define the Receptor Grid: Generate a grid box that encompasses the entire binding site. The grid defines the space where the ligand will be docked. A common practice is to center the grid on the co-crystallized ligand.
Step-by-Step Protocol: Ligand Preparation
Rationale: Ligands must be converted from 2D representations to low-energy, chemically correct 3D structures. This ensures that the docking algorithm starts with a physically plausible conformation.
-
2D Sketching: Draw the this compound derivatives and the benchmark inhibitor (Dinaciclib) using a chemical sketcher (e.g., ChemDraw, MarvinSketch).
-
Conversion to 3D: Convert the 2D structures to 3D coordinates.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). This step finds a stable, low-energy conformation for each ligand.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. The docking software will explore different conformations by rotating these bonds.
-
Save in Required Format: Save the prepared ligands in the appropriate file format for the docking software (e.g., .pdbqt for AutoDock Vina).
Step-by-Step Protocol: Molecular Docking & Validation
Rationale: This phase executes the docking simulation. Critically, we first validate our protocol by "redocking" the original ligand back into the active site. A successful redocking (low Root Mean Square Deviation - RMSD) provides confidence in the chosen parameters.
-
Software Selection: Choose a well-validated docking program. AutoDock Vina is a widely used and effective choice due to its speed and accuracy.[12]
-
Configuration: Prepare a configuration file specifying the coordinates of the receptor grid, the paths to the prepared protein and ligand files, and the desired output file name.
-
Protocol Validation (Redocking): Dock the extracted co-crystallized ligand back into the protein's active site.
-
RMSD Calculation: Calculate the RMSD between the docked pose of the co-crystallized ligand and its original position in the crystal structure. An RMSD value < 2.0 Å is generally considered a successful validation.
-
Virtual Screening: Once the protocol is validated, perform the docking calculations for your series of this compound derivatives and the benchmark inhibitor.
Results: Comparative Docking Analysis
The output of a docking simulation is a set of predicted binding poses for each ligand, ranked by a scoring function that estimates the binding free energy (typically in kcal/mol). More negative scores indicate stronger predicted binding.
Quantitative Data Summary
The results are best summarized in a table for clear comparison.
| Compound ID | Structure (Key Feature) | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| Benchmark | ||||
| Dinaciclib | Pyrazolo[1,5-a]pyrimidine | -10.5 | LEU83, GLU81, ASP86, PHE80 | 3 |
| Test Series | ||||
| 6a | 3-Phenyl | -8.9 | LEU83, ASP86, PHE80 | 2 |
| 6t | 3-(4-Fluorophenyl) | -9.8 | LEU83, GLU81, ASP86, PHE80 | 3 |
| 6s | 3-(4-Methoxyphenyl) | -9.5 | LEU83, ASP86, PHE80, LYS33 | 2 |
| 6n | 3-(4-Nitrophenyl) | -9.2 | LEU83, GLU81, ASP86 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes, but is based on binding patterns commonly observed for this class of inhibitors.[8]
Analysis of Binding Modes
A docking score alone is insufficient. A detailed analysis of the binding interactions provides crucial insights into the structural basis of activity.
-
The Hinge Interaction: A critical interaction for kinase inhibition is the formation of hydrogen bonds with the "hinge region" of the kinase. For CDK2, this involves residues like GLU81 and LEU83. Our benchmark, Dinaciclib, and the most promising derivative, 6t , both form crucial hydrogen bonds in this region, anchoring the ligand in the active site. This interaction mimics the binding of the natural substrate, ATP.
-
Hydrophobic Pockets: The phenyl group of the derivatives extends into a hydrophobic pocket often defined by residues like PHE80 and LYS33. Substituents on this phenyl ring can significantly influence binding. For instance, the electron-withdrawing fluorine atom in 6t may enhance electrostatic interactions, contributing to its superior docking score compared to the unsubstituted analog 6a .
-
Gatekeeper Residue Interaction: The "gatekeeper" residue (PHE80 in CDK2) controls access to a deeper hydrophobic pocket. The ability of a ligand to favorably interact with this residue is often a key determinant of potency and selectivity.
Caption: Key interactions of a derivative in the CDK2 active site.
Discussion & Field-Proven Insights
This comparative analysis demonstrates that this compound derivatives are promising scaffolds for CDK2 inhibition.
-
Causality of Experimental Choices: Our choice to use Dinaciclib as a benchmark was critical. The ability of our validated protocol to predict a strong binding score and key hinge interactions for Dinaciclib gives us confidence in the results obtained for our novel derivatives.
-
Interpreting the Data: The docking scores suggest that derivative 6t , with its 4-fluoro substitution, is the most promising candidate from our hypothetical series. Its predicted binding energy is closer to the benchmark inhibitor, Dinaciclib, than the other analogs. The docking pose reveals that the fluoro-substituent engages in favorable interactions within the hydrophobic pocket, a classic strategy in medicinal chemistry to enhance potency.
-
From In Silico to In Vitro: Computational docking is a powerful hypothesis-generation tool, not a substitute for experimental validation.[12][13] The results from this study provide a clear rationale for prioritizing the synthesis and in vitro testing of derivative 6t . Subsequent enzymatic assays would be required to confirm its inhibitory activity (IC50) against CDK2.
-
Future Directions: Further computational work could involve running molecular dynamics (MD) simulations on the top-ranked poses. MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted interactions over time and yielding more accurate binding free energy calculations.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of this compound derivatives. By grounding our study in a validated protocol with a clinically relevant benchmark, we can generate meaningful, actionable hypotheses for drug discovery. The in silico evidence suggests that specific substitutions on the 3-phenyl ring can significantly enhance binding affinity to the CDK2 active site, marking these derivatives as a promising avenue for the development of novel anticancer therapeutics.
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Farghaly, T. A., El-Mekabaty, A., Harras, M. F., & Al-Zaqri, N. (2023). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 28(10), 4004. Retrieved from [Link]
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A Head-to-Head Comparison: Evaluating the Kinase Selectivity of 3-Phenylpyrazolo[1,5-a]pyrimidines
A Guide for Researchers in Kinase Inhibitor Discovery
In the landscape of oncology and inflammation research, the pursuit of selective kinase inhibitors is paramount.[1][2] Kinases, a family of over 500 enzymes in the human genome, are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases.[1][3] The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[4][5][6] This guide provides a comprehensive evaluation of the selectivity of a representative 3-Phenylpyrazolo[1,5-a]pyrimidine derivative against a panel of kinases, comparing its performance with established inhibitors and offering detailed experimental protocols for in-house validation.
The Criticality of Kinase Selectivity
The therapeutic success of kinase inhibitors is intrinsically linked to their selectivity. While potent inhibition of the target kinase is desired, off-target activity can lead to unforeseen side effects and toxicities.[7][8][9] The conserved nature of the ATP-binding site across the kinome presents a significant challenge in achieving selectivity.[1] Therefore, rigorous selectivity profiling is a non-negotiable step in the drug discovery pipeline, enabling researchers to make informed decisions about lead compound prioritization and to anticipate potential clinical liabilities.[10][11]
Comparative Kinase Selectivity Profile
To contextualize the performance of the this compound scaffold, we present a comparative analysis of a representative compound, herein designated as Compound X , against a panel of therapeutically relevant kinases. For comparison, we include the well-characterized multi-kinase inhibitor, Staurosporine, and a more selective inhibitor, Dasatinib.
| Kinase | Compound X (IC50, nM) | Staurosporine (IC50, nM) | Dasatinib (IC50, nM) |
| CDK2/cyclin A | 25 | 3 | 350 |
| VEGFR2 | 8 | 7 | 0.8 |
| Pim-1 | 15 | 20 | >10,000 |
| p38α | 500 | 25 | 30 |
| Src | >10,000 | 6 | 0.5 |
| Abl | >10,000 | 20 | 0.6 |
Note: The IC50 values presented for Compound X are hypothetical and for illustrative purposes. Actual values would be determined experimentally.
Interpretation of the Data:
As illustrated in the table, Compound X demonstrates potent inhibition of CDK2/cyclin A and Pim-1, with a notable IC50 value for VEGFR2. Importantly, it shows significantly less activity against p38α, Src, and Abl, suggesting a degree of selectivity. In contrast, Staurosporine exhibits broad-spectrum activity, potently inhibiting all kinases in the panel. Dasatinib, while highly potent against Src and Abl, shows less activity against the other kinases, highlighting its distinct selectivity profile. This comparative data underscores the unique inhibitory signature of the this compound scaffold and its potential for developing selective inhibitors for specific kinase targets.
Experimental Workflow for Kinase Selectivity Profiling
To ensure the generation of robust and reproducible data, a standardized experimental workflow is essential. Below is a detailed protocol for an in vitro radiometric kinase assay, a gold-standard method for quantifying kinase activity.[12][13]
Step-by-Step Protocol: Radiometric Kinase Assay
-
Compound Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Perform serial dilutions to create a range of concentrations (e.g., 10-point, 3-fold dilutions). This allows for the determination of a dose-response curve and calculation of the IC50 value.[14]
-
-
Kinase Reaction Mixture Preparation (per reaction):
-
In a microcentrifuge tube, combine the kinase buffer, the specific peptide or protein substrate, and the purified kinase enzyme. The concentrations of each component should be optimized for the specific kinase being assayed.[15]
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 1 µL) of each compound dilution to the wells of a 96-well plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for background.
-
Add the kinase reaction mixture to each well.
-
Pre-incubate the plate for a short period (e.g., 10 minutes) at room temperature to allow the compound to bind to the kinase.
-
-
Initiation and Incubation:
-
Prepare the ATP solution by mixing unlabeled ATP with [γ-³²P]ATP. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.[16][17]
-
Initiate the kinase reaction by adding the [γ-³²P]ATP solution to each well.
-
Incubate the plate at a controlled temperature (typically 30°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a solution of phosphoric acid.[12]
-
Transfer a portion of the reaction mixture from each well onto a phosphocellulose filter mat (e.g., P81 paper). The phosphorylated substrate will bind to the paper, while unincorporated ATP will not.[15]
-
Wash the filter mat multiple times with phosphoric acid to remove any unbound [γ-³²P]ATP.[18][19]
-
Dry the filter mat completely.
-
Quantify the amount of incorporated ³²P in each spot using a scintillation counter or a phosphorimager.[15]
-
-
Data Analysis:
-
Subtract the background counts (no-enzyme control) from all other readings.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[14][20]
-
Alternative Assay Formats
While the radiometric assay is highly sensitive, several non-radioactive methods are also widely used for kinase profiling. These include:
-
Luminescence-Based Assays: These assays, such as Kinase-Glo® or ADP-Glo™, measure changes in ATP or ADP levels, respectively.[3][21][22][23] A decrease in ATP or an increase in ADP is proportional to kinase activity.
-
Fluorescence-Based Assays: Techniques like fluorescence polarization (FP) utilize a fluorescently labeled substrate or tracer to detect kinase activity.[24][25][26][27] The binding of an antibody to a phosphorylated substrate results in a change in the polarization of the emitted light.
The choice of assay format depends on factors such as the specific kinase, available instrumentation, and desired throughput.
Understanding On-Target vs. Off-Target Effects
The ultimate goal of kinase inhibitor development is to achieve a therapeutic effect through the modulation of a specific target kinase (on-target effect) while minimizing engagement with other kinases (off-target effects).
A highly selective inhibitor will exhibit a large therapeutic window, where the concentration required for the desired on-target effect is significantly lower than the concentration that causes off-target effects. Kinome-wide screening against large panels of kinases is the most comprehensive approach to de-risk a compound and understand its full selectivity profile.[28][29]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. As demonstrated, a representative compound from this class can exhibit a desirable selectivity profile. However, it is imperative for researchers to conduct their own rigorous in-house kinase profiling to validate these findings and to fully characterize the selectivity of their specific compounds. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the field of drug discovery, enabling them to design and execute robust experiments for the evaluation of kinase inhibitor selectivity.
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A Senior Application Scientist's Guide to Pyrazolo[1,5-a]pyrimidine and Pyrazolo[3,4-d]pyrimidine Scaffolds in Drug Discovery
Welcome to a comprehensive comparison of two isomeric, yet functionally distinct, heterocyclic scaffolds that have proven to be cornerstones in modern medicinal chemistry: pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine. Both are considered "privileged structures," consistently appearing in a multitude of biologically active compounds. However, the subtle difference in the fusion of their pyrazole and pyrimidine rings leads to profound variations in their chemical properties, synthetic accessibility, and, most importantly, their interactions with biological targets.
This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind their distinct profiles, providing the in-depth technical insights needed to strategically select and optimize these scaffolds for your specific therapeutic goals. We will dissect their structural nuances, compare their synthetic pathways, evaluate their therapeutic applications with a focus on kinase inhibition, and provide actionable experimental protocols.
Core Structural and Physicochemical Distinctions
The fundamental difference between the two scaffolds lies in the arrangement of nitrogen atoms and the point of ring fusion. In pyrazolo[1,5-a]pyrimidine , the pyrimidine ring is fused across the N1 and C5 positions of the pyrazole ring. In contrast, pyrazolo[3,4-d]pyrimidine features fusion across the C3 and C4 positions. This seemingly minor isomeric difference has significant consequences.
Most notably, the pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, a critical component of adenosine triphosphate (ATP).[1][2] This structural mimicry is the cornerstone of its widespread success as a scaffold for ATP-competitive kinase inhibitors, as it can effectively occupy the ATP-binding pocket and engage in similar hydrogen bonding interactions.[1][2] The pyrazolo[1,5-a]pyrimidine scaffold, while not a direct purine isostere, offers a different arrangement of hydrogen bond donors and acceptors and a distinct three-dimensional shape, enabling it to interact with a wide array of biological targets, including many protein kinases.[3][4]
Below is a summary of the fundamental physicochemical properties of the unsubstituted parent scaffolds. These values provide a baseline for understanding how the core structure contributes to the overall properties of more complex derivatives.
| Property | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine | Data Source |
| Molecular Formula | C₆H₅N₃ | C₅H₄N₄ | [5][6] |
| Molecular Weight | 119.12 g/mol | 120.11 g/mol | [5][6] |
| XLogP3 | 0.3 | 0.2 | [5][6] |
| H-Bond Donor Count | 0 | 1 | [5][6] |
| H-Bond Acceptor Count | 3 | 3 | [5][6] |
| Polar Surface Area | 30.2 Ų | 54.5 Ų | [5][6] |
The most telling differences are in the hydrogen bond donor count and the polar surface area. The presence of an N-H group in the pyrazolo[3,4-d]pyrimidine scaffold makes it a hydrogen bond donor, a critical feature for mimicking the N9-H of adenine in kinase binding. This also contributes to its significantly larger polar surface area, which can influence solubility and cell permeability.
A Tale of Two Syntheses: Accessibility and Versatility
The synthetic routes to these scaffolds are distinct and offer different advantages in terms of reagent availability, scalability, and the potential for diversification.
Synthesis of Pyrazolo[1,5-a]pyrimidines
The most prevalent and robust method for constructing the pyrazolo[1,5-a]pyrimidine core is the cyclocondensation reaction between a 3-aminopyrazole (or 5-aminopyrazole) derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[3][7] This approach is highly modular, allowing for diverse substitutions at positions 2, 3, 5, 6, and 7 by simply varying the starting materials.[7] The choice of reaction conditions (acidic vs. basic) can influence the regioselectivity of the cyclization, providing precise control over the final product.[3]
Synthesis of Pyrazolo[3,4-d]pyrimidines
The construction of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with a pre-formed, appropriately functionalized pyrazole ring. A common and powerful strategy involves using 5-aminopyrazole-4-carbonitrile or 5-aminopyrazole-4-carboxylate as a key intermediate.[1] The pyrimidine ring is then annulated onto this pyrazole core by treatment with a one-carbon electrophile like formamide or formic acid.[1][8] Subsequent chemical manipulations, such as chlorination of the 4-hydroxy group with phosphorus oxychloride, generate a key intermediate (4-chloro-pyrazolo[3,4-d]pyrimidine) that is ripe for nucleophilic substitution, enabling the introduction of a wide variety of functional groups at this critical position.[1]
Biological Activity and Therapeutic Targets: A Comparative Overview
Both scaffolds are rich in biological activity, but their therapeutic applications often diverge due to their distinct structural and electronic properties. They have both been investigated for anticancer, anti-inflammatory, antiviral, and antimicrobial activities.[3][9][10][11] However, their most prominent role in modern drug discovery is as protein kinase inhibitors.[4][12]
| Biological Activity | Pyrazolo[1,5-a]pyrimidine | Pyrazolo[3,4-d]pyrimidine |
| Anticancer | Potent activity reported, often via kinase inhibition (CDKs, Trk, FLT3, B-Raf, MEK).[3][4][13][14] | Widespread activity, primarily as kinase inhibitors (Src, Abl, VEGFR, EGFR, CDK2).[1][2][15][16][17] |
| Anti-inflammatory | Activity reported, including inhibition of p38 MAPK.[11] | Effects often attributed to inhibition of COX-2 or p38 MAPK signaling.[10] |
| Antiviral | Activity against various viruses has been documented.[3][11] | Reported antiviral potential.[9][18] |
| Antimicrobial | Documented antibacterial and antifungal properties.[11] | Known antimicrobial activity.[9][18] |
| Other | CNS activity, antitubercular agents, fluorophores for material science.[7][19][20] | Xanthine oxidase inhibition (e.g., Allopurinol), PDE5 inhibition.[8][21] |
Deep Dive: Kinase Inhibition
The ability of these scaffolds to inhibit protein kinases has made them invaluable in oncology and inflammation research.
Pyrazolo[3,4-d]pyrimidines as Adenine Mimics: As previously mentioned, this scaffold's identity as a purine isostere makes it a "natural fit" for the ATP binding site of many kinases.[2][15] The N1-H and pyrimidine nitrogens can form critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interactions of adenine. This has led to the development of potent inhibitors for a multitude of kinases, including VEGFR, FLT3, Src, and Abl.[15][22][23][24]
Pyrazolo[1,5-a]pyrimidines as Versatile Kinase Inhibitors: While not a direct adenine mimic, the pyrazolo[1,5-a]pyrimidine scaffold provides a rigid and adaptable framework for designing potent and often highly selective kinase inhibitors.[3][4] This versatility is highlighted by the development of drugs targeting a diverse set of kinases. Marketed drugs like Larotrectinib and Entrectinib are potent inhibitors of Tropomyosin receptor kinases (Trk), showcasing this scaffold's clinical success.[13][25] Furthermore, extensive research has demonstrated its potential for inhibiting Cyclin-Dependent Kinases (CDKs), FLT3, and components of the MAPK pathway like B-Raf and MEK.[4][14][26]
Structure-Activity Relationship (SAR) Hotspots
Understanding the key positions for chemical modification is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
Pyrazolo[1,5-a]pyrimidine: The scaffold allows for versatile structural modifications at the C2, C3, C5, and C7 positions.[7] For kinase inhibitors, aryl or heteroaryl substitutions at the C3 and C5 positions are often critical for achieving high potency.[27] The C7 position is also frequently modified to modulate solubility and engage with solvent-exposed regions of the target protein.[28]
-
Pyrazolo[3,4-d]pyrimidine: For kinase inhibition, the N1 and C4 positions are paramount.[16] The N1 position is often substituted with aryl or alkyl groups to occupy a hydrophobic pocket in the ATP binding site. The C4 position is typically functionalized with an amino group linked to various substituted aryl or heteroaryl moieties, which project out of the binding site and can be tailored to enhance selectivity and potency.[22][23]
Exemplar Experimental Protocols
To translate theory into practice, the following are detailed, self-validating protocols for the synthesis of a representative derivative of each scaffold. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol 1: Synthesis of a 7-Aryl-pyrazolo[1,5-a]pyrimidine
This protocol describes a classic condensation reaction, a reliable method for accessing this scaffold.
Objective: To synthesize 7-(4-methoxyphenyl)-5-methyl-pyrazolo[1,5-a]pyrimidine.
Methodology:
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-amino-5-methylpyrazole (1.0 eq, e.g., 0.97 g, 10 mmol) in glacial acetic acid (20 mL).
-
Causality: Acetic acid serves as both the solvent and an acid catalyst. It protonates the carbonyl groups of the β-diketone, rendering them more electrophilic and susceptible to nucleophilic attack by the aminopyrazole.
-
-
Addition of β-Diketone: To the stirring solution, add 1-(4-methoxyphenyl)butane-1,3-dione (1.05 eq, 2.02 g, 10.5 mmol).
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Causality: Thermal energy is required to overcome the activation energy for both the initial nucleophilic attack and the subsequent dehydration/cyclization steps that form the stable aromatic pyrimidine ring.
-
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into 100 mL of ice-cold water while stirring. A precipitate should form.
-
Neutralization & Isolation: Carefully neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Collect the resulting solid precipitate by vacuum filtration, washing thoroughly with cold water (3 x 20 mL).
-
Causality: Neutralization deprotonates the product, decreasing its solubility in the aqueous medium and maximizing precipitation for efficient isolation.
-
-
Purification: Recrystallize the crude solid from hot ethanol to yield the pure product as a crystalline solid.
-
Self-Validation: The purity of the final compound should be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, MS). The expected regiochemistry can be confirmed by 2D NMR experiments (NOESY/ROESY).
-
Protocol 2: Synthesis of a 4-Anilino-1H-pyrazolo[3,4-d]pyrimidine
This multi-step protocol illustrates the common strategy of building the pyrimidine ring onto a pyrazole core followed by functionalization.[1]
Objective: To synthesize N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Methodology:
-
Step A: Synthesis of 1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one:
-
In a 100 mL flask, combine 5-amino-1H-pyrazole-4-carboxamide (1.0 eq, e.g., 1.26 g, 10 mmol) with formamide (30 mL). Heat the mixture to 180 °C and maintain for 5 hours.
-
Causality: At high temperatures, formamide serves as a source of a single carbon atom, which cyclizes with the amino and amide groups of the starting material to form the pyrimidinone ring.
-
Cool the mixture, add water (30 mL), and collect the resulting precipitate by filtration. Wash with water and dry to obtain the intermediate.
-
-
Step B: Synthesis of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine:
-
In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the product from Step A (1.0 eq, e.g., 1.36 g, 10 mmol) in phosphorus oxychloride (POCl₃, 15 mL). Add 2-3 drops of dimethylformamide (DMF) as a catalyst.
-
Heat the mixture to reflux (approx. 105 °C) for 3 hours, during which the solid should dissolve.
-
Causality: POCl₃ is a powerful chlorinating agent that converts the hydroxyl (in its tautomeric form) or ketone group at the C4 position into a highly reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Carefully quench the reaction by pouring it onto crushed ice. Neutralize with a cold aqueous solution of sodium carbonate and extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Step C: Nucleophilic Aromatic Substitution:
-
Dissolve the 4-chloro intermediate from Step B (1.0 eq, e.g., 1.54 g, 10 mmol) in 2-propanol (25 mL). Add m-anisidine (3-methoxyaniline) (1.1 eq, 1.35 g, 11 mmol) and a catalytic amount of concentrated HCl (2 drops).
-
Heat the mixture to reflux for 4 hours. Monitor by TLC.
-
Causality: The electron-withdrawing nature of the fused ring system activates the C4 position for nucleophilic aromatic substitution. The acidic catalyst protonates the ring nitrogens, further enhancing this activation. The amine (m-anisidine) acts as the nucleophile, displacing the chloride.
-
Cool the reaction, and collect the precipitated product (often the HCl salt) by filtration. The free base can be obtained by suspending the salt in water and neutralizing with sodium bicarbonate, followed by filtration and drying.
-
-
Purification & Validation: Purify the final product by column chromatography on silica gel or recrystallization. Confirm the structure and purity via NMR, MS, and melting point analysis.
Conclusion and Strategic Outlook
The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds, while isomeric, offer distinct and complementary advantages in drug discovery.
-
The pyrazolo[3,4-d]pyrimidine scaffold is the preeminent choice when designing ATP-competitive kinase inhibitors. Its identity as a purine bioisostere provides a reliable and powerful starting point for engaging the hinge region of a vast number of kinases. The synthetic routes are well-established, allowing for extensive derivatization at the key N1 and C4 positions.
-
The pyrazolo[1,5-a]pyrimidine scaffold offers broader structural and functional diversity. Its modular and often highly regioselective synthesis allows for the exploration of a wider chemical space.[3][7] This versatility has led to its success in targeting a diverse range of proteins, including kinases where it may not act as a simple adenine mimic, and has also found applications beyond medicine in fields like materials science.[7][20]
The choice between these two elite scaffolds is not a matter of superiority, but of strategic alignment with the therapeutic target and the desired mechanism of action. For projects demanding a robust, hinge-binding kinase inhibitor, the path of the pyrazolo[3,4-d]pyrimidine is well-trodden and highly effective. For programs requiring greater exploratory range, novel binding modes, or applications beyond kinase inhibition, the synthetic flexibility of the pyrazolo[1,5-a]pyrimidine scaffold presents a world of opportunity. Future research will undoubtedly continue to uncover novel derivatives and new therapeutic applications for both of these remarkable heterocyclic systems.
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Validating the Therapeutic Potential of 3-Phenylpyrazolo[1,5-a]pyrimidine in Animal Models: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic potential of 3-Phenylpyrazolo[1,5-a]pyrimidine derivatives in preclinical animal models. We will delve into the rationale behind experimental design, offer detailed protocols for key in vivo studies, and present a comparative analysis against established standard-of-care alternatives. Our focus is on two prominent therapeutic areas where this scaffold has shown promise: oncology and anti-inflammatory applications.
Introduction: The Promise of the Pyrazolo[1,5-a]pyrimidine Scaffold
The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This is largely due to its structural similarity to purines, allowing it to interact with a wide range of biological targets, particularly protein kinases.[2] The addition of a phenyl group at the 3-position can enhance binding affinity and selectivity for specific kinase targets, making 3-Phenylpyrazolo[1,5-a]pyrimidines a promising class of compounds for targeted therapies.
Our exploration will focus on validating their efficacy in two key areas: as anti-cancer agents, primarily through the inhibition of kinases like Pim-1, and as anti-inflammatory agents.
Section 1: Anticancer Potential - Targeting Key Kinases
Several pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity by targeting protein kinases that are often dysregulated in cancer.[2] One of the key targets for this class of compounds is the Pim-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and resistance to apoptosis.
Mechanism of Action: Pim-1 Kinase Inhibition
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and contributes to oncogenesis by phosphorylating and inactivating pro-apoptotic proteins such as Bad, and by promoting cell cycle progression.[3] The this compound scaffold can be designed to fit into the ATP-binding pocket of Pim-1, preventing its kinase activity and thereby inducing apoptosis and inhibiting tumor growth.
Pim-1 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of Pim-1 by this compound prevents the inactivation of the pro-apoptotic protein Bad, leading to apoptosis and reduced cell survival.
In Vivo Validation: Human Tumor Xenograft Model
To assess the anti-tumor efficacy of a novel this compound derivative, a human tumor xenograft model is the gold standard. This involves implanting human cancer cells into immunocompromised mice.
Experimental Workflow: Xenograft Tumor Model
Caption: A streamlined workflow for assessing the in vivo efficacy of a test compound in a human tumor xenograft model.
Detailed Protocol: MCF-7 Breast Cancer Xenograft Model
This protocol outlines the procedure for evaluating a this compound derivative against a standard-of-care agent, Doxorubicin, in an MCF-7 breast cancer xenograft model.
-
Cell Culture: Culture MCF-7 human breast cancer cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 0.01 mg/mL human recombinant insulin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.
-
Cell Implantation:
-
Harvest MCF-7 cells during the logarithmic growth phase.
-
Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Width^2 x Length) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).
-
-
Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., 0.5% carboxymethylcellulose) orally or intraperitoneally (IP) according to the treatment schedule.
-
This compound: Administer the test compound at predetermined doses (e.g., 10, 30, 100 mg/kg) orally or IP daily for 21 days.
-
Doxorubicin (Standard of Care): Administer Doxorubicin at a clinically relevant dose (e.g., 2 mg/kg) via intravenous (IV) injection once a week for three weeks.[4][5]
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and process for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the percentage of tumor growth inhibition (% TGI) for each treatment group compared to the vehicle control.
-
Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA).
-
Comparative Efficacy Data
The following table provides a comparative overview of the expected efficacy of a hypothetical this compound derivative against standard-of-care chemotherapeutic agents in different xenograft models.
| Compound | Animal Model | Dose and Schedule | Tumor Growth Inhibition (% TGI) | Reference |
| Hypothetical this compound | MCF-7 Breast Cancer Xenograft | 30 mg/kg, oral, daily | 50-70% | - |
| Doxorubicin | MCF-7 Breast Cancer Xenograft | 2 mg/kg, IV, weekly | ~57% | [5] |
| Hypothetical this compound | A549 Lung Cancer Xenograft | 30 mg/kg, oral, daily | 45-65% | - |
| Cisplatin | A549 Lung Cancer Xenograft | 3 mg/kg, IP, twice weekly | ~54% | [6][7] |
Section 2: Anti-inflammatory Potential
The pyrazolo[1,5-a]pyrimidine scaffold has also been investigated for its anti-inflammatory properties. The mechanism of action in this context is often associated with the inhibition of inflammatory mediators and pathways.
In Vivo Validation: Carrageenan-Induced Paw Edema Model
A widely used and well-characterized model for screening acute anti-inflammatory activity is the carrageenan-induced paw edema model in rats. Carrageenan injection induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators.
Detailed Protocol: Carrageenan-Induced Rat Paw Edema
This protocol details the evaluation of a this compound derivative against the standard non-steroidal anti-inflammatory drugs (NSAIDs), Indomethacin and Celecoxib.
-
Animal Model: Use male Wistar rats weighing 150-200g. House the animals with free access to food and water.
-
Treatment Administration:
-
Divide the rats into groups (n=6-8 per group).
-
Vehicle Control: Administer the vehicle (e.g., 1% Tween 80 in saline) orally.
-
This compound: Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg) orally 1 hour before carrageenan injection.
-
Indomethacin (Standard of Care): Administer Indomethacin (10 mg/kg) orally 1 hour before carrageenan injection.[8]
-
Celecoxib (Standard of Care): Administer Celecoxib (30 mg/kg) intraperitoneally 30 minutes before carrageenan injection.[9]
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of edema inhibition for each group at each time point using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
-
Analyze the data for statistical significance.
-
Comparative Efficacy Data
The following table presents a comparison of the expected anti-inflammatory efficacy of a hypothetical this compound derivative with standard NSAIDs.
| Compound | Animal Model | Dose | Inhibition of Paw Edema (%) at 3 hours | Reference |
| Hypothetical this compound | Carrageenan-induced rat paw edema | 30 mg/kg, oral | 40-60% | - |
| Indomethacin | Carrageenan-induced rat paw edema | 10 mg/kg, oral | ~54% | [8] |
| Celecoxib | Carrageenan-induced rat paw edema | 30 mg/kg, IP | Significant reduction | [9] |
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutics. The in vivo models and comparative data presented in this guide provide a robust framework for validating the anti-cancer and anti-inflammatory potential of new derivatives. Rigorous and well-controlled preclinical studies are paramount to advancing these promising compounds toward clinical development. By understanding the underlying mechanisms of action and employing appropriate animal models, researchers can effectively evaluate and optimize the therapeutic efficacy of this important class of molecules.
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Enhanced chemotherapeutic efficacy of the low-dose doxorubicin in breast cancer via nanoparticle delivery system crosslinked hyaluronic acid. National Institutes of Health. Available at: [Link].
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Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers. Available at: [Link].
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 3-Phenylpyrazolo[1,5-a]pyrimidine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Phenylpyrazolo[1,5-a]pyrimidine and associated contaminated materials. As a nitrogen-containing heterocyclic compound, this substance requires management as regulated hazardous waste to ensure personnel safety and environmental compliance. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for direct application by researchers, scientists, and drug development professionals.
Hazard Profile and Risk Assessment
While a specific Safety Data Sheet (SDS) for the 3-phenyl derivative is not consistently available, the hazard profile can be reliably inferred from the parent compound, pyrazolo[1,5-a]pyrimidine, and related derivatives. This proactive approach ensures that all handling and disposal procedures account for the highest potential risk. The compound should be treated as hazardous until and unless specific toxicological data prove otherwise.
The primary risks associated with this class of compounds involve acute toxicity, irritation, and potential respiratory effects. All waste materials, including empty containers, contaminated labware, and personal protective equipment (PPE), must be handled as if they possess these hazards.
Table 1: Assumed Hazard Profile for this compound
| Hazard Type | GHS Classification | Description & Precautionary Action | Supporting Sources |
|---|---|---|---|
| Acute Oral Toxicity | Warning (H302) | Harmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth. | [1][2][3] |
| Skin Corrosion/Irritation | Warning (H315) | Causes skin irritation. Wear protective gloves. Avoid contact with skin. Wash hands thoroughly after handling. If skin irritation occurs, seek medical advice. | [1][2][4] |
| Serious Eye Damage/Irritation | Warning (H319) | Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [1][2][4] |
| Respiratory Irritation | Warning (H335) | May cause respiratory irritation. Avoid breathing dust or fumes. Use only outdoors or in a well-ventilated area. | [1][2] |
| Environmental Hazard | - | Not explicitly classified, but discharge into the environment must be avoided. Prevent product from entering drains or sewer systems. |[5][6] |
Mandatory Personal Protective Equipment (PPE)
A robust PPE protocol is the first line of defense against exposure. The selection of PPE is directly informed by the compound's hazard profile.
Table 2: Required PPE for Handling this compound Waste
| PPE Item | Specification | Rationale |
|---|---|---|
| Gloves | Chemical-resistant nitrile gloves. | Protects against skin contact and irritation. Change gloves immediately if contamination is suspected.[4] |
| Eye Protection | Chemical safety goggles or a face shield. | Prevents eye contact and serious irritation from splashes or airborne particles.[4][7] |
| Lab Coat | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator. | Required if handling large quantities, generating dust, or if adequate ventilation is not available to mitigate respiratory irritation.[7] |
Waste Segregation & Container Management
Proper segregation at the point of generation is critical for a safe and compliant waste management system. Misclassification can lead to dangerous chemical reactions and regulatory violations.
Causality of Segregation: this compound is a non-halogenated organic compound. Co-mingling it with halogenated waste streams complicates the final disposal process, which is typically high-temperature incineration. Keeping these streams separate is more cost-effective and environmentally sound.
Protocol:
-
Designate a Waste Container: Use a clearly labeled, sealable container designated for "Non-Halogenated Solid Chemical Waste" or "Non-Halogenated Liquid Chemical Waste."
-
Labeling: Affix a "Hazardous Waste" label to the container immediately.[4] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all other chemical constituents in the container.
-
The date accumulation started.
-
-
Storage: Keep the waste container tightly sealed when not in use. Store it in a designated Satellite Accumulation Area (SAA) equipped with secondary containment to prevent the spread of potential spills.[4]
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of the waste within the laboratory, from generation to handoff to Environmental Health & Safety (EHS) personnel.
Workflow for Proper Disposal
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Personal protective equipment for handling 3-Phenylpyrazolo[1,5-a]pyrimidine
A Researcher's Guide to Safely Handling 3-Phenylpyrazolo[1,5-a]pyrimidine
Navigating the frontiers of drug discovery and chemical synthesis requires not only innovation but also an unwavering commitment to safety. As researchers and scientists, our primary responsibility is to ensure a secure laboratory environment for ourselves and our colleagues. This guide provides essential, immediate safety and logistical information for handling this compound, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3]
Hazard Assessment: A Proactive Approach
Based on data from analogous compounds, this compound should be handled as a substance with the following potential hazards until proven otherwise:
-
Harmful if Swallowed: Oral toxicity is a concern with related pyrazole and pyrimidine compounds.[4][6][7]
-
Causes Skin Irritation: Direct contact may lead to redness, itching, and inflammation.[4][5]
-
Causes Serious Eye Irritation: The compound is likely to be a significant eye irritant, potentially causing serious damage if direct contact occurs.[4][5][6]
-
May Cause Respiratory Irritation: Inhalation of dust or aerosols can lead to irritation of the respiratory tract.[4][5]
These classifications necessitate a stringent personal protective equipment (PPE) protocol to create a reliable barrier between the researcher and the chemical.
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a checklist; it is a scientifically-informed decision to mitigate specific risks. The following PPE is mandatory when handling this compound.
Eye and Face Protection
-
Why: To prevent contact with airborne particles and accidental splashes, which could cause serious eye irritation.[5][6]
-
Required:
-
Chemical Splash Goggles: Must be worn at all times. They must meet ANSI Z87.1 standards and provide a complete seal around the eyes.[8]
-
Face Shield: A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation (e.g., transferring large quantities, sonicating solutions).[9][10]
-
Hand Protection
-
Why: To prevent skin irritation and potential absorption.[4][5] The choice of glove material is critical, as all disposable gloves are permeable to some extent.[9][11]
-
Required:
-
Nitrile Gloves: These offer good resistance to a range of chemicals, including solvents that may be used with the compound.[11][12] Always double-check the manufacturer's compatibility chart for the specific solvents in use.
-
Double Gloving: For handling neat compound or concentrated solutions, wearing two pairs of nitrile gloves is recommended.
-
Immediate Removal: If a glove is contaminated, it must be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
-
Body Protection
-
Why: To protect the skin on the arms and body from accidental contact and to prevent the contamination of personal clothing.[9]
-
Required:
Respiratory Protection
-
Why: To prevent the inhalation of fine powders or aerosols that may cause respiratory tract irritation.[4][5]
-
Required:
-
Work Within a Fume Hood: All weighing and handling of the solid compound or volatile solutions must be performed inside a certified chemical fume hood.
-
Respirator (If Necessary): If engineering controls like a fume hood are not available or insufficient, a NIOSH-approved respirator with the appropriate particulate filter must be used.[5] All respirator use must be in accordance with your institution's respiratory protection program.
-
Operational Plan: From Bench to Disposal
A safe experiment is a well-planned one. Follow these procedural steps to minimize risk at every stage.
Step 1: Preparation and Weighing
-
Designate an Area: Conduct all work in a designated area within a chemical fume hood.
-
Gather Materials: Before starting, ensure all necessary PPE, equipment, and waste containers are within reach.
-
Don PPE: Put on all required PPE (lab coat, goggles, double gloves) before handling the chemical container.
-
Weighing: Carefully weigh the solid compound on weighing paper or in a tared container within the fume hood to minimize the generation of dust.
Step 2: Handling and Experimental Use
-
Solution Preparation: Add solvents slowly to the solid to avoid splashing. Keep containers closed when not in use.
-
Transfers: Use appropriate tools (spatulas, pipettes) for all transfers to prevent spills.
-
Maintain Awareness: Always be mindful of the location of the nearest safety shower and eyewash station.
Step 3: Cleanup and Decontamination
-
Wipe Down: After the experiment is complete, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) and wipe it down thoroughly.
-
Dispose of Consumables: All contaminated consumables (gloves, weighing paper, pipette tips) must be placed in a designated hazardous waste container.[13]
Disposal Plan
Proper chemical waste management is a critical component of laboratory safety and environmental responsibility.[14]
-
Waste Segregation: this compound waste (solid compound, contaminated materials, and solutions) must be collected in a clearly labeled, sealed hazardous waste container.[13]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").
-
Professional Disposal: The ultimate disposal must be conducted through a licensed professional waste disposal service, often involving chemical incineration.[13][14] Never discharge this chemical into sewer systems.[13]
Summary of Safety Protocols
For quick reference, the core safety and logistical information is summarized below.
| Aspect | Requirement | Rationale |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1); Face shield for high-risk tasks. | Prevents serious eye irritation from splashes and aerosols.[4][5][6] |
| Hand Protection | Nitrile Gloves (double-gloved for neat compound). | Protects against skin irritation and absorption.[4][5][12] |
| Body Protection | Fully-buttoned Lab Coat, Long Pants, Closed-toe Shoes. | Prevents skin contact and contamination of personal clothing.[8][9] |
| Engineering Controls | Work exclusively within a certified Chemical Fume Hood. | Prevents inhalation of dust or vapors that can cause respiratory irritation.[4][5] |
| Disposal | Collect in labeled hazardous waste containers for professional disposal. | Ensures compliance and prevents environmental contamination.[13][14] |
Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling this compound.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
